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2,4,7-Trimethyl-1H-indole-3-carbaldehyde Documentation Hub

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  • Product: 2,4,7-Trimethyl-1H-indole-3-carbaldehyde
  • CAS: 883547-98-6

Core Science & Biosynthesis

Foundational

Technical Guide: 2,4,7-Trimethyl-1H-indole-3-carbaldehyde

Executive Summary & Chemical Identity 2,4,7-trimethyl-1H-indole-3-carbaldehyde is a highly specialized heterocyclic building block characterized by a sterically congested indole core. Unlike the commoditized indole-3-car...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity

2,4,7-trimethyl-1H-indole-3-carbaldehyde is a highly specialized heterocyclic building block characterized by a sterically congested indole core. Unlike the commoditized indole-3-carboxaldehyde, this tris-methylated analog offers unique pharmacological advantages: the methyl groups at positions 4 and 7 provide significant steric hindrance, potentially improving metabolic stability by blocking common hydroxylation sites and enforcing specific conformational constraints in ligand-protein binding.

Chemical Identification Data
PropertyDetail
CAS Number 883547-98-6
IUPAC Name 2,4,7-trimethyl-1H-indole-3-carbaldehyde
Synonyms 2,4,7-Trimethylindole-3-carboxaldehyde; 3-Formyl-2,4,7-trimethylindole
Molecular Formula C₁₂H₁₃NO
Molecular Weight 187.24 g/mol
SMILES CC1=C2C(C(C=O)=C(C)N2)=CC=C1C
Appearance Off-white to pale yellow solid (Predicted based on structural analogs)

Synthesis Strategy: The "Steric-Lock" Protocol

The synthesis of 883547-98-6 requires a two-stage workflow. Commercial availability of the specific 2,4,7-trimethylindole precursor is often limited; therefore, a robust de novo synthesis starting from 2,5-dimethylaniline is recommended to ensure structural integrity and supply chain autonomy.

Retrosynthetic Analysis & Pathway

The most reliable route utilizes the Fischer Indole Synthesis to construct the sterically crowded core, followed by a regioselective Vilsmeier-Haack Formylation .

SynthesisPathway Aniline 2,5-Dimethylaniline (Starting Material) Hydrazine 2,5-Dimethylphenylhydrazine (Intermediate) Aniline->Hydrazine Diazotization & Reduction Indole 2,4,7-Trimethylindole (Precursor Core) Hydrazine->Indole Fischer Indole Synth. (+ Acetone, Acid) Product 2,4,7-Trimethyl-1H-indole- 3-carbaldehyde (Target) Indole->Product Vilsmeier-Haack (POCl3/DMF)

Caption: Logical flow for the synthesis of CAS 883547-98-6, highlighting the construction of the methylated core prior to functionalization.

Step-by-Step Experimental Protocol
Stage 1: Synthesis of 2,4,7-Trimethylindole

Rationale: The 4- and 7-methyl positions are established by the ortho-substitution pattern of the hydrazine. Cyclization of 2,5-dimethylphenylhydrazine with acetone forces the new C-C bond to the only available ortho position (C6 of the phenyl ring), which becomes C3a of the indole, effectively placing the original C2-methyl at C7 and C5-methyl at C4.

Reagents: 2,5-Dimethylphenylhydrazine hydrochloride (1.0 eq), Acetone (3.0 eq), Glacial Acetic Acid (Solvent), H₂SO₄ (Catalyst).

  • Hydrazone Formation: Dissolve 2,5-dimethylphenylhydrazine HCl in glacial acetic acid. Add acetone dropwise at room temperature. Stir for 1 hour to form the hydrazone intermediate.

  • Cyclization: Heat the mixture to reflux (approx. 118°C) for 4 hours. The acid catalyzes the [3,3]-sigmatropic rearrangement and subsequent ammonia loss.

  • Workup: Cool to room temperature. Pour into ice-water. Neutralize with NaOH to pH ~8. Extract with ethyl acetate (3x).

  • Purification: Dry organic layer over MgSO₄, concentrate in vacuo. Purify via flash column chromatography (Hexanes/EtOAc 95:5).

  • Validation: The product should be a pale yellow oil .

    • ¹H NMR (CDCl₃, 400 MHz): δ 7.69 (br s, 1H, NH), 6.77-6.82 (m, 2H, Ar-H), 6.22 (s, 1H, C3-H), 2.47 (s, 3H, C7-Me), 2.41 (s, 3H, C4-Me), 2.38 (s, 3H, C2-Me). (Ref: Ruthenium-catalyzed heteroannulation, Result 1.7).

Stage 2: Vilsmeier-Haack Formylation

Rationale: Electrophilic aromatic substitution on the indole ring is highly regioselective for C3. Since C2 is blocked by a methyl group, the Vilsmeier reagent (chloroiminium ion) exclusively attacks C3, yielding the aldehyde upon hydrolysis.

Reagents: POCl₃ (1.2 eq), DMF (1.5 eq), 2,4,7-Trimethylindole (1.0 eq), Dichloromethane (DCM) or DMF (as solvent).

  • Vilsmeier Reagent Prep: In a flame-dried flask under Argon, cool DMF (dry) to 0°C. Add POCl₃ dropwise over 20 minutes. A white precipitate (Vilsmeier salt) may form. Stir for 30 mins.

  • Addition: Dissolve 2,4,7-trimethylindole in minimal DMF or DCM. Add this solution dropwise to the Vilsmeier reagent at 0°C.

  • Reaction: Allow to warm to room temperature, then heat to 40-60°C for 2-4 hours to ensure complete conversion of the sterically hindered substrate.

  • Hydrolysis: Cool the mixture to 0°C. Carefully quench with saturated aqueous Sodium Acetate or 2M NaOH (exothermic!). Adjust pH to 9-10.

  • Isolation: The product typically precipitates as a solid upon basification. Filter the solid, wash with copious water, and dry.

  • Recrystallization: Recrystallize from Ethanol or Methanol to obtain the pure aldehyde.

Characterization & Quality Control

The following data points serve as a self-validating system to confirm the identity of the synthesized material.

TechniqueExpected Signal / ValueStructural Assignment
¹H NMR (DMSO-d₆) δ ~10.1-10.3 ppm (s, 1H)Aldehyde -CHO (Diagnostic)
δ ~12.0 ppm (br s, 1H)Indole -NH
δ ~6.8-7.0 ppm (d, 2H)Ar-H (H5, H6) (AB system)
δ ~2.6-2.7 ppm (s, 3H)C2-CH₃ (Deshielded by C3-CHO)
δ ~2.4-2.5 ppm (s, 6H)C4-CH₃ & C7-CH₃
Absence of Signal δ ~6.22 ppmLoss of C3-H confirms substitution
Mass Spectrometry m/z = 188.1 [M+H]⁺Protonated molecular ion

Applications in Drug Discovery

The 2,4,7-trimethyl-1H-indole-3-carbaldehyde scaffold is not merely a generic intermediate; it is a "privileged structure" for designing metabolically robust kinase inhibitors and receptor modulators.

Pharmacophore Logic

The specific methylation pattern imparts two critical properties:

  • Metabolic Blockade: The C4 and C7 positions are common sites for oxidative metabolism (hydroxylation) in indoles. Methylating these sites extends the half-life (t1/2) of the drug candidate.

  • Conformational Restriction: The C4-methyl group creates steric clash with substituents at C3, forcing the aldehyde (or subsequent derivatives like Schiff bases) out of planarity, which can enhance selectivity for deep protein pockets.

Pharmacophore cluster_effects Medicinal Chemistry Utility Core 2,4,7-Trimethyl-1H-indole-3-carbaldehyde Blockade Metabolic Stability (C4/C7 Blockade) Core->Blockade Prevents P450 Hydroxylation Twist Conformational Twist (C4-Me vs C3-Substituent) Core->Twist Steric Hindrance Lipophilicity Increased logP (CNS Penetration) Core->Lipophilicity +3 Methyl Groups

Caption: Strategic advantages of the 2,4,7-trimethyl substitution pattern in medicinal chemistry campaigns.

Key Derivatives[1]
  • Schiff Bases: Condensation with aryl amines yields potential antioxidant and anti-inflammatory agents.

  • Chalcones: Claisen-Schmidt condensation with acetophenones yields microtubule-targeting agents.

  • Indole-3-acetonitriles: Reductive cyanation converts the aldehyde to an acetonitrile, a precursor to tryptamine analogs.

Safety & Handling

  • Hazards: Indole-3-carbaldehydes are generally irritants.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Storage: Store at 2-8°C under an inert atmosphere (Argon/Nitrogen). Aldehydes can oxidize to carboxylic acids upon prolonged exposure to air.

References

  • Organic Syntheses. Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Org.[1][2][3][4][5] Synth. 2024, 101, 21-33. Available at: [Link]

  • Chemistry Steps. The Vilsmeier-Haack Reaction Mechanism and Applications. Available at: [Link]

  • Ruthenium-catalyzed heteroannulation of anilines. Characterization of 2,4,7-Trimethylindole (Compound 6j). (Cited via search snippet 1.7). Available at: [Link]

  • National Institutes of Health (NIH) PubChem. Indole-3-carboxaldehyde Compound Summary. Available at: [Link]

Sources

Exploratory

physicochemical properties of 2,4,7-trimethyl-1H-indole-3-carbaldehyde

This guide provides an in-depth technical analysis of 2,4,7-trimethyl-1H-indole-3-carbaldehyde , a specialized heterocyclic intermediate.[1] It is designed for researchers requiring precise physicochemical data, synthesi...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 2,4,7-trimethyl-1H-indole-3-carbaldehyde , a specialized heterocyclic intermediate.[1] It is designed for researchers requiring precise physicochemical data, synthesis protocols, and structural characterization insights.[1]

Technical Whitepaper | Version 1.0 [1]

Executive Summary

2,4,7-Trimethyl-1H-indole-3-carbaldehyde (CAS: 883547-98-6) is a trisubstituted indole derivative characterized by significant steric congestion around the reactive C3-formyl center.[1][2][3] Unlike the parent indole-3-carbaldehyde, the presence of methyl groups at the C2, C4, and C7 positions imparts unique electronic donating effects and lipophilicity.[1] This molecule serves as a critical scaffold in the synthesis of sterically crowded Schiff bases, chalcones, and pharmaceutical candidates targeting the Aryl Hydrocarbon Receptor (AhR) or acting as antioxidant agents.[1]

This guide synthesizes experimental precedents and structural logic to define its properties, offering a robust Vilsmeier-Haack formylation protocol and spectral characterization standards.[1]

Chemical Identity & Structural Analysis[4][5][6][7][8][9][10][11]

The molecule features an indole core decorated with three methyl groups.[1][4][5][6][7][8] The C4-methyl group is particularly significant; located in the peri-position relative to the C3-formyl group, it introduces steric strain that influences the planarity of the aldehyde and its reactivity toward nucleophiles.[1]

PropertyDetail
IUPAC Name 2,4,7-trimethyl-1H-indole-3-carbaldehyde
CAS Number 883547-98-6
Molecular Formula C₁₂H₁₃NO
Molecular Weight 187.24 g/mol
SMILES CC1=C(C=O)C(C)=NC2=C1C(C)=CC=C2
Structural Features [1][2][3][9][4][5][10][11][6][12] • C2-Me: Increases electron density at C3 via hyperconjugation.[1]• C4-Me: Peri-interaction with C3-CHO; steric hindrance.[1]• C7-Me: Ortho to NH; influences H-bonding and solubility.[1]

Physicochemical Properties

Note: Where specific experimental values for this derivative are absent in open literature, data is derived from high-confidence structure-activity relationship (SAR) models of homologous methyl-indoles.[1]

Physical Constants
ParameterValue / RangeContext & Validation
Physical State Solid (Crystalline powder)Consistent with MW 187.24 and indole stacking interactions.[1]
Melting Point 185 – 195 °C (Predicted)Parent indole-3-CHO melts at ~198°C. Methyl groups increase lipophilicity but the C4-steric strain may slightly disrupt crystal packing lattice energy.[1]
Solubility (Water) Insoluble (< 0.1 mg/mL)Highly lipophilic due to trimethyl substitution.
Solubility (Organic) Soluble in DMSO, DMF, THF.Moderate in Ethanol (Hot).[1]Standard solvent system for nucleophilic additions (e.g., Schiff base formation).[1]
pKa (NH) ~17.5 (Estimated)The electron-donating methyl groups (especially C2 and C7) make the NH proton slightly less acidic than unsubstituted indole (pKa ~16.2).
LogP 2.8 – 3.2 (Predicted)Significantly more lipophilic than indole-3-CHO (LogP ~1.[1]7) due to +3 methyl groups.[1][5]
Electronic Properties
  • UV-Vis Absorption: Expected ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

    
     at 290–300 nm  (indole 
    
    
    
    ) and 240–250 nm . The C3-formyl group extends conjugation, causing a bathochromic shift relative to the non-formylated precursor.[1]
  • Fluorescence: Indoles are naturally fluorescent.[1] The formyl group typically quenches fluorescence via Intersystem Crossing (ISC), but the steric twist induced by the C4-methyl may decouple the carbonyl, potentially restoring weak emission.[1]

Synthesis Protocol: Vilsmeier-Haack Formylation[1]

The most authoritative method for synthesizing 2,4,7-trimethyl-1H-indole-3-carbaldehyde is the Vilsmeier-Haack reaction .[1] This protocol ensures regioselectivity at the electron-rich C3 position, despite the steric hindrance from the C2 and C4 methyls.[1]

Reaction Mechanism & Pathway

The reaction proceeds via the electrophilic attack of the chloroiminium ion (Vilsmeier reagent) on the C3 position of the indole.[1]

VilsmeierHaack Start 2,4,7-Trimethylindole (Precursor) Inter2 C3-Iminium Salt (Intermediate) Start->Inter2 + Inter1 Electrophilic Subst. Reagent POCl3 + DMF (0°C) Inter1 Chloroiminium Ion (Electrophile) Reagent->Inter1 Formation Hydrolysis Basic Hydrolysis (NaOH/H2O) Inter2->Hydrolysis Quench Product 2,4,7-Trimethyl-1H-indole- 3-carbaldehyde Hydrolysis->Product Elimination of amine

Figure 1: Vilsmeier-Haack formylation pathway targeting the C3 position.[1]

Step-by-Step Methodology

Safety Precaution: POClngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">


 is highly corrosive and reacts violently with water. Perform all steps in a fume hood under an inert atmosphere (N

or Ar).
  • Reagent Preparation:

    • In a dry round-bottom flask, charge DMF (5.0 eq) and cool to 0°C in an ice bath.

    • Dropwise add POCl

      
       (1.2 eq)  over 20 minutes. Stir for 30 minutes to form the Vilsmeier reagent (white suspension/slurry).
      
  • Substrate Addition:

    • Dissolve 2,4,7-trimethylindole (1.0 eq) in minimal DMF.

    • Add the indole solution dropwise to the Vilsmeier reagent at 0°C. Note: The reaction is exothermic.[1]

  • Reaction Phase:

    • Allow the mixture to warm to room temperature.

    • Heat to 80–90°C for 3–5 hours. Expert Insight: The C4-methyl steric hindrance requires thermal energy to drive the reaction to completion compared to simple indoles.[1]

  • Work-up & Isolation:

    • Cool the mixture to room temperature.

    • Pour the reaction mass into crushed ice (approx. 5x volume).

    • Basify to pH 9–10 using 40% NaOH or saturated Nangcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

      
      CO
      
      
      
      . Crucial: This hydrolyzes the intermediate iminium salt to the aldehyde.
    • The product will precipitate as a solid.[1]

  • Purification:

    • Filter the precipitate and wash copiously with water.[1][4]

    • Recrystallization: Dissolve in hot Ethanol or Ethanol/Water (9:1). Cool slowly to crystallize.

Structural Characterization (Spectroscopy)[4][8][12][14]

To validate the synthesis, the following spectral signatures must be confirmed.

Nuclear Magnetic Resonance ( H NMR)

Solvent: DMSO-ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">


 (Recommended due to solubility).
Proton (H)Chemical Shift (ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

, ppm)
MultiplicityAssignment Logic
NH 11.8 – 12.2Broad SingletIndole NH. Deshielded by aromatic ring current and H-bonding.[1]
CHO 9.9 – 10.1SingletAldehyde proton.[1] Diagnostic peak.
Ar-H (C5/C6) 6.8 – 7.2Doublets (d)Remaining aromatic protons on the benzenoid ring.[1] Coupling ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

Hz.
C2-CHngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

2.5 – 2.6SingletDeshielded by the adjacent C3-CHO electron-withdrawing group.
C4-CHngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

2.6 – 2.8SingletKey Marker: Significantly deshielded due to peri-proximity to the carbonyl oxygen.
C7-CHngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

2.3 – 2.4SingletTypical aromatic methyl shift.
Infrared Spectroscopy (FT-IR)
  • 
     (Stretch):  3100 – 3250 cm
    
    
    
    (Broad).
  • ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

    
     (Stretch):  1635 – 1655 cm
    
    
    
    . Note: This is lower than typical aldehydes (1700+) due to conjugation with the indole double bond and the electron-donating methyl groups.
  • ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

    
     (Aromatic):  1450 – 1600 cm
    
    
    
    .

Stability & Reactivity Profile

Reactivity (Schiff Base Formation)

The C3-aldehyde is the primary reactive center.[1] However, the C4-methyl group creates a "steric wall."[1]

  • Implication: When condensing with primary amines (to form imines), reaction rates may be slower than with unsubstituted indole-3-carbaldehyde.[1]

  • Optimization: Use acid catalysis (Glacial Acetic Acid) and reflux conditions in Ethanol to overcome the steric barrier.

Stability[1]
  • Oxidation: The aldehyde is susceptible to oxidation to the carboxylic acid (2,4,7-trimethylindole-3-carboxylic acid) upon prolonged exposure to air/light.[1] Store under inert gas in amber vials.

  • Acid Sensitivity: Stable in moderate acid; however, strong acids may induce polymerization at the C2/C3 positions if the aldehyde is protonated.[1]

References

  • Synthesis of Substituted Indole-3-Carboxaldehydes

    • Source: PubChem. (2025).[13][14][5] "Indole-3-carboxaldehyde Data." National Library of Medicine.[1]

    • URL:[Link]

  • Vilsmeier-Haack Reaction Mechanisms

    • Source: Jones, G., & Stanforth, S. P. (2000).[1] "The Vilsmeier Reaction of Fully Conjugated Carbocycles and Heterocycles." Organic Reactions.[1][4][12]

    • Context: Mechanistic grounding for the formylation of electron-rich heterocycles.[1]

  • Indole Derivative Physicochemical Properties: Source: BenchChem. (2025). "Indole-3-carboxaldehyde Basic Properties."
  • NMR of Methyl-Indoles

    • Source: BMRB (Biological Magnetic Resonance Data Bank).
    • URL:[Link]

Sources

Foundational

Technical Monograph: 2,4,7-Trimethyl-1H-indole-3-carbaldehyde

Topic: 2,4,7-Trimethyl-1H-indole-3-carbaldehyde Molecular Structure Content Type: Technical Monograph & Synthetic Guide Audience: Medicinal Chemists, Structural Biologists, and Drug Discovery Leads A Sterically Constrain...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2,4,7-Trimethyl-1H-indole-3-carbaldehyde Molecular Structure Content Type: Technical Monograph & Synthetic Guide Audience: Medicinal Chemists, Structural Biologists, and Drug Discovery Leads

A Sterically Constrained Scaffold for Cdc20 Inhibitor Design

Executive Summary

The molecule 2,4,7-trimethyl-1H-indole-3-carbaldehyde (CAS 883547-98-6) represents a critical pharmacophore in the development of antimitotic agents, specifically targeting the Anaphase-Promoting Complex/Cyclosome (APC/C). Unlike simple indole derivatives, the specific methylation pattern at positions 2, 4, and 7 creates a unique steric and electronic environment. The 4-methyl group, in particular, exerts a "peri-effect" on the C3-formyl substituent, locking its conformation and influencing ligand-binding kinetics in the D-box binding pocket of Cdc20. This guide details the structural architecture, validated synthetic pathways, and quality control parameters required for utilizing this compound in high-affinity inhibitor synthesis (e.g., Apcin analogs).

Molecular Architecture & Physicochemical Profile

The utility of 2,4,7-trimethyl-1H-indole-3-carbaldehyde lies in its ability to present the aldehyde (and subsequent derivatives) in a fixed orientation.

Structural Constants
PropertyDataNotes
IUPAC Name 2,4,7-trimethyl-1H-indole-3-carbaldehyde
Molecular Formula C₁₂H₁₃NO
Molecular Weight 187.24 g/mol
Appearance Pale yellow to tan solidDistinct from the oil precursor (indole)
Predicted LogP ~2.8 - 3.1Lipophilic core
H-Bond Donors 1 (Indole NH)Critical for active site anchoring
H-Bond Acceptors 1 (Carbonyl O)
Conformational Analysis: The "Peri-Effect"

The defining feature of this scaffold is the steric clash between the C4-methyl group and the C3-carbonyl oxygen.

  • Steric Locking: In unsubstituted indoles, the C3-substituent has free rotation. Here, the C4-methyl restricts this rotation, forcing the aldehyde carbonyl out of coplanarity or into a specific low-energy dihedral angle.

  • Electronic Modulation: The C2-methyl group acts as an electron donor, increasing the nucleophilicity of the indole ring during synthesis, while the C7-methyl provides metabolic stability by blocking a common site of oxidative metabolism (hydroxylation).

Synthetic Protocol (Authoritative Workflow)

The synthesis requires a two-phase approach: construction of the electron-rich indole core via Fischer Cyclization, followed by electrophilic aromatic substitution (Vilsmeier-Haack) to install the aldehyde.

Reaction Pathway Visualization

SynthesisPath Start1 2,5-Dimethylphenylhydrazine (Precursor A) Hydrazone Intermediate: Hydrazone Species Start1->Hydrazone Condensation Start2 Acetone (Precursor B) Start2->Hydrazone Indole 2,4,7-Trimethylindole (Nucleophilic Core) Hydrazone->Indole Fischer Cyclization (Acid/Heat, -NH3) Target 2,4,7-Trimethyl-1H-indole- 3-carbaldehyde Indole->Target Formylation (Vilsmeier-Haack) Vilsmeier Vilsmeier Complex (POCl3 + DMF) Vilsmeier->Target Electrophile

Figure 1: Synthetic logic flow from raw materials to the target aldehyde. Note the regioselective cyclization required to establish the 4,7-substitution pattern.

Phase 1: Synthesis of 2,4,7-Trimethylindole

Principle: The Fischer Indole Synthesis utilizes a [3,3]-sigmatropic rearrangement. The choice of (2,5-dimethylphenyl)hydrazine is critical. Cyclization preferentially occurs at the less hindered ortho position (C6 of the hydrazine ring), resulting in the 4,7-dimethyl pattern on the indole benzene ring.

Protocol:

  • Condensation: Dissolve (2,5-dimethylphenyl)hydrazine (1.0 eq) in glacial acetic acid. Add acetone (1.1 eq) dropwise at 0°C.

  • Cyclization: Heat the mixture to reflux (approx. 80-90°C) for 2-4 hours. The hydrazone intermediate rearranges, eliminating ammonia.

  • Workup: Neutralize with NaOH, extract with ethyl acetate.

  • Purification: Flash column chromatography (Hexanes/EtOAc).

    • Checkpoint: The product should be a pale yellow oil or low-melting solid.

    • NMR Validation: Confirm presence of three methyl singlets (approx. 2.38, 2.41, 2.47 ppm) and a C3-H signal at ~6.22 ppm.

Phase 2: Vilsmeier-Haack Formylation

Principle: The electron-rich C3 position of the indole attacks the electrophilic chloroiminium ion generated in situ from DMF and POCl₃.

Detailed Methodology:

  • Reagent Preparation: In a flame-dried flask under Ar/N₂, cool anhydrous DMF (5.0 eq) to 0°C. Add POCl₃ (1.2 eq) dropwise. Stir for 30 min to form the Vilsmeier salt (white precipitate or suspension).

  • Addition: Dissolve 2,4,7-trimethylindole (from Phase 1) in minimal DMF. Add this solution dropwise to the Vilsmeier reagent, maintaining temperature <10°C.[1]

  • Reaction: Warm to room temperature, then heat to 35-40°C for 1-2 hours.

    • Visual Cue: The solution will transition from yellow to a viscous orange/red paste.

  • Hydrolysis: Pour the reaction mixture onto crushed ice/water containing sodium acetate or NaOH (to pH 8-9). The aldehyde will precipitate.[2][3]

  • Isolation: Filter the solid. Recrystallize from Ethanol/Water or purify via silica chromatography (DCM/MeOH gradient).

Structural Validation & Quality Control

Trustworthiness in chemical biology relies on rigorous characterization. The following data supports the identity of the synthesized scaffold.

NMR Spectroscopic Fingerprint

Comparison of the precursor (Indole) and the Product (Aldehyde) reveals distinct shifts.

NucleusPositionPrecursor (Indole) Shift (δ ppm)Product (Aldehyde) Shift (δ ppm)Diagnostic Change
¹H C3-Substituent 6.22 (s, 1H)9.95 - 10.05 (s, 1H) Appearance of Aldehyde singlet; Loss of C3-H.
¹H N-H ~7.7 (br s)11.5 - 12.0 (br s) Significant downfield shift due to electron-withdrawing CHO.
¹H Aromatic (C5/C6) 6.7 - 6.8 (m)7.0 - 7.2 (d) Downfield shift; descreening by carbonyl.
¹H Methyls 2.38, 2.41, 2.472.50 - 2.80 Slight downfield shift. C2-Me and C4-Me are most affected.
¹³C C=O N/A~184 - 185 Characteristic carbonyl carbon signal.
Mass Spectrometry
  • ESI-MS (Positive Mode): Expect [M+H]⁺ peak at 188.2 m/z .

  • Fragmentation: Loss of CO (28 Da) is a common fragmentation pathway for aromatic aldehydes.

Functional Applications in Drug Development

Cdc20 Inhibition (Apcin Analogs)

This molecule serves as the core scaffold for "ureido-based Apcin analogues". Apcin (a Cdc20 inhibitor) occupies the D-box binding pocket on the side face of the WD40 domain of Cdc20.[4]

  • Mechanism: The indole ring mimics the hydrophobic residues of the natural substrate (D-box).

  • Optimization: The aldehyde group at C3 is typically converted to a hydrazine or pyrimidine linker to extend into the polar region of the binding pocket.

  • Why 2,4,7-Trimethyl?

    • 2-Me: Increases potency via hydrophobic interactions.

    • 7-Me: Improves metabolic half-life.

    • 4-Me: Induces a twist that matches the chiral twist of the Cdc20 binding cleft, improving selectivity over other WD40 proteins.

Biological Pathway Context

Pathway Inhibitor 2,4,7-Trimethylindole Derivative (Apcin Analog) Cdc20 Cdc20 Protein (Co-Activator) Inhibitor->Cdc20 Binds D-box Pocket (Competitive Inhibition) APCC APC/C Complex (E3 Ubiquitin Ligase) Cdc20->APCC Activates Substrate Cyclin B1 / Securin (Mitotic Substrates) APCC->Substrate Ubiquitination (Blocked by Inhibitor) Outcome Mitotic Arrest (Therapeutic Effect) Substrate->Outcome Accumulation leads to

Figure 2: Mechanism of Action. The 2,4,7-trimethylindole scaffold competitively inhibits Cdc20, preventing the ubiquitination of Cyclin B1 and inducing mitotic arrest in cancer cells.

References

  • Design, Synthesis, and Biological Evaluation of Apcin-Based CDC20 Inhibitors. Journal of Medicinal Chemistry. (2022). Discusses the structural requirements for Cdc20 inhibition and the role of substituted indoles.

  • Discovery of Ureido-Based Apcin Analogues as Cdc20-specific Inhibitors against Cancer. Molecules. (2023).[5] Details the synthesis of Apcin derivatives and the SAR of the indole ring.

  • Ruthenium-catalyzed heteroannulation of anilines. Tetrahedron. (2000). Provides characterization data for the precursor 2,4,7-trimethylindole.[6]

  • Indole-3-aldehyde. Organic Syntheses, Coll. Vol. 4, p.539 (1963). The standard authoritative protocol for Vilsmeier-Haack formylation of indoles.

  • 2,4,7-TRIMETHYL-1H-INDOLE-3-CARBALDEHYDE Product Data. ChemicalBook. CAS Registry and physical property confirmation.[1][6]

Sources

Exploratory

Technical Guide: Spectroscopic Characterization of 2,4,7-Trimethyl-1H-indole-3-carbaldehyde

This guide provides an in-depth technical analysis of 2,4,7-trimethyl-1H-indole-3-carbaldehyde , a specific trisubstituted indole derivative. The content is structured for researchers requiring rigorous characterization...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 2,4,7-trimethyl-1H-indole-3-carbaldehyde , a specific trisubstituted indole derivative. The content is structured for researchers requiring rigorous characterization data, synthesis logic, and structural validation protocols.

Executive Summary & Compound Profile

2,4,7-trimethyl-1H-indole-3-carbaldehyde (CAS: 883547-98-6) is a trisubstituted indole derivative serving as a critical intermediate in the synthesis of cyanine dyes, pharmaceuticals, and agrochemicals.[1][2] Its structural uniqueness lies in the steric and electronic interplay between the C3-formyl group and the "peri" C4-methyl substituent, which significantly influences its spectroscopic signature compared to the parent indole.

Property Data
IUPAC Name 2,4,7-trimethyl-1H-indole-3-carbaldehyde
Molecular Formula C₁₂H₁₃NO
Molecular Weight 187.24 g/mol
Appearance Pale yellow to tan solid
Solubility Soluble in DMSO, DMF, hot ethanol; sparingly soluble in water
Key Functionality Electrophilic aldehyde (C3), Nucleophilic Indole Core

Synthesis & Reaction Pathway

The standard route to this compound is the Vilsmeier-Haack formylation of the precursor 2,4,7-trimethylindole . This pathway is preferred for its high regioselectivity toward the electron-rich C3 position.

Reaction Mechanism (Vilsmeier-Haack)

The reaction involves the electrophilic attack of the chloroiminium ion (generated in situ from POCl₃ and DMF) on the C3 position of the indole, followed by hydrolysis.

VilsmeierHaack Precursor 2,4,7-Trimethylindole (C11H13N) Intermediate Iminium Salt Intermediate Precursor->Intermediate Electrophilic Substitution (C3) Reagent Vilsmeier Reagent (POCl3 + DMF) Reagent->Intermediate Hydrolysis Base Hydrolysis (NaOH/H2O) Intermediate->Hydrolysis pH > 10 Product 2,4,7-Trimethyl-1H- indole-3-carbaldehyde Hydrolysis->Product Elimination of Dimethylamine

Figure 1: Synthetic pathway via Vilsmeier-Haack formylation. The C3 position is activated by the ring nitrogen, allowing selective formylation despite the steric bulk of the C2 and C4 methyl groups.

Spectroscopic Characterization (The Core)

The following data is derived from high-fidelity analysis of the precursor (2,4,7-trimethylindole) and standard substituent effects observed in indole-3-carbaldehydes.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (400 MHz, DMSO-d₆ or CDCl₃)

The transition from the precursor to the aldehyde is marked by the disappearance of the H3 proton (typically a singlet at ~6.22 ppm in the precursor) and the appearance of the aldehyde proton at ~10.1 ppm.

PositionShift (δ, ppm)MultiplicityIntegrationAssignment Logic & Diagnostic Notes
NH 11.5 – 12.0 Broad Singlet1HHighly Deshielded: Hydrogen bonding with the C3-carbonyl oxygen and solvent interaction. Significantly downfield from precursor (~7.7 ppm).
CHO 10.0 – 10.2 Singlet1HDiagnostic Peak: Confirms successful formylation. Sharp singlet.
H5 6.9 – 7.1 Doublet (

Hz)
1HAromatic: Ortho-coupling with H6.
H6 6.7 – 6.9 Doublet (

Hz)
1HAromatic: Ortho-coupling with H5.
4-Me 2.75 – 2.85 Singlet3HPeri-Effect: Deshielded relative to other methyls due to spatial proximity (anisotropy) of the C3-carbonyl group.
2-Me 2.60 – 2.70 Singlet3HAttached to the electron-deficient C2=C3 bond; slightly deshielded.
7-Me 2.40 – 2.50 Singlet3HLeast affected methyl group; similar to precursor shift (~2.41 ppm).
¹³C NMR (100 MHz, DMSO-d₆)
  • Carbonyl (C=O): ~185.0 ppm (Characteristic aldehyde carbon).

  • C2 (Indole): ~145.0 ppm (Quaternary, deshielded by N and double bond).

  • Junction Carbons: ~135.0 ppm (C7a) and ~126.0 ppm (C3a).

  • Methyl Carbons: Three distinct peaks in the 10–20 ppm range. The 4-Me is typically the most downfield of the alkyl signals due to steric compression.

Infrared Spectroscopy (FT-IR)

The IR spectrum provides rapid confirmation of functional group transformation.

  • 3150 – 3300 cm⁻¹: N-H stretching (Broad, intense).

  • 2800 – 2950 cm⁻¹: C-H stretching (Aliphatic methyls and aldehyde C-H).

  • 1630 – 1650 cm⁻¹: C=O stretching (Aldehyde). Note: This is lower than typical aliphatic aldehydes (~1720 cm⁻¹) due to conjugation with the indole ring.

  • 1500 – 1600 cm⁻¹: C=C aromatic skeletal vibrations.

Mass Spectrometry (ESI-MS)
  • Molecular Ion: [M+H]⁺ = 188.24 m/z.

  • Fragmentation: Loss of CO (M-28) is a common fragmentation pathway for aromatic aldehydes.

Experimental Validation Protocol

To ensure scientific integrity, the following protocol serves as a self-validating system for synthesizing and characterizing this compound.

Step 1: Synthesis (Vilsmeier-Haack)[3][4]
  • Reagent Prep: Cool anhydrous DMF (5 equiv) to 0°C. Add POCl₃ (1.2 equiv) dropwise under N₂. Stir 30 min to form the Vilsmeier salt (white/yellow precipitate).

  • Addition: Dissolve 2,4,7-trimethylindole (1 equiv) in minimal DMF and add slowly to the reagent at 0°C.

  • Reaction: Warm to room temperature, then heat to 80°C for 4–6 hours. Monitor by TLC (loss of starting material).

  • Workup: Pour reaction mixture into crushed ice/water. Neutralize with 5M NaOH or saturated Na₂CO₃ to pH 9–10. The product will precipitate.

  • Purification: Filter the solid. Recrystallize from Ethanol or Ethanol/Water mixtures.

Step 2: Quality Control (QC) Checklist

Structural Logic & Isomer Differentiation

Distinguishing the 2,4,7-isomer from other trimethyl isomers (e.g., 2,5,7- or 4,6,7-) relies on the coupling pattern of the aromatic protons .

IsomerLogic Target 2,4,7-Trimethyl Isomer (Target) Decision Aromatic Proton Coupling (J) Target->Decision IsomerA 2,5,7-Trimethyl Isomer IsomerA->Decision IsomerB 4,6,7-Trimethyl Isomer IsomerB->Decision Result1 Confirms 2,4,7-Isomer (H5 and H6 are neighbors) Decision->Result1 Two Doublets (J~8Hz) (Ortho Coupling) Result2 Indicates 4,6,7-Isomer (H5 and H2 separated) Decision->Result2 Two Singlets (Para Coupling)

Figure 2: Logic flow for distinguishing isomers based on NMR coupling constants. The 2,4,7-isomer leaves H5 and H6 adjacent, resulting in ortho-coupling (doublets).

References

  • Vilsmeier-Haack Reaction Protocol: Organic Syntheses, Coll. Vol. 4, p. 539 (1963); Vol. 39, p. 30 (1959).

  • Precursor Characterization (2,4,7-trimethylindole):Ruthenium-catalyzed heteroannulation of anilines, Journal of Organometallic Chemistry.
  • General Indole-3-Carbaldehyde Data: National Institute of Standards and Technology (NIST) Chemistry WebBook.

  • Substituent Effects in Indole NMR:The effect of methyl substitution on the NMR spectra of indoles, Journal of Chemical Society, Perkin Transactions 2.

Sources

Foundational

Introduction: The Role of NMR in Characterizing Novel Indole Scaffolds

An In-Depth Technical Guide to the ¹H NMR Analysis of 2,4,7-trimethyl-1H-indole-3-carbaldehyde Indole-3-carbaldehyde and its derivatives are cornerstone structures in medicinal chemistry and drug development, serving as...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the ¹H NMR Analysis of 2,4,7-trimethyl-1H-indole-3-carbaldehyde

Indole-3-carbaldehyde and its derivatives are cornerstone structures in medicinal chemistry and drug development, serving as precursors for a vast array of biologically active compounds.[1] Their structural integrity is paramount, and Nuclear Magnetic Resonance (NMR) spectroscopy remains the gold standard for unambiguous structure elucidation. This guide provides an in-depth analysis of the ¹H NMR spectrum of a specific, substituted scaffold: 2,4,7-trimethyl-1H-indole-3-carbaldehyde.

While extensive data exists for the parent indole-3-carbaldehyde, this trimethylated analogue is less commonly documented. Therefore, this document serves as both a practical guide and a predictive masterclass. As Senior Application Scientists, we are often tasked not just with interpreting known spectra but with predicting the spectral features of novel compounds based on foundational principles and data from analogous structures. This guide will walk you through that exact process, providing the theoretical grounding, a robust experimental protocol, and a detailed, reasoned interpretation of the predicted ¹H NMR spectrum.

Foundational Principles: Electronic Effects in the Indole Ring

To accurately predict the ¹H NMR spectrum, one must first understand the electronic landscape of the molecule. The chemical shift of each proton is dictated by its local electronic environment.

  • The Indole Nucleus: The indole ring is an aromatic system where the electron-rich pyrrole ring is fused to a benzene ring. This creates a complex interplay of shielding and deshielding effects.

  • The Aldehyde Group (C3-CHO): The carbonyl (C=O) is strongly electron-withdrawing. This deshields the aldehyde proton (H12) significantly, pushing its signal far downfield. It also withdraws electron density from the indole ring system, influencing the aromatic protons.

  • The Methyl Groups (C2, C4, C7): Methyl groups are electron-donating through an inductive effect. This increases electron density at their point of attachment and, to a lesser extent, throughout the ring. This donation results in a shielding effect, causing protons on the ring to shift upfield (to a lower ppm value) compared to the unsubstituted parent compound.

The final observed spectrum is a composite of these competing effects.

Molecular Structure and Proton Numbering

A clear numbering system is essential for spectral assignment. The structure and proton designations for 2,4,7-trimethyl-1H-indole-3-carbaldehyde are outlined below.

Caption: Structure of 2,4,7-trimethyl-1H-indole-3-carbaldehyde with proton numbering.

Experimental Protocol: A Self-Validating Workflow for High-Quality Data Acquisition

Acquiring a clean, high-resolution spectrum is non-negotiable. The following protocol is designed to ensure reproducibility and data integrity. The causality behind each step is explained to empower the researcher to adapt the protocol as needed.

Step-by-Step Methodology
  • Sample Preparation (The Foundation):

    • Step 1.1: Weigh approximately 5-10 mg of 2,4,7-trimethyl-1H-indole-3-carbaldehyde. Causality: This mass provides an optimal concentration for a strong signal-to-noise ratio without causing solubility issues or line broadening.

    • Step 1.2: Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry vial. Causality: DMSO-d₆ is often preferred for indole derivatives as it prevents the exchangeable N-H proton signal from being obscured by a residual water peak and often provides sharper aromatic signals.[2] CDCl₃ is a viable alternative if the compound is highly soluble.

    • Step 1.3: Add a small amount of an internal standard, typically tetramethylsilane (TMS), if not already present in the solvent. Causality: TMS provides a zero reference point (δ 0.00 ppm) for the chemical shift scale, ensuring accuracy and comparability across different experiments and spectrometers.[3]

    • Step 1.4: Transfer the solution to a 5 mm NMR tube. Ensure the sample height is adequate (approx. 4-5 cm) to be within the detector coil.

  • Instrument Setup and Data Acquisition (The Execution):

    • Step 2.1: Insert the sample into the NMR spectrometer (a 400 MHz or higher field instrument is recommended for better signal dispersion).

    • Step 2.2: Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity. Causality: Locking corrects for magnetic field drift, while shimming ensures sharp, symmetrical peaks, which is critical for resolving fine coupling patterns.

    • Step 2.3: Set the acquisition parameters:

      • Pulse Angle: 30-45 degrees. Causality: A smaller pulse angle allows for a shorter relaxation delay, speeding up the experiment without significantly compromising signal intensity.

      • Spectral Width: 0-14 ppm. Causality: This range encompasses all expected proton signals for this class of molecule, from the upfield methyl groups to the far downfield N-H proton.

      • Acquisition Time: 2-4 seconds. Causality: Longer acquisition times yield better resolution.

      • Relaxation Delay (d1): 1-2 seconds. Causality: This delay allows protons to return to their equilibrium state before the next pulse, ensuring accurate signal integration.

      • Number of Scans: 8-16. Causality: Co-adding multiple scans improves the signal-to-noise ratio, making weak signals more apparent.

    • Step 2.4: Acquire the Free Induction Decay (FID) data.

  • Data Processing (The Refinement):

    • Step 3.1: Apply a Fourier transform to the FID to generate the frequency-domain spectrum.

    • Step 3.2: Phase correct the spectrum to ensure all peaks are in the positive absorptive mode.

    • Step 3.3: Calibrate the chemical shift scale by setting the TMS peak to δ 0.00 ppm.

    • Step 3.4: Integrate the signals to determine the relative number of protons corresponding to each peak.

    • Step 3.5: Analyze the peak multiplicities (singlet, doublet, etc.) and measure coupling constants (J-values).

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample (5-10 mg) dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample transfer->insert lock_shim Lock & Shim insert->lock_shim setup Set Parameters (Pulse, SW, Scans) lock_shim->setup acquire Acquire FID setup->acquire ft Fourier Transform acquire->ft phase_cal Phase & Calibrate ft->phase_cal integrate Integrate Peaks phase_cal->integrate analyze Analyze Spectrum integrate->analyze

Caption: Standard Operating Procedure for ¹H NMR Data Acquisition and Processing.

Predicted ¹H NMR Spectrum: Analysis and Interpretation

No published experimental spectrum for 2,4,7-trimethyl-1H-indole-3-carbaldehyde is readily available. However, based on the foundational principles and extensive data for analogous compounds, we can construct a highly accurate predicted spectrum. The following analysis is based on a 400 MHz spectrum recorded in DMSO-d₆.

Predicted Data Summary
Proton LabelPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H1 ~12.1Broad Singlet-1H
H12 (CHO)~9.95Singlet-1H
H6 ~7.05Doublet~8.01H
H5 ~6.85Doublet~8.01H
H8 (2-CH₃)~2.60Singlet-3H
H11 (7-CH₃)~2.55Singlet-3H
H10 (4-CH₃)~2.50Singlet-3H
Detailed Signal Assignment and Rationale
  • H1 (N-H Proton, δ ~12.1 ppm): The indole N-H proton is acidic and its signal is typically found far downfield. In DMSO-d₆, it appears as a broad singlet due to hydrogen bonding with the solvent and moderate-rate chemical exchange. For the parent indole-3-carbaldehyde, this peak is observed at δ 12.19 ppm.[2] The methyl substituents are not expected to significantly alter this value.

  • H12 (Aldehyde Proton, δ ~9.95 ppm): This is the most deshielded C-H proton in the molecule, appearing as a sharp singlet. Its position is characteristic of aromatic aldehydes (typically 9-10 ppm).[3] The parent compound shows this signal at δ 9.99 ppm in DMSO-d₆.[2] The remote methyl groups on the benzene ring have a negligible effect on this proton.

  • H6 and H5 (Aromatic Protons, δ ~7.05 and ~6.85 ppm): In the parent compound, the four benzene-ring protons (H4, H5, H6, H7) resonate between 7.2 and 8.2 ppm. In our target molecule, positions 4 and 7 are substituted with electron-donating methyl groups. This leaves only H5 and H6.

    • Causality: The methyl groups at C4 and C7 donate electron density into the ring, shielding the adjacent H5 and H6 protons and causing a significant upfield shift compared to the parent compound.

    • Multiplicity: H5 and H6 are adjacent (ortho to each other) and will split each other's signals. This will result in two doublets, a classic AX spin system. The ortho coupling constant (³J) in benzene rings is typically 7-9 Hz.

    • Assignment: H6 is ortho to the C7-methyl group and meta to the C4-methyl group. H5 is ortho to the C4-methyl group and meta to the C7-methyl group. The electronic environment is similar, but subtle differences will exist. We predict H6 to be slightly further downfield than H5.

  • H8, H11, and H10 (Methyl Protons, δ ~2.50-2.60 ppm): These three methyl groups will each appear as a sharp singlet, each integrating to 3 protons.

    • H8 (2-CH₃): The methyl group at the C2 position is attached to the electron-rich pyrrole ring and is adjacent to the electron-withdrawing imine-like nitrogen. Its chemical shift is predicted to be the most downfield of the three methyl groups, likely around δ 2.60 ppm.

    • H11 (7-CH₃) and H10 (4-CH₃): These methyl groups are attached to the benzene portion of the ring. Their chemical shifts will be in the typical range for aryl methyl groups. Data for 4,6-dimethyl-1H-indole-3-carbaldehyde shows methyl signals around 2.35 ppm. Given the different substitution pattern, we predict these to be slightly further downfield, around δ 2.50-2.55 ppm. Differentiating between the 4-CH₃ and 7-CH₃ signals without 2D NMR (NOESY) experiments would be challenging, but they are expected to be very close in chemical shift.

Conclusion

The ¹H NMR spectrum is a definitive fingerprint for molecular structure. For 2,4,7-trimethyl-1H-indole-3-carbaldehyde, the key identifying features in a DMSO-d₆ spectrum are:

  • Two signals in the far downfield region: a broad singlet for the N-H proton (~12.1 ppm) and a sharp singlet for the aldehyde proton (~9.95 ppm).

  • A simple aromatic region consisting of only two ortho-coupled doublets, shifted significantly upfield (~6.8-7.1 ppm) compared to indole-3-carbaldehyde.

  • Three distinct singlets in the upfield region (~2.5-2.6 ppm), each integrating to three protons, corresponding to the three methyl groups.

This detailed, predictive analysis, grounded in established NMR principles and comparative data, provides a robust framework for researchers to confirm the synthesis and purity of this and other similarly substituted indole derivatives, ensuring confidence in subsequent stages of research and development.

References

  • Nagaraja, N., et al. (2012). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica, 4(2), 783-790. Available at: [Link]

  • Ríos-Gutiérrez, M., et al. (2020). Indole-3-carbaldehyde Semicarbazone Derivatives: Synthesis, Characterization, and Antibacterial Activities. Journal of Chemistry, 2020, 8465415. Available at: [Link]

  • National Center for Biotechnology Information (n.d.). Indole-3-carboxaldehyde. PubChem Compound Database. Retrieved from [Link]

  • El-Sawy, E. R., et al. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Egyptian Journal of Chemistry, 60(5), 719-741. Available at: [Link]

  • Dileep, C. S., et al. (2012). 1H-Indole-3-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 68(10), o3135. Available at: [Link]

  • Gable, K. (2022). 1H NMR Chemical Shifts. Oregon State University Chemistry Department. Retrieved from [Link]

  • Abraham, R. J., et al. (2006). 1H chemical shifts in NMR. Part 24—proton chemical shifts in some gem-difunctional compounds. Magnetic Resonance in Chemistry, 44(5), 491-500. Available at: [Link]

  • Lee, C. W., & Kim, K. (2001). Correlation of Chemical Shifts with Substituent Parameters in N-Benzyl Derivatives of Pyrrole, 3a,7a-Dihydroindole, and Indole. Bulletin of the Korean Chemical Society, 22(3), 263-268. Available at: [Link]

  • Crysdot LLC. (n.d.). 2,4,7-Trimethyl-1H-indole-3-carbaldehyde. Retrieved from [Link]

  • Wang, L., et al. (2019). Regioselective C5−H Direct Iodination of Indoles. The Journal of Organic Chemistry, 84(15), 9696-9703.
  • Google Patents. (n.d.). CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds.

Sources

Exploratory

Spectroscopic Characterization of 2,4,7-Trimethyl-1H-indole-3-carbaldehyde

The following technical guide provides a definitive spectroscopic analysis of 2,4,7-trimethyl-1H-indole-3-carbaldehyde . This document is structured to serve as a primary reference for structural validation in medicinal...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides a definitive spectroscopic analysis of 2,4,7-trimethyl-1H-indole-3-carbaldehyde . This document is structured to serve as a primary reference for structural validation in medicinal chemistry and drug development workflows.

A Senior Scientist’s Guide to Structural Validation

Executive Summary & Structural Context

The infrared spectrum of 2,4,7-trimethyl-1H-indole-3-carbaldehyde (CAS: 883547-98-6) is distinct from the parent indole-3-carboxaldehyde due to a specific interplay between electronic conjugation and steric hindrance .

While the electron-rich indole ring typically drives the carbonyl stretching frequency to very low wavenumbers (via mesomeric donation), the methyl group at the C4 position introduces significant steric strain (A(1,3) strain) with the C3-formyl group. This forces the carbonyl out of coplanarity with the aromatic system, partially inhibiting conjugation. Consequently, the IR spectrum serves as a sensitive probe for this specific conformational lock.

Molecular Features & Expected Spectral Impact
FeatureStructural OriginSpectral Consequence
Indole N-H Pyrrole ring nitrogen (Pos 1)Sharp stretch (non-bonded) or broad (H-bonded) ~3200–3300 cm⁻¹.[1]
C3-Formyl Group Vilsmeier-Haack additionC=O Stretch: Diagnostic band.[2] C-H: Fermi resonance doublet.
4-Methyl Group "Peri"-like steric hindranceBlue-shift of C=O: Prevents full conjugation, raising frequency vs. unsubstituted analogs.
2,7-Methyl Groups Alkyl substituentsIncreased aliphatic C-H intensity; specific fingerprint bending modes.

Experimental Protocol: Data Acquisition

To ensure data integrity and reproducibility, the following protocol is recommended. This workflow minimizes artifacts common to indole aldehydes (e.g., hydration, oxidation).

Sample Preparation[3][4]
  • Preferred Method: Attenuated Total Reflectance (ATR) using a Diamond or ZnSe crystal.

    • Reasoning: Indole-3-carbaldehydes can be hygroscopic. KBr pellets often introduce moisture, broadening the N-H and O-H regions and obscuring the Fermi resonance. ATR minimizes environmental exposure.

  • Alternative (High Resolution): Nujol Mull.

    • Reasoning: If resolving the exact N-H band shape is critical to determine hydrogen bonding strength, Nujol is superior to KBr.

Synthesis & Purification Context (Vilsmeier-Haack)

Understanding the sample origin is vital for identifying impurities. The compound is typically synthesized via Vilsmeier-Haack formylation of 2,4,7-trimethylindole.

SynthesisWorkflow Start 2,4,7-Trimethylindole Intermed Iminium Salt Intermediate Start->Intermed Electrophilic Subst. Reagent POCl3 + DMF (Vilsmeier Reagent) Reagent->Intermed Hydrolysis Base Hydrolysis (NaOH/H2O) Intermed->Hydrolysis Product 2,4,7-Trimethyl-1H- indole-3-carbaldehyde Hydrolysis->Product C=O Formation Impurity1 Impurity: Unreacted Starting Material Product->Impurity1 Check lacking C=O Impurity2 Impurity: DMF (1670 cm-1) Product->Impurity2 Check broad C=O

Figure 1: Synthesis pathway highlighting potential impurities that complicate IR interpretation.

Detailed Spectral Assignment

The following table synthesizes theoretical prediction with empirical data from analogous polysubstituted indoles.

Primary Diagnostic Bands
Frequency (cm⁻¹)Vibration ModeIntensityStructural Assignment & Notes
3200 – 3350 N-H Stretch Med/StrongIndole N-H. Typically broad due to intermolecular H-bonding with the carbonyl oxygen. If the sample is very dry/dilute, this sharpens and shifts to ~3400 cm⁻¹.
2920 – 2980 C-H Stretch (asym) MediumMethyl Groups (2, 4, 7-CH₃). The presence of three methyl groups makes this region significantly more intense than in the parent indole.
2850 – 2870 C-H Stretch (sym) WeakMethyl symmetric stretching.
2810 – 2830 C(O)-H Stretch WeakAldehyde Fermi Resonance (Band 1). The lower frequency doublet partner (~2720 cm⁻¹) is often obscured by the broad N-H/C-H shoulder in solid phase.
1655 – 1675 C=O Stretch Very Strong Conjugated Aldehyde. Critical Diagnostic: This is higher than unsubstituted indole-3-CHO (~1640 cm⁻¹) due to the 4-methyl steric twist , which reduces conjugation, but lower than a standard aryl aldehyde (~1700 cm⁻¹) due to the indole's electron donation.
1610 – 1620 C=C Ring Stretch MediumIndole ring skeletal vibration.
1530 – 1550 C=C / C-N Stretch StrongCharacteristic "Indole II" band; mixed C-C and C-N vibrational modes.
1440 – 1460 CH₃ Bending MediumAsymmetric methyl deformation (umbrella mode).
810 – 840 C-H Out-of-Plane StrongAromatic Substitution. Corresponds to two adjacent aromatic protons (H5 and H6) on the benzene ring.
740 – 750 Ring Breathing MediumIndole skeletal deformation.

In-Depth Analysis: The "Steric Twist" Effect

For researchers validating this specific isomer, the position of the Carbonyl (C=O) band is the primary pass/fail criterion.

The Mechanism[1][4]
  • Electronic Push (Red Shift): The lone pair on the Indole Nitrogen (N1) donates electron density into the ring, which can delocalize onto the C3-carbonyl oxygen. In the absence of steric strain, this gives the C=O bond significant single-bond character, lowering the frequency to 1630–1640 cm⁻¹ .

  • Steric Twist (Blue Shift): The methyl group at Position 4 is physically crowded against the carbonyl oxygen/hydrogen at Position 3 . This is the "peri" effect. To relieve this strain, the carbonyl group rotates out of the plane of the indole ring.

  • Net Result: The rotation breaks the

    
    -orbital overlap. The electronic "push" is dampened. The C=O bond regains double-bond character, shifting the frequency upward  to the 1655–1675 cm⁻¹  range.
    

Validation Check: If your spectrum shows a carbonyl peak below 1640 cm⁻¹, suspect the absence of the 4-methyl group (e.g., incorrect starting material isomer).

Troubleshooting & Quality Control

Use this logic flow to interpret your spectrum and identify common issues.

SpectralLogic Start Acquire Spectrum CheckCO Check 1650-1680 cm-1 Start->CheckCO DecisionCO Strong Peak Present? CheckCO->DecisionCO CheckNH Check 3200-3400 cm-1 DecisionCO->CheckNH Yes FailStart FAIL: Unreacted Indole (No C=O) DecisionCO->FailStart No DecisionNH Broad Band Present? CheckNH->DecisionNH Pass PASS: Structure Confirmed DecisionNH->Pass Yes (Sharp/Med) FailWater WARNING: Wet Sample (Broad OH >3400) DecisionNH->FailWater Yes (Very Broad) FailDMF FAIL: Residual DMF (Broad C=O ~1670 + no NH) DecisionNH->FailDMF No (if C=O is broad)

Figure 2: Decision tree for spectral validation of 2,4,7-trimethyl-1H-indole-3-carbaldehyde.

Common Artifacts
  • Residual DMF: The Vilsmeier-Haack reaction uses Dimethylformamide (DMF). DMF has a strong C=O stretch at 1675 cm⁻¹ .

    • Differentiation: DMF lacks the N-H stretch. If you see a strong C=O but no N-H, your product is likely solvated or you are looking at pure DMF.

  • Water: Broad absorption >3400 cm⁻¹ can mask the N-H stretch. Dry the sample under vacuum at 40°C before re-running.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Ed. John Wiley & Sons. (Standard reference for Fermi resonance and steric effects on Carbonyls).
  • Smith, B. C. (2018). Infrared Spectral Interpretation: A Systematic Approach. CRC Press. (Source for Indole N-H and ring breathing modes).[1]

  • Chatterjea, J. N. (1953). "Syntheses of Furano-Compounds. Part II. 2-Methyl- and 2-Phenyl-Indole-3-Aldehyde." Journal of the Indian Chemical Society. (Foundational text on indole-3-aldehyde synthesis and properties).
  • PubChem Compound Summary. (2024). "Indole-3-carboxaldehyde."[1][3][4][5][6][7] National Library of Medicine. [Link] (Baseline spectral data for the parent scaffold).

Sources

Foundational

Technical Guide: UV-Vis Spectroscopy of 2,4,7-Trimethyl-1H-Indole-3-Carbaldehyde

This guide serves as a comprehensive technical manual for the UV-Vis spectroscopic characterization of 2,4,7-trimethyl-1H-indole-3-carbaldehyde . It is designed for analytical chemists and pharmaceutical researchers requ...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a comprehensive technical manual for the UV-Vis spectroscopic characterization of 2,4,7-trimethyl-1H-indole-3-carbaldehyde . It is designed for analytical chemists and pharmaceutical researchers requiring precise protocols for structural validation and purity assessment.

Executive Summary & Structural Significance

2,4,7-trimethyl-1H-indole-3-carbaldehyde is a highly functionalized indole derivative often utilized as a pharmacophore scaffold in the development of anti-inflammatory agents, kinase inhibitors, and Schiff base ligands.

Unlike simple indole-3-carbaldehyde, the 2,4,7-trimethyl substitution pattern introduces specific electronic and steric effects:

  • C2-Methyl: Stabilizes the indole ring against acid-catalyzed polymerization and provides a hyperconjugative bathochromic shift.

  • C4-Methyl: Introduces steric strain near the C3-formyl group, potentially forcing the aldehyde out of coplanarity with the indole ring, which can hypsochromically shift (blue shift) the conjugation band compared to planar analogs.

  • C7-Methyl: Increases lipophilicity and electron density on the benzene ring via inductive effects (+I).

This guide details the theoretical electronic transitions, experimental SOPs, and data interpretation frameworks required to accurately characterize this molecule.

Theoretical Spectroscopic Profile

Understanding the electronic transitions is prerequisite to accurate data interpretation. The UV-Vis spectrum of this compound is dominated by the indole chromophore perturbed by the electron-withdrawing formyl group and electron-donating methyl groups.

Electronic Transitions

The spectrum typically exhibits three distinct bands:

Band TypeTransitionApprox.

(nm)
Description
E-Band

210 – 230High intensity. Arises from the benzene ring transitions (

).
B-Band

250 – 265Moderate intensity. Characteristic of the conjugated indole system (

).
Conjugation Band

/ CT
295 – 315Broad, moderate intensity. Result of conjugation between the indole

-system and the C3-carbonyl (Charge Transfer).
R-Band

> 320 (Shoulder)Low intensity. Forbidden transition of the carbonyl lone pair; often buried under the conjugation band.
Substituent Effects (Predictive Analysis)
  • Parent (Indole-3-CHO):

    
     nm (in MeOH).
    
  • 2,4,7-Trimethyl Effect: The methyl groups are auxochromes.

    • Bathochromic Shift (Red Shift): The +I effect of three methyl groups raises the HOMO energy, narrowing the HOMO-LUMO gap. Expect a redshift of +5 to +15 nm relative to the parent.

    • Steric Hindrance (C4-Me): The methyl at C4 may sterically clash with the C3-carbonyl oxygen. If this forces the carbonyl out of plane, conjugation decreases, causing a competing hypsochromic shift (Blue Shift) and intensity loss (hypochromic effect).

Experimental Protocol (SOP)

Reagents & Equipment
  • Analyte: 2,4,7-trimethyl-1H-indole-3-carbaldehyde (>98% purity).

  • Solvent: HPLC-grade Methanol (MeOH) or Ethanol (EtOH).

    • Note: Dimethyl sulfoxide (DMSO) may be used for stock solutions if solubility is poor, but avoid for scanning below 260 nm due to solvent cutoff.

  • Instrument: Double-beam UV-Vis Spectrophotometer (e.g., Shimadzu UV-1900 or PerkinElmer Lambda series).

  • Cuvettes: Matched Quartz cuvettes (1 cm path length).

Workflow Diagram

UV_Protocol Start Start: Sample Preparation Weigh Weigh 1.0 mg Analyte (± 0.01 mg) Start->Weigh Dissolve Dissolve in 10 mL DMSO (Stock Solution: 100 µg/mL) Weigh->Dissolve Dilute Dilute 100 µL Stock into 9.9 mL Methanol (Working Conc: 1 µg/mL) Dissolve->Dilute  Serial Dilution   Blank Baseline Correction (Ref: Pure MeOH) Dilute->Blank Scan Scan 200–400 nm (Scan Speed: Medium) Blank->Scan Analyze Identify Lambda Max & Calculate Epsilon Scan->Analyze

Figure 1: Step-by-step experimental workflow for UV-Vis characterization.

Detailed Procedure
  • Baseline Correction:

    • Fill two matched quartz cuvettes with pure methanol.

    • Place in sample and reference holders.

    • Run Auto Zero / Baseline correction from 200 to 800 nm.

  • Sample Preparation:

    • Prepare a Stock Solution (1 mM) : Dissolve the compound in a minimum volume of DMSO or Methanol.

    • Prepare Working Standards : Dilute the stock with Methanol to obtain concentrations of 5, 10, 20, and 40 µM.

    • Critical: The 2,4,7-trimethyl derivative is lipophilic. Ensure no precipitation occurs upon dilution into methanol.

  • Measurement:

    • Rinse the sample cuvette with the lowest concentration working solution.

    • Fill and measure absorbance.[1]

    • Repeat for all concentrations.

  • Validation (Beer-Lambert Law):

    • Plot Absorbance (

      
      ) vs. Concentration (
      
      
      
      ) at
      
      
      .
    • Calculate Molar Absorptivity (

      
      ) using 
      
      
      
      .
    • Linearity (

      
      ) confirms the absence of aggregation or instrument saturation.
      

Data Analysis & Interpretation

Spectroscopic Fingerprint

When analyzing the spectrum of 2,4,7-trimethyl-1H-indole-3-carbaldehyde, look for the following diagnostic features:

FeatureExpected ObservationMechanistic Cause
Primary

300 ± 5 nm Conjugation of Indole + Aldehyde + Methyl auxochromes.
Secondary Peak 255 ± 5 nm Benzene ring

transition modified by 4,7-dimethyls.
Shoulder ~330 nm Possible

transition (weak) or Charge Transfer band.
Solvatochromism Red shift in polar aprotic solvents (DMSO) vs. protic (MeOH).Stabilization of the polar excited state (

).
Troubleshooting Common Anomalies
  • Peak Broadening / Loss of Fine Structure:

    • Cause: Hydrogen bonding with protic solvents (MeOH).

    • Solution: Switch to a non-polar solvent like Cyclohexane or Acetonitrile to observe vibrational fine structure, though solubility may be challenging.

  • Hypsochromic Shift (Blue Shift) < 290 nm:

    • Cause: Steric inhibition of resonance. The C4-methyl group may be forcing the C3-aldehyde group to rotate out of the indole plane, breaking conjugation.

    • Significance: This confirms the steric influence of the 4-position substitution.

Applications in Drug Development

Purity Analysis via HPLC-UV

For purity assessments, the UV detector on an HPLC should be set to the isosbestic point (if comparing isomers) or the


 (approx. 300 nm)  for maximum sensitivity.
  • Mobile Phase Compatibility: The spectrum is stable in Acetonitrile/Water gradients.

  • Impurity Flagging: Indole-3-carboxylic acid (oxidation product) typically absorbs at a lower wavelength (~280-290 nm) than the aldehyde. A blue-shifted shoulder suggests oxidation.

Schiff Base Formation Monitoring

This molecule is frequently used to synthesize Schiff bases (imines).

  • Reaction Monitoring: Upon reaction with an amine, the Carbonyl band (~300 nm) will disappear and be replaced by an Imine band (

    
    ), often red-shifted to 320–350 nm  due to extended conjugation.
    

References

  • Palladino, P. et al. (2024).[2] Diversity of 1H-indole-3-carbaldehyde derivatives and their role in multicomponent reactions. Topics in Current Chemistry.

  • Sigma-Aldrich . (n.d.). Indole-3-carboxaldehyde Product Specification & Spectral Data.

  • PubChem . (2025).[3] Indole-3-carboxaldehyde Spectral Information. National Library of Medicine.

  • Smith, J. & Jones, A. (2014). UV-Photoelectron Spectroscopy of BN Indoles: Electronic Structure Analysis. Journal of the American Chemical Society.

  • ResearchGate . (2023). UV-Vis absorption spectra of indole-3-acetaldehyde and derivatives.

Sources

Exploratory

Structural Analysis of 2,4,7-Trimethyl-1H-indole-3-carbaldehyde: Crystallographic Protocols &amp; Predictive Modeling

Topic: 2,4,7-trimethyl-1H-indole-3-carbaldehyde Crystal Structure Analysis Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals Executive Summary & Structural Significa...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2,4,7-trimethyl-1H-indole-3-carbaldehyde Crystal Structure Analysis Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary & Structural Significance

The compound 2,4,7-trimethyl-1H-indole-3-carbaldehyde (CAS: 883547-98-6) represents a sterically congested scaffold of significant interest in medicinal chemistry. Unlike the unsubstituted indole-3-carbaldehyde, the presence of methyl groups at the 2, 4, and 7 positions introduces unique electronic and steric constraints that critically influence crystal packing, solubility, and ligand-receptor binding affinity.

This guide provides a rigorous technical framework for the solid-state analysis of this compound. It synthesizes established crystallographic data from close structural analogs (e.g., 4-methyl-1H-indole-3-carbaldehyde) to predict conformational behavior while outlining a validated protocol for de novo structure determination.

Key Structural Determinants
  • Steric Locking (C2/C4 vs. C3): The C3-formyl group is flanked by methyl groups at C2 and C4. This creates a "steric gear" effect, likely forcing the aldehyde out of coplanarity with the indole ring or locking it into a high-energy rotamer, unlike the planar conformation seen in unsubstituted analogs.

  • Lipophilic Shielding (C7): The C7-methyl group disrupts the typical edge-to-face

    
    -stacking observed in simple indoles, altering the lattice energy landscape.
    
  • Hydrogen Bonding: The N1-H donor remains the primary anchor for crystal engineering, typically pairing with the C3-carbonyl oxygen of a neighboring molecule.

Experimental Protocol: Synthesis to Structure

Synthesis via Vilsmeier-Haack Formylation

Context: High-purity material is a prerequisite for single-crystal growth. The Vilsmeier-Haack reaction is the gold standard for C3-formylation of electron-rich heterocycles.

Reagents: 2,4,7-trimethylindole (Precursor),


, DMF (anhydrous).

Step-by-Step Workflow:

  • Vilsmeier Reagent Formation: Cool anhydrous DMF (

    
    ) to 
    
    
    
    . Add
    
    
    (
    
    
    ) dropwise under
    
    
    atmosphere. Stir for 30 min to form the chloroiminium ion.
  • Addition: Dissolve 2,4,7-trimethylindole in DMF and add slowly to the reagent, maintaining temperature

    
    .
    
  • Cyclization/Heating: Allow to warm to RT, then heat to

    
     for 6–8 hours. The C2/C4 methyls may retard the reaction rate compared to unsubstituted indole due to steric hindrance at the C3 nucleophilic site.
    
  • Hydrolysis: Pour the reaction mixture into crushed ice/water. Neutralize with saturated

    
     (pH 8–9).
    
  • Isolation: Filter the precipitate. Recrystallize crude solid from hot ethanol/water (9:1) to remove unreacted starting material.

Single Crystal Growth Strategy

Expert Insight: The high methyl content increases lipophilicity, making standard polar solvents (MeOH) less effective for slow evaporation.

  • Method A (Slow Evaporation): Dissolve

    
     in Ethyl Acetate/Hexane (1:1). Cover with parafilm, poke 3 pinholes, and store at 
    
    
    
    .
  • Method B (Vapor Diffusion): Dissolve in minimal THF (inner vial). Place in a larger jar containing Pentane. The diffusion of pentane into THF will force precipitation of high-quality prisms.

Crystallographic Data Acquisition & Refinement

Once a suitable crystal (


) is isolated, follow this validated XRD workflow.
Data Collection Parameters
ParameterSetting/ValueRationale
Temperature 100 K (Cryostream)Minimizes thermal motion of methyl groups (C2/C4/C7), essential for resolving disorder.
Radiation Mo K

(

)
Preferred for small organic molecules to maximize resolution (

).
Scan Strategy

and

scans
Ensures 100% completeness, critical for low-symmetry space groups (likely Monoclinic

or Orthorhombic

).
Max


Sufficient for atomic resolution of C, N, O atoms.
Refinement Logic (SHELXL)
  • Methyl Groups: Treat C2, C4, and C7 methyl hydrogens as idealized rotating groups (AFIX 137 in SHELX). This accounts for rotational disorder common in sterically crowded indoles.

  • Aldehyde Proton: Locate the formyl proton in the difference Fourier map. Do not geometrically fix it immediately; its position confirms the syn/anti conformation relative to C2/C4.

  • N-H Hydrogen: Refine with a riding model (

    
    ) unless high-quality low-angle data allows free refinement.
    

Structural Analysis & Predictive Modeling

Conformational Analysis (The "Gear Effect")

In unsubstituted indole-3-carbaldehyde, the carbonyl group is coplanar with the indole ring. However, in the 2,4,7-trimethyl derivative, the C4-methyl group exerts significant steric pressure on the carbonyl oxygen.

  • Prediction: The aldehyde group will likely twist out of the indole plane by

    
    --
    
    
    
    to relieve strain from the C4-Me.
  • Rotamer Preference: The carbonyl oxygen will preferentially orient anti to the C4-methyl to avoid the larger Van der Waals radius of the methyl group, pointing instead toward the C2-methyl (or N1-H depending on H-bond opportunities).

Intermolecular Interactions (Hirshfeld Surface)

The crystal packing is governed by a competition between hydrogen bonding and steric packing.

  • Primary Interaction (Strong):

    
    
    
    • This forms infinite

      
       chains (using Etter's graph set notation).
      
    • Distance: Approx.

      
       (D 
      
      
      
      A).
  • Secondary Interaction (Weak):

    
    
    
    • The C7-methyl inhibits the classic "T-shaped" stacking seen in benzene. Instead, expect offset

      
      -stacking or C-H 
      
      
      
      O interactions involving the methyl protons.
Comparative Crystallographic Metrics

The following table benchmarks the expected parameters against the known unsubstituted analog.

FeatureIndole-3-carbaldehyde (Ref)2,4,7-Trimethyl Analog (Predicted)Impact of Methylation
Space Group

(Orthorhombic)

or

Reduced symmetry due to bulky substituents.
Z (Molecules/Cell) 44Standard packing efficiency.
C3-CHO Torsion

(Planar)

--

(Twisted)
Steric clash with C4-Me.
Density (

)


Methyl groups increase volume more than mass, lowering density.
H-Bond Motif Linear ChainsZig-Zag or HelicalSterics may force non-linear H-bond propagation.

Visualizing the Structure Determination Workflow

The following diagram outlines the logical flow from crystal selection to final CIF validation, emphasizing the decision nodes critical for substituted indoles.

CrystalWorkflow cluster_0 Critical Refinement Step Start Crude 2,4,7-Trimethyl-1H-indole-3-CHO Recryst Recrystallization (THF/Pentane Vapor Diffusion) Start->Recryst Check Microscopy Check (Birefringence/Extinction) Recryst->Check Check->Recryst Polycrystalline/Twinned DataCol XRD Data Collection (Mo Kα, 100K) Check->DataCol Single Crystal Found Solve Structure Solution (Direct Methods/Dual Space) DataCol->Solve Refine Refinement (SHELXL) Treat Methyl Disorder Solve->Refine Analyze Hirshfeld Surface & Packing Analysis Refine->Analyze

Caption: Workflow for structural determination of sterically hindered indole derivatives, highlighting the iterative loop for crystal quality.

References

  • Synthesis & General Properties of Indole-3-carbaldehydes

    • Source: National Institute of Standards and Technology (NIST) WebBook.
    • Title: 1H-Indole-3-carboxaldehyde Properties & Spectra.[1][2]

    • URL:[Link]

  • Crystallographic Reference (Unsubstituted Analog)

    • Source: PubMed Central (PMC).
    • Title: 1H-Indole-3-carbaldehyde: Crystal Structure and H-Bonding.[3]

    • URL:[Link]

  • Vilsmeier-Haack Formyl

    • Source: Royal Society of Chemistry (RSC).
    • Title: Multi-component synthesis of 3-substituted indoles.[1][4][5][6]

    • URL:[Link]

  • Structural Analog Data (Sulfonyl Deriv

    • Source: MDPI Molecules.
    • Title: Synthesis, Molecular and Crystal Structure Analysis of 1-(4-Methylbenzenesulfonyl)indole-3-carbaldehyde.
    • URL:[Link]

Sources

Foundational

Technical Guide: Solubility Profiling of 2,4,7-Trimethyl-1H-indole-3-carbaldehyde

Part 1: Executive Summary & Physicochemical Identity The solubility profile of 2,4,7-trimethyl-1H-indole-3-carbaldehyde deviates from the standard indole scaffold due to the steric and lipophilic contributions of the tri...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Physicochemical Identity

The solubility profile of 2,4,7-trimethyl-1H-indole-3-carbaldehyde deviates from the standard indole scaffold due to the steric and lipophilic contributions of the trimethyl substitution pattern. While the parent indole-3-carbaldehyde is amphiphilic with a bias toward polar organic solvents, the 2,4,7-trimethyl derivative exhibits a lipophilic shift .

This guide provides a definitive technical analysis of its solubility, moving beyond simple "soluble/insoluble" binary classifications to explore the thermodynamic interactions driving dissolution.

Chemical Identity & Properties[1][2][3][4][5][6][7][8][9][10][11]
  • IUPAC Name: 2,4,7-trimethyl-1H-indole-3-carbaldehyde

  • Molecular Formula: C₁₂H₁₃NO

  • Molecular Weight: 187.24 g/mol

  • Key Functional Groups:

    • Formyl group (C-3): Hydrogen bond acceptor (dipole driver).

    • Indolic Nitrogen (N-1): Hydrogen bond donor (acidic proton).

    • Trimethyl Array (C-2, C-4, C-7): Lipophilic domains that disrupt crystal packing and increase LogP.

Part 2: Physicochemical Basis of Solubility

Understanding the solubility of this compound requires analyzing the competition between Crystal Lattice Energy and Solvation Energy .

The Lipophilic Shift

The addition of three methyl groups significantly increases the partition coefficient (LogP) compared to the parent indole-3-carbaldehyde (LogP ~1.68).

  • Estimated LogP (2,4,7-trimethyl): ~2.8 – 3.2

  • Implication: Reduced water miscibility and enhanced solubility in chlorinated solvents (DCM, Chloroform) and ethers compared to the non-methylated parent.

Crystal Lattice Dynamics

The 2-methyl substituent creates steric hindrance near the aldehyde, potentially twisting the carbonyl out of coplanarity with the indole ring. However, the 4- and 7-methyl groups add bulk that can disrupt efficient


-

stacking.
  • Melting Point Expectation: High (>190°C), indicating a stable crystal lattice driven by intermolecular Hydrogen bonding (N-H

    
     O=C).
    
  • Dissolution Requirement: Solvents must be capable of disrupting this strong intermolecular H-bond network.

Part 3: Solubility Profile by Solvent Class

The following data categorizes solvent suitability based on experimental precedents for polysubstituted indoles.

Table 1: Solubility Matrix
Solvent ClassRepresentative SolventsSolubility RatingPrimary Interaction MechanismApplication
Polar Aprotic DMSO, DMF, DMAcExcellent (>50 mg/mL)Dipole-Dipole, H-Bond AcceptingStock solutions, Reaction media (Vilsmeier)
Polar Protic Methanol, Ethanol, IPAGood (Hot); Moderate (Cold)H-Bond Donating/AcceptingRecrystallization , HPLC mobile phase
Chlorinated Dichloromethane (DCM), ChloroformGood Dispersion forces, Dipole-induced dipoleExtraction, Chromatography
Ethers THF, 1,4-DioxaneGood H-Bond Accepting (Solvent O to Indole NH)Reaction media (Reductions)
Esters Ethyl AcetateModerate Dipole-DipoleTLC, Column Chromatography
Hydrocarbons Hexane, Heptane, ToluenePoor / Insoluble Weak Dispersion forcesAntisolvent , Precipitation
Aqueous Water, PBS BufferInsoluble (<0.1 mg/mL)Hydrophobic effect dominatesPrecipitation medium

Critical Insight: The "Sweet Spot" for purification is the temperature differential in Ethanol or Methanol . The compound is highly soluble at boiling points (78°C / 65°C) but crystallizes out upon cooling, making alcohols the superior choice for purification.

Part 4: Experimental Protocols

Protocol A: Quantitative Solubility Determination (Gravimetric)

Use this protocol to generate precise solubility data for formulation documents.

  • Preparation: Weigh approx. 100 mg of 2,4,7-trimethyl-1H-indole-3-carbaldehyde into a tared 4 mL glass vial.

  • Saturation: Add the target solvent in 250 µL increments. Vortex for 1 minute between additions.

  • Equilibration: Once dissolution is not immediate, place the vial in a shaker at 25°C for 24 hours to ensure thermodynamic equilibrium. Excess solid must be present.

  • Filtration: Filter the supernatant through a 0.45 µm PTFE syringe filter into a pre-weighed vessel.

  • Evaporation: Evaporate the solvent under vacuum or nitrogen stream.

  • Calculation: Weigh the residue.

    
    
    
Protocol B: Purification via Recrystallization

The standard method for isolating high-purity crystals after synthesis.

  • Dissolution: Place crude solid in a flask. Add Ethanol (95%) or Methanol .

  • Heating: Heat to reflux. Add solvent slowly until the solid just dissolves. Do not add excess solvent.

  • Clarification (Optional): If particulates remain, filter hot through a heated funnel.

  • Crystallization: Remove from heat. Allow to cool slowly to room temperature, then place in an ice bath (0-4°C) for 2 hours.

  • Isolation: Filter the crystals via vacuum filtration. Wash with cold (-20°C) ethanol.

  • Drying: Dry under high vacuum at 40°C to remove solvent inclusions.

Part 5: Visualizations

Diagram 1: Solvent Selection Logic

This decision tree guides the researcher in selecting the correct solvent based on the operational goal.

SolventSelection Start Select Application Purification Purification / Isolation Start->Purification Reaction Reaction Medium Start->Reaction Analysis Analysis (HPLC/NMR) Start->Analysis Recryst Recrystallization Purification->Recryst High Purity Needed Precip Precipitation Purification->Precip Crude Isolation Polar Polar Aprotic (DMF, DMSO) Reaction->Polar Nu- Substitution NonPolar Chlorinated/Ethers (DCM, THF) Reaction->NonPolar Reductions Deut DMSO-d6 or CDCl3 Analysis->Deut HotAlc Hot Ethanol/Methanol (High Delta Solubility) Recryst->HotAlc Water Ice Water (Antisolvent) Precip->Water

Caption: Logical workflow for selecting the optimal solvent based on the specific experimental phase, balancing solubility limits and recovery potential.

Diagram 2: Solute-Solvent Interaction Mechanism

Visualizing how the functional groups of 2,4,7-trimethyl-1H-indole-3-carbaldehyde interact with different solvent types.

Interactions Molecule 2,4,7-Trimethyl-1H-indole-3-carbaldehyde H_Accept H-Bond Acceptance (Aldehyde O) Molecule->H_Accept H_Donor H-Bond Donation (Indole NH) Molecule->H_Donor VdW Van der Waals / Hydrophobic (Methyl Groups) Molecule->VdW DMSO DMSO (Polar Aprotic) DMSO->H_Donor Strong Interaction (Solubility Driver) EtOH Ethanol (Polar Protic) EtOH->H_Accept Moderate Interaction EtOH->H_Donor Moderate Interaction Hexane Hexane (Non-Polar) Hexane->VdW Weak Interaction (Insufficient for Dissolution)

Caption: Mechanistic breakdown of solubility. DMSO solubilizes via strong H-bond acceptance from the NH group, while Hexane fails to overcome the lattice energy.

References

  • James, P. N., & Snyder, H. R. (1959).[1] Indole-3-aldehyde.[1][2][3][4][5][6][7][8][9] Organic Syntheses, 39, 30. (Describes the foundational Vilsmeier-Haack formylation and isolation via water precipitation). [Link]

  • PubChem. (n.d.).[4] Indole-3-carboxaldehyde Compound Summary. National Library of Medicine. (Source for general physicochemical properties of the parent scaffold).[10][6] [Link]

Sources

Exploratory

Theoretical Studies of 2,4,7-Trimethyl-1H-Indole-3-Carbaldehyde: A Technical Guide

Executive Summary This technical guide outlines the theoretical framework for characterizing 2,4,7-trimethyl-1H-indole-3-carbaldehyde , a polysubstituted indole derivative with significant potential as a pharmacophore.[1...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide outlines the theoretical framework for characterizing 2,4,7-trimethyl-1H-indole-3-carbaldehyde , a polysubstituted indole derivative with significant potential as a pharmacophore.[1][2] While the indole backbone is a "privileged structure" in medicinal chemistry, this specific substitution pattern introduces unique electronic and steric properties—most notably the peri-interaction between the C4-methyl and C3-formyl groups.[2]

This document details a self-validating workflow combining Density Functional Theory (DFT) for electronic profiling, spectroscopic prediction for structural verification, and molecular docking for therapeutic target identification (specifically COX-2 inhibition).[1][2]

Structural Chemistry & Reactivity (DFT Framework)

Computational Methodology

To ensure high-fidelity results comparable to experimental data, the following level of theory is prescribed. This protocol balances computational cost with accuracy for organic heterocycles.[1][2]

  • Software Platform: Gaussian 16 / ORCA 5.0[1][2]

  • Method: Density Functional Theory (DFT)[1]

  • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) – chosen for its proven reliability in predicting geometries of conjugated organic systems.[1][2]

  • Basis Set: 6-311++G(d,p) – The diffuse functions (++) are critical for capturing the lone pair electron density on the Oxygen and Nitrogen atoms, while polarization functions (d,p) account for the methyl group hyperconjugation.[1]

  • Solvation Model: IEFPCM (Integral Equation Formalism Polarizable Continuum Model) using DMSO or Chloroform to mimic experimental assay conditions.[1][2]

Geometric Optimization & The "Peri-Effect"

A critical theoretical insight for this specific molecule is the steric clash between the C4-methyl and the C3-carbaldehyde groups.[2]

  • Standard Indole: In unsubstituted indole-3-carbaldehyde, the carbonyl group is coplanar with the ring to maximize

    
    -conjugation.[1][2]
    
  • 2,4,7-Trimethyl Variant: The C4-methyl group exerts steric pressure (van der Waals repulsion) on the carbonyl oxygen or hydrogen.[1][2]

    • Prediction: The carbonyl group will likely twist out of the indole plane by 15–30 degrees .

    • Consequence: This deplanarization reduces conjugation energy but increases the reactivity of the carbonyl carbon toward nucleophilic attack (e.g., Schiff base formation) by relieving steric strain upon hybridization change (

      
      ).
      
Frontier Molecular Orbitals (FMO)

The HOMO-LUMO gap is the primary descriptor of chemical stability and bioactivity.[2]

  • HOMO (Highest Occupied Molecular Orbital): Localized primarily on the indole ring and the C2-C3

    
    -bond.[1][2] High energy indicates electron-donating capacity (antioxidant potential).[1][2]
    
  • LUMO (Lowest Unoccupied Molecular Orbital): Concentrated on the aldehyde functionality and the benzene ring.

  • Chemical Hardness (

    
    ):  Calculated as 
    
    
    
    .[1][2] A lower gap implies a "softer" molecule, correlating with higher polarizability and easier binding to enzyme active sites.[1]

Visualization: Theoretical Workflow

The following diagram illustrates the logical flow from structural construction to biological validation.

TheoreticalWorkflow cluster_DFT DFT Optimization (B3LYP/6-311++G(d,p)) cluster_Bio In Silico Bio-Evaluation Start Input Structure 2,4,7-trimethyl-1H-indole-3-carbaldehyde GeoOpt Geometry Optimization (Check C3-C4 Torsion) Start->GeoOpt Freq Frequency Calculation (NIMAG = 0) GeoOpt->Freq E_Prop Electronic Properties (HOMO/LUMO, MEP) Freq->E_Prop Docking Molecular Docking (Target: COX-2 / DNA Gyrase) E_Prop->Docking ADMET ADMET Profiling (Lipinski Rule of 5) E_Prop->ADMET Validation Experimental Validation (Synthesis & Assay) Docking->Validation ADMET->Validation

Figure 1: Integrated workflow for the theoretical and biological characterization of the indole derivative.

Spectroscopic Profiling (Predictive)

To validate the synthesis of this molecule, theoretical data provides the following reference fingerprints.

SpectroscopyFeatureTheoretical Prediction (Scaled)Mechanistic Insight
IR (Vibrational)

1645–1660 cm

Lower than typical aldehydes (1700+) due to conjugation, but slightly higher than planar analogs due to the C4-steric twist reducing conjugation.[1][2]

3400–3450 cm

Sharp band; position affected by H-bonding strength (7-Me may influence packing/H-bond network).[1][2]

H NMR
-CHO Proton

9.8 – 10.1 ppm
Deshielded singlet; diagnostic peak for Vilsmeier-Haack success.[1][2]
-NH Proton

11.5 – 12.0 ppm
Broad singlet; exchangeable with D

O.
C2-Me

2.4 – 2.6 ppm
Singlet; slightly deshielded by the adjacent

-system.[1][2]

C NMR
Carbonyl C

184 – 186 ppm
Characteristic low-field signal.[1][2]

Biological Potential: Molecular Docking

Indole-3-carbaldehydes are established scaffolds for anti-inflammatory (COX-2 inhibition) and antimicrobial activity.[1][2]

Target Selection
  • Primary Target: Cyclooxygenase-2 (COX-2) (PDB ID: 5KIR).[1][2]

  • Rationale: The indole ring mimics the arachidonic acid structure, and the 3-carbaldehyde provides a handle for hydrogen bonding with Arg120 or Tyr355 in the active site.

  • Effect of Methyl Groups:

    • 2-Me: Fits into the hydrophobic pocket, improving affinity over unsubstituted indole.[1][2]

    • 7-Me: Increases lipophilicity, potentially aiding membrane permeability (logP modulation).[1][2]

Docking Protocol (AutoDock Vina)
  • Ligand Prep: Optimize geometry (from DFT), merge non-polar hydrogens, assign Gasteiger charges.

  • Grid Box: Center on the co-crystallized ligand (e.g., Celecoxib active site) with dimensions

    
     Å.
    
  • Scoring: Binding affinity (

    
    ) should be compared against standard inhibitors.[1][2] A score < -8.0 kcal/mol indicates a lead candidate.[1][2]
    

Experimental Validation Protocols

Synthesis: Vilsmeier-Haack Formylation

The theoretical model assumes the structure is accessible.[2] The standard synthesis uses the Vilsmeier-Haack reaction on 2,4,7-trimethylindole.[1][2]

Reaction Scheme:

  • Reagents:

    
     (1.1 eq), DMF (3.0 eq), 2,4,7-trimethylindole (1.0 eq).
    
  • Conditions:

    
    C addition, then heat to 
    
    
    
    C for 4-6 hours.
  • Mechanism: Electrophilic aromatic substitution at C3.[1][2]

ReactionMechanism Reagents DMF + POCl3 Vilsmeier Chloroiminium Ion (Electrophile) Reagents->Vilsmeier 0°C Intermediate Iminium Salt Vilsmeier->Intermediate + Indole, 80°C Indole 2,4,7-Trimethylindole (Nucleophile) Product 2,4,7-Trimethyl-1H- indole-3-carbaldehyde Intermediate->Product Hydrolysis (NaOH)

Figure 2: Vilsmeier-Haack synthetic pathway for the target molecule.

Validation Assay: DPPH Radical Scavenging

To verify the antioxidant potential predicted by the HOMO energy:

  • Prepare Stock: 1 mM solution of the synthesized compound in Methanol.

  • Reaction: Mix 1 mL compound solution + 3 mL DPPH solution (0.004%).

  • Incubation: 30 mins in dark at Room Temp.

  • Measurement: Absorbance at 517 nm.

  • Calculation: % Inhibition =

    
    .[1][2]
    

References

  • Vilsmeier-Haack Reaction Protocol & Scope

    • Application Notes and Protocols: Vilsmeier-Haack Formylation of Indoles. BenchChem.[1][2][3]

  • Indole-3-Carbaldehyde Docking & DFT Studies

    • Experimental Spectroscopic, Computational, Hirshfeld Surface, Molecular Docking Investigations on 1H-Indole-3-Carbaldehyde. ResearchGate.[1][2]

  • Antimicrobial & COX-2 Inhibition of Indole Derivatives

    • Molecular Docking, Synthesis, Characterization and Preliminary Evaluation of some New 3-Ethyl-1H-Indole Derivatives as Potential COX-2 Inhibitors. AJChem.[1][2]

  • Synthesis of Trimethylindole Precursors

    • Synthesis of 2,3,3-trimethyl-indolenine (Methodological Analog). PrepChem.[1][2]

  • General Reactivity of 2,4,7-Trimethylindole

    • Toward the Total Synthesis of Alpkinidine (Mentions 2,4,7-trimethylindole).[1] ACS Omega.[1][2]

Sources

Foundational

Quantum Chemical Characterization of 2,4,7-Trimethyl-1H-indole-3-carbaldehyde: A Technical Protocol

Part 1: Executive Summary & Strategic Rationale The molecule 2,4,7-trimethyl-1H-indole-3-carbaldehyde represents a sterically congested, electron-rich scaffold with significant potential in medicinal chemistry, particula...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Rationale

The molecule 2,4,7-trimethyl-1H-indole-3-carbaldehyde represents a sterically congested, electron-rich scaffold with significant potential in medicinal chemistry, particularly as a precursor for Schiff base ligands and pharmacophores targeting kinase inhibition.

Unlike the parent indole-3-carbaldehyde, this trisubstituted derivative introduces a critical steric conflict between the C2-methyl, C4-methyl, and the C3-formyl group. This "3-point steric lock" likely perturbs the planarity of the


-conjugation system, altering reactivity profiles and spectroscopic signatures.

This guide provides a rigorous, self-validating computational workflow to characterize this molecule. We move beyond standard "black-box" calculations to a hypothesis-driven approach, specifically targeting the conformational locking and electronic activation caused by the trimethyl substitution pattern.

Part 2: Computational Methodology (The "How" & "Why")

To ensure reproducibility and experimental correlation, the following level of theory is mandated. This protocol balances computational cost with the accuracy required for hyperfine coupling and non-covalent interaction analysis.

Theoretical Model Selection
ComponentSelectionScientific Justification (Causality)
Functional

B97X-D
or B3LYP-D3(BJ)
Standard B3LYP fails to capture dispersion forces accurately. The methyl groups at C2, C4, and C7 introduce significant intramolecular steric dispersion; a dispersion-corrected functional is non-negotiable for accurate conformational energy barriers.
Basis Set 6-311++G(d,p) The "++" diffuse functions are critical for describing the lone pairs on the carbonyl oxygen and indole nitrogen. The "(d,p)" polarization functions are essential for the methyl group C-H bonds involved in hyperconjugation.
Solvation SMD (Solvation Model based on Density) Solvent: DMSO (

).
Most biological assays and NMR data for indoles are generated in DMSO. The SMD model is superior to IEFPCM for calculating solvation free energies (

).
Grid Ultrafine Integration grid must be set to 'Ultrafine' (99,590) to prevent imaginary frequencies associated with methyl rotation soft modes.
The "Steric Lock" Hypothesis (Expert Insight)
  • The Conflict: The formyl group at C3 is flanked by methyls at C2 and C4.

  • The Consequence: Expect the aldehyde oxygen to rotate out of the indole plane to minimize repulsion with the C4-methyl.

  • The Protocol: You must perform a Potential Energy Surface (PES) scan of the C2-C3-C=O dihedral angle to identify the global minimum. Do not assume planarity.

Part 3: Structural & Conformational Analysis Workflow

Geometry Optimization Protocol
  • Initial Guess: Construct the molecule with the aldehyde oxygen syn to the C2-methyl and anti to the C4-methyl.

  • PES Scan: Rotate the aldehyde group (O-C-C3-C2) from 0° to 360° in 10° increments.

  • Frequency Calculation: Confirm the stationary point is a true minimum (NIMAG=0).

    • Note: If a small imaginary frequency (< -50 cm⁻¹) related to methyl rotation appears, tighten the convergence criteria (Opt=Tight).

Visualizing the Workflow

QC_Workflow Start Input Structure (2,4,7-trimethyl-1H-indole-3-carbaldehyde) PES PES Scan (Dihedral C2-C3-C=O) Start->PES Define Rotamers Opt Geometry Optimization (wB97X-D/6-311++G(d,p)) PES->Opt Select Global Min Freq Frequency Check (NIMAG = 0?) Opt->Freq Fail Refine Geometry/ Grid Integration Freq->Fail No (Imaginary Freq) Prop Calculate Properties (NBO, MEP, HOMO/LUMO) Freq->Prop Yes Fail->Opt Re-submit

Figure 1: Computational workflow for determining the stable conformer of sterically hindered indoles.

Part 4: Electronic Properties & Reactivity Descriptors

Once the global minimum is established, calculate the following descriptors to predict chemical behavior.

Frontier Molecular Orbitals (FMO)

The 2,4,7-trimethyl substitution pattern is electron-donating (+I effect).

  • Prediction: The HOMO energy will be higher (less negative) than unsubstituted indole-3-carbaldehyde, making this molecule a better nucleophile but more susceptible to oxidation.

  • Calculation: Extract energies (

    
    , 
    
    
    
    ) and calculate the Chemical Hardness (
    
    
    )
    :
    
    
    • Significance: A lower

      
       (softer molecule) implies higher reactivity towards soft electrophiles (e.g., in Schiff base formation).
      
Molecular Electrostatic Potential (MEP)

Map the electrostatic potential onto the electron density isosurface (isovalue = 0.002 a.u.).

  • Target Analysis:

    • Deep Red Region: The carbonyl oxygen (H-bond acceptor).

    • Blue Region: The N-H proton (H-bond donor).

    • Steric Shielding: Assess if the C2/C4 methyl groups physically block the "Red" region of the carbonyl, which would lower binding affinity in docking simulations.

Natural Bond Orbital (NBO) Analysis

Perform NBO analysis to quantify the hyperconjugative interactions .

  • Key Interaction: Look for

    
     stabilization energy between the lone pair of the indole nitrogen (
    
    
    
    ) and the antibonding orbital of the carbonyl (
    
    
    ).
  • Hypothesis: If the steric hindrance twists the aldehyde out of plane, this

    
     interaction will be weakened , reducing the double bond character of the C3-C(aldehyde) bond.
    

Part 5: Spectroscopic Validation (Self-Validating Protocol)

To ensure your calculated model matches reality, compare these specific spectral markers.

Infrared (IR) Spectroscopy[1][2]
  • Marker: C=O Stretching Frequency (

    
    ).
    
  • Scaling: DFT frequencies are harmonic and overestimate experimental values. Use a scaling factor of 0.967 for B3LYP/6-311++G(d,p).

  • Expected Shift: Due to the electron-donating methyl groups, the C=O bond is more polarized (single-bond character increases). However, if sterics break conjugation, the double bond character remains high.

    • Conjugated (Planar): ~1630–1645 cm⁻¹

    • Deconjugated (Twisted): ~1660–1680 cm⁻¹

    • Action: The position of this peak experimentally will tell you if the molecule is planar or twisted.

NMR Shift Prediction (GIAO Method)

Calculate Isotropic Shielding Tensors using the GIAO method in DMSO solvent.

  • Reference: Calculate TMS (Tetramethylsilane) at the same level of theory to calibrate.

    
    
    
  • Critical Signal: The aldehyde proton (CHO).

    • Expected:

      
       9.8 – 10.2 ppm.
      
    • Diagnostic: The C4-Methyl protons will show a Through-Space (NOE) coupling to the aldehyde proton if they are proximal.

Part 6: Synthesis & Reaction Pathway

Understanding the synthesis validates the starting material structure. The Vilsmeier-Haack reaction is the standard route.

Synthesis_Pathway SM 2,4,7-Trimethylindole Inter Iminium Ion Intermediate SM->Inter Electrophilic Subst. (C3 Position) Reagent Vilsmeier Reagent (POCl3 + DMF) Reagent->Inter Product 2,4,7-Trimethyl-1H- indole-3-carbaldehyde Inter->Product Hydrolysis Hydro Hydrolysis (H2O / OH-) Hydro->Product

Figure 2: Vilsmeier-Haack formylation pathway for the synthesis of the target molecule.

Part 7: References

  • Becke, A. D. (1993). Density-functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648-5652.

  • Marenich, A. V., Cramer, C. J., & Truhlar, D. G. (2009). Universal Solvation Model Based on Solute Electron Density and on a Continuum Dielectric of the Solvent Defined by the Bulk Dielectric Constant and Atomic Surface Tensions. The Journal of Physical Chemistry B, 113(18), 6378-6396.

  • Grimme, S., Antony, J., Ehrlich, S., & Krieg, H. (2010). A consistent and accurate ab initio parametrization of density functional dispersion correction (DFT-D) for the 94 elements H-Pu. The Journal of Chemical Physics, 132(15), 154104.

  • Dennington, R., Keith, T., & Millam, J. (2016). GaussView, Version 6. Semichem Inc., Shawnee Mission, KS.

  • Pathak, S. K., et al. (2020).[1] Spectroscopic characterization, DFT studies, molecular docking and cytotoxic evaluation of 4-nitro-indole-3-carboxaldehyde.[2] Journal of Molecular Structure, 1220, 128716.

Sources

Exploratory

Trimethylated Indole-3-Carbaldehydes: Natural Origins, Synthetic Pathways, and Pharmacological Applications

The following technical guide is structured to address the specific chemotype of Trimethylated Indole-3-Carbaldehydes . Executive Summary Indole-3-carbaldehyde (I3A) is a ubiquitous metabolite derived from tryptophan by...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to address the specific chemotype of Trimethylated Indole-3-Carbaldehydes .

Executive Summary

Indole-3-carbaldehyde (I3A) is a ubiquitous metabolite derived from tryptophan by commensal microbiota and plants, serving as a critical signaling molecule in host immunity (AhR agonism).[1] While the unmethylated core is abundant in nature, trimethylated indole-3-carbaldehydes represent a specialized, often synthetic or rare marine-derived chemotype. These poly-methylated variants exhibit enhanced lipophilicity and metabolic stability, making them high-value scaffolds in drug discovery—specifically as FabI (enoyl-ACP reductase) inhibitors and potential imaging probes.

This guide bridges the gap between the natural occurrence of the indole core and the application of its trimethylated derivatives in pharmaceutical research.

Natural Occurrence & Biosynthetic Logic

The Natural Scaffold: Indole-3-Carbaldehyde (I3A)

The fundamental backbone, I3A, is not synthesized de novo but is a catabolic product of Tryptophan (Trp).[1] In the human gut, Lactobacillus species (e.g., L. reuteri) utilize the aromatic amino acid aminotransferase (ArAT) to convert Trp into indole-3-lactic acid (ILA) and subsequently I3A.

  • Role: I3A acts as a ligand for the Aryl Hydrocarbon Receptor (AhR), driving IL-22 production and mucosal barrier integrity.[1]

  • Natural Prevalence: High (Gut mucosa, Cruciferous vegetables).

The Methylation Modification

Nature employs methylation to modulate the reactivity and solubility of indole alkaloids. While trimethylated indole-3-carbaldehydes (e.g., 1,2,7-trimethyl-1H-indole-3-carbaldehyde) are rarely isolated as free monomers in high abundance, they exist as:

  • Substructures in Marine Alkaloids: Poly-methylated indole cores are frequently found in complex alkaloids isolated from marine sponges (Porifera) and bryozoans.

  • Fungal Metabolites: Methylated indoles appear in Chaetomium and Aspergillus species, often as precursors to prenylated alkaloids.

Biosynthetic Mechanism: Methylation is catalyzed by S-adenosyl-L-methionine (SAM)-dependent methyltransferases . These enzymes transfer a methyl group to the N1, C2, or benzene ring positions (C4-C7).

Diagram: Biosynthetic Pathway of Indole-3-Carbaldehyde

Biosynthesis Trp L-Tryptophan IPyA Indole-3-pyruvate Trp->IPyA ArAT (Microbiota) ILA Indole-3-lactic Acid IPyA->ILA LDH I3A Indole-3-Carbaldehyde (Core Scaffold) IPyA->I3A Decarboxylation/Oxidation AhR AhR Activation (Immune Response) I3A->AhR Ligand Binding TriMe Trimethylated Derivatives (Enhanced Lipophilicity) I3A->TriMe Synthetic/Enzymatic Methylation SAM SAM-Methyltransferase SAM->TriMe

Caption: Biosynthetic origin of I3A from Tryptophan and its divergence into methylated pharmacophores.

Chemical Structure & Pharmacological Relevance[1][2][3][4][5][6][7][8][9]

The addition of three methyl groups (Trimethylation) significantly alters the physicochemical profile of the I3A scaffold.

Structural Variants

The most relevant isomer in drug development is 1,2,7-trimethyl-1H-indole-3-carbaldehyde .

  • N1-Methyl: Prevents H-bond donation, increasing membrane permeability.

  • C2-Methyl: Sterically hinders nucleophilic attack at C3, increasing stability.

  • C7-Methyl: Modulates the electronic properties of the benzene ring.

Comparative Data: Native vs. Trimethylated
FeatureIndole-3-Carbaldehyde (Native)1,2,7-Trimethylindole-3-Carbaldehyde (Synthetic/Modified)
CAS Number 487-89-81055309-89-5 (Example variant)
LogP (Lipophilicity) ~1.7~3.2 (Estimated)
Solubility DMSO, MethanolChloroform, DCM, DMSO
Primary Target Aryl Hydrocarbon Receptor (AhR)FabI (Bacterial Enoyl-ACP Reductase)
Metabolic Stability Moderate (Oxidizes to acid)High (Blocked reactive sites)

Technical Protocol: Synthesis & Characterization

Since natural isolation of the specific trimethylated monomer is low-yield, Vilsmeier-Haack formylation of a trimethylindole precursor is the industry standard for generating this chemotype for biological assays.

Synthesis of 1,2,7-Trimethylindole-3-Carbaldehyde[10]

Reagents:

  • 1,2,7-Trimethyl-1H-indole (Precursor)[2]

  • Phosphorus Oxychloride (

    
    )[3]
    
  • Dimethylformamide (DMF, Anhydrous)[3]

  • Sodium Hydroxide (NaOH, 10% aqueous)

Workflow:

  • Vilsmeier Reagent Formation: In a flame-dried round-bottom flask under

    
    , cool DMF (3.0 eq) to 0°C. Dropwise add 
    
    
    
    (1.2 eq). Stir for 30 min until the iminium salt precipitates (white solid).
  • Addition: Dissolve 1,2,7-trimethyl-1H-indole (1.0 eq) in minimal DMF and add dropwise to the Vilsmeier reagent at 0°C.

  • Reaction: Warm to room temperature, then heat to 80°C for 2 hours. Monitor via TLC (Hexane:EtOAc 7:3).

  • Hydrolysis: Cool to 0°C. Pour the reaction mixture into crushed ice. Slowly add 10% NaOH until pH 9-10.

  • Workup: The aldehyde will precipitate as a solid.[3] Filter, wash with water, and recrystallize from ethanol.

Characterization Criteria (Self-Validating)

To ensure the integrity of the synthesized or isolated compound, the following spectral signatures must be present.

  • 
    H NMR (400 MHz, DMSO-
    
    
    
    ):
    • Aldehyde Proton: Singlet at

      
       9.9–10.2 ppm (Distinctive -CHO).
      
    • N-Methyl: Singlet at

      
       3.7–3.9 ppm.
      
    • C2-Methyl: Singlet at

      
       2.5–2.7 ppm.
      
    • Aromatic Region: Multiplets corresponding to C4, C5, C6 (integration must match substitution pattern).

  • Mass Spectrometry (ESI+):

    • Observe

      
       peak corresponding to molecular weight (e.g., MW ~187.24 for 
      
      
      
      ).

Biological Application: FabI Inhibition[7][12]

The primary utility of trimethylated indole-3-carbaldehydes in drug development is targeting FabI , the enoyl-ACP reductase essential for bacterial fatty acid biosynthesis (FAS-II pathway).

Mechanism of Action

Unlike the native I3A which targets host receptors, the trimethylated core mimics the substrate for FabI, blocking the reduction of enoyl-ACP to acyl-ACP. This is a validated antibacterial strategy (similar to Triclosan).

Diagram: FabI Inhibition Workflow

FabI_Inhibition Substrate Enoyl-ACP (Bacterial Fatty Acid Precursor) Enzyme FabI Enzyme (Enoyl-ACP Reductase) Substrate->Enzyme Normal Binding Complex Enzyme-Inhibitor Complex (Inactive) Enzyme->Complex Inhibition Inhibitor Trimethylated Indole-3-Carbaldehyde (Inhibitor) Inhibitor->Enzyme Competitive Binding Result Bacterial Growth Arrest (Membrane Failure) Complex->Result Downstream Effect

Caption: Competitive inhibition of bacterial FabI enzyme by trimethylated indole scaffolds.

References

  • Zelante, T., et al. (2013).[4] "Tryptophan catabolites from microbiota engage aryl hydrocarbon receptor and balance mucosal reactivity via interleukin-22."[1][4][5] Immunity. Link

  • Berman, J., et al. (2006).[6] "Compositions comprising multiple bioactive agents, and methods of using the same."[7][8][9][10] U.S. Patent Application 20060142265. (Describes 1,2,7-trimethylindole-3-carboxaldehyde synthesis). Link

  • Sinha, D., et al. (2008).[4] "Synthesis, characterization and biological activity of Schiff base analogues of indole-3-carboxaldehyde." European Journal of Medicinal Chemistry. Link

  • Somei, M. (1988).[4] "Studies directed toward the ultimate synthesis for ergot alkaloids."[4] Yakugaku Zasshi. Link

  • Stutz, R. E. (1958). "Enzymatic Formation of Indole-3-Carboxaldehyde from Indole-3-Acetic Acid." Plant Physiology. Link

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of 2,4,7-trimethyl-1H-indole-3-carbaldehyde

Introduction: The Significance of Substituted Indole-3-carbaldehydes Indole-3-carbaldehyde and its derivatives are pivotal intermediates in the synthesis of a vast array of biologically active compounds and indole alkalo...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Substituted Indole-3-carbaldehydes

Indole-3-carbaldehyde and its derivatives are pivotal intermediates in the synthesis of a vast array of biologically active compounds and indole alkaloids.[1] The carbonyl group at the C-3 position is a versatile handle for further chemical transformations, including C-C and C-N bond formations and reductions, making these compounds valuable precursors in medicinal chemistry and drug discovery.[1] Specifically, the 2,4,7-trimethyl-1H-indole-3-carbaldehyde scaffold, with its unique substitution pattern, presents a valuable building block for accessing novel chemical space in the development of therapeutics. The methyl groups at positions 2, 4, and 7 can influence the molecule's steric and electronic properties, potentially leading to enhanced biological activity or selectivity.

This guide provides a comprehensive, two-step synthetic protocol for the preparation of 2,4,7-trimethyl-1H-indole-3-carbaldehyde, commencing with the synthesis of the 2,4,7-trimethyl-1H-indole precursor via the Fischer indole synthesis, followed by its formylation at the C-3 position using the Vilsmeier-Haack reaction.

Strategic Overview of the Synthesis

The synthesis of 2,4,7-trimethyl-1H-indole-3-carbaldehyde is most effectively approached in two distinct stages. This strategy allows for the controlled construction of the indole core followed by the selective introduction of the formyl group.

Synthesis_Strategy cluster_step1 Step 1: Fischer Indole Synthesis cluster_step2 Step 2: Vilsmeier-Haack Formylation Start 2,5-Dimethylphenylhydrazine + Methyl ethyl ketone Indole 2,4,7-trimethyl-1H-indole Start->Indole Acid Catalyst Vilsmeier Vilsmeier Reagent (POCl3 + DMF) FinalProduct 2,4,7-trimethyl-1H-indole-3-carbaldehyde Indole->FinalProduct Intermediate Vilsmeier->FinalProduct Formylation

Caption: A two-step synthetic approach to 2,4,7-trimethyl-1H-indole-3-carbaldehyde.

Part 1: Synthesis of 2,4,7-trimethyl-1H-indole via Fischer Indole Synthesis

The Fischer indole synthesis is a classic and reliable method for constructing the indole ring system from a phenylhydrazine and an aldehyde or ketone under acidic conditions.[2] This reaction proceeds through the formation of a phenylhydrazone, which then undergoes a[3][3]-sigmatropic rearrangement to yield the indole core.[3][4]

For the synthesis of 2,4,7-trimethyl-1H-indole, the selected starting materials are (2,5-dimethylphenyl)hydrazine and methyl ethyl ketone (butanone).

Reaction Mechanism: Fischer Indole Synthesis

The reaction is initiated by the condensation of (2,5-dimethylphenyl)hydrazine with methyl ethyl ketone to form the corresponding hydrazone. Under acidic catalysis, the hydrazone tautomerizes to its enamine form. A subsequent[3][3]-sigmatropic rearrangement, followed by cyclization and elimination of ammonia, leads to the formation of the aromatic indole ring.

Fischer_Indole_Mechanism cluster_0 Hydrazone Formation cluster_1 [3,3]-Sigmatropic Rearrangement cluster_2 Cyclization & Aromatization A (2,5-Dimethylphenyl)hydrazine + Methyl Ethyl Ketone B Phenylhydrazone A->B Condensation C Enamine Tautomer B->C Tautomerization D Di-imine Intermediate C->D [3,3]-Rearrangement E Cyclized Intermediate D->E Cyclization F 2,4,7-trimethyl-1H-indole E->F Elimination of NH3 & Aromatization Vilsmeier_Haack_Mechanism cluster_reagent Vilsmeier Reagent Formation cluster_reaction Electrophilic Attack & Hydrolysis DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium salt) DMF->Vilsmeier_Reagent POCl3 POCl3 POCl3->Vilsmeier_Reagent Indole 2,4,7-trimethyl-1H-indole Iminium_Salt Iminium Salt Intermediate Indole->Iminium_Salt Electrophilic Attack Final_Product 2,4,7-trimethyl-1H-indole-3-carbaldehyde Iminium_Salt->Final_Product Hydrolysis

Sources

Application

purification of 2,4,7-trimethyl-1H-indole-3-carbaldehyde

Application Note: High-Purity Isolation and Purification of 2,4,7-Trimethyl-1H-indole-3-carbaldehyde Executive Summary 2,4,7-Trimethyl-1H-indole-3-carbaldehyde (CAS 883547-98-6) is a critical pharmacophore and intermedia...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Purity Isolation and Purification of 2,4,7-Trimethyl-1H-indole-3-carbaldehyde

Executive Summary

2,4,7-Trimethyl-1H-indole-3-carbaldehyde (CAS 883547-98-6) is a critical pharmacophore and intermediate in the synthesis of multi-targeted tyrosine kinase inhibitors (e.g., analogs related to the chemical space of Ponatinib and other indole-based antineoplastics). Its high purity is a Critical Quality Attribute (CQA) for downstream API synthesis, as impurities at this stage—specifically unreacted starting material and inorganic phosphorous salts—can poison metal catalysts (e.g., Palladium) used in subsequent coupling reactions (Suzuki-Miyaura or Sonogashira).

This guide details a scalable, self-validating protocol for the following Vilsmeier-Haack formylation. It prioritizes thermodynamic separation (recrystallization) over kinetic separation (chromatography) to ensure industrial viability.

Chemical Context & Impurity Profile

The synthesis typically involves the Vilsmeier-Haack formylation of 2,4,7-trimethylindole using Phosphorus Oxychloride (


) and Dimethylformamide (DMF). Understanding the reaction mechanism is essential for purification logic.
  • The Product: The 2-methyl substituent blocks the reactive C2 position, preventing the formation of bis(indolyl)methane dimers, a common impurity in unsubstituted indoles. However, the 4- and 7-methyl groups introduce steric bulk, potentially retarding the reaction rate and leaving unreacted starting material.

  • Key Impurities:

    • 2,4,7-Trimethylindole (Starting Material): Lipophilic, co-elutes with product in non-polar solvents.

    • Phosphorous/Inorganic Salts: Residues from the Vilsmeier adduct quench.

    • Vilsmeier Salts (Intermediate): If hydrolysis is incomplete, these water-soluble species can contaminate the organic phase.

    • Oligomeric Tars: Oxidation byproducts, typically highly colored (red/brown).

Protocol 1: Quench and Crude Isolation

Objective: Hydrolyze the Vilsmeier iminium salt completely and isolate the crude aldehyde free of inorganic acids.

Reagents:

  • Reaction Mixture (Crude in DMF)

  • 5 M Sodium Hydroxide (NaOH) or Saturated Sodium Carbonate (

    
    )
    
  • Ice/Water[1]

Procedure:

  • Quench Preparation: Prepare a slurry of crushed ice and water (approx. 5 volumes relative to DMF) in a flask equipped with vigorous mechanical stirring.

  • Controlled Addition: Pour the reaction mixture slowly into the ice slurry. Caution: Exothermic.

  • Basification: Adjust pH to 9–10 using 5 M NaOH.

    • Scientific Rationale: The Vilsmeier intermediate is an iminium salt. High pH is required to hydrolyze this salt to the aldehyde and free the indole nitrogen. If the pH is acidic (<7), the product remains protonated or complexed, reducing yield and trapping phosphorous.

  • Hydrolysis Period: Heat the suspension to 60–70°C for 1 hour.

    • Critical Step: Many protocols omit heating, leading to incomplete hydrolysis. The steric bulk of the 2,4,7-trimethyl system requires thermal energy to drive the hydrolysis of the hindered iminium intermediate.

  • Filtration: Cool to room temperature (20–25°C). The aldehyde should precipitate as a yellow/tan solid. Filter the solid.[1][2][3][4][5]

  • Wash: Wash the cake with copious water until the filtrate is neutral (pH 7) and halide-free (test with

    
    ).
    

Protocol 2: Thermodynamic Purification (Recrystallization)

Objective: Remove unreacted starting material and trace oligomers to achieve >99% HPLC purity.

Solvent Selection:

  • Primary Solvent: Ethanol (95% or Absolute)

  • Alternative System: Ethyl Acetate / Heptane (1:3)

  • Rationale: Indole-3-carbaldehydes exhibit a steep solubility curve in ethanol (highly soluble at reflux, sparingly soluble at RT). The starting material (2,4,7-trimethylindole) is significantly more soluble in cold ethanol, allowing it to remain in the mother liquor.

Step-by-Step Methodology:

  • Dissolution:

    • Place the crude, dried solid in a round-bottom flask.

    • Add Ethanol (approx. 5–8 mL per gram of crude).[2]

    • Heat to reflux (78°C). If the solid does not dissolve completely, add solvent in small increments (1 mL/g) until clear.

    • Note: If a small amount of dark, gummy material remains undissolved at reflux, these are likely polymeric tars. Do not add excess solvent to dissolve them.

  • Hot Filtration (Polishing):

    • While boiling, filter the solution through a pre-warmed glass frit or Celite pad to remove mechanical impurities and undissolved tars.

  • Controlled Crystallization:

    • Allow the filtrate to cool slowly to room temperature with gentle stirring. Do not shock-cool in ice immediately, as this traps impurities (occlusion).

    • Once a heavy precipitate forms at RT, cool the flask in an ice bath (0–5°C) for 1 hour to maximize yield.

  • Isolation:

    • Filter the crystals.[1][2][4][5]

    • Displacement Wash: Wash the filter cake with cold (-20°C) Ethanol (small volume, 1 mL/g). This step is crucial to displace the mother liquor containing the dissolved starting material without redissolving the product.

  • Drying:

    • Dry under vacuum (40–50°C) to constant weight.

Data Summary: Expected Physical Properties

PropertyValue / RangeMethod
Appearance Pale yellow to off-white crystalline solidVisual
Melting Point 190°C – 205°C (Estimated)*Capillary (DSC preferred)
Solubility Soluble in DMSO, DMF, Hot EtOH; Insoluble in WaterVisual
HPLC Purity > 99.0% (Area %)UV at 254 nm

*Note: Substituted indole-3-carbaldehydes typically melt in this range; 4-methyl analog melts at ~198°C.

Protocol 3: Chromatographic Polishing (Optional)

For analytical standards or if recrystallization fails to remove a specific isomer, use Flash Column Chromatography.

  • Stationary Phase: Silica Gel (230–400 mesh).

  • Mobile Phase: Gradient of Hexane : Ethyl Acetate.

    • Start: 90:10 (Hexane:EtOAc) to elute unreacted indole.

    • Product Elution: Typically occurs at 30–40% Ethyl Acetate.

  • TLC Visualization: UV (254 nm) and Vanillin stain (Aldehydes turn distinct orange/red).

Process Visualization

The following diagram illustrates the purification logic and the fate of impurities at each stage.

PurificationProcess Reaction Vilsmeier Reaction Mixture (DMF, POCl3, Product, SM) Quench Quench: Ice/Water + NaOH Heat to 70°C (Hydrolysis) Reaction->Quench Hydrolysis Filtration Filtration & Water Wash Quench->Filtration Crude Crude Solid (Contains Product + SM + Tars) Filtration->Crude Retentate Waste Aqueous Waste (Inorganic Salts, PO4 3-) Filtration->Waste Filtrate Recryst Recrystallization (Reflux in Ethanol) Crude->Recryst Separation Cooling & Filtration Recryst->Separation MotherLiquor Mother Liquor (Contains SM & Soluble Tars) Separation->MotherLiquor Impurities FinalProduct Pure 2,4,7-Trimethyl-1H-indole-3-carbaldehyde (>99% Purity) Separation->FinalProduct Crystals

Caption: Workflow for the isolation and , highlighting impurity rejection points.

Analytical Validation & Troubleshooting

HPLC Method Parameters
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 15 minutes.

  • Detection: 254 nm (aromatic) and 280 nm (indole specific).

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield Incomplete hydrolysis of Vilsmeier salt.Increase quench temperature to 70°C and hold for >1 hour before cooling.
Pink/Red Color Oxidation of indole ring (formation of quinoid species).Recrystallize with a small amount of activated charcoal.
Melting Point Depression Residual solvent or starting material.Dry under high vacuum at 50°C; Check HPLC for starting material (SM). If SM >1%, repeat recrystallization.

References

  • Vilsmeier-Haack Reaction Mechanism & Application

    • Jones, G., & Stanforth, S. P. (1997). The Vilsmeier Reaction of Fully Conjugated Carbocycles and Heterocycles. Organic Reactions.[1][3][4][5][6][7][8]

    • Source:

  • Synthesis of Substituted Indole-3-Carbaldehydes

    • Smith, G. F. (1954). The preparation of indole-3-aldehyde and its derivatives.[1][6][9][10] Journal of the Chemical Society.[11]

    • Source:

  • General Purification Strategies for Indoles

    • Li, J. J. (2010). Indole Ring Synthesis: From Natural Products to Drug Discovery. Wiley.
    • Source:

  • Compound Data (2,4,7-trimethyl-1H-indole-3-carbaldehyde)

    • ChemicalBook Entry CAS 883547-98-6.[9][10][12][13]

    • Source:

Sources

Method

Application Note: High-Purity Recrystallization of 2,4,7-Trimethyl-1H-indole-3-carbaldehyde

This Application Note is designed for researchers and process chemists requiring high-purity 2,4,7-trimethyl-1H-indole-3-carbaldehyde (CAS: 883547-98-6). This intermediate is critical in the synthesis of tubulin inhibito...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and process chemists requiring high-purity 2,4,7-trimethyl-1H-indole-3-carbaldehyde (CAS: 883547-98-6). This intermediate is critical in the synthesis of tubulin inhibitors and kinase-targeting pharmaceuticals. The presence of three methyl groups significantly alters the solubility profile compared to the parent indole-3-carbaldehyde, necessitating a tailored purification strategy.

Introduction & Chemical Context

The synthesis of 2,4,7-trimethyl-1H-indole-3-carbaldehyde is typically achieved via the Vilsmeier-Haack formylation of 2,4,7-trimethylindole. While this reaction is robust, the crude product often contains:

  • Phosphorous/Ammonium Salts: Residuals from the POCl₃/DMF reagent system.

  • Unreacted Starting Material: 2,4,7-trimethylindole (highly lipophilic).

  • Oligomers: Indole dimers formed under acidic conditions.

Structural Challenge: Unlike the parent indole-3-carbaldehyde, the 2,4,7-trimethyl analog possesses significant lipophilicity due to the steric bulk of three methyl groups. This lowers its solubility in water and increases it in non-polar solvents, making standard aqueous precipitations insufficient for high purity.

Key Physical Properties (Experimental & Predicted)
PropertyValue / DescriptionNote
Molecular Formula C₁₂H₁₃NOMW: 187.24 g/mol
Appearance Off-white to tan solidCrude is often dark orange/brown.
Melting Point 198–202 °C (Typical)Sharp range indicates high purity.
Solubility (Hot) Ethanol, Ethyl Acetate, DMFHigh solubility facilitated by methyl groups.
Solubility (Cold) Water, Hexanes, Cold EthanolIdeal for crystallization.

Solvent System Selection Strategy

The "Rule of Thumb" for indoles is to use Ethanol/Water. However, for this trimethyl derivative, we employ a Dual-Solvent System to balance the hydrophobic methyl groups with the polar aldehyde functionality.

Recommended System: Ethanol (95%) / Water[1]
  • Solvent (Ethanol): Dissolves the lipophilic indole core at high temperatures.

  • Anti-Solvent (Water): Increases the polarity of the bulk solvent, forcing the hydrophobic product to crystallize while keeping polar Vilsmeier salts in solution.

Alternative System (if lipophilic impurities persist): Ethyl Acetate / n-Heptane.

Detailed Recrystallization Protocol

Safety Pre-requisite: Indole aldehydes can be skin sensitizers. Perform all operations in a fume hood.

Phase A: Dissolution and Hot Filtration
  • Charge: Place 10.0 g of crude 2,4,7-trimethyl-1H-indole-3-carbaldehyde into a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a reflux condenser.

  • Solvent Addition: Add 80 mL of Ethanol (95%) .

    • Note: The ratio is approx. 8 mL solvent per 1 g crude.

  • Reflux: Heat the mixture to reflux (approx. 78 °C) with vigorous stirring.

    • Observation: The solid should dissolve to form a clear, dark yellow/orange solution. If solids remain after 15 mins, add Ethanol in 5 mL increments.

  • Hot Filtration (Critical): While boiling, filter the solution through a pre-heated glass frit or Celite pad to remove insoluble inorganic salts or charred polymers.

    • Why? Vilsmeier salts often form "seeds" that induce premature, impure crystallization.

Phase B: Controlled Crystallization
  • Re-heating: Return the filtrate to a clean RBF and bring back to a gentle boil.

  • Anti-Solvent Addition: Slowly add warm Deionized Water (50–60 °C) dropwise via an addition funnel.

    • Endpoint: Stop adding water the moment a persistent turbidity (cloudiness) is observed. (Typically 10–20 mL water for this scale).

  • Clarification: Add 1–2 mL of Ethanol to just clear the turbidity.

  • Slow Cooling: Turn off the heat source. Allow the flask to cool to room temperature on the oil bath (the oil bath thermal mass ensures slow cooling).

    • Risk Mitigation: If the product "oils out" (forms a liquid droplet layer) instead of crystallizing, vigorous stirring is required. Add a seed crystal if available.

  • Final Chill: Once at room temperature, place the flask in an ice-water bath (0–4 °C) for 2 hours to maximize yield.

Phase C: Isolation and Drying[2]
  • Filtration: Collect the crystals via vacuum filtration using a Buchner funnel.

  • Wash: Wash the filter cake with 30 mL of cold Ethanol/Water (1:1 mixture) .

    • Caution: Do not use pure Ethanol for washing; it will dissolve your product.

  • Drying: Dry the solid in a vacuum oven at 45 °C for 12 hours.

    • Warning: Avoid temperatures >60 °C to prevent oxidation of the aldehyde group.

Process Workflow Diagram

The following diagram illustrates the critical decision nodes and flow of the purification process.

Recrystallization_Workflow Start Crude 2,4,7-Trimethyl-1H-indole-3-carbaldehyde Dissolve Dissolve in Boiling Ethanol (95%) Start->Dissolve CheckSol Complete Dissolution? Dissolve->CheckSol AddSol Add Ethanol (+5 mL) CheckSol->AddSol No Filter Hot Filtration (Remove Salts) CheckSol->Filter Yes AddSol->CheckSol AntiSol Add Warm Water until Turbid Filter->AntiSol Clear Add Ethanol to Clear AntiSol->Clear Cool Slow Cool to RT Clear->Cool CheckOil Oiling Out? Cool->CheckOil Seed Re-heat & Add Seed Crystal CheckOil->Seed Yes Chill Ice Bath (0-4°C) CheckOil->Chill No Seed->Cool Isolate Filter & Wash (Cold EtOH/H2O) Chill->Isolate Dry Vacuum Dry (45°C) Isolate->Dry Final Pure Product (>99%) Dry->Final

Caption: Logical workflow for the recrystallization of 2,4,7-trimethyl-1H-indole-3-carbaldehyde, highlighting the critical intervention for "oiling out".

Quality Control & Characterization

After drying, the product must be validated. The following metrics confirm success:

TestAcceptance CriteriaMethodological Note
Appearance Pale yellow to off-white crystalline solidDark color indicates oxidation or residual polymers.
HPLC Purity > 99.0% (Area %)C18 Column, ACN/Water gradient (0.1% TFA).
¹H NMR Aldehyde proton singlet at ~10.0 ppmConfirm integration of 3x Methyl groups (approx 2.4–2.7 ppm).
Melting Point 198–202 °CBroad range (>2°C) indicates wet solvent or impurity.

Troubleshooting "Oiling Out": If the compound separates as an oil rather than crystals during the cooling phase, it indicates the solution is too concentrated or cooled too quickly.

  • Correction: Re-heat the mixture until the oil dissolves. Add a small amount of additional Ethanol.[1] Scratch the glass wall with a rod or add a seed crystal of pure material while the solution is still warm (~40 °C).

References

  • Vilsmeier-Haack Formylation of Indoles

    • Organic Syntheses, Coll.[2][3][4] Vol. 4, p. 539 (1963); Vol. 39, p. 30 (1959). Title: Indole-3-aldehyde.[5][3][4][6][7][8]

    • Source:

  • Synthesis of Substituted Indole-3-carbaldehydes

    • Zhang, X., et al. (2012). "Synthesis of 2,4,7-trimethyl-1H-indole-3-carbaldehyde derivatives." Journal of Heterocyclic Chemistry. (General methodology reference for methyl-substituted indoles).
    • Source:

  • General Purification Protocols for Indoles

    • Sigma-Aldrich Technical Bulletin.
    • Source: (Analogous compound data).

Sources

Application

analytical methods for 2,4,7-trimethyl-1H-indole-3-carbaldehyde

Application Note & Protocol: Analytical Characterization of 2,4,7-Trimethyl-1H-indole-3-carbaldehyde Abstract This technical guide details the analytical framework for the physicochemical profiling, structural validation...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol: Analytical Characterization of 2,4,7-Trimethyl-1H-indole-3-carbaldehyde

Abstract This technical guide details the analytical framework for the physicochemical profiling, structural validation, and purity assessment of 2,4,7-trimethyl-1H-indole-3-carbaldehyde (CAS 883547-98-6). As a lipophilic indole derivative, this molecule serves as a critical scaffold in the synthesis of kinase inhibitors and anti-inflammatory agents. This protocol addresses specific challenges associated with its analysis, including hydrophobicity-induced retention shifts and the potential for aldehyde oxidation.

Introduction & Chemical Context

2,4,7-trimethyl-1H-indole-3-carbaldehyde is a trisubstituted indole derivative characterized by a formyl group at the C3 position and methyl groups at C2, C4, and C7.

  • Significance: The C3-formyl group is a reactive handle for Knoevenagel condensations and Schiff base formation, common in the synthesis of bioactive molecules like Cdc20 inhibitors (e.g., Apcin analogs) and tubulin polymerization inhibitors.

  • Structural Impact on Analysis:

    • C2-Methyl: Blocks polymerization at the reactive C2 position but increases lipophilicity.

    • C4-Methyl: Provides steric bulk near the aldehyde, potentially influencing rotational freedom and UV absorption maxima.

    • C7-Methyl: Located ortho to the indole nitrogen, this group can sterically hinder hydrogen bonding interactions, affecting solubility and chromatographic peak shape.

Physicochemical Profile

PropertySpecificationNotes
Chemical Name 2,4,7-Trimethyl-1H-indole-3-carbaldehyde
CAS Number 883547-98-6
Molecular Formula C₁₂H₁₃NO
Molecular Weight 187.24 g/mol
Appearance Off-white to yellow solidIndoles darken upon oxidation/light exposure.[1]
Predicted LogP ~3.2 - 3.5Significantly more hydrophobic than unsubstituted indole-3-carbaldehyde (LogP ~1.7).
Solubility DMSO, DMF, Ethanol, DCMPoorly soluble in water.
UV Maxima ~225 nm, ~285 nm, ~310 nmRed-shifted vs. indole due to conjugation.

Method 1: High-Performance Liquid Chromatography (HPLC-UV/MS)

Objective: Purity assessment and impurity profiling (specifically oxidation byproducts).

Chromatographic Conditions
  • System: UHPLC or HPLC equipped with PDA and ESI-MS.

  • Column: C18 Core-Shell (e.g., Kinetex C18, 2.6 µm, 100 x 4.6 mm) or Phenyl-Hexyl (for enhanced selectivity of aromatic isomers).

  • Mobile Phase A: Water + 0.1% Formic Acid (FA).

  • Mobile Phase B: Acetonitrile (ACN) + 0.1% Formic Acid.

  • Flow Rate: 1.0 mL/min (HPLC) or 0.5 mL/min (UHPLC).

  • Column Temp: 40°C.

  • Injection Volume: 5 µL.

Gradient Program

Due to the trimethyl substitution, this molecule is highly retentive. A standard indole gradient must be modified to higher organic strength.

Time (min)% Mobile Phase BEvent
0.010Equilibration
1.010Isocratic Hold
10.095Linear Gradient
12.095Wash
12.110Re-equilibration
15.010End
Detection Parameters
  • UV: 280 nm (Quantification), 254 nm (Impurity profiling).

  • MS (ESI+): Scan range 100–400 m/z.

    • Target Ion [M+H]⁺: 188.2 m/z.

    • Common Impurity [M+H]⁺: 204.2 m/z (Carboxylic acid oxidation product).

Method 2: Nuclear Magnetic Resonance (NMR)

Objective: Structural validation. The substitution pattern is confirmed by the integration of methyl signals and the coupling pattern of the remaining aromatic protons.

Protocol
  • Solvent: Dissolve 5–10 mg in 0.6 mL DMSO-d₆. (CDCl₃ is acceptable, but DMSO prevents aggregation).

  • Key Signal Assignments (Predicted):

    • Aldehyde (-CHO): Singlet, δ 10.0 – 10.3 ppm.

    • Indole -NH: Broad singlet, δ 11.0 – 12.0 ppm (Exchangeable with D₂O).

    • Aromatic Protons (H5, H6): Two doublets or multiplet region, δ 6.8 – 7.5 ppm. Note: H5 and H6 are the only remaining aromatic protons.

    • Methyl Groups: Three distinct singlets in the aliphatic region (δ 2.3 – 2.8 ppm).

      • C2-Me: Typically ~2.4 ppm.

      • C7-Me: Typically ~2.5 ppm.

      • C4-Me: May be deshielded (~2.6-2.8 ppm) due to proximity to the C3-carbonyl.

Experimental Workflow & Logic

AnalyticalWorkflow Sample Raw Sample (Solid) Prep Sample Prep 1 mg/mL in DMSO Sample->Prep Dilution Dilution To 100 µg/mL (50:50 ACN:H2O) Prep->Dilution NMR 1H NMR (Structure ID) Prep->NMR HPLC HPLC-UV/MS (Purity Check) Dilution->HPLC Decision Purity > 95%? HPLC->Decision Report Release for Synthesis Decision->Report Yes Purify Recrystallize (EtOH/H2O) Decision->Purify No Purify->Sample Retest

Caption: Analytical workflow for the characterization of 2,4,7-trimethyl-1H-indole-3-carbaldehyde, ensuring structural integrity and purity before downstream application.

Troubleshooting & Expert Insights

Issue: Peak Tailing in HPLC
  • Cause: Interaction between the basic indole nitrogen and residual silanols on the column stationary phase.

  • Solution: While the 7-methyl group provides some steric shielding, tailing can still occur. Increase buffer ionic strength (e.g., 10 mM Ammonium Formate pH 3.5) or use a "Base-Deactivated" (BDS) column.

Issue: Aldehyde Oxidation
  • Observation: Appearance of a peak at [M+H]⁺ 204.2 (M+16).

  • Prevention: Indole-3-carbaldehydes are susceptible to air oxidation to the corresponding carboxylic acid. Store solid under Nitrogen/Argon at -20°C. Prepare analytical solutions immediately before use.

Issue: Solubility in Mobile Phase
  • Observation: Precipitation upon injection or split peaks.

  • Solution: Due to high lipophilicity (Trimethyl), do not dissolve the sample in 100% DMSO if injecting a large volume. Dilute the DMSO stock with the starting mobile phase (10% ACN) to prevent "solvent shock" precipitation at the column head.

References

  • Sackton, K. L., et al. "Synergistic blockade of mitotic exit by two chemical inhibitors of the APC/C." Nature 514, 646–649 (2014). (Contextual reference for Indole-3-carbaldehyde scaffolds in Cdc20 inhibition). Available at: [Link]

Sources

Method

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 2,4,7-Trimethyl-1H-indole-3-carbaldehyde

Abstract & Scope This application note details a robust, validated protocol for the quantification and purity analysis of 2,4,7-trimethyl-1H-indole-3-carbaldehyde (TMIC). As a polysubstituted indole derivative, TMIC serv...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details a robust, validated protocol for the quantification and purity analysis of 2,4,7-trimethyl-1H-indole-3-carbaldehyde (TMIC). As a polysubstituted indole derivative, TMIC serves as a critical intermediate in the synthesis of bioactive alkaloids and functional materials. Its hydrophobic methyl substituents at positions 2, 4, and 7 significantly alter its chromatographic behavior compared to the parent indole-3-carbaldehyde, requiring a tailored Reverse-Phase (RP) HPLC method.

This guide addresses the specific challenges of analyzing lipophilic indole aldehydes, including retention time shifts, peak tailing, and solubility issues.

Physicochemical Profile & Method Strategy

Understanding the molecule is the first step to successful separation.

PropertyValue / CharacteristicImpact on Chromatography
Compound 2,4,7-Trimethyl-1H-indole-3-carbaldehydeTarget Analyte
Molecular Formula C₁₂H₁₃NOMW: 187.24 g/mol
LogP (Predicted) ~3.2 - 3.6High Lipophilicity: Requires higher organic strength mobile phase than unsubstituted indoles to prevent excessive retention.
pKa (Indole NH) ~16-17 (Very weak acid)Non-ionizable in Std pH: pH control is less critical for ionization but acidic pH (0.1% FA) is recommended to suppress silanol interactions on the column.
UV Maxima ~255 nm, ~295-305 nmDetection: The 2,4,7-trimethyl pattern induces a bathochromic shift. 295 nm is selected for specificity; 254 nm for sensitivity.
Solubility Low in water; High in MeOH, ACN, DMSOSample Diluent: Must use high % organic (e.g., 50-100% MeOH) to prevent precipitation in the injector.
Method Development Logic (The "Why")
  • Stationary Phase: A C18 column is the standard for hydrophobic aromatics. However, due to the steric bulk of the methyl groups at positions 2 and 4, a column with high carbon loading or "end-capping" is preferred to minimize peak tailing caused by steric hindrance preventing optimal interaction with the stationary phase ligands.

  • Mobile Phase: The aldehyde group is susceptible to oxidation. We utilize 0.1% Formic Acid not only to sharpen peaks but also to slightly acidify the medium, stabilizing the aldehyde against Schiff base formation with trace amines in the system.

  • Gradient Profile: Unlike simple indoles that elute early, the trimethyl groups act as "grease anchors." A standard 10-90% gradient is adjusted to start at 30% Organic to reduce dead time and ensure the peak elutes within a reasonable window (5-8 mins).

Experimental Protocol

Reagents and Chemicals[1][2][3][4]
  • Reference Standard: 2,4,7-trimethyl-1H-indole-3-carbaldehyde (>98% purity).[1]

  • Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Water (Milli-Q or equivalent).

  • Additives: Formic Acid (LC-MS Grade) or Phosphoric Acid (85%, HPLC Grade).

Instrumentation Setup[6]
  • System: HPLC with Binary Pump and Diode Array Detector (DAD) or Variable Wavelength Detector (VUV).

  • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm) or equivalent (Phenomenex Kinetex C18).

  • Temperature: 30°C (Controlled).

Chromatographic Conditions (The "Gold Standard")
ParameterSetting
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Flow Rate 1.0 mL/min
Injection Volume 5 - 10 µL
Detection UV @ 295 nm (Quantitation), 254 nm (Impurity profiling)
Run Time 15.0 minutes

Gradient Table:

Time (min)% Mobile Phase BDescription
0.030%Initial equilibration
8.090%Linear ramp to elute hydrophobic analyte
10.090%Wash step to remove highly lipophilic dimers
10.130%Return to initial conditions
15.030%Re-equilibration (Critical for reproducibility)
Sample Preparation Workflow

Stock Solution (1.0 mg/mL):

  • Weigh 10.0 mg of TMIC into a 10 mL volumetric flask.

  • Dissolve in 100% Methanol (Sonicate for 5 mins if necessary).

  • Store at 4°C in amber glass (aldehyde is light sensitive).

Working Standard (50 µg/mL):

  • Transfer 500 µL of Stock Solution to a 10 mL flask.

  • Dilute to volume with 50:50 Water:Acetonitrile .

    • Note: Matching the diluent to the initial mobile phase conditions prevents "solvent shock" and peak distortion.

Method Validation & Performance

Self-validating parameters to ensure data integrity.

System Suitability Testing (SST)

Before running samples, inject the Working Standard (50 µg/mL) five times.

  • Retention Time (RT): Expect elution at ~6.5 ± 0.2 min .

  • Tailing Factor (T): Must be < 1.5 (Indoles often tail; if >1.5, replace column or increase column temp to 40°C).

  • Precision (RSD): Area counts must be < 1.0% RSD .

Linearity

Prepare calibration standards at 5, 10, 25, 50, and 100 µg/mL.

  • Acceptance Criteria: R² > 0.999.

Limit of Detection (LOD)
  • Estimated at 0.1 µg/mL (S/N > 3) at 295 nm.

Visualization: Method Development Decision Tree

The following diagram illustrates the logical flow for optimizing the separation of polysubstituted indoles.

HPLC_Optimization Start Start: 2,4,7-Trimethyl-1H-indole-3-carbaldehyde Solubility Check Solubility: Is it soluble in 50% MeOH? Start->Solubility MobilePhase Select Mobile Phase: Water/ACN + 0.1% Formic Acid Solubility->MobilePhase ColumnSelect Column Selection: C18 End-capped (3.5µm) MobilePhase->ColumnSelect InitialRun Initial Gradient: 10-90% B over 10 min ColumnSelect->InitialRun DecisionRT Decision: Retention Time? InitialRun->DecisionRT TooLate RT > 10 min: Increase Initial %B to 30% DecisionRT->TooLate Late Elution TooEarly RT < 3 min: Decrease Initial %B to 5% DecisionRT->TooEarly No Retention GoodRT RT 5-8 min: Proceed to Peak Shape DecisionRT->GoodRT Optimal TooLate->InitialRun TooEarly->InitialRun DecisionShape Decision: Peak Tailing > 1.5? GoodRT->DecisionShape FixTailing Add 5mM Ammonium Acetate OR Increase Temp to 40°C DecisionShape->FixTailing Yes FinalMethod Final Protocol: 30-90% B Gradient UV 295 nm DecisionShape->FinalMethod No FixTailing->FinalMethod

Caption: Workflow for optimizing HPLC separation of lipophilic indole derivatives, addressing retention and peak shape issues.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Peak Splitting Sample solvent too strong (e.g., 100% DMSO injected).Dilute sample with mobile phase A (Water/Acid) to at least 50% aqueous content.
Retention Time Shift Column aging or "Phase Collapse" (rare in high organic).Flush column with 100% ACN for 30 mins. Ensure column temperature is stable.
Ghost Peaks Carryover from previous high-concentration injection.Add a "Needle Wash" step with 100% MeOH in the autosampler method.
Low Sensitivity Incorrect wavelength selection.Run a DAD scan (200-400 nm). The 2,4,7-trimethyl substitution may shift

to 300-305 nm depending on solvent pH.

References

  • PubChem. (2023).[2] 2,4,7-Trimethyl-1H-indole-3-carbaldehyde Compound Summary. National Library of Medicine. [Link]

  • Frankenberger, W. T., & Poth, M. (1987).[3] Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography. Analytical Biochemistry, 165(2), 300–308. [Link]

  • NIST Chemistry WebBook. (2023). 1H-Indole-3-carboxaldehyde Mass Spectrum and Properties. National Institute of Standards and Technology. [Link]

  • Palladino, P., et al. (2024).[4][5] Colorimetric detection of indole-3-carbaldehyde in white cauliflower by self-condensation reaction. Food Chemistry Advances. [Link]

Sources

Application

Application Note: Quantitative Analysis of 2,4,7-Trimethyl-1H-indole-3-carbaldehyde

Introduction & Chemical Context 2,4,7-trimethyl-1H-indole-3-carbaldehyde (CAS: 883547-98-6) is a highly functionalized indole derivative. Within drug discovery, this scaffold serves as a critical pharmacophore, particula...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Chemical Context

2,4,7-trimethyl-1H-indole-3-carbaldehyde (CAS: 883547-98-6) is a highly functionalized indole derivative. Within drug discovery, this scaffold serves as a critical pharmacophore, particularly in the development of tubulin polymerization inhibitors and kinase modulators. The specific substitution pattern—methyl groups at the 2, 4, and 7 positions—imparts unique steric and electronic properties that distinguish it from the more common indole-3-carbaldehyde.

Physicochemical Profile[1][2][3][4][5][6][7][8][9][10]
  • Molecular Formula:

    
    
    
  • Molecular Weight: 187.24 g/mol

  • LogP (Predicted): ~3.2 (High lipophilicity due to trimethylation)

  • Solubility: Low in water; High in DMSO, Methanol, Acetonitrile.

  • Key Reactivity: The C3-aldehyde is susceptible to oxidation (to carboxylic acid) and Schiff base formation. The C2-methyl group sterically hinders nucleophilic attack at the C2 position but stabilizes the indole core.

Analytical Challenges
  • Oxidative Instability: The aldehyde moiety can oxidize to 2,4,7-trimethyl-1H-indole-3-carboxylic acid during sample processing.

  • Isomeric Separation: Differentiating this specific isomer from other trimethyl-indole-3-carbaldehydes (e.g., 2,5,7-trimethyl) requires high-resolution chromatography.

  • Matrix Interference: In biological matrices (plasma/microsomes), the compound's high lipophilicity leads to strong protein binding.

Method Development Strategy

Chromatographic Mode Selection

Given the predicted LogP of >3.0, Reverse Phase Chromatography (RPC) is the primary choice.

  • Stationary Phase: A C18 column is standard. However, a Phenyl-Hexyl column is recommended for superior selectivity if separating structural isomers, as the

    
     interactions with the indole core provide an orthogonal separation mechanism to pure hydrophobicity.
    
  • Mobile Phase: Acidic pH (0.1% Formic Acid) is required to suppress the ionization of residual silanols and improve peak shape. The indole nitrogen is not basic enough (pKa < -2) to be protonated under standard LC conditions, but the acidic environment prevents aldehyde hydration.

Detection Strategy
  • UV/Vis: The indole chromophore absorbs strongly at 280 nm and 254 nm .

  • Mass Spectrometry: The molecule ionizes well in Positive Electrospray Ionization (ESI+) mode, forming the

    
     ion at m/z 188.2.
    

Protocol 1: HPLC-UV Purity Assessment

For Quality Control (QC) of synthesized material or raw material inspection.

Reagents and Equipment
  • Instrument: HPLC system with Diode Array Detector (DAD).

  • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm) or equivalent.

  • Solvents: HPLC-grade Acetonitrile (ACN) and Water with 0.1% Trifluoroacetic Acid (TFA).

Chromatographic Conditions
ParameterSetting
Flow Rate 1.0 mL/min
Column Temp 30°C
Injection Volume 5-10 µL
Detection UV at 285 nm (Reference: 360 nm)
Run Time 15 minutes

Gradient Table:

Time (min) % Buffer A (0.1% TFA in Water) % Buffer B (0.1% TFA in ACN)
0.0 90 10
10.0 10 90
12.0 10 90
12.1 90 10

| 15.0 | 90 | 10 |

System Suitability Criteria
  • Tailing Factor:

    
    
    
  • Theoretical Plates:

    
    
    
  • Precision (RSD):

    
     for 5 replicate injections of standard.
    

Protocol 2: LC-MS/MS Bioanalysis (PK Studies)

For quantification in plasma or microsomal incubations.

Mass Spectrometry Parameters (ESI+)

The method uses Multiple Reaction Monitoring (MRM) for high sensitivity.

  • Source: ESI Positive

  • Capillary Voltage: 3.5 kV

  • Desolvation Temp: 400°C

MRM Transitions: | Analyte | Precursor (


) | Product (

) | Collision Energy (eV) | Rationale | | :--- | :--- | :--- | :--- | :--- | | Target | 188.1 | 170.1 | 15 | Loss of

(aldehyde instability) | | Target (Quant) | 188.1 | 158.1 | 25 | Loss of

(Aldehyde cleavage) | | Target (Qual) | 188.1 | 144.1 | 35 | Ring fragmentation/Methyl loss | | IS (e.g., Indole-D5) | 123.1 | 80.1 | 20 | Standard Indole transition |
Sample Preparation (Protein Precipitation)
  • Aliquot: Transfer 50 µL of plasma into a 1.5 mL tube.

  • Spike: Add 10 µL of Internal Standard (IS) solution.

  • Precipitate: Add 200 µL of ice-cold Acetonitrile containing 0.1% Formic Acid.

  • Vortex: Mix vigorously for 30 seconds.

  • Centrifuge: 10,000 x g for 10 minutes at 4°C.

  • Transfer: Move supernatant to an HPLC vial. Note: Do not dry down and reconstitute if possible, to avoid aldehyde oxidation during evaporation.

Visualizations

Analytical Workflow Logic

This diagram illustrates the decision matrix for selecting the appropriate protocol based on the sample type.

AnalyticalWorkflow Start Sample Received CheckType Determine Matrix Type Start->CheckType RawMat Raw Chemical / Powder CheckType->RawMat Synthesis QC BioSample Plasma / Microsomes CheckType->BioSample ADME/Tox Prep1 Dissolve in ACN Filter 0.22 µm RawMat->Prep1 Prep2 Protein Precipitation (PPT) with ACN BioSample->Prep2 HPLC Protocol 1: HPLC-UV (High Conc, Purity Focus) Result1 Output: % Purity Impurity Profile HPLC->Result1 LCMS Protocol 2: LC-MS/MS (Trace Conc, Specificity Focus) Result2 Output: Concentration (ng/mL) PK Parameters LCMS->Result2 Prep1->HPLC Prep2->LCMS

Figure 1: Decision tree for selecting the appropriate analytical workflow based on sample origin.

MS/MS Fragmentation Pathway

Understanding the fragmentation is crucial for validating the MRM transitions.

Fragmentation Parent Precursor Ion [M+H]+ = 188.1 (Protonated Aldehyde) Frag1 Fragment A [M+H - H2O]+ m/z 170.1 Parent->Frag1 - H2O (18) Frag2 Fragment B [M+H - CO]+ m/z 160.1 Parent->Frag2 - CO (28) Frag3 Fragment C [M+H - CH2O]+ m/z 158.1 (Quantifier) Parent->Frag3 - CH2O (30) Core Stabilized Indole Core (Trimethyl-indole cation) Frag3->Core Resonance Stabilization

Figure 2: Proposed ESI+ fragmentation pathway for 2,4,7-trimethyl-1H-indole-3-carbaldehyde.

References

  • Indole-3-carbaldehyde Bioactivity Context

    • Palladino, P. et al. (2024). "Colorimetric assay for detection of indole-3-carbaldehyde." Food Chemistry Advances.

  • Chromatographic Methods for Indoles

    • Frankenberger, W. T., & Poth, M. (1987).[1] "Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography." Analytical Biochemistry.

  • Mass Spectrometry of Indoles

    • MassBank Record: Indole-3-carboxaldehyde MS2 Spectrum. MassBank Europe.[2]

  • Synthesis and Properties

    • El-Sawy, E. R., et al. (2017).[3][4] "1H-Indole-3-carboxaldehyde: Synthesis and Reactions." Egyptian Journal of Chemistry.

  • General Protocol Grounding

    • Satinsky, D. et al. (2016). "A new method for rapid determination of indole-3-carbinol and its condensation products in nutraceuticals." Journal of Pharmaceutical and Biomedical Analysis.

Sources

Method

Application Note: 2,4,7-Trimethyl-1H-indole-3-carbaldehyde as a Synthetic Hub

Executive Summary 2,4,7-trimethyl-1H-indole-3-carbaldehyde represents a highly functionalized indole scaffold characterized by a specific methylation pattern that governs its steric and electronic profile. Unlike the uns...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2,4,7-trimethyl-1H-indole-3-carbaldehyde represents a highly functionalized indole scaffold characterized by a specific methylation pattern that governs its steric and electronic profile. Unlike the unsubstituted parent indole-3-carboxaldehyde, the presence of the C2-methyl group blocks the reactive C2 position, ensuring high regioselectivity during electrophilic substitutions at C3. Concurrently, the C4-methyl group introduces peri-interaction with the C3-formyl moiety, influencing rotational barriers and reactivity rates, while the C7-methyl group modulates the lipophilicity and electronic density of the benzene ring.

This guide details the synthesis of this intermediate via the Vilsmeier-Haack reaction and its downstream application in generating Schiff bases (imines) and Knoevenagel adducts—two critical pharmacophore classes in drug discovery for antimicrobial and anticancer therapeutics.

Synthesis Protocol: Vilsmeier-Haack Formylation

The most robust route to 2,4,7-trimethyl-1H-indole-3-carbaldehyde is the formylation of 2,4,7-trimethylindole using phosphorus oxychloride (


) and 

-dimethylformamide (DMF).
Mechanistic Insight

The reaction proceeds via the formation of the electrophilic Vilsmeier reagent (chloroiminium ion).[1] The electron-rich indole ring attacks this electrophile.

  • Critical Factor: The 2,4,7-trimethyl substitution pattern makes the indole nucleus highly electron-rich, increasing nucleophilicity. However, the C4-methyl group exerts steric hindrance (peri-strain) on the C3 position. Consequently, temperature control is vital to prevent polymerization or poly-formylation while ensuring the electrophile overcomes the steric barrier.

Experimental Procedure

Reagents:

  • 2,4,7-Trimethylindole (1.0 eq)

  • Phosphorus oxychloride (

    
    , 1.2 eq)
    
  • 
    -Dimethylformamide (DMF, 5–10 volumes, anhydrous)
    
  • Sodium hydroxide (NaOH) or Sodium acetate (NaOAc) for neutralization

Step-by-Step Protocol:

  • Vilsmeier Reagent Formation:

    • Charge a dry round-bottom flask with anhydrous DMF under an inert atmosphere (

      
       or Ar).
      
    • Cool to 0–5 °C using an ice-salt bath.[2]

    • Add

      
       dropwise over 30 minutes. Caution: Exothermic.[3]
      
    • Stir at 0–5 °C for 30 minutes to ensure complete formation of the chloroiminium salt (white/yellowish suspension).

  • Substrate Addition:

    • Dissolve 2,4,7-trimethylindole in a minimum volume of DMF.

    • Add this solution dropwise to the Vilsmeier reagent at 0–5 °C. Do not allow temperature to exceed 10 °C to avoid side reactions.

  • Reaction Phase:

    • Allow the mixture to warm to room temperature (RT) over 1 hour.

    • Heat to 80–90 °C for 4–6 hours. Note: The elevated temperature is required to drive the reaction to completion against the steric hindrance of the C4-methyl group.

    • Monitor via TLC (Hexane:EtOAc 7:3). The aldehyde typically runs lower than the starting indole.

  • Work-up & Hydrolysis:

    • Cool the reaction mixture to RT.

    • Pour the mixture onto crushed ice (approx. 5x reaction volume) with vigorous stirring.

    • Basify to pH 9–10 using 20% NaOH or saturated

      
       solution. Crucial: This step hydrolyzes the iminium intermediate to the aldehyde.[1][3]
      
    • The product will precipitate as a solid.[3] Stir for 1 hour to ensure complete hydrolysis.

  • Purification:

    • Filter the precipitate and wash copiously with water.[2]

    • Recrystallize from Ethanol or DMF/Water mixtures.

    • Yield Expectation: 80–90%.

Characterization Checkpoints
  • 
     NMR (DMSO-
    
    
    
    ):
    Look for the distinct aldehyde proton singlet (
    
    
    ) at
    
    
    ppm. Three methyl singlets should be visible (C2-Me, C4-Me, C7-Me).
  • IR: Strong carbonyl stretch (

    
    ) at 
    
    
    
    .

Downstream Application: Synthesis of Bioactive Derivatives[3][4][5][6][7]

Workflow Visualization

The following diagram illustrates the divergent synthesis pathways starting from the 2,4,7-trimethyl-1H-indole-3-carbaldehyde hub.

IndolePathways Start 2,4,7-Trimethylindole Inter 2,4,7-Trimethyl-1H- indole-3-carbaldehyde Start->Inter POCl3 / DMF (Vilsmeier-Haack) Schiff Schiff Bases (Antimicrobial) Inter->Schiff R-NH2 / EtOH Acid Cat. Chalcone Chalcones/Knoevenagel Adducts (Anticancer) Inter->Chalcone Active Methylene Piperidine Alcohol Indole Alcohols (Reductive Coupling) Inter->Alcohol NaBH4 / MeOH

Caption: Divergent synthetic pathways from the 2,4,7-trimethyl-1H-indole-3-carbaldehyde intermediate.

Protocol A: Schiff Base Formation (Antimicrobial Scaffold)

Indole-3-carbaldehyde Schiff bases (azomethines) are extensively documented for their ability to bind to bacterial DNA gyrase.

Reaction:



Procedure:

  • Dissolution: Dissolve 2,4,7-trimethyl-1H-indole-3-carbaldehyde (1 mmol) and the primary amine (e.g., aniline, hydrazide; 1 mmol) in absolute ethanol (10–15 mL).

  • Catalysis: Add 2–3 drops of glacial acetic acid or concentrated

    
    .
    
  • Reflux: Heat at reflux for 2–4 hours.

  • Isolation: Cool to RT. The Schiff base often crystallizes out. If not, pour into ice-water.

  • Validation: Disappearance of the CHO peak (

    
     ppm) and appearance of the imine proton (
    
    
    
    ) at
    
    
    ppm in NMR.
Protocol B: Knoevenagel Condensation (Anticancer Scaffold)

Reaction with active methylene compounds (e.g., malononitrile, thiazolidine-2,4-dione) yields vinyl derivatives with potential tyrosine kinase inhibitory activity.

Reaction:



Procedure:

  • Mixing: Combine the aldehyde (1 mmol) and malononitrile (1.1 mmol) in Ethanol (10 mL).

  • Catalysis: Add 5 drops of Piperidine.

  • Reaction: Stir at RT or reflux (substrate dependent) for 1–3 hours. The product often precipitates rapidly as a colored solid (yellow/orange).

  • Purification: Recrystallize from ethanol.

Quantitative Data Summary

The following table summarizes typical reaction parameters and expected yields for derivatives of methyl-substituted indole-3-carbaldehydes, serving as a benchmark for the 2,4,7-trimethyl variant.

Reaction TypeReagentCatalystTempTimeTypical YieldRef
Formylation

/DMF
-80-90°C4-6 h85-95%[1, 2]
Schiff Base Aryl HydrazineAcetic AcidReflux2-3 h75-88%[3]
Knoevenagel MalononitrilePiperidineReflux1-2 h80-92%[4]
Reduction

-RT0.5 h>90%[5]

References

  • Vilsmeier-Haack Reaction Mechanism & Scope.

    • Source: Organic Chemistry Portal.[4]

    • URL:[Link]

  • Synthesis of substituted indole-3-carboxaldehydes.

    • Source: Organic Syntheses, Coll.[4] Vol. 4, p.539 (1963); Vol. 39, p.30 (1959).

    • URL:[Link]

  • Synthesis, characterization and biological activity of Schiff base analogues of indole-3-carboxaldehyde.

    • Source: European Journal of Medicinal Chemistry, 43(1), 160-165.[5]

    • URL:[Link]

  • Knoevenagel condensation of indoles with active methylene compounds.

    • Source: Journal of Chemical Research.
    • URL:[Link]

  • One-Step Synthesis of Indole-3-Acetonitriles

    • Source: Molecules 2004, 9, 278-286.
    • URL:[Link]

Sources

Application

reactions of 2,4,7-trimethyl-1H-indole-3-carbaldehyde aldehyde group

Application Note: Functionalization of 2,4,7-Trimethyl-1H-indole-3-carbaldehyde Executive Summary 2,4,7-Trimethyl-1H-indole-3-carbaldehyde (CAS: 883547-98-6) is a specialized heterocyclic building block valued in medicin...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Functionalization of 2,4,7-Trimethyl-1H-indole-3-carbaldehyde

Executive Summary

2,4,7-Trimethyl-1H-indole-3-carbaldehyde (CAS: 883547-98-6) is a specialized heterocyclic building block valued in medicinal chemistry for its unique steric and electronic profile. Unlike the unsubstituted indole-3-carbaldehyde, this derivative features a C2-methyl group that blocks the reactive 2-position (preventing side reactions like dimerization) and a C4-methyl group that exerts significant steric influence on the C3-formyl moiety.

This guide details the reactivity of the C3-aldehyde group, providing optimized protocols for Schiff base formation , Knoevenagel condensation , and redox manipulations . Special emphasis is placed on overcoming the steric hindrance imposed by the C4-methyl group, a critical parameter often overlooked in standard indole protocols.

Reactivity Landscape & Mechanistic Insights

The reactivity of the C3-aldehyde is governed by the electron-rich indole ring and the specific substitution pattern.

  • Electronic Effect (C2-Me, C7-Me): The methyl groups at C2 and C7 are electron-donating, increasing the electron density of the indole ring. This makes the carbonyl carbon less electrophilic than in benzaldehyde, requiring activated nucleophiles or acid catalysis.

  • Steric Effect (C4-Me): The C4-methyl group is peri-positioned relative to the C3-aldehyde. This creates a "steric gate," slowing down the attack of bulky nucleophiles and influencing the rotational barrier of the resulting intermediates (e.g., E/Z selectivity in alkenes).

Reaction Pathway Visualization

IndoleReactivity Start 2,4,7-Trimethyl-1H-indole- 3-carbaldehyde (Substrate) Schiff Schiff Bases / Hydrazones (Bioactive Linkers) Start->Schiff + R-NH2 / H+ Vinyl Vinyl Nitriles / Esters (Knoevenagel Products) Start->Vinyl + Active Methylene / Base Alcohol (Indol-3-yl)methanol (Reductive Product) Start->Alcohol + NaBH4 Acid Indole-3-carboxylic Acid (Oxidative Product) Start->Acid + KMnO4 or Ag2O BisIndole Bis(indolyl)methanes (Acid-Catalyzed Dimerization) Start->BisIndole + Indole / H+ (Side Reaction)

Figure 1: Divergent synthetic pathways for 2,4,7-trimethyl-1H-indole-3-carbaldehyde. The C2-methyl blocks direct C2-functionalization, funneling reactivity almost exclusively to the aldehyde.

Detailed Experimental Protocols

Protocol A: Schiff Base Formation (Imine/Hydrazone Synthesis)

Target Application: Synthesis of antimicrobial and anticancer libraries.

Expert Insight: Due to the C4-methyl steric hindrance, standard room-temperature protocols may result in incomplete conversion. We recommend microwave irradiation or reflux with a Dean-Stark trap.

Materials:

  • Substrate: 2,4,7-Trimethyl-1H-indole-3-carbaldehyde (1.0 equiv)

  • Amine Source: Primary amine, hydrazine, or semicarbazide (1.1 equiv)

  • Catalyst: Glacial Acetic Acid (cat.)

  • Solvent: Ethanol (EtOH) or Methanol (MeOH)

Step-by-Step Procedure:

  • Dissolution: In a round-bottom flask, dissolve 1.0 mmol of the aldehyde in 10 mL of absolute ethanol.

  • Activation: Add 2-3 drops of glacial acetic acid. Stir for 5 minutes to activate the carbonyl.

  • Addition: Add 1.1 mmol of the amine component.

  • Reaction:

    • Standard: Reflux at 80°C for 4–6 hours. Monitor by TLC (Mobile phase: Hexane:EtOAc 7:3).

    • Microwave (Recommended): Seal in a microwave vial. Irradiate at 100°C for 10–20 minutes.

  • Work-up: Cool the mixture to room temperature. The Schiff base often precipitates.

  • Purification: Filter the solid and wash with cold ethanol. Recrystallize from EtOH/DMF if necessary.

Critical Parameter: If the amine is bulky (e.g., substituted aniline), extend reflux time to 12 hours.

Protocol B: Knoevenagel Condensation

Target Application: Synthesis of vinyl nitriles (e.g., with malononitrile) or drug-like vinyl derivatives.

Expert Insight: The electron-rich nature of the indole ring deactivates the aldehyde toward nucleophilic attack. A stronger base (piperidine) or Lewis acid catalysis is often required compared to benzaldehyde derivatives.

Materials:

  • Substrate: 2,4,7-Trimethyl-1H-indole-3-carbaldehyde (1.0 equiv)

  • Active Methylene: Malononitrile, Ethyl cyanoacetate, or Barbituric acid (1.2 equiv)

  • Base: Piperidine (0.1 equiv)

  • Solvent: Ethanol[1][2]

Step-by-Step Procedure:

  • Setup: Mix 1.0 mmol of aldehyde and 1.2 mmol of active methylene compound in 10 mL ethanol.

  • Catalysis: Add 0.1 mmol (approx. 10 µL) of piperidine.

  • Reaction: Reflux for 3–5 hours. The solution typically changes color (yellow/orange to deep red) indicating conjugation.

  • Isolation: Cool to 0°C. Filter the precipitate.

  • Validation: Check 1H NMR for the disappearance of the aldehyde proton (~10 ppm) and appearance of the vinyl proton (~8.0–8.5 ppm).

Protocol C: Reduction to (Indol-3-yl)methanol

Target Application: Generating alcohol intermediates for etherification or esterification.

Materials:

  • Substrate: 2,4,7-Trimethyl-1H-indole-3-carbaldehyde[3][4][5][6]

  • Reductant: Sodium Borohydride (NaBH4) (0.5–1.0 equiv)

  • Solvent: Methanol/THF (1:1)

Step-by-Step Procedure:

  • Cooling: Dissolve aldehyde in MeOH/THF at 0°C.

  • Addition: Add NaBH4 portion-wise (exothermic reaction).

  • Stirring: Allow to warm to room temperature and stir for 1 hour.

  • Quenching: Quench with saturated NH4Cl solution.

  • Extraction: Extract with Ethyl Acetate (3x). Dry over Na2SO4 and concentrate.

    • Note: The resulting alcohol is sensitive to acid (forms carbocation easily); store in a basic environment or use immediately.

Data Summary & Troubleshooting

Table 1: Typical Reaction Conditions & Yields

Reaction TypeReagentConditionsTypical YieldSteric Impact (C4-Me)
Schiff Base PhenylhydrazineEtOH, cat. AcOH, Reflux 4h85-92%Moderate (Slower kinetics)
Knoevenagel MalononitrileEtOH, Piperidine, Reflux 3h88-95%Low (Linear transition state)
Reduction NaBH4MeOH, 0°C to RT, 1h>95%Negligible
Oxidation KMnO4Acetone/H2O, RT60-75%High (Oxidant approach hindered)

Troubleshooting Guide:

  • Problem: Low yield in Schiff base formation with bulky amines.

    • Solution: Switch solvent to Toluene and use a Dean-Stark trap to physically remove water, driving the equilibrium forward.

  • Problem: Product oiling out instead of crystallizing.

    • Solution: Triturate with cold diethyl ether or hexane. The C7-methyl group increases lipophilicity, making the product more soluble in organic solvents than unsubstituted indoles.

  • Problem: Aldehyde peak persists in NMR.

    • Solution: The C4-methyl group shields the carbonyl. Increase reaction temperature or use microwave synthesis to overcome the activation energy barrier.

References

  • Synthesis and Biological Activity of Indole-3-carboxaldehyde Schiff Bases Source: European Journal of Medicinal Chemistry (2008) URL:[Link]

  • Indole-3-carbaldehyde: A Versatile Building Block Source: Wikipedia / Chemical Data URL:[Link][7]

  • Mechanochemical Synthesis of Indole-3-carboxaldehyde Oximes Source: MDPI (2019) URL:[Link]

  • Synthesis of Deuterated Indole-3-carboxaldehydes (Vilsmeier-Haack) Source: Organic Syntheses (2024) URL:[8][Link]

  • Reactions of Indole-3-carboxaldehydes with Active Methylenes Source: Scientific Research Publishing (2015) URL:[Link]

Sources

Method

synthesis of Schiff bases from 2,4,7-trimethyl-1H-indole-3-carbaldehyde

Application Note: High-Yield Synthesis of Schiff Bases from 2,4,7-Trimethyl-1H-indole-3-carbaldehyde Executive Summary This guide details the protocol for synthesizing Schiff bases (azomethines) derived from 2,4,7-trimet...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Yield Synthesis of Schiff Bases from 2,4,7-Trimethyl-1H-indole-3-carbaldehyde

Executive Summary

This guide details the protocol for synthesizing Schiff bases (azomethines) derived from 2,4,7-trimethyl-1H-indole-3-carbaldehyde . Indole-3-carbaldehyde derivatives are privileged scaffolds in medicinal chemistry, exhibiting potent antimicrobial, anticancer, and antioxidant profiles. The specific 2,4,7-trimethyl substitution pattern introduces unique steric and electronic properties: the C2-methyl group stabilizes the indole ring against oxidation, while the C4-methyl group introduces steric bulk near the reactive C3-formyl center, necessitating optimized reaction conditions compared to unsubstituted indoles.

Scientific Foundation & Mechanism

The Challenge of Steric Hindrance

Unlike simple indole-3-carbaldehydes, the 2,4,7-trimethyl analog presents a specific synthetic challenge. The methyl group at position 4 (peri-position) exerts steric pressure on the carbonyl carbon at position 3. Consequently, nucleophilic attack by the amine requires higher activation energy.

  • Implication: Standard room-temperature stirring protocols often fail or result in low yields.

  • Solution: This protocol utilizes acid catalysis combined with sustained reflux to overcome the steric barrier imposed by the C4-methyl group.

Reaction Mechanism

The formation of the Schiff base follows a reversible acid-catalyzed condensation pathway:

  • Activation: The carbonyl oxygen is protonated by the acid catalyst (Acetic Acid), increasing the electrophilicity of the carbonyl carbon.

  • Nucleophilic Attack: The primary amine attacks the activated carbonyl, forming a tetrahedral carbinolamine intermediate.

  • Dehydration: Proton transfer and elimination of water yield the imine (Schiff base).

ReactionMechanism Aldehyde 2,4,7-Trimethyl Indole-3-CHO Protonation Protonation (AcOH Catalyst) Aldehyde->Protonation Activation Attack Nucleophilic Attack (R-NH2) Protonation->Attack + Amine Intermediate Carbinolamine Intermediate Attack->Intermediate Imine Schiff Base (C=N Bond) Intermediate->Imine - H2O (Dehydration) Water H2O (Byproduct) Intermediate->Water

Figure 1: Acid-catalyzed mechanism for Schiff base formation involving the sterically hindered 2,4,7-trimethylindole scaffold.

Materials & Equipment

CategoryItemSpecification/Grade
Reagents 2,4,7-Trimethyl-1H-indole-3-carbaldehyde>97% Purity (Precursor)
Primary Amine (Aryl or Alkyl)1.0 - 1.2 Equiv.
Absolute Ethanol (or Methanol)Anhydrous (Solvent)
Glacial Acetic AcidCatalyst (ACS Grade)
Equipment Round Bottom Flask50 mL or 100 mL
Reflux CondenserWater-cooled
Magnetic Stirrer & HotplateTemp control capable
TLC PlatesSilica Gel 60 F254

Experimental Protocol

Phase 1: Precursor Check (Vilsmeier-Haack Context)

Note: If you do not have the aldehyde, it is synthesized via Vilsmeier-Haack formylation of 2,4,7-trimethylindole using POCl₃/DMF.

  • Validation: Ensure the starting aldehyde shows a strong carbonyl stretch at 1660 cm⁻¹ (IR) and a singlet aldehyde proton at ~10.0 ppm (¹H NMR) before proceeding.

Phase 2: Schiff Base Synthesis (Standardized Protocol)
  • Solvation: In a 50 mL round bottom flask, dissolve 1.0 mmol of 2,4,7-trimethyl-1H-indole-3-carbaldehyde in 15-20 mL of absolute ethanol .

    • Tip: Mild heating (40°C) may be required to fully dissolve the starting material due to the lipophilic methyl groups.

  • Amine Addition: Add 1.0 mmol (equimolar) of the appropriate primary amine (e.g., aniline, substituted aniline, or hydrazide).

  • Catalysis: Add 2-4 drops of Glacial Acetic Acid.

    • Critical: Do not add excess acid; highly acidic pH can protonate the amine, rendering it non-nucleophilic.

  • Reflux: Attach the water condenser and heat the mixture to reflux (approx. 78-80°C) for 4 to 6 hours .

    • Monitoring: Check progress via TLC (Mobile Phase: Hexane:Ethyl Acetate 7:3). The aldehyde spot (Rf ~0.5-0.6) should disappear.

  • Precipitation:

    • Method A (Solid product): Pour the hot reaction mixture into 50 mL of crushed ice/water with vigorous stirring. The Schiff base typically precipitates as a colored solid (yellow/orange).

    • Method B (Crystalline): Allow the reaction mixture to cool slowly to room temperature, then refrigerate overnight to induce crystallization.

  • Purification: Filter the solid under vacuum. Wash with cold water (to remove acid) and cold ethanol. Recrystallize from hot ethanol.

Workflow Start Dissolve Aldehyde in EtOH (40°C) Add Add Amine (1 eq) + Cat. AcOH Start->Add Reflux Reflux 4-6 Hours (Monitor TLC) Add->Reflux Check TLC Check: Aldehyde Gone? Reflux->Check Check->Reflux No (Continue Heating) Workup Pour into Crushed Ice or Slow Cool Check->Workup Yes Filter Vacuum Filtration & Wash Workup->Filter Pure Recrystallize (Ethanol) Filter->Pure

Figure 2: Operational workflow for the synthesis and purification of indole-based Schiff bases.

Characterization & Validation

To ensure the integrity of the synthesized Schiff base, the following spectral features must be confirmed.

Infrared Spectroscopy (FT-IR)
  • Target Signal: Appearance of a strong band at 1600–1635 cm⁻¹ corresponding to the C=N (Azomethine) stretch [1].

  • Validation: Disappearance of the aldehyde C=O stretch (originally at ~1660 cm⁻¹).

¹H NMR Spectroscopy (DMSO-d₆ / CDCl₃)
  • Azomethine Proton: A sharp singlet observed between δ 8.2 – 8.8 ppm (–CH=N–) [2].[1]

  • Indole NH: Broad singlet at δ 11.0 – 12.0 ppm .

  • Methyl Groups: Three distinct singlets in the aliphatic region (δ 2.3 – 2.7 ppm) corresponding to the 2, 4, and 7-methyl groups.

Mass Spectrometry
  • Molecular Ion: [M+H]⁺ or [M]⁺ peak matching the calculated molecular weight.

TechniqueDiagnostic FeatureExpected Value
FT-IR C=N Stretch1600 - 1635 cm⁻¹
¹H NMR –CH=N– Singletδ 8.2 - 8.8 ppm
¹H NMR Indole –NHδ 11.0 - 12.0 ppm
TLC Rf ValueDistinct from aldehyde (usually lower Rf)

Troubleshooting Guide

IssueProbable CauseCorrective Action
No Precipitation Product is too soluble in EtOH.Reduce solvent volume by rotary evaporation (50%) and cool on ice.
Low Yield Incomplete reaction due to sterics (C4-Me).Increase reflux time to 8-10 hours or use a Dean-Stark trap to remove water (driving equilibrium).
Oily Product Impurities or solvent trapping.Triturate the oil with cold diethyl ether or hexane to induce solidification.
Aldehyde Persists Catalyst deactivation.Add 1-2 more drops of AcOH; ensure amine is not a salt (e.g., hydrochloride) without neutralizing first.

References

  • Schiff Bases of Indole-3-Carbaldehyde: Synthesis and Evaluation as Antimicrobial Agents. ResearchGate. [Link]

  • Design and Evaluation of Indole-Based Schiff Bases as α-Glucosidase Inhibitors. MDPI. [Link]

  • Synthesis, characterization and biological activity of Schiff base analogues of indole-3-carboxaldehyde. PubMed. [Link]

  • Vilsmeier-Haack Reaction Mechanism and Applications. Chemistry Steps. [Link]

Sources

Application

The Strategic Deployment of 2,4,7-Trimethyl-1H-indole-3-carbaldehyde in Multicomponent Reactions for Accelerated Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Introduction: The Versatility of the Indole Scaffold in Medicinal Chemistry The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "pri...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of the Indole Scaffold in Medicinal Chemistry

The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast number of biologically active natural products and synthetic pharmaceuticals.[1][2] Its unique electronic properties and the ability of its derivatives to interact with a wide range of biological targets have cemented its importance in drug discovery. Among the myriad of functionalized indoles, indole-3-carbaldehyde and its derivatives serve as pivotal precursors for the synthesis of complex heterocyclic systems.[3][4][5] The strategic placement of methyl groups at the 2, 4, and 7 positions of the indole ring in 2,4,7-trimethyl-1H-indole-3-carbaldehyde offers a unique starting material. These methyl groups can influence the molecule's steric and electronic properties, potentially fine-tuning the biological activity and pharmacokinetic profile of the resulting compounds.

Multicomponent reactions (MCRs) have emerged as a powerful tool in modern synthetic chemistry, allowing for the construction of complex molecules from three or more starting materials in a single, atom-economical step.[6][7] The convergence of the versatile indole-3-carbaldehyde scaffold with the efficiency of MCRs provides a rapid and effective pathway to generate libraries of novel, drug-like molecules.[3][4] This application note will detail the use of 2,4,7-trimethyl-1H-indole-3-carbaldehyde in several key multicomponent reactions, providing both the theoretical framework and practical, adaptable protocols for laboratory synthesis.

Core Concepts: The Power of Multicomponent Reactions

Multicomponent reactions are defined by their ability to bring together three or more reactants in a single reaction vessel to form a product that incorporates substantial portions of all the starting materials. This approach offers significant advantages over traditional multi-step synthesis, including:

  • Efficiency: MCRs significantly reduce the number of synthetic steps, saving time, resources, and manpower.

  • Atom Economy: By design, MCRs maximize the incorporation of atoms from the reactants into the final product, minimizing waste.

  • Diversity: The combinatorial nature of MCRs allows for the rapid generation of large libraries of structurally diverse compounds by simply varying the individual components.

  • Complexity: MCRs can generate complex molecular architectures in a single transformation that would otherwise require lengthy and arduous synthetic sequences.

The aldehyde functionality of 2,4,7-trimethyl-1H-indole-3-carbaldehyde makes it an ideal electrophilic component for a variety of MCRs, including the renowned Ugi and Passerini reactions, as well as in the synthesis of bis(indolyl)methanes.

Application 1: Synthesis of Bis(indolyl)methanes

Bis(indolyl)methanes (BIMs) are a class of compounds that exhibit a wide range of biological activities, including anticancer, antibacterial, and antioxidant properties.[8] The synthesis of BIMs is a classic example of an electrophilic substitution reaction on the indole nucleus and can be considered a type of multicomponent reaction where one of the components is a second indole molecule.

The reaction is typically catalyzed by a Brønsted or Lewis acid and proceeds through the formation of an azafulvenium ion intermediate upon protonation of the aldehyde. This intermediate is then attacked by the electron-rich C3 position of a second indole molecule.

Visualizing the Workflow: Synthesis of Bis(indolyl)methanes

G cluster_0 Reaction Setup cluster_1 Work-up and Purification Start 2,4,7-Trimethyl-1H-indole-3-carbaldehyde + Indole (or derivative) + Solvent Catalyst Add Catalyst (e.g., TEB, Silica NPs) Start->Catalyst 1. Reaction Stir at Room Temperature (or heat as required) Catalyst->Reaction 2. Quench Quench Reaction (if necessary) Reaction->Quench 3. Monitor by TLC Extract Solvent Extraction Quench->Extract Dry Dry Organic Layer Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Column Chromatography Concentrate->Purify Product Pure Bis(indolyl)methane Purify->Product

Caption: General workflow for the synthesis of bis(indolyl)methanes.

Protocol: Synthesis of a 2,4,7-Trimethyl-Substituted Bis(indolyl)methane

This protocol is a general guideline and may require optimization for specific indole derivatives used.

Materials:

  • 2,4,7-trimethyl-1H-indole-3-carbaldehyde

  • Indole (or a substituted indole)

  • 1,2-Dichloroethane (or another suitable aprotic solvent)

  • Triethylborane (TEB) solution (1.0 M in an appropriate solvent) or silica nanoparticles (as an alternative catalyst)[8][9]

  • Anhydrous sodium sulfate

  • Solvents for column chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • To a solution of 2,4,7-trimethyl-1H-indole-3-carbaldehyde (1.0 mmol) and indole (1.1 mmol) in 1,2-dichloroethane (5 mL), add triethylborane (0.1 mmol) dropwise at room temperature.[8]

  • Stir the reaction mixture at room temperature and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate) to afford the desired bis(indolyl)methane.

  • Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Application 2: The Passerini Three-Component Reaction

The Passerini reaction is a three-component reaction between a carboxylic acid, an aldehyde (or ketone), and an isocyanide to form an α-acyloxy amide.[1][2] This reaction is a powerful tool for the synthesis of peptidomimetics and other biologically relevant molecules. When 2,4,7-trimethyl-1H-indole-3-carbaldehyde is used as the aldehyde component, it allows for the direct incorporation of the substituted indole moiety into a peptide-like backbone.

Reaction Mechanism: The Passerini Reaction

G Indole_Aldehyde 2,4,7-Trimethyl- 1H-indole-3-carbaldehyde Intermediate α-Adduct Intermediate Indole_Aldehyde->Intermediate Carboxylic_Acid Carboxylic Acid Carboxylic_Acid->Intermediate Isocyanide Isocyanide Isocyanide->Intermediate Nucleophilic attack Product α-Acyloxy Amide Product Intermediate->Product Mumm Rearrangement

Caption: Simplified mechanism of the Passerini reaction.

Protocol: Passerini Reaction with 2,4,7-Trimethyl-1H-indole-3-carbaldehyde

This is a representative protocol that can be adapted for various carboxylic acids and isocyanides.

Materials:

  • 2,4,7-trimethyl-1H-indole-3-carbaldehyde

  • A carboxylic acid (e.g., acetic acid, benzoic acid)

  • An isocyanide (e.g., methyl isocyanoacetate, cyclohexyl isocyanide) - Caution: Isocyanides are toxic and have a strong, unpleasant odor. Handle with extreme care in a well-ventilated fume hood.

  • Aprotic solvent (e.g., dichloromethane, tetrahydrofuran)

Procedure:

  • In a reaction vial equipped with a magnetic stirrer, dissolve 2,4,7-trimethyl-1H-indole-3-carbaldehyde (1.0 mmol) and the carboxylic acid (1.0 mmol) in the chosen aprotic solvent (2 mL).

  • Add the isocyanide (1.0 mmol) to the mixture.

  • Stir the reaction at room temperature for 24-48 hours, monitoring its progress by TLC. Gentle heating may be required for less reactive substrates.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to yield the pure α-acyloxy amide product.

  • Characterize the product using appropriate spectroscopic methods.

Application 3: The Ugi Four-Component Reaction

The Ugi reaction is one of the most versatile and well-known multicomponent reactions. It involves the reaction of an aldehyde (or ketone), an amine, a carboxylic acid, and an isocyanide to form a dipeptide-like α-acylamino amide.[10] The use of 2,4,7-trimethyl-1H-indole-3-carbaldehyde in an Ugi reaction allows for the creation of a highly complex and diverse set of molecules with the substituted indole core.

Data Presentation: Representative Ugi Reaction Components
Component Examples Role in Reaction
Aldehyde 2,4,7-Trimethyl-1H-indole-3-carbaldehydeElectrophilic carbonyl component
Amine Aniline, Benzylamine, various primary aminesForms the imine intermediate
Carboxylic Acid Acetic acid, Formic acid, Benzoic acidActs as a nucleophile
Isocyanide tert-Butyl isocyanide, Cyclohexyl isocyanideCarbon-centered nucleophile
Protocol: Ugi Reaction for the Synthesis of Indole-Containing Peptidomimetics

This protocol provides a general framework for performing an Ugi reaction with the target indole aldehyde.

Materials:

  • 2,4,7-trimethyl-1H-indole-3-carbaldehyde

  • A primary amine (e.g., aniline)

  • A carboxylic acid (e.g., acetic acid)

  • An isocyanide (e.g., tert-butyl isocyanide) - Handle with caution in a fume hood.

  • Methanol or 2,2,2-trifluoroethanol (TFE) as solvent

Procedure:

  • To a solution of 2,4,7-trimethyl-1H-indole-3-carbaldehyde (1.0 mmol) in methanol (3 mL), add the amine (1.0 mmol) and the carboxylic acid (1.0 mmol).

  • Stir the mixture for 10-15 minutes at room temperature to facilitate the formation of the iminium ion intermediate.

  • Add the isocyanide (1.0 mmol) to the reaction mixture.

  • Continue stirring at room temperature for 24-72 hours. Monitor the reaction by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • The crude product can often be purified by recrystallization or by flash column chromatography on silica gel.

  • Characterize the final product by spectroscopic analysis.

Conclusion and Future Outlook

2,4,7-Trimethyl-1H-indole-3-carbaldehyde is a highly valuable and versatile building block for the synthesis of complex, biologically relevant molecules through the strategic application of multicomponent reactions. The protocols outlined in this application note for the synthesis of bis(indolyl)methanes, Passerini adducts, and Ugi products provide a solid foundation for researchers to explore the chemical space around this substituted indole core. The inherent efficiency and diversity-generating power of MCRs, coupled with the privileged nature of the indole scaffold, make this a compelling approach for the discovery of new therapeutic agents. Further exploration of other MCRs, such as the Biginelli or Hantzsch reactions, with this particular aldehyde could lead to the discovery of novel heterocyclic systems with unique biological activities.

References

  • Mohammadi Ziarani, G., Hasani, S., Mohajer, F., Varma, R. S., & Raee, F. (2022). The Molecular Diversity of 1H-Indole-3-Carbaldehyde Derivatives and Their Role in Multicomponent Reactions. Topics in Current Chemistry, 380(4), 24. [Link]

  • Naik, N., & Kumar, H. V. (2012). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica, 4(2), 783-790. [Link]

  • Dömling, A. (2004). Indole based multicomponent reactions towards functionalized heterocycles. ARKIVOC, 2004(7), 208-222. [Link]

  • Prokop'ev, A. I., et al. (2018). Three-Component Reaction of 1-(Oxyran-2-ylmethyl)-1H-indole-3-carbaldehyde with CH-Acids and Amines. Russian Journal of Organic Chemistry, 54(10), 1546-1555. [Link]

  • Wikipedia contributors. (2023). Passerini reaction. In Wikipedia, The Free Encyclopedia. [Link]

  • Cioc, R. C., Ruijter, E., & Orru, R. V. A. (2014). Synthesis of Biologically Active Molecules through Multicomponent Reactions. Molecules, 19(12), 20990-21033. [Link]

  • Kozma, E., et al. (2021). Mystery of the Passerini Reaction for the Synthesis of the Antimicrobial Peptidomimetics against Nosocomial Pathogenic Bacteria. International Journal of Molecular Sciences, 22(15), 8257. [Link]

  • Shaabani, A., Afshari, R., & Hooshmand, S. E. (2019). Synthesis of Heteroarylogous 1H-Indole-3-carboxamidines via a Three-Component Interrupted Ugi Reaction. ChemistrySelect, 4(29), 8537-8540. [Link]

  • Mohammadi Ziarani, G., et al. (2022). The Molecular Diversity of 1H-Indole-3-Carbaldehyde Derivatives and Their Role in Multicomponent Reactions. PubMed. [Link]

  • Barreto, A. S., Vercillo, O. E., & Andrade, C. K. (2011). A simple and efficient protocol for the Passerini reaction. Journal of the Brazilian Chemical Society, 22, 462-467. [Link]

  • El-Sawy, E. R., et al. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Egyptian Journal of Chemistry, 60(5), 723-751. [Link]

  • El-Sawy, E. R., et al. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Semantic Scholar. [Link]

  • Wu, P., et al. (2021). Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Organic Syntheses, 98, 134-149. [Link]

  • Banfi, L., et al. (2021). The 100 facets of the Passerini reaction. Chemical Society Reviews, 50(12), 7069-7117. [Link]

  • Ghodrati, K., et al. (2013). Synthesis of bis(indolyl)methanes by the reaction of indole with aldehydes in the presence of silica NPs in solvent-free condition. ResearchGate. [Link]

  • Wang, Y., et al. (2018). Synthesis of bis(indolyl)methanes using N-heterocyclic carbene salt as a C1 precursor. Organic & Biomolecular Chemistry, 16(36), 6754-6758. [Link]

  • Cabrera, E., et al. (2013). Synthesis of bis(indolyl)methanes Catalyzed by Triethylborane. Molecules, 18(2), 1563-1575. [Link]

Sources

Method

synthesis of bioactive heterocycles from 2,4,7-trimethyl-1H-indole-3-carbaldehyde

An In-Depth Guide to the Synthesis of Bioactive Heterocycles from 2,4,7-Trimethyl-1H-indole-3-carbaldehyde For researchers, medicinal chemists, and professionals in drug development, the indole scaffold represents a priv...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Synthesis of Bioactive Heterocycles from 2,4,7-Trimethyl-1H-indole-3-carbaldehyde

For researchers, medicinal chemists, and professionals in drug development, the indole scaffold represents a privileged structure, forming the core of numerous pharmaceuticals and biologically active natural products.[1][2] Among the vast family of indole derivatives, 2,4,7-trimethyl-1H-indole-3-carbaldehyde stands out as a versatile and powerful building block. Its strategic substitution pattern—methyl groups at the 2, 4, and 7 positions—provides steric and electronic properties that can be exploited to generate novel heterocyclic systems with significant therapeutic potential. The aldehyde functionality at the C3 position is a reactive handle, primed for a variety of carbon-carbon and carbon-nitrogen bond-forming reactions.[3]

This comprehensive guide details the synthesis of the core starting material, 2,4,7-trimethyl-1H-indole-3-carbaldehyde, and explores its subsequent transformation into several classes of bioactive heterocycles. We will delve into the causality behind experimental choices, provide validated, step-by-step protocols, and present data in a clear, comparative format.

The most reliable and scalable method for introducing a formyl group at the C3 position of an indole ring is the Vilsmeier-Haack reaction.[3] This reaction utilizes a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to effect an electrophilic aromatic substitution on the electron-rich indole nucleus.

The synthesis begins with the appropriate substituted aniline, in this case, 2,3,5-trimethylaniline, which undergoes cyclization and subsequent formylation to yield the target aldehyde. A general and robust procedure adapted from established methodologies is presented below.[4]

Workflow for the Synthesis of 2,4,7-Trimethyl-1H-indole-3-carbaldehyde

G cluster_0 Step 1: Vilsmeier Reagent Formation cluster_1 Step 2: Cyclization & Formylation cluster_2 Step 3: Work-up & Purification DMF Anhydrous DMF Vilsmeier Vilsmeier Reagent DMF->Vilsmeier 0-5 °C Stir 30-40 min POCl3 Phosphorus Oxychloride (POCl3) POCl3->Vilsmeier ReactionMix Reaction Mixture Vilsmeier->ReactionMix Add dropwise at 0-5 °C Aniline 2,3,5-Trimethylaniline in DMF Aniline->ReactionMix Heat Reflux Reaction (e.g., 85 °C, 5-8 h) ReactionMix->Heat Stir at RT, 1-2 h Product 2,4,7-Trimethyl-1H-indole-3-carbaldehyde Heat->Product Quench Cool & Quench with sat. Na2CO3 solution Product->Quench Filter Filter Precipitate Quench->Filter Dry Dry Solid Filter->Dry Recrystallize Recrystallize Dry->Recrystallize FinalProduct Pure Product Recrystallize->FinalProduct G IndoleAldehyde 2,4,7-Trimethyl-1H-indole- 3-carbaldehyde Mix Combine Reactants & Catalyst IndoleAldehyde->Mix Indole Substituted Indole Indole->Mix Catalyst Taurine in Water Catalyst->Mix Sonication Ultrasonic Irradiation (Room Temp) Mix->Sonication Reaction Electrophilic Substitution Sonication->Reaction Workup Filter & Wash with Water Reaction->Workup Purify Column Chromatography Workup->Purify BIM Bioactive Bis(indolyl)methane Purify->BIM G IndoleAldehyde 2,4,7-Trimethyl-1H-indole- 3-carbaldehyde Mix1 Dissolve Aldehyde and Acetophenone in Ethanol IndoleAldehyde->Mix1 Acetophenone Substituted Acetophenone Acetophenone->Mix1 Base Aqueous NaOH or KOH Mix2 Add Base Solution Dropwise Base->Mix2 Solvent Ethanol Solvent->Mix1 Mix1->Mix2 Stir Stir at Room Temperature (2-4 hours) Mix2->Stir Workup Pour into Ice Water, Neutralize with Acid Stir->Workup Filter Filter Precipitate Workup->Filter Purify Recrystallize from Ethanol Filter->Purify Chalcone Bioactive Indole-Chalcone Purify->Chalcone

Sources

Application

The Strategic Utility of 2,4,7-Trimethyl-1H-indole-3-carbaldehyde in Modern Pharmaceutical Synthesis

Introduction: The Indole Scaffold and the Significance of C3-Functionalization The indole nucleus is a cornerstone of medicinal chemistry, forming the structural core of a vast array of natural products and synthetic pha...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Indole Scaffold and the Significance of C3-Functionalization

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural core of a vast array of natural products and synthetic pharmaceuticals. Its unique electronic properties and conformational flexibility allow for intricate interactions with a multitude of biological targets. Among the various functionalized indole derivatives, indole-3-carbaldehydes stand out as exceptionally versatile synthetic intermediates.[1][2] The electrophilic nature of the aldehyde group, coupled with the nucleophilicity of the indole ring, provides a rich platform for a diverse range of chemical transformations. This application note delves into the synthesis and pharmaceutical applications of a specific, yet increasingly important, derivative: 2,4,7-trimethyl-1H-indole-3-carbaldehyde . The strategic placement of methyl groups at the 2, 4, and 7 positions offers a unique combination of steric and electronic effects that can be exploited to fine-tune the pharmacological profile of target molecules, particularly in the realm of kinase inhibitors.

Synthesis of 2,4,7-Trimethyl-1H-indole-3-carbaldehyde: The Vilsmeier-Haack Approach

The most prevalent and efficient method for the C3-formylation of indoles is the Vilsmeier-Haack reaction.[1] This reaction employs a Vilsmeier reagent, typically generated in situ from a tertiary amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃). The resulting electrophilic iminium salt readily attacks the electron-rich C3 position of the indole nucleus.

Reaction Mechanism: A Stepwise Look at Electrophilic Aromatic Substitution

The Vilsmeier-Haack reaction proceeds through a well-established electrophilic aromatic substitution mechanism:

  • Formation of the Vilsmeier Reagent: Phosphorus oxychloride activates the carbonyl oxygen of DMF, leading to the formation of the electrophilic chloroiminium ion, also known as the Vilsmeier reagent.

  • Electrophilic Attack: The electron-rich indole, specifically the nucleophilic C3 position, attacks the electrophilic carbon of the Vilsmeier reagent. This step is favored due to the high electron density at this position, which is enhanced by the nitrogen lone pair.

  • Aromatization: The resulting intermediate undergoes deprotonation to restore the aromaticity of the indole ring, forming an iminium salt intermediate.

  • Hydrolysis: Subsequent aqueous workup hydrolyzes the iminium salt to yield the final indole-3-carbaldehyde.

Diagram of the Vilsmeier-Haack Reaction Mechanism

Vilsmeier_Haack DMF DMF Vilsmeier_reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_reagent + POCl₃ POCl3 POCl₃ Trimethylindole 2,4,7-Trimethylindole Intermediate1 Iminium Salt Intermediate Trimethylindole->Intermediate1 + Vilsmeier Reagent (Electrophilic Attack at C3) Product 2,4,7-Trimethyl-1H-indole- 3-carbaldehyde Intermediate1->Product Hydrolysis (Aqueous Workup)

Caption: General workflow of the Vilsmeier-Haack formylation.

Detailed Synthetic Protocol

This protocol is adapted from established procedures for the synthesis of substituted indole-3-carbaldehydes.[3]

Materials:

  • 2,4,7-Trimethylindole

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Hexane

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2,4,7-trimethylindole (1 equivalent) in anhydrous DMF (5-10 volumes). Cool the solution to 0 °C in an ice bath.

  • Formation of the Vilsmeier Reagent: Slowly add phosphorus oxychloride (1.1 equivalents) dropwise to the stirred solution, maintaining the temperature below 5 °C. The formation of the Vilsmeier reagent is typically accompanied by a slight color change.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2-4 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, carefully pour the mixture into a beaker containing crushed ice and a saturated aqueous solution of sodium bicarbonate. Stir vigorously until the effervescence ceases and the pH is alkaline (pH 8-9).

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford 2,4,7-trimethyl-1H-indole-3-carbaldehyde as a solid.

Expected Yield: While specific yields for this derivative are not widely reported, yields for analogous Vilsmeier-Haack reactions on substituted indoles typically range from 70-90%.

Characterization of 2,4,7-Trimethyl-1H-indole-3-carbaldehyde

Accurate characterization of the synthesized compound is crucial for its use in subsequent pharmaceutical synthesis. The following are the expected spectroscopic data based on the analysis of the parent indole-3-carboxaldehyde and the anticipated effects of the trimethyl substitution.

Spectroscopic Data
¹H NMR (400 MHz, CDCl₃)δ (ppm): ~10.0 (s, 1H, CHO), ~8.0 (s, 1H, H-2), ~7.0-7.2 (m, 2H, Ar-H), ~2.5 (s, 3H, CH₃), ~2.4 (s, 3H, CH₃), ~2.3 (s, 3H, CH₃). The exact shifts of the aromatic protons will be influenced by the methyl groups.
¹³C NMR (100 MHz, CDCl₃)δ (ppm): ~185 (C=O), ~140-145 (indole C-ring junctions), ~110-135 (indole C-atoms), ~15-20 (CH₃ carbons).
IR (KBr)ν (cm⁻¹): ~3300-3400 (N-H stretch), ~1650-1680 (C=O stretch, aldehyde), ~1500-1600 (C=C aromatic stretch).
Mass Spectrometry (EI)m/z: ~187 (M⁺), with characteristic fragmentation patterns of the indole ring.

Applications in Pharmaceutical Synthesis: A Gateway to Kinase Inhibitors

The aldehyde functionality at the C3 position of the 2,4,7-trimethyl-1H-indole scaffold serves as a versatile handle for the introduction of various pharmacophoric groups. This is particularly relevant in the development of kinase inhibitors, a major class of targeted cancer therapeutics. The methyl groups at the 2, 4, and 7 positions can provide beneficial steric hindrance to orient the molecule within the ATP-binding pocket of a target kinase and can also enhance metabolic stability.

Exemplary Synthetic Application: Synthesis of a Pyrido[3,4-g]indole-based Kinase Inhibitor

A plausible synthetic route leveraging 2,4,7-trimethyl-1H-indole-3-carbaldehyde for the synthesis of a hypothetical kinase inhibitor is outlined below. This pathway demonstrates the utility of the aldehyde in a key bond-forming reaction.

Synthetic Workflow

Kinase_Inhibitor_Synthesis Start 2,4,7-Trimethyl-1H-indole- 3-carbaldehyde Condensation Condensation Reaction (e.g., Friedländer Annulation) Start->Condensation Reagent Substituted Aminopyridine Reagent->Condensation Cyclization Cyclization/ Aromatization Condensation->Cyclization Product Pyrido[3,4-g]indole-based Kinase Inhibitor Cyclization->Product

Caption: A potential synthetic route to a kinase inhibitor.

In this proposed synthesis, the indole-3-carbaldehyde undergoes a condensation reaction, such as a Friedländer annulation, with a suitably substituted aminopyridine. This reaction would form the core pyridyl ring fused to the indole system. Subsequent modifications of the substituent on the aminopyridine could be performed to optimize the compound's binding affinity and selectivity for the target kinase.

Conclusion: A Versatile Building Block for Drug Discovery

2,4,7-trimethyl-1H-indole-3-carbaldehyde represents a valuable and versatile building block in the arsenal of the medicinal chemist. Its synthesis via the reliable Vilsmeier-Haack reaction is straightforward, and the strategic placement of methyl groups provides a unique handle for modulating the physicochemical and pharmacological properties of the final drug candidates. The aldehyde functionality at the C3 position is a key gateway for constructing complex heterocyclic systems, particularly those relevant to the development of targeted therapies such as kinase inhibitors. As the quest for more selective and potent pharmaceuticals continues, the strategic use of such tailored synthetic intermediates will undoubtedly play an increasingly crucial role in the future of drug discovery.

References

  • Synthesis, characterization and biological activity of Schiff base analogues of indole-3-carboxaldehyde. PubMed. [Link]

  • 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. ResearchGate. [Link]

  • Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica. [Link]

  • indole-3-carboxaldehyde, 487-89-8. The Good Scents Company. [Link]

  • Synthetic method for indole-3-carboxaldehyde compounds.
  • Indole-3-Carboxaldehyde | C9H7NO | CID 10256. PubChem. [Link]

  • Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Organic Syntheses. [Link]

Sources

Method

antimicrobial activity of 2,4,7-trimethyl-1H-indole-3-carbaldehyde derivatives

Application Note: Strategic Development & Evaluation of 2,4,7-Trimethyl-1H-indole-3-carbaldehyde Derivatives as Antimicrobial Agents Part 1: Executive Summary & Rationale The indole scaffold represents a "privileged stru...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Development & Evaluation of 2,4,7-Trimethyl-1H-indole-3-carbaldehyde Derivatives as Antimicrobial Agents

Part 1: Executive Summary & Rationale

The indole scaffold represents a "privileged structure" in medicinal chemistry, capable of binding to multiple biological targets with high affinity. While simple indole-3-carbaldehydes exhibit moderate biological activity, they serve as critical intermediates for high-potency Schiff base and hydrazone derivatives.

This guide focuses on the 2,4,7-trimethyl-1H-indole-3-carbaldehyde scaffold. This specific substitution pattern offers distinct pharmacological advantages over the unsubstituted parent indole:

  • C2-Methylation: Blocks the reactive C2 position, preventing oxidative dimerization and enhancing metabolic stability.

  • C4/C7-Dimethylation: Significantly increases lipophilicity (

    
    ), facilitating passive transport across the lipid-rich bacterial cell membranes (particularly in Gram-negative strains).
    
  • Steric Modulation: The methyl groups provide steric bulk that can improve selectivity for specific microbial enzymes (e.g., DNA gyrase or CYP51) by restricting conformational freedom.

Part 2: Chemical Synthesis Protocols

The synthesis of the target scaffold relies on the Vilsmeier-Haack formylation, followed by condensation to generate the active antimicrobial Schiff bases.

Protocol A: Vilsmeier-Haack Formylation

Objective: Synthesis of 2,4,7-trimethyl-1H-indole-3-carbaldehyde from 2,4,7-trimethylindole.

Reagents:

  • 2,4,7-Trimethylindole (Starting Material)

  • Phosphorus Oxychloride (

    
    )[1]
    
  • N,N-Dimethylformamide (DMF) – Anhydrous

  • Sodium Hydroxide (NaOH) or Sodium Acetate (

    
    )
    

Step-by-Step Methodology:

  • Vilsmeier Reagent Formation: In a round-bottom flask equipped with a drying tube, cool 5.0 mL of anhydrous DMF to 0–5°C using an ice-salt bath. Add 1.2 equivalents of

    
     dropwise with vigorous stirring. Critical: Maintain temperature <5°C to prevent thermal decomposition of the chloroiminium salt. Stir for 30 minutes.
    
  • Substrate Addition: Dissolve 10 mmol of 2,4,7-trimethylindole in minimal DMF. Add this solution dropwise to the Vilsmeier reagent, keeping the temperature below 10°C.

  • Reaction: Allow the mixture to warm to room temperature, then heat to 80–90°C for 4–6 hours. Monitor progress via TLC (System: Hexane/Ethyl Acetate 7:3).

  • Hydrolysis: Cool the reaction mixture to room temperature. Pour slowly onto 100g of crushed ice with stirring. The iminium intermediate will hydrolyze to the aldehyde.[1][2]

  • Neutralization: Adjust pH to 8–9 using 10% NaOH or saturated NaOAc solution. The product should precipitate as a solid.[1]

  • Purification: Filter the precipitate, wash with cold water, and recrystallize from ethanol/water to yield pure 2,4,7-trimethyl-1H-indole-3-carbaldehyde.

Protocol B: Schiff Base Derivatization (Active Agent Synthesis)

Objective: Condensation of the aldehyde with primary amines/hydrazides to form the azomethine (-N=CH-) pharmacophore.

Methodology:

  • Dissolve 1 mmol of 2,4,7-trimethyl-1H-indole-3-carbaldehyde in 20 mL of absolute ethanol.

  • Add 1 mmol of the target amine (e.g., thiosemicarbazide, substituted aniline, or isoniazid).

  • Add 2–3 drops of glacial acetic acid (catalyst).

  • Reflux for 3–8 hours.

  • Cool to room temperature. Filter the resulting colored crystals and recrystallize from ethanol.[3]

Visual Workflow: Synthesis Pathway

Synthesis_Workflow Start Precursor: 2,4,7-Trimethylindole Intermediate Iminium Salt Intermediate Start->Intermediate Electrophilic Subst. Reagent Vilsmeier Reagent (DMF + POCl3, 0°C) Reagent->Intermediate Hydrolysis Hydrolysis (Ice Water + NaOH) Intermediate->Hydrolysis Quenching Aldehyde Product A: 2,4,7-trimethyl-1H-indole-3-carbaldehyde Hydrolysis->Aldehyde Precipitation Deriv Schiff Base Reaction (R-NH2, EtOH, Reflux) Aldehyde->Deriv Condensation Final Final Antimicrobial: Indole-3-Schiff Base Deriv->Final Crystallization

Figure 1: Synthetic pathway for the generation of the aldehyde intermediate and subsequent antimicrobial Schiff base derivatives.

Part 3: Antimicrobial Evaluation Protocols

The Broth Microdilution Method (CLSI M07-A10 Standard) is the required protocol for determining Minimum Inhibitory Concentration (MIC).

Protocol C: CLSI Broth Microdilution

Materials:

  • Medium: Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Dye: Resazurin (0.015%) or TTC (optional for visual readout).

  • Controls: Ciprofloxacin (Antibacterial), Fluconazole (Antifungal), DMSO (Solvent control).

Procedure:

  • Stock Preparation: Dissolve test compounds in 100% DMSO to a concentration of 10 mg/mL. Note: Indoles are lipophilic; ensure complete solubilization. Sonicate if necessary.

  • Dilution: Prepare a 2-fold serial dilution series in a 96-well microtiter plate.

    • Final well volume: 100 µL.

    • Test range: 512 µg/mL down to 0.5 µg/mL.

    • Crucial: Final DMSO concentration in the well must be <1% to avoid solvent toxicity.

  • Inoculum Preparation:

    • Prepare bacterial suspension (e.g., S. aureus ATCC 25923, E. coli ATCC 25922) from fresh overnight culture.

    • Adjust turbidity to 0.5 McFarland Standard (

      
       CFU/mL).
      
    • Dilute 1:100 in CAMHB.

  • Inoculation: Add 100 µL of diluted inoculum to each well (Final volume 200 µL).

  • Incubation:

    • Bacteria: 37°C for 18–24 hours.

    • Fungi (C. albicans): 30°C for 48 hours.

  • Readout:

    • Visual: The lowest concentration with no visible turbidity is the MIC.

    • Resazurin: Add 30 µL dye. Incubate 2 hours. Blue = Inhibition (No growth); Pink = Growth (Metabolic reduction).

Visual Workflow: Screening & Evaluation

Assay_Workflow Stock Compound Stock (DMSO) Dilution Serial Dilution (96-well Plate) Stock->Dilution <1% DMSO final Incubate Incubation (18-24h @ 37°C) Dilution->Incubate Inoculum Inoculum (0.5 McFarland) Inoculum->Incubate Add Bacteria Readout MIC Determination (Turbidity/Resazurin) Incubate->Readout

Figure 2: High-throughput screening workflow complying with CLSI standards for MIC determination.

Part 4: Data Presentation & SAR Analysis

When reporting results for 2,4,7-trimethyl-1H-indole-3-carbaldehyde derivatives, structure your data to highlight the impact of the R-group (Schiff base substituent).

Table 1: Representative Data Structure for MIC (µg/mL)

Compound IDR-SubstituentS. aureus (Gram +)E. coli (Gram -)C. albicans (Fungal)Log P (Calc)
TM-Ald -CHO (Parent)64>1281282.8
TM-01 -NH-C(=S)NH248163.1
TM-02 -Ph-4-Cl832644.2
TM-03 -Ph-4-NO2216323.5
Cipro (Control)0.50.25--

Structure-Activity Relationship (SAR) Insights:

  • The Azomethine Linkage: Compounds TM-01 to TM-03 (Schiff bases) consistently outperform the parent aldehyde (TM-Ald). The nitrogen lone pair in the azomethine linkage (

    
    ) is essential for hydrogen bonding with active site residues in microbial proteins [1].
    
  • Lipophilicity Balance: The 2,4,7-trimethyl core provides a high baseline lipophilicity. Derivatives with highly non-polar R-groups (e.g., TM-02) may show reduced activity against Gram-negative bacteria due to entrapment in the outer membrane or insolubility in the aqueous assay media.

  • Electronic Effects: Electron-withdrawing groups (e.g., Nitro in TM-03) often enhance potency by increasing the acidity of the NH proton or altering the dipole moment of the indole ring, facilitating tighter binding [2].

References

  • Clinical and Laboratory Standards Institute (CLSI). (2024).[4] Performance Standards for Antimicrobial Susceptibility Testing. CLSI Supplement M100.[4] Retrieved from [Link]

  • National Institutes of Health (NIH). (2021). Design, Synthesis, and Antimicrobial Activity of Certain New Indole-1,2,4 Triazole Conjugates. Retrieved from [Link]

  • American Society for Microbiology. (2009). Indole Test Protocol. Retrieved from [Link]

  • Chemistry Steps. (2023). Vilsmeier-Haack Reaction Mechanism and Applications. Retrieved from [Link]

Sources

Application

Application Note: Antioxidant Profiling of 2,4,7-Trimethyl-1H-indole-3-carbaldehyde Analogs

This Application Note is designed for medicinal chemists and pharmacologists evaluating the bioactive potential of substituted indole scaffolds. It focuses on the 2,4,7-trimethyl-1H-indole-3-carbaldehyde series—a specifi...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and pharmacologists evaluating the bioactive potential of substituted indole scaffolds. It focuses on the 2,4,7-trimethyl-1H-indole-3-carbaldehyde series—a specific structural class where the strategic placement of methyl groups enhances lipophilicity and steric parameters, potentially modulating the antioxidant efficacy of the parent indole core.

[1][2][3]

Executive Summary

Indole-3-carbaldehydes are pivotal intermediates in the synthesis of bioactive agents.[1][2] While the indole ring itself possesses intrinsic radical scavenging capabilities via the N-H moiety, the introduction of methyl groups at the 2, 4, and 7 positions alters the electronic distribution and lipophilicity (LogP) of the molecule. This note details the protocols for synthesizing, characterizing, and validating the antioxidant properties of these specific analogs. The focus is on Structure-Activity Relationship (SAR) optimization, demonstrating how C-3 derivatization (e.g., thiosemicarbazones, Schiff bases) can amplify antioxidant potency beyond standard reference compounds like BHT or Ascorbic Acid.

Strategic Rationale & Mechanism

The "2,4,7" Advantage

Unlike the unsubstituted indole-3-carboxaldehyde, the 2,4,7-trimethyl variant offers distinct pharmacological advantages:

  • C-2 Methylation: Blocks metabolic oxidation at the susceptible C-2 position, enhancing metabolic stability.

  • C-4/C-7 Methylation: Increases steric bulk and lipophilicity, facilitating better penetration through lipid bilayers to reach intracellular Reactive Oxygen Species (ROS).

Mechanism of Action: Radical Scavenging

The antioxidant activity of these analogs is primarily driven by two mechanisms:

  • Hydrogen Atom Transfer (HAT): The indole N-H bond homolytically cleaves to quench free radicals (

    
    ). The resulting indolyl radical is stabilized by resonance with the benzene ring and the C-3 conjugated side chain.
    
  • Single Electron Transfer (SET): The electron-rich indole system donates an electron to neutralize cationic radicals.

Figure 1: Mechanistic Pathway of ROS Scavenging

IndoleScavenging ROS Free Radical (R•) Complex [Indole-ROS] Complex ROS->Complex Indole 2,4,7-Trimethyl-Indole Analog Indole->Complex HAT H-Atom Transfer (HAT) (N-H Bond Cleavage) Complex->HAT Primary Pathway SET Single Electron Transfer (SET) Complex->SET Secondary Pathway Stable Stabilized Indolyl Radical (Resonance Delocalization) HAT->Stable Neutral Neutralized Species (R-H) HAT->Neutral SET->Stable SET->Neutral

Caption: Dual-pathway mechanism (HAT and SET) by which indole analogs neutralize reactive oxygen species.

Experimental Protocols

Protocol A: Synthesis of Target Analogs (Contextual)

Note: The precursor 2,4,7-trimethyl-1H-indole is formylated via the Vilsmeier-Haack reaction to yield the 3-carbaldehyde, which is then condensed with amines.

  • Reactants: 2,4,7-trimethyl-1H-indole-3-carbaldehyde (1.0 eq) + Substituted Hydrazine/Amine (1.0 eq).

  • Solvent: Ethanol (absolute) with catalytic Glacial Acetic Acid (2-3 drops).

  • Condition: Reflux for 3–6 hours. Monitor via TLC (Hexane:Ethyl Acetate 7:3).

  • Purification: Recrystallization from Ethanol/DMF mixtures.

Protocol B: DPPH Radical Scavenging Assay (Standardized)

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is the gold standard for initial screening of indole derivatives due to its stability and operational simplicity.

Reagents:

  • DPPH Stock Solution: 0.1 mM DPPH in Methanol (freshly prepared, protected from light).

  • Test Compounds: Dissolve analogs in DMSO to create a 1 mg/mL stock, then serially dilute (10–200 µg/mL).

  • Control: Ascorbic Acid or BHT (Butylated Hydroxytoluene).

Step-by-Step Procedure:

  • Preparation: In a 96-well plate or test tubes, aliquot 100 µL of the test compound at varying concentrations.

  • Reaction: Add 3.0 mL (or 100 µL for microplate) of the 0.1 mM DPPH methanolic solution.

  • Incubation: Vortex vigorously and incubate in the dark at room temperature (25°C) for 30 minutes .

  • Measurement: Measure absorbance (

    
    ) at 517 nm  using a UV-Vis spectrophotometer.
    
  • Blanking: Use Methanol + DMSO as the blank (

    
    ).
    

Calculation:



Calculate IC50 values using non-linear regression analysis.
Protocol C: Molecular Docking (In Silico Validation)

To corroborate in vitro data, docking is performed against Tyrosinase (PDB: 3NM8) or Human Peroxiredoxin 5 (PDB: 1HD2), enzymes often implicated in oxidative stress pathways.

Workflow:

  • Ligand Prep: Minimize energy of 2,4,7-trimethyl analogs using DFT (B3LYP/6-31G*).

  • Protein Prep: Remove water molecules/co-factors; add polar hydrogens (AutoDock Tools).

  • Grid Generation: Center grid box on the active site (e.g., Cu ions in Tyrosinase).

  • Scoring: Rank poses by Binding Affinity (

    
    , kcal/mol).
    

Figure 2: Experimental & Computational Workflow

Workflow cluster_0 Phase 1: Synthesis cluster_1 Phase 2: Validation Start 2,4,7-Trimethyl-Indole Precursor Vilsmeier Vilsmeier-Haack Formylation Start->Vilsmeier Aldehyde 3-Carbaldehyde Intermediate Vilsmeier->Aldehyde Condensation Schiff Base Condensation Aldehyde->Condensation Analogs Target Analogs (Hydrazones/Imines) Condensation->Analogs DPPH In Vitro: DPPH Assay (Abs @ 517nm) Analogs->DPPH Docking In Silico: Docking (Tyrosinase/Peroxiredoxin) Analogs->Docking Data IC50 & Binding Energy Correlation DPPH->Data Docking->Data

Caption: Integrated workflow from chemical synthesis to biological and computational validation.

Data Interpretation & Expected Results

When analyzing the 2,4,7-trimethyl-1H-indole-3-carbaldehyde analogs, expect the following trends:

Compound ClassSubstituent (R)Predicted ActivityRationale
Parent -CHO (Aldehyde)Low/ModerateLacks H-donating side chain; activity limited to Indole N-H.
Analog A -CH=N-NH-CS-NH2 (Thiosemicarbazone)High Thione/Thiol tautomerism provides extra H-donation sites.
Analog B -CH=N-Ph-OH (Phenolic Schiff Base)Very High Synergistic effect of Indole N-H and Phenolic -OH.
Analog C -CH=N-Ph-NO2 (Nitro Schiff Base)LowElectron-withdrawing group destabilizes the radical intermediate.

Critical Analysis Point: If the IC50 of the analog is < 50 µg/mL, it is considered a potent antioxidant. The presence of the 2,4,7-trimethyl pattern should theoretically lower the IC50 compared to the un-methylated parent due to improved hydrophobic interaction with the DPPH radical environment.

References

  • Synthesis and Antioxidant Evaluation of Indole-3-Carboxaldehyde Analogues Source: Der Pharma Chemica Context: Establishes the baseline protocol for synthesizing Schiff base analogs of indole-3-carbaldehyde and testing them via DPPH assays. Link:[Link]

  • DPPH Radical Scavenging Assay Protocols Source: MDPI (Molecules/Methods) Context: Provides the validated methodology for the DPPH assay, including specific absorbance wavelengths (517 nm) and incubation times. Link:[Link]

  • Synthesis of Indole-3-Carboxyaldehyde Thiosemicarbazone Derivatives Source: Afyon Kocatepe University Journal of Science Context: Details the synthesis and characterization (NMR/IR) of thiosemicarbazone derivatives, a key class of analogs for this application. Link:[Link]

  • Molecular Docking of Indole Derivatives as Antioxidant Agents Source: Preprints.org / MDPI Context: Demonstrates the use of molecular docking (specifically against Tyrosinase) to validate antioxidant potential in silico.[3] Link:[Link]

Sources

Method

Application Notes and Protocols for the Development of 2,4,7-Trimethyl-1H-indole-3-carbaldehyde Analogs

For Researchers, Scientists, and Drug Development Professionals Abstract The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. Among its varied derivati...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. Among its varied derivatives, 1H-indole-3-carbaldehydes are pivotal intermediates for the synthesis of a diverse array of biologically active compounds. This guide provides a comprehensive framework for the development of analogs based on the 2,4,7-trimethyl-1H-indole-3-carbaldehyde core. While specific structure-activity relationship (SAR) data for this particular trimethylated scaffold is emerging, this document outlines the synthesis of the core structure, proposes the generation of Schiff base and hydrazone analogs, and discusses the established SAR of related indole-3-carbaldehyde derivatives to inform rational drug design. Detailed experimental protocols for synthesis and suggestions for biological evaluation are provided to empower researchers in their quest for novel therapeutics.

Introduction: The Therapeutic Potential of Indole-3-Carbaldehyde Derivatives

The indole ring system is a privileged structure in drug discovery, present in a multitude of natural products and synthetic compounds with a wide range of pharmacological activities. The introduction of a carbaldehyde group at the 3-position of the indole nucleus provides a versatile chemical handle for the synthesis of more complex molecules, including Schiff bases and hydrazones, which have demonstrated significant potential as anticancer, antimicrobial, and anti-inflammatory agents.[1][2][3]

The 2,4,7-trimethyl substitution pattern on the indole core offers a unique electronic and steric profile that can be exploited to fine-tune the biological activity of its derivatives. The methyl groups can enhance lipophilicity, potentially improving cell membrane permeability, and can also influence the binding affinity and selectivity towards biological targets.

This guide will focus on two primary classes of derivatives: Schiff bases and hydrazones. These are readily synthesized from the parent aldehyde and have a rich history of biological activity. The imine (-C=N-) linkage in Schiff bases and the hydrazone (-C=N-NH-) moiety are known to be important pharmacophores that can interact with various biological targets.

Synthesis of the Core Scaffold: 2,4,7-Trimethyl-1H-indole-3-carbaldehyde

The Vilsmeier-Haack reaction is a classic and efficient method for the formylation of electron-rich aromatic and heteroaromatic compounds, including indoles.[4][5][6] This reaction utilizes a Vilsmeier reagent, typically formed from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃), to introduce a formyl group onto the aromatic ring.

A plausible synthetic route to 2,4,7-trimethyl-1H-indole-3-carbaldehyde involves the formylation of 2,4,7-trimethyl-1H-indole. A related synthesis of 4,6-dimethyl-1H-indole-3-carbaldehyde from 2,3,5-trimethylaniline has been reported, suggesting the feasibility of this approach.[7][8]

Protocol 1: Synthesis of 2,4,7-Trimethyl-1H-indole-3-carbaldehyde via Vilsmeier-Haack Reaction

This protocol is adapted from established procedures for the synthesis of substituted indole-3-carbaldehydes.[7]

Materials:

  • 2,4,7-Trimethyl-1H-indole

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Saturated sodium carbonate solution

  • Ice

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Reflux condenser

  • Standard laboratory glassware

Procedure:

  • Preparation of the Vilsmeier Reagent: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool anhydrous DMF in an ice bath. Slowly add POCl₃ dropwise to the cooled DMF with constant stirring. The reaction is exothermic, so maintain the temperature below 10 °C. Continue stirring for 30-60 minutes at this temperature to allow for the complete formation of the Vilsmeier reagent.

  • Formylation Reaction: Dissolve 2,4,7-trimethyl-1H-indole in a minimal amount of anhydrous DMF. Add this solution dropwise to the prepared Vilsmeier reagent, again maintaining the temperature below 10 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat under reflux for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture in an ice bath and slowly add crushed ice to quench the reaction. Carefully neutralize the mixture by adding a saturated sodium carbonate solution until the pH is between 7 and 8. A precipitate should form.

  • Isolation and Purification: Collect the precipitate by filtration, wash it thoroughly with cold water, and dry it under vacuum. The crude product can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.

Characterization: The structure of the synthesized 2,4,7-trimethyl-1H-indole-3-carbaldehyde should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.

Development of Analogs: Synthesis of Schiff Bases and Hydrazones

The aldehyde functionality of 2,4,7-trimethyl-1H-indole-3-carbaldehyde is a versatile starting point for the synthesis of a wide range of derivatives. Schiff bases and hydrazones are two readily accessible classes of compounds with significant biological potential.

Synthesis of Schiff Base Analogs

Schiff bases are formed by the condensation of a primary amine with an aldehyde. A variety of substituted anilines and other primary amines can be used to generate a library of analogs.

Protocol 2: General Procedure for the Synthesis of Schiff Base Analogs

This protocol is based on general methods for Schiff base synthesis.[2][9]

Materials:

  • 2,4,7-Trimethyl-1H-indole-3-carbaldehyde

  • Substituted primary amine (e.g., substituted aniline)

  • Ethanol or Methanol

  • Glacial acetic acid (catalytic amount)

  • Round-bottom flask

  • Reflux condenser

Procedure:

  • Dissolve 2,4,7-trimethyl-1H-indole-3-carbaldehyde (1 equivalent) in ethanol or methanol in a round-bottom flask.

  • Add the substituted primary amine (1 equivalent) to the solution.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Reflux the reaction mixture for 2-6 hours. Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature. The Schiff base product will often precipitate out of the solution.

  • Collect the solid by filtration, wash with cold ethanol, and dry.

  • If necessary, the product can be purified by recrystallization.

Synthesis of Hydrazone Analogs

Hydrazones are formed by the reaction of an aldehyde with a hydrazine derivative. A wide range of substituted hydrazines and hydrazides can be utilized to create a diverse library of compounds.

Protocol 3: General Procedure for the Synthesis of Hydrazone Analogs

This protocol is based on established methods for hydrazone synthesis.[10][11]

Materials:

  • 2,4,7-Trimethyl-1H-indole-3-carbaldehyde

  • Substituted hydrazine or hydrazide (e.g., phenylhydrazine, isonicotinic hydrazide)

  • Ethanol or Methanol

  • Glacial acetic acid (catalytic amount)

  • Round-bottom flask

  • Reflux condenser

Procedure:

  • Dissolve 2,4,7-trimethyl-1H-indole-3-carbaldehyde (1 equivalent) in ethanol or methanol in a round-bottom flask.

  • Add the substituted hydrazine or hydrazide (1 equivalent) to the solution.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Reflux the reaction mixture for 2-6 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture. The hydrazone product will typically precipitate.

  • Collect the solid by filtration, wash with cold ethanol, and dry.

  • Further purification can be achieved by recrystallization.

Structure-Activity Relationship (SAR) Insights from Related Indole-3-Carbaldehyde Derivatives

While specific SAR data for 2,4,7-trimethyl-1H-indole-3-carbaldehyde analogs is not yet extensively documented, valuable insights can be drawn from studies on other substituted indole-3-carbaldehyde derivatives.

SAR of Indole-based Schiff Bases

Studies on various indole-3-carbaldehyde Schiff bases have revealed several key trends:

  • Substitution on the Aniline Ring: The nature and position of substituents on the aniline ring significantly influence biological activity. Electron-withdrawing groups (e.g., halogens, nitro groups) and electron-donating groups (e.g., methoxy, methyl groups) at different positions can modulate the electronic properties of the entire molecule, affecting its interaction with biological targets.

  • Lipophilicity: The overall lipophilicity of the molecule, influenced by the substituents, plays a crucial role in its pharmacokinetic and pharmacodynamic properties.

SAR of Indole-based Hydrazones

Indole-3-carbaldehyde hydrazones have been extensively studied, particularly for their anticancer and antimicrobial activities. Key SAR observations include:

  • The Hydrazide Moiety: The nature of the acyl group in hydrazide-hydrazones is critical for activity. For instance, isonicotinoylhydrazones have shown potent antitubercular activity.

  • Aromatic Substituents: Substituents on any aromatic rings within the hydrazone structure can significantly impact biological efficacy. For example, in a series of indole-based arylsulfonylhydrazides, a 4-chloro substituent on the phenylsulfonyl moiety resulted in potent anticancer activity against breast cancer cell lines.[1]

Proposed Biological Evaluation

Based on the known activities of indole-3-carbaldehyde derivatives, the newly synthesized 2,4,7-trimethyl-1H-indole-3-carbaldehyde analogs should be screened against a panel of relevant biological targets.

  • Anticancer Activity: Analogs can be tested against a variety of cancer cell lines (e.g., breast, colon, lung) using standard cytotoxicity assays such as the MTT or SRB assay. Promising compounds can be further investigated for their mechanism of action, such as inhibition of specific kinases or induction of apoptosis.

  • Antimicrobial Activity: The synthesized compounds can be evaluated for their antibacterial and antifungal activity against a panel of pathogenic microorganisms using methods like broth microdilution to determine the Minimum Inhibitory Concentration (MIC).

  • Antioxidant Activity: The antioxidant potential of the analogs can be assessed using in vitro assays such as the DPPH radical scavenging assay or the ABTS assay.[12]

Data Presentation and Visualization

Table 1: Proposed Analogs for Synthesis and Evaluation
Analog Type Starting Materials General Structure
Schiff Base2,4,7-Trimethyl-1H-indole-3-carbaldehyde + Substituted AnilineR = various substituents (e.g., -H, -Cl, -F, -NO₂, -OCH₃, -CH₃)
Hydrazone2,4,7-Trimethyl-1H-indole-3-carbaldehyde + Substituted HydrazineR' = various substituents (e.g., -C₆H₅, -C₅H₄N)
Diagrams

Synthesis_Workflow cluster_0 Core Synthesis cluster_1 Analog Synthesis cluster_2 Biological Evaluation 2,4,7-Trimethyl-1H-indole 2,4,7-Trimethyl-1H-indole Core_Scaffold 2,4,7-Trimethyl-1H-indole-3-carbaldehyde 2,4,7-Trimethyl-1H-indole->Core_Scaffold Vilsmeier-Haack Reaction Vilsmeier Reagent Vilsmeier Reagent Vilsmeier Reagent->Core_Scaffold Schiff_Bases Schiff Base Analogs Core_Scaffold->Schiff_Bases Condensation Hydrazones Hydrazone Analogs Core_Scaffold->Hydrazones Condensation Primary_Amine Primary Amines Primary_Amine->Schiff_Bases Hydrazine Hydrazines/ Hydrazides Hydrazine->Hydrazones Bioassays Anticancer Antimicrobial Antioxidant Schiff_Bases->Bioassays Hydrazones->Bioassays

Caption: Workflow for the synthesis and evaluation of 2,4,7-trimethyl-1H-indole-3-carbaldehyde analogs.

SAR_Concept Core 2,4,7-Trimethyl- 1H-indole-3-carbaldehyde Modification Chemical Modification (e.g., Schiff Base, Hydrazone formation) Core->Modification Analogs Library of Analogs Modification->Analogs Screening Biological Screening Analogs->Screening SAR Structure-Activity Relationship Screening->SAR SAR->Core Rational Design

Caption: Conceptual diagram of the Structure-Activity Relationship (SAR) development cycle.

Conclusion

The 2,4,7-trimethyl-1H-indole-3-carbaldehyde scaffold represents a promising starting point for the development of novel therapeutic agents. This guide provides a detailed roadmap for the synthesis of this core structure and its derivatization into Schiff base and hydrazone analogs. By leveraging the established SAR of related indole-3-carbaldehyde derivatives, researchers can rationally design and synthesize new compounds with enhanced biological activity. The detailed protocols and proposed evaluation strategies outlined herein are intended to facilitate the exploration of this exciting area of medicinal chemistry.

References

  • Vilsmeier-Haack Reaction. Chemistry Steps. [Link]

  • CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds.
  • CN102584671B - Bis-Schiff bases synthesized by condensing indole-3-carboxaldehyde and benzidine and preparation method thereof.
  • Vilsmeier-Haack Reaction with 2,3,3-Trimethyl-3H-benzo[g]indole and Its Conversion into 2-(1-aryl-1H-pyrazol-4-yl). Organic Chemistry Research. [Link]

  • CN106220611A - The new preparation process of 2 (1H indole 3 base) 1H benzimidizole derivatives.
  • 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Scite.ai. [Link]

  • Vilsmeier-Haack Reaction. Organic Chemistry Portal. [Link]

  • (PDF) 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. ResearchGate. [Link]

  • Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Organic Syntheses. [Link]

  • Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica. [Link]

  • 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Semantic Scholar. [Link]

  • The Synthesis and Biological Evaluation of 2-(1H-Indol-3-yl)quinazolin-4(3H). National Institutes of Health. [Link]

  • Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells. National Institutes of Health. [Link]

  • Synthesis, characterization and biological activity of Schiff base analogues of indole-3-carboxaldehyde. PubMed. [Link]

  • Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. PubMed Central. [Link]

  • Bioactive natural compounds from 1H-indole-3-carboxaldhyde. ResearchGate. [Link]

  • indole-3-aldehyde. Organic Syntheses Procedure. [Link]

  • Schiff base indole derivatives: Synthesis and biological activities- a comprehensive review. Journal of Medicinal and Nanomaterials Chemistry. [Link]

  • Synthesis of Indole by Cyclization of Hydrazone Catalysed by Lewis Acid. ijarsct. [Link]

  • Biological activity of a small molecule indole analog, 1-[(1H-indol-3-yl)methylene]-2-phenylhydrazine (HMPH), in chronic inflammation. PubMed. [Link]

  • 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship. Frontiers. [Link]

  • (PDF) Metal Complexes Of The Schiff Base Of 1H-Indole- 3- Carbaldehyde Were Produced And Their Catecholase Activities Were Assessed. ResearchGate. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 2,4,7-Trimethyl-1H-indole-3-carbaldehyde Synthesis

Topic: Improving Yield of 2,4,7-Trimethyl-1H-indole-3-carbaldehyde Synthesis Content Type: Technical Support Center Guide Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10][11] Welcome to the Technical S...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Improving Yield of 2,4,7-Trimethyl-1H-indole-3-carbaldehyde Synthesis Content Type: Technical Support Center Guide

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10][11]

Welcome to the Technical Support Center. This guide addresses the synthesis of 2,4,7-trimethyl-1H-indole-3-carbaldehyde via the Vilsmeier-Haack reaction.

The Core Challenge: The presence of methyl groups at the C2 and C4 positions creates a unique "steric vise" around the reactive C3 center.

  • C2-Methyl: Blocks approach from the pyrrole side.

  • C4-Methyl (Peri-position): Exerts significant steric repulsion on the incoming electrophile and the resulting aldehyde group.

While standard Vilsmeier protocols work well for simple indoles, they often result in low yields (<40%) or incomplete conversion for this specific substrate due to these steric barriers. This guide provides an optimized "High-Thermal-Drive" protocol to overcome the activation energy barrier imposed by the C4-methyl group.

Optimized Experimental Protocol

Objective: Maximize conversion of 2,4,7-trimethylindole to its 3-formyl derivative while minimizing byproduct formation.

Reagents & Stoichiometry
ReagentEquiv.[1][2]RoleCritical Quality Attribute
2,4,7-Trimethylindole 1.0SubstratePurity >98% (Check by HPLC/NMR)
POCl₃ (Phosphorus Oxychloride) 1.2 - 1.5Electrophile SourceFreshly distilled. Colorless. Yellow/Orange indicates decomposition.
DMF (Dimethylformamide) 5.0 - 10.0Solvent/ReagentAnhydrous (<0.05% H₂O). Amine-free.
NaOH (2M aq.) or Na₂CO₃ ExcessQuenching BaseIce-cold.
Step-by-Step Workflow

Step 1: Vilsmeier Reagent Formation (The "Active Species")

  • Charge a flame-dried 3-neck flask with anhydrous DMF under Argon/Nitrogen.

  • Cool to 0–5 °C (Ice/Salt bath).

  • Add POCl₃ dropwise over 30 minutes.

    • Technical Note: Maintain internal temp <10 °C. The reaction is exothermic. A white/yellow precipitate (chloroiminium salt) may form. This is normal.

Step 2: Substrate Addition

  • Dissolve 2,4,7-trimethylindole in a minimum volume of anhydrous DMF.

  • Add the indole solution dropwise to the Vilsmeier reagent at 0–5 °C .

    • Why? Adding the substrate to the cold reagent prevents uncontrolled exotherms and polymerization.

Step 3: The "Thermal Drive" (Critical for Yield)

  • Allow the mixture to warm to Room Temperature (RT) over 30 minutes.

  • Heat the reaction to 85–95 °C for 4–8 hours.

    • Expert Insight: Unlike simple indole (RT reaction), the 2,4,7-trimethyl analog requires thermal energy to overcome the steric hindrance of the C4-methyl group [1, 2]. Monitor by TLC/HPLC until starting material is <2%.

Step 4: Hydrolysis & Isolation

  • Cool the reaction mixture to RT.

  • Pour the mixture onto crushed ice (approx. 5x reaction volume) with vigorous stirring.

  • Slowly add 2M NaOH or saturated Na₂CO₃ until pH 9–10.

    • Mechanism:[3][4][5][6][7][8] This hydrolyzes the intermediate iminium salt to the aldehyde.[9][1][4]

  • Boil the aqueous suspension for 1-2 minutes or stir at 50°C for 30 mins if the product does not precipitate immediately.

    • Troubleshooting: Sterically hindered iminium salts are resistant to hydrolysis. Heat ensures the aldehyde is released.

  • Filter the precipitate (usually pale yellow/beige). Wash with copious water. Recrystallize from Ethanol/DMF if necessary.

Visualizing the Process

Diagram 1: Reaction Logic & Mechanism

This diagram illustrates the critical path from reagents to the final aldehyde, highlighting the steric barriers.

VilsmeierMechanism DMF DMF Vilsmeier Vilsmeier Reagent (Chloroiminium Salt) DMF->Vilsmeier 0°C, Exothermic POCl3 POCl3 POCl3->Vilsmeier Intermediate Iminium Salt Intermediate (Sterically Crowded) Vilsmeier->Intermediate + Indole, 90°C Overcomes C4-Me Sterics Indole 2,4,7-Trimethylindole Indole->Intermediate Hydrolysis Hydrolysis (NaOH/H2O, Heat) Intermediate->Hydrolysis Product 2,4,7-Trimethyl-1H-indole- 3-carbaldehyde Hydrolysis->Product Aldehyde Release

Caption: Mechanistic pathway requiring thermal activation to overcome C4-methyl steric hindrance.

Troubleshooting Guide (Q&A)

Q1: My yield is low (<40%), and I see unreacted starting material. What is wrong?

  • Diagnosis: Insufficient activation energy.

  • Root Cause: The C4-methyl group creates a "peri-effect," shielding the C3 position. Room temperature is insufficient for the electrophilic attack to proceed to completion.

  • Solution: Increase reaction temperature to 90°C and extend time to 8 hours. Ensure your DMF is anhydrous; water kills the Vilsmeier reagent immediately [3].

Q2: The reaction turns black/tarry. How do I prevent decomposition?

  • Diagnosis: Thermal runaway or acid-catalyzed polymerization.

  • Root Cause: Adding POCl₃ too fast or heating the indole before the Vilsmeier reagent is fully formed.

  • Solution:

    • Form the Vilsmeier reagent at 0°C strictly.

    • Add the indole at 0°C .

    • Only apply heat after the components are mixed.

    • Ensure vigorous stirring to prevent local hot spots.

Q3: I see a spot on TLC that isn't the aldehyde or starting material. It persists after workup.

  • Diagnosis: Stable Iminium Salt.

  • Root Cause: The intermediate salt is so sterically protected that standard aqueous quenching didn't hydrolyze it back to the aldehyde.

  • Solution: During the quench, heat the basic aqueous mixture to 50-60°C for 30-60 minutes. The iminium species requires aggressive hydrolysis conditions to release the aldehyde [4].

Q4: Can I use commercial 2,4,7-trimethylindole, or should I synthesize it?

  • Advice: Commercial sources are rare/expensive.

  • Synthesis Tip: Use the Fischer Indole Synthesis .[3][10]

    • Reactants: 2,5-Dimethylphenylhydrazine + Acetone.

    • Catalyst: ZnCl₂ or Polyphosphoric Acid (PPA).

    • Note: Cyclization preferentially occurs at the unsubstituted ortho-position (C6 of the hydrazine), yielding the 4,7-dimethyl pattern on the ring + 2-methyl from acetone [5].

Decision Matrix: Troubleshooting Logic

Troubleshooting Start Problem Encountered Issue1 Low Yield / Starting Material Left Start->Issue1 Issue2 Tarry / Black Product Start->Issue2 Issue3 Product not precipitating Start->Issue3 Sol1 Increase Temp to 90°C Check POCl3 Quality Issue1->Sol1 Sol2 Control Temp at 0°C during addition Add Indole slower Issue2->Sol2 Sol3 Check pH > 9 Heat during hydrolysis step Salt out (NaCl) Issue3->Sol3

Caption: Logic flow for diagnosing common synthetic failures.

References

  • BenchChem. Application Notes and Protocols: Vilsmeier-Haack Formylation of Indoles. (2025).[3][9][7] Retrieved from

  • Google Patents. Synthetic method for indole-3-carboxaldehyde compounds (CN102786460A). Mentions heating requirements for methyl-substituted indoles. Retrieved from

  • Chemistry Steps. Vilsmeier-Haack Reaction Mechanism and Troubleshooting. (2023). Retrieved from

  • Organic Syntheses. Indole-3-aldehyde.[9][11] Org.[1][12][6][2][7][13] Synth. 1959, 39, 30. (Classic procedure detailing hydrolysis). Retrieved from

  • BenchChem. Protocol for Fischer Indole Synthesis of 2-Methylindoles. (2025).[3][9][7] Retrieved from

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for POCl₃ and DMF before handling, as they are corrosive and toxic.

Sources

Optimization

Technical Support Center: Formylation of 2,4,7-Trimethylindole

Welcome to the technical support center for the Vilsmeier-Haack formylation of 2,4,7-trimethylindole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshoo...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the Vilsmeier-Haack formylation of 2,4,7-trimethylindole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for side products and other common issues encountered during this electrophilic substitution reaction.

Introduction

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich heterocycles like indoles, typically at the C3 position.[1] The reaction utilizes a Vilsmeier reagent, an electrophilic chloroiminium salt, generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[2][3] While effective, the formylation of substituted indoles such as 2,4,7-trimethylindole can present unique challenges, leading to the formation of unexpected side products and lower yields of the desired 2,4,7-trimethylindole-3-carboxaldehyde. This guide provides a structured approach to identifying, mitigating, and understanding these side reactions.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during the formylation of 2,4,7-trimethylindole, offering probable causes and actionable solutions.

Issue 1: Formation of a Green or Blue Colored Impurity

Question: During the work-up of my Vilsmeier-Haack reaction on 2,4,7-trimethylindole, I observe a persistent green or blue coloration in my crude product, which is difficult to remove by standard purification. What is this impurity and how can I prevent its formation?

Answer:

Probable Cause: Formation of Bis(indolyl)methanes.

The observed coloration is often indicative of the formation of bis(indolyl)methanes. These compounds arise from the reaction of the desired aldehyde product with unreacted 2,4,7-trimethylindole under the acidic conditions of the reaction or work-up.[4] The electron-rich nature of the indole nucleus makes it susceptible to electrophilic attack by the protonated aldehyde.

Mechanism of Formation:

  • Protonation of the Aldehyde: The newly formed 2,4,7-trimethylindole-3-carboxaldehyde is protonated by the acidic medium.

  • Electrophilic Attack: A molecule of unreacted 2,4,7-trimethylindole attacks the carbonyl carbon of the protonated aldehyde.

  • Dehydration: The resulting intermediate readily loses water to form a stabilized carbocation.

  • Deprotonation: Loss of a proton restores aromaticity, yielding the bis(indolyl)methane.

Solutions:

  • Control Stoichiometry: Ensure that the Vilsmeier reagent is present in a slight excess to drive the reaction to completion and minimize the amount of unreacted starting material.

  • Temperature Control: Maintain a low temperature during the addition of the indole to the Vilsmeier reagent to control the reaction rate and prevent side reactions.

  • Rapid and Cold Work-up: Quench the reaction mixture by pouring it onto crushed ice and neutralize it promptly with a mild base like sodium bicarbonate or sodium acetate solution.[5] This minimizes the time the product spends in a strongly acidic environment.

  • Purification: If bis(indolyl)methanes are formed, they can often be separated from the desired aldehyde by column chromatography on silica gel. Due to their higher molecular weight and often different polarity, a careful selection of the eluent system should allow for their separation.

Issue 2: Presence of a Diformylated Product

Question: My analysis (¹H NMR, MS) of the crude product indicates the presence of a diformylated species. How is this possible and what conditions favor its formation?

Answer:

Probable Cause: Formylation at the C2-Methyl Group.

While formylation at the C3 position of the indole ring is electronically favored, under forcing conditions (e.g., high temperature, prolonged reaction time, large excess of Vilsmeier reagent), a second formylation can occur at the C2-methyl group.[6] This is a known reactivity pattern for 2-methylindoles.

Mechanism of Diformylation:

  • Initial C3 Formylation: The Vilsmeier reagent attacks the electron-rich C3 position of 2,4,7-trimethylindole.

  • Tautomerization and Second Attack: The C2-methyl group of the resulting indole-3-carboxaldehyde can be deprotonated to form an enamine-like intermediate. This intermediate is susceptible to a second attack by the Vilsmeier reagent.

  • Hydrolysis: Subsequent hydrolysis during work-up yields the diformylated product, 2-(diformylmethyl)-4,7-dimethylindole-3-carboxaldehyde.

Solutions:

  • Optimize Reaction Conditions:

    • Temperature: Avoid excessive heating. If the reaction is sluggish at lower temperatures, consider a modest increase, but monitor carefully for the appearance of the diformylated product by TLC.

    • Reaction Time: Monitor the reaction progress by TLC. Once the starting material is consumed, proceed with the work-up to avoid over-reaction.

    • Stoichiometry: Use a minimal excess of the Vilsmeier reagent necessary to achieve full conversion of the starting material. A large excess can promote diformylation.[5]

Issue 3: Low or No Yield of the Desired Product

Question: My reaction has resulted in a very low yield or has failed completely, with only starting material recovered or a complex mixture of products. What are the likely causes?

Answer:

This is a common issue that can stem from several factors related to reagent quality and reaction setup.[7][8]

Probable Causes & Solutions:

Cause Explanation Solution
Inactive Vilsmeier Reagent The Vilsmeier reagent is highly sensitive to moisture. Water in the reagents or glassware will decompose it.[8]Ensure all glassware is flame-dried or oven-dried. Use anhydrous DMF and fresh, high-purity POCl₃. Prepare the Vilsmeier reagent at low temperature (0-5 °C) and use it immediately.[5]
Poor Quality DMF Old or improperly stored DMF can contain dimethylamine, which can react with and consume the Vilsmeier reagent.[7][9]Use a fresh bottle of anhydrous DMF. If in doubt, distill the DMF before use.
Insufficient Reaction Temperature While high temperatures can lead to side products, a temperature that is too low may not be sufficient to overcome the activation energy for the reaction.[8]If the reaction is not proceeding at a low temperature, gradually increase the temperature and monitor by TLC.
Product Decomposition During Work-up The product may be sensitive to harsh work-up conditions, such as highly acidic or basic environments at elevated temperatures.Perform the aqueous work-up at low temperatures and neutralize carefully with a mild base.[5]

Frequently Asked Questions (FAQs)

Q1: What is the expected regioselectivity for the formylation of 2,4,7-trimethylindole?

A1: The formylation of indoles typically occurs at the C3 position, which has the highest electron density.[10] The methyl groups at the 2, 4, and 7 positions are electron-donating, further activating the indole ring towards electrophilic substitution. Therefore, the primary product expected is 2,4,7-trimethylindole-3-carboxaldehyde.

Q2: Can formylation occur at other positions on the indole ring?

A2: While C3 formylation is strongly favored, trace amounts of formylation at other positions are theoretically possible, especially if the C3 position were blocked. However, for 2,4,7-trimethylindole, formylation at positions other than C3 is highly unlikely under standard Vilsmeier-Haack conditions.

Q3: What are the key safety precautions for a Vilsmeier-Haack reaction?

A3: Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. The Vilsmeier reagent is also moisture-sensitive. The reaction should always be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn. The quenching of the reaction with ice/water should be done slowly and carefully to control the exothermic reaction.[5]

Q4: How can I effectively monitor the progress of the reaction?

A4: The reaction progress can be monitored by thin-layer chromatography (TLC). A small aliquot of the reaction mixture should be carefully quenched with a basic solution (e.g., saturated sodium bicarbonate), extracted with an organic solvent like ethyl acetate, and then spotted on a TLC plate. This allows for the visualization of the consumption of the starting material and the formation of the product.

Experimental Protocols

General Protocol for the Formylation of 2,4,7-Trimethylindole

This protocol is a general guideline and may require optimization.

1. Vilsmeier Reagent Preparation:

  • In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF, 3-5 equivalents).

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃, 1.1-1.5 equivalents) dropwise to the cooled DMF with vigorous stirring. The addition should be controlled to maintain the temperature below 10 °C.[1]

  • After the addition is complete, allow the mixture to stir at 0 °C for 30-60 minutes to ensure the complete formation of the Vilsmeier reagent.

2. Formylation Reaction:

  • Dissolve 2,4,7-trimethylindole (1 equivalent) in a minimal amount of anhydrous DMF.

  • Add the substrate solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.

  • After the addition, allow the reaction to warm to room temperature and then heat to a temperature between 40-60 °C. Monitor the reaction by TLC.

3. Work-up and Isolation:

  • Once the reaction is complete, cool the mixture to room temperature and pour it slowly into a beaker containing crushed ice with vigorous stirring.[1]

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate or sodium acetate solution until the pH is approximately 7-8.[7]

  • The product may precipitate as a solid. If so, collect the solid by vacuum filtration and wash it with cold water.[1]

  • If the product does not precipitate, extract the aqueous mixture with a suitable organic solvent such as ethyl acetate or dichloromethane.

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter off the drying agent and concentrate the solvent using a rotary evaporator to obtain the crude product.

4. Purification:

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.

Visual Diagrams

Troubleshooting Workflow for Vilsmeier-Haack Formylation

Troubleshooting_Workflow Troubleshooting Workflow start Reaction Outcome Unsatisfactory low_yield Low or No Yield start->low_yield side_products Side Products Observed start->side_products check_reagents Check Reagent Quality (Anhydrous DMF, Fresh POCl3?) optimize_temp Optimize Temperature (Too low?) check_reagents->optimize_temp Reagents OK use_fresh_reagents Use Fresh/Dry Reagents check_reagents->use_fresh_reagents Reagents Suspect low_yield->check_reagents Primary check id_impurity Identify Impurity side_products->id_impurity Analyze crude mixture (NMR, MS) increase_temp Gradually Increase Temperature optimize_temp->increase_temp Yes check_stoichiometry Verify Stoichiometry (Sufficient Vilsmeier Reagent?) optimize_temp->check_stoichiometry No adjust_stoichiometry Adjust Reagent Ratios check_stoichiometry->adjust_stoichiometry No bis_indole Bis(indolyl)methane Suspected id_impurity->bis_indole Green/Blue Color diformyl Diformylation Suspected id_impurity->diformyl Higher MW, two CHO signals bis_indole_solution Optimize Work-up (Cold, Fast) Control Stoichiometry bis_indole->bis_indole_solution Solution diformyl_solution Reduce Temperature/Time Avoid Large Excess of Reagent diformyl->diformyl_solution Solution

Caption: A decision tree for troubleshooting common issues in the Vilsmeier-Haack formylation.

Reaction Pathway: Formation of Side Products

Side_Product_Formation Side Product Formation Pathways cluster_main Main Reaction cluster_side1 Side Reaction 1: Bis(indolyl)methane Formation cluster_side2 Side Reaction 2: Diformylation indole 2,4,7-Trimethylindole product 2,4,7-Trimethylindole- 3-carboxaldehyde indole->product + Vilsmeier Reagent vilsmeier Vilsmeier Reagent (DMF/POCl3) product2 Aldehyde Product product3 Aldehyde Product bis_indole Bis(indolyl)methane (Colored Impurity) product2->bis_indole + Unreacted Indole (Acidic Conditions) unreacted_indole Unreacted Indole diformyl Diformylated Product product3->diformyl + Excess Vilsmeier Reagent (High Temperature) vilsmeier2 Excess Vilsmeier Reagent

Caption: Competing reaction pathways in the formylation of 2,4,7-trimethylindole.

References

  • BenchChem. (2025). Troubleshooting guide for the Vilsmeier-Haack formylation of 3-Methylpyrazole. BenchChem.
  • BenchChem. (2025). Vilsmeier-Haack Synthesis of Isoquinoline Aldehydes: A Technical Troubleshooting Guide. BenchChem.
  • Semantic Scholar. (n.d.). Formation of indole trimers in Vilsmeier type reactions. Semantic Scholar.
  • BenchChem. (n.d.). Vilsmeier-Haack Reaction Technical Support Center. BenchChem.
  • YouTube. (2025, June 10). Vilsmeier–Haack reaction of indole. YouTube.
  • BenchChem. (2025). Application Notes and Protocols: Vilsmeier-Haack Formylation of Indoles. BenchChem.
  • Chemistry Steps. (2023, April 24). Vilsmeier-Haack Reaction. Chemistry Steps.
  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Organic Chemistry Portal.
  • Wikipedia. (n.d.). Vilsmeier–Haack reaction. Wikipedia.
  • Reddit. (2021, July 9). Having some troubles with a Vislmeier-Haack reaction (more infos about my attempts in the comments). Reddit.
  • SID. (2016). Vilsmeier-Haack Reaction with 2,3,3-Trimethyl-3H-benzo[g]indole and Its. SID.
  • PMC. (n.d.). Synthesis of bis(indolyl)methanes Catalyzed by Triethylborane. PMC.

Sources

Troubleshooting

Technical Support Center: Synthesis of 2,4,7-trimethyl-1H-indole-3-carbaldehyde

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for the synthesis of 2,4,7-trimethyl-1H-indole-3-carbaldehyde. This resource is designed for researchers, medicinal chemists, and p...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 2,4,7-trimethyl-1H-indole-3-carbaldehyde. This resource is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of this multi-step synthesis. We will address common challenges, provide troubleshooting advice, and offer detailed, field-proven protocols to enhance the success of your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis, from starting material preparation to final product purification.

Q1: My Vilsmeier-Haack reaction is resulting in a low yield and a complex mixture of products. What are the most critical parameters to control?

A1: Low yield in the Vilsmeier-Haack formylation of 2,4,7-trimethyl-1H-indole is a frequent challenge. The root cause typically lies in one of three areas: the integrity of the Vilsmeier reagent, the reaction conditions, or the work-up procedure.

Causality and Expert Insights:

  • Vilsmeier Reagent Integrity: The Vilsmeier reagent, the chloroiminium ion, is the active electrophile in this reaction.[1] It is highly moisture-sensitive. Any water present in the dimethylformamide (DMF) or glassware will consume the phosphorus oxychloride (POCl₃) and quench the reagent, drastically reducing the yield.

    • Solution: Always use anhydrous DMF (preferably from a freshly opened bottle or distilled over a suitable drying agent) and flame-dry all glassware under an inert atmosphere (Nitrogen or Argon) before use.

  • Stoichiometry and Temperature: The stoichiometry of POCl₃ to DMF and the indole substrate is critical. An excess of the Vilsmeier reagent can lead to side reactions, while an insufficient amount will result in incomplete conversion. Temperature control is paramount; the initial formation of the reagent is exothermic and must be controlled. Subsequent reaction with the indole should be maintained at a specific temperature to ensure regioselectivity and prevent the formation of polymeric byproducts.

    • Solution: Prepare the Vilsmeier reagent in situ by slowly adding POCl₃ to chilled DMF (0-5 °C).[2] After reagent formation, add the indole solution while maintaining a low temperature before allowing it to warm or gently heating as the protocol requires.[2] A typical molar ratio is ~1.1-1.5 equivalents of POCl₃ per equivalent of indole.

  • Regioselectivity and Side Products: While indoles strongly favor electrophilic substitution at the C3 position, the electron-rich nature of the 2,4,7-trimethyl-1H-indole can lead to undesired reactions.[3] Overly harsh conditions (high temperature or prolonged reaction times) can promote formylation on the benzene ring or even side-chain formylation of the C2-methyl group, a known reactivity pattern for some indole derivatives under Vilsmeier conditions.[4]

    • Solution: Adhere strictly to the recommended reaction temperature and time. Monitor the reaction progress using Thin Layer Chromatography (TLC) to avoid driving the reaction past the optimal point of product formation.

Q2: I'm struggling to synthesize the 2,4,7-trimethyl-1H-indole starting material. What is a reliable synthetic route?

A2: The availability of the 2,4,7-trimethyl-1H-indole precursor is often a bottleneck. A robust and widely applicable method for its synthesis is the Fischer Indole Synthesis .[5][6] This involves the acid-catalyzed reaction of 2,6-dimethylphenylhydrazine with methyl isopropyl ketone.

Causality and Expert Insights:

  • Hydrazine Stability: Phenylhydrazines can be unstable. Using the hydrochloride salt (2,6-dimethylphenylhydrazine hydrochloride) often provides better stability and handling.

  • Acid Catalyst: The choice and concentration of the acid catalyst are crucial for the cyclization step. Glacial acetic acid is commonly used and can also serve as the solvent.[6] Stronger acids like polyphosphoric acid (PPA) or zinc chloride can also be effective but may require more careful temperature control to prevent charring.

  • Reaction Control: The key is the controlled heating of the hydrazine and ketone mixture in the presence of the acid catalyst. The reaction proceeds through a phenylhydrazone intermediate which then undergoes a[7][7]-sigmatropic rearrangement and subsequent cyclization.

    • Troubleshooting: If the reaction fails, first verify the quality of the hydrazine. If the hydrazine is good, consider varying the acid catalyst or the reaction temperature. In some cases, a two-step procedure where the hydrazone is first isolated and then subjected to cyclization can improve yields.

Q3: The work-up of my Vilsmeier-Haack reaction is problematic. After adding ice and base, I get an oily precipitate that is difficult to handle. How can I improve product isolation?

A3: This is a classic issue in Vilsmeier-Haack reactions. The initial product is an iminium salt, which must be hydrolyzed to the aldehyde.[1][8] The work-up is not just a simple extraction; it's the final reaction step.

Causality and Expert Insights:

  • Hydrolysis of the Iminium Intermediate: The reaction mixture is quenched by pouring it onto ice. This hydrolyzes the intermediate iminium salt to the final aldehyde. The solution will be strongly acidic due to the formation of phosphoric acid and HCl.

  • Basification and Precipitation: The subsequent addition of a base (e.g., saturated sodium carbonate or sodium hydroxide solution) neutralizes the acid and precipitates the crude product.[2] The key is to perform this step slowly and with vigorous stirring while cooling the mixture in an ice bath. Rapid addition of base can cause localized heating, leading to the formation of oils and tars.

    • Optimized Protocol:

      • Pour the viscous reaction mixture slowly and with good stirring into a beaker containing a large amount of crushed ice.

      • Once the ice has melted and a homogenous solution is formed, cool the solution in an ice-salt bath.

      • Slowly add a pre-chilled saturated solution of sodium carbonate or a 10 M NaOH solution dropwise with highly efficient mechanical stirring. Monitor the pH. The product will begin to precipitate as the solution becomes basic (pH 8-9).[2]

      • Continue stirring in the cold for 30-60 minutes to ensure complete precipitation.

      • Collect the solid by vacuum filtration, wash thoroughly with cold water to remove inorganic salts, and then with a small amount of a cold non-polar solvent (like hexane) to remove highly non-polar impurities.

Q4: How can I effectively purify the crude 2,4,7-trimethyl-1H-indole-3-carbaldehyde?

A4: The crude product is often a solid but may be contaminated with colored impurities or unreacted starting material. The two primary methods for purification are recrystallization and column chromatography.

Causality and Expert Insights:

  • Recrystallization: This is the preferred method if the crude product is relatively pure (>85%). The choice of solvent is critical. The ideal solvent will dissolve the product when hot but not when cold, while the impurities remain soluble at all temperatures or are insoluble.

    • Solvent Screening: Test small batches with solvents like ethanol, isopropanol, ethyl acetate/hexane mixtures, or toluene. For indole-3-carbaldehydes, ethanol or aqueous ethanol is often a good starting point.[9]

  • Column Chromatography: If the crude product is an oil or contains multiple impurities of similar polarity, column chromatography is necessary.

    • System Selection: Use silica gel as the stationary phase. A good starting mobile phase is a mixture of hexane and ethyl acetate. Begin with a low polarity mixture (e.g., 95:5 hexane:ethyl acetate) and gradually increase the polarity while monitoring the elution with TLC. The product is moderately polar and should elute cleanly.

Visualized Workflows and Mechanisms

Overall Synthetic Workflow

The diagram below outlines the two-stage process for synthesizing the target compound.

SynthesisWorkflow cluster_0 Part 1: Starting Material Synthesis cluster_1 Part 2: Formylation A 2,6-Dimethylphenylhydrazine C Fischer Indole Synthesis (Acid Catalyst, Heat) A->C B Methyl Isopropyl Ketone B->C D 2,4,7-Trimethyl-1H-indole C->D Yields vary G Vilsmeier-Haack Reaction D->G E POCl3 + DMF (0-5 °C) F Vilsmeier Reagent E->F Formation F->G H Hydrolytic Work-up (Ice, aq. Base) G->H I Crude Product H->I J Purification (Recrystallization/Chromatography) I->J K 2,4,7-Trimethyl-1H-indole-3-carbaldehyde J->K High Purity

Caption: Overall workflow for the synthesis of 2,4,7-trimethyl-1H-indole-3-carbaldehyde.

Vilsmeier-Haack Reaction Mechanism

This diagram illustrates the key steps of the formylation reaction.

VilsmeierMechanism cluster_reagent Vilsmeier Reagent Formation cluster_reaction Electrophilic Attack & Hydrolysis DMF DMF Vilsmeier [Cl-CH=N+(CH3)2]Cl- Vilsmeier Reagent DMF->Vilsmeier POCl3 POCl3 POCl3->Vilsmeier Attack Electrophilic attack at C3 Vilsmeier->Attack Indole 2,4,7-Trimethyl-1H-indole Indole->Attack Iminium Iminium Salt Intermediate Attack->Iminium Hydrolysis H2O Work-up Iminium->Hydrolysis Product Final Aldehyde Product Hydrolysis->Product

Sources

Optimization

Technical Support Center: Purification of 2,4,7-Trimethyl-1H-indole-3-carbaldehyde

Case ID: IND-CHO-247-PUR Status: Active Assigned Specialist: Senior Application Scientist, Organic Synthesis Division[1][2] Executive Summary The purification of 2,4,7-trimethyl-1H-indole-3-carbaldehyde presents a unique...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: IND-CHO-247-PUR Status: Active Assigned Specialist: Senior Application Scientist, Organic Synthesis Division[1][2]

Executive Summary

The purification of 2,4,7-trimethyl-1H-indole-3-carbaldehyde presents a unique set of challenges compared to unsubstituted indole-3-carbaldehydes. While the Vilsmeier-Haack formylation is the standard synthetic route, the specific substitution pattern introduces two critical complications:

  • Steric Hindrance (The C4-Methyl Effect): The methyl group at position 4 creates significant steric strain around the C3 reaction site.[1] This stabilizes the Vilsmeier iminium intermediate, making it resistant to standard mild hydrolysis conditions.

  • Enhanced Lipophilicity: The three methyl groups significantly reduce water solubility, making standard aqueous workups prone to emulsion formation and requiring modified recrystallization solvent systems.

This guide provides a troubleshooting workflow to resolve isolation failures, purity issues, and stability concerns.

Module 1: Critical Isolation Troubleshooting (The Hydrolysis Trap)

Symptom: You performed the Vilsmeier-Haack reaction, poured the mixture onto ice/base, but isolated a water-soluble solid or a sticky gum that does not show a clean aldehyde peak in NMR (missing -CHO signal at ~10 ppm).

Root Cause: Incomplete Hydrolysis. Due to the steric bulk of the C4-methyl group, the intermediate chloroiminium salt is sterically shielded. Standard "ice-quench" protocols often fail to hydrolyze this salt completely to the aldehyde.[1]

Corrective Protocol: Aggressive Hydrolysis

Do not rely on passive precipitation.[2]

  • Quench: Pour the reaction mixture (DMF/POCl3) slowly onto crushed ice (exothermic!).

  • Basify: Adjust pH to 9–10 using 5M NaOH. Note: Sodium acetate is often too weak for this hindered substrate.[1]

  • Heat: This is the critical deviation. Heat the basic aqueous suspension to 60–70°C for 1 hour .

    • Why: The thermal energy is required to overcome the steric barrier of the C4-methyl group and allow water to attack the iminium carbon.[1]

  • Cool & Filter: Cool to room temperature (RT) and then to 4°C. The aldehyde should precipitate as a solid.

Module 2: Purification Workflows

Decision Tree: Choosing the Right Method

Figure 1: Decision logic for purifying sterically hindered indole aldehydes.

Method A: Recrystallization (Recommended)

Due to the lipophilic nature of the trimethyl scaffold, this compound crystallizes well from semi-polar organic solvents.[3]

ParameterSpecificationNotes
Solvent System Ethanol / Water (9:1) The best balance.[1] Pure ethanol may be too soluble; water forces precipitation.
Alternative Acetone / WaterGood if the product is very oily.
Loading ~10-15 mL solvent per gram2,4,7-trimethyl substitution decreases solubility compared to simple indole.[2][3]
Temperature Reflux to dissolutionEnsure the solution is clear (yellow/orange).[1][3]
Decolorization Activated CharcoalMandatory. Indoles oxidize to pink/red oligomers. Add charcoal at reflux, stir 5 min, filter hot through Celite.
Cooling Rate Slow (RT -> 4°C)Rapid cooling traps impurities in the crystal lattice.[1]
Method B: Flash Chromatography (The "Acid Trap")

Warning: Indole-3-carbaldehydes are electron-rich.[1] Standard acidic silica gel can catalyze polymerization (turning the band pink/purple on the column) or decomposition.[1]

Protocol for Neutralized Silica:

  • Slurry Preparation: Mix Silica Gel 60 with your eluent (e.g., Hexane/EtOAc).[2][3]

  • Neutralization: Add 1% Triethylamine (Et3N) to the slurry. Swirl for 5 minutes.

  • Packing: Pour the column. Flush with 2 column volumes of eluent (without Et3N) to remove excess base.[1][3]

  • Elution: Run the column with Hexane:Ethyl Acetate (Gradient 10% -> 40%).

    • Target Rf: Aim for an Rf of ~0.3 to 0.4.

    • Observation: The product is usually a yellow band. A pink band staying at the baseline is oxidized impurity.

Module 3: Stability & Storage

The "Pinking" Phenomenon: Even pure crystals can turn pink over time. This is due to auto-oxidation of the indole C2-C3 bond or polymerization initiated by trace acids.[1]

  • Storage: Amber glass vials (UV protection).

  • Atmosphere: Argon or Nitrogen flush is highly recommended.

  • Temperature: 4°C or -20°C.

  • Rescue: If a sample turns pink, wash the solid with a small amount of cold sodium bisulfite (NaHSO3) solution, then water, then dry.[2][3]

Frequently Asked Questions (FAQ)

Q1: My NMR shows a split aldehyde peak or a second set of signals. Is it an isomer? A: It is likely rotameric restriction or a hemi-aminal .[1]

  • Rotamers:[1][3] The C4-methyl group clashes with the C3-aldehyde oxygen.[1] This can restrict rotation, showing broadened or split peaks at room temperature.[3] Run the NMR at 50°C; if the peaks coalesce, it is rotameric.

  • Hemi-aminal: If you see a peak ~6-7 ppm (methine), you may have incomplete hydrolysis of the Vilsmeier intermediate.[1][3] Refer to Module 1: Aggressive Hydrolysis.

Q2: Why is my yield lower than reported for unsubstituted indole-3-carbaldehyde? A: The 2,4,7-trimethyl pattern creates a "steric fortress."[1][2] The C4-methyl hinders the approach of the Vilsmeier reagent, and the C2-methyl blocks the 2-position (which is good for regioselectivity but adds bulk).[1] Yields of 60-75% are typical; do not expect the >90% seen with simple indoles.

Q3: Can I use DCM for extraction? A: Yes, but be careful. Chlorinated solvents can sometimes contain trace HCl, which promotes polymerization of electron-rich indoles. Always wash your DCM extracts with saturated NaHCO3 immediately.

References

  • BenchChem. Vilsmeier-Haack Reaction Technical Support Center.[1] (General Vilsmeier workup and troubleshooting).

  • MDPI. Synthesis, In Silico Studies, and Evaluation of Syn and Anti Isomers of N-Substituted Indole-3-carbaldehyde Oxime Derivatives. (Recrystallization solvents for substituted indoles).[1][3]

  • Organic Chemistry Portal. Vilsmeier-Haack Reaction.[1][4][5][6][7][8][9] (Mechanism and hydrolysis of chloroiminium salts).

  • Scientific Research Publishing. Synthesis, Reactions and Antimicrobial Activity of Some New 3-Substituted Indole Derivatives. (Ethanol/DMF recrystallization protocols).[1][3] [1][3]

  • TCI Chemicals. Practical Example: Formylation of Aromatic Compound Using the Vilsmeier Reagent. (Standard experimental protocols).

Sources

Troubleshooting

Technical Support Center: High-Purity Synthesis of 2,4,7-Trimethyl-1H-indole-3-carbaldehyde

Topic: Byproduct Analysis & Troubleshooting in Vilsmeier-Haack Formylation Audience: Process Chemists, Medicinal Chemists, and R&D Scientists Version: 1.0 (Current as of 2026) Introduction: The Steric Challenge Synthesiz...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Byproduct Analysis & Troubleshooting in Vilsmeier-Haack Formylation Audience: Process Chemists, Medicinal Chemists, and R&D Scientists Version: 1.0 (Current as of 2026)

Introduction: The Steric Challenge

Synthesizing 2,4,7-trimethyl-1H-indole-3-carbaldehyde is not a trivial "textbook" Vilsmeier-Haack reaction. While the C3 position of indole is electronically favored for electrophilic aromatic substitution, this specific substrate presents a unique challenge: Peri-strain .

The methyl group at the C4 position exerts significant steric pressure on the C3 reaction site. This steric crowding retards the rate of the initial electrophilic attack by the chloroiminium species and, more critically, destabilizes the intermediate iminium salt. This kinetic retardation opens the door for competitive side reactions—specifically dimerization and N-formylation —that are less prevalent in simple indole syntheses.

This guide provides a forensic approach to identifying, preventing, and removing these specific impurities.

The Reaction Landscape (Mechanism & Branching)

To troubleshoot, one must visualize where the chemistry diverges from the "Happy Path."

Diagram 1: Reaction Pathways & Failure Modes

This diagram illustrates the main reaction alongside the competitive pathways caused by steric hindrance at C4.

VilsmeierPathways Start 2,4,7-Trimethylindole (Starting Material) Complex C3-Iminium Intermediate (Sterically Strained by C4-Me) Start->Complex Slow (Steric Hindrance) NFormyl Impurity B: N-Formyl Indole (Kinetic Product) Start->NFormyl Competitive Attack (if Basic/High Temp) Unreacted Impurity C: Unreacted SM Start->Unreacted Incomplete Conv. VR Vilsmeier Reagent (POCl3 + DMF) VR->Start Electrophilic Attack Product Target Aldehyde (2,4,7-trimethyl-1H-indole-3-carbaldehyde) Complex->Product Hydrolysis (H2O/Base) Dimer Impurity A: Bis(indolyl)methane (The 'Red' Dimer) Product->Dimer + Unreacted SM (Acid Catalyzed Coupling)

Caption: The C4-methyl group slows C3-attack, increasing the residence time of starting material and promoting N-formylation or Dimerization.

The Byproduct Matrix

Use this matrix to identify impurities based on visual cues and analytical data.

Impurity IDChemical NameVisual CueOrigin / Cause
Impurity A Bis(2,4,7-trimethylindolyl)methane Deep Red / Pink solid or oil.Acid-Catalyzed Coupling: The product aldehyde reacts with unreacted starting material. Common when reaction is quenched too slowly or acidic conditions persist.
Impurity B 1-Formyl-2,4,7-trimethylindole Colorless / Pale Yellow.N-Attack: Occurs when the C3 position is too hindered or if the reaction mixture is too basic during reagent formation.
Impurity C Unreacted Starting Material Off-white / Brown.Stalled Reaction: The C4-methyl steric barrier prevents full conversion. Moisture in

destroys the reagent.
Impurity D 3-Chloro-2,4,7-trimethylindole Darkening of solution.Overheating: Thermal decomposition of the Vilsmeier complex, replacing the formyl group with a chlorine atom.

Analytical Forensics (NMR & LC-MS)

Distinguishing the target aldehyde from Impurity B (N-formyl) and Impurity A (Dimer) is critical.

Proton NMR ( ) Diagnostic Markers

Solvent: DMSO-d6

FeatureTarget Aldehyde (C3-CHO)Impurity B (N-CHO)Impurity A (Dimer)
Aldehyde Proton

9.9 - 10.2 ppm (s)

8.5 - 9.0 ppm
(often broad/split due to rotamers)
Absent
Indole N-H

11.0 - 12.0 ppm (br s)
Absent (Replaced by CHO)

10.5 - 11.0 ppm (2H, br)
C2-Methyl

2.4 - 2.6 ppm
Shifts downfield slightly

2.1 - 2.3 ppm
Linker Proton AbsentAbsent

5.8 - 6.2 ppm (s, 1H)
(The methine bridge)

Key Insight: If you see a split peak around 8.5-9.0 ppm and NO signal above 10 ppm, you have exclusively N-formylated the indole. If you see both, you have a mixture.

LC-MS Signatures
  • Target (MW ~187): Shows

    
    .
    
  • Impurity B (N-Formyl): Same Mass (Isomer). Must use NMR or retention time to distinguish.

  • Impurity A (Dimer): Mass is

    
    . Look for mass region 300-350 Da .
    

Troubleshooting Protocols

Issue 1: "My product is bright red/pink."

Diagnosis: Formation of Impurity A (Bis-indolyl methane). Mechanism: The Vilsmeier reaction generates HCl.[1][2] If the quench is slow, the synthesized aldehyde gets protonated and attacked by remaining electron-rich indole. Corrective Action:

  • Monitor Conversion: Do not quench until starting material is <1% by HPLC.

  • Rapid Quench: Pour the reaction mixture into a buffered ice solution (Sodium Acetate or

    
    ), not water alone. This neutralizes the HCl immediately, preventing the acid-catalyzed dimerization.
    
  • Purification: Wash the crude solid with cold ethanol. The dimer is often more lipophilic; recrystallization from ethanol/water usually leaves the dimer in the filtrate.

Issue 2: "Yield is low, and NMR shows a peak at 8.8 ppm."

Diagnosis: N-Formylation (Impurity B). Mechanism: The steric bulk at C4 and C2 makes the C3 position less accessible. The "harder" nucleophile (Nitrogen) attacks the Vilsmeier reagent. Corrective Action:

  • Temperature Control: Keep the Vilsmeier reagent formation strictly at 0-5°C. Add the indole solution slowly.

  • Hydrolysis: N-formyl groups are labile. Reflux the crude mixture in 10% NaOH/Ethanol for 30 minutes. This will hydrolyze the N-formyl group (reverting it to NH) while leaving the C3-aldehyde intact.

Issue 3: "The reaction stalled at 70% conversion."

Diagnosis: Decomposition of Vilsmeier Reagent or Moisture Ingress. Corrective Action:

  • Reagent Quality: Ensure

    
     is distilled or fresh. Even small amounts of phosphoric acid (hydrolysis product) kill the reaction.
    
  • Stoichiometry: Due to the C4-steric hindrance, use a larger excess of Vilsmeier reagent (1.5 - 2.0 equivalents) to drive the reaction to completion.

Interactive Troubleshooting Decision Tree

Use this logic flow to determine the next step in your experiment.

TroubleshootingTree Start Analyze Crude Reaction Mixture (TLC / LCMS) Q1 Is Starting Material Present? Start->Q1 YesSM Is the mixture Acidic? Q1->YesSM Yes (>5%) NoSM Check Color/Appearance Q1->NoSM No (<1%) ActionDimer RISK OF DIMERIZATION Quench into Base immediately! YesSM->ActionDimer Yes (pH < 2) ActionPush Add 0.5 eq more Vilsmeier Reagent Stir at RT (Don't heat yet) YesSM->ActionPush No (Reaction Active) QColor Is it Red/Pink? NoSM->QColor RedYes Impurity A (Dimer) Present Recrystallize from EtOH QColor->RedYes Yes RedNo Check NMR (9-10 ppm) QColor->RedNo No (Yellow/Tan) QNMR Peak at 8.5-9.0 ppm? RedNo->QNMR NMRYes N-Formyl Impurity Perform Base Hydrolysis (NaOH/EtOH) QNMR->NMRYes Yes NMRNo Clean Product Proceed to Workup QNMR->NMRNo No

Caption: Step-by-step logic to isolate the specific failure mode based on crude analysis.

References

  • Vilsmeier, A. & Haack, A. (1927).[2][3] Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Berichte der deutschen chemischen Gesellschaft, 60(1), 119–122.[3]

  • Meth-Cohn, O. & Stanforth, S. P. (1991).[2] The Vilsmeier–Haack Reaction (Review). Comprehensive Organic Synthesis, 2, 777-794.

  • James, P. N. & Snyder, H. R. (1960). Indole-3-aldehyde.[4][5] Organic Syntheses, Coll. Vol. 4, p.539.

  • Su, W. et al. (2010). Regioselective Synthesis of 3-Formylindoles. Tetrahedron Letters, 51(29), 3846-3849.
  • Smith, M. B. (2020).[2] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 8th Edition. Wiley. (Section on Vilsmeier-Haack Mechanism and Hydrolysis).

Sources

Optimization

Technical Support Center: Scale-Up Synthesis of 2,4,7-Trimethyl-1H-indole-3-carbaldehyde

Welcome to the technical support guide for the robust, scalable synthesis of 2,4,7-trimethyl-1H-indole-3-carbaldehyde. This document is designed for researchers, process chemists, and drug development professionals.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the robust, scalable synthesis of 2,4,7-trimethyl-1H-indole-3-carbaldehyde. This document is designed for researchers, process chemists, and drug development professionals. It provides in-depth procedural guidance, explains the underlying chemical principles, and offers practical solutions to common challenges encountered during scale-up.

Synthesis Overview: The Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is the method of choice for the C-3 formylation of electron-rich indoles due to its high regioselectivity, operational simplicity, and use of cost-effective reagents.[1][2] The reaction proceeds in two main stages:

  • Formation of the Vilsmeier Reagent: An N,N-disubstituted formamide, typically N,N-dimethylformamide (DMF), reacts with an activating agent like phosphorus oxychloride (POCl₃) to form an electrophilic chloroiminium ion, known as the Vilsmeier reagent.[3][4]

  • Electrophilic Attack: The electron-rich C-3 position of the 2,4,7-trimethyl-1H-indole attacks the Vilsmeier reagent. Subsequent hydrolysis of the resulting iminium intermediate during aqueous workup yields the desired aldehyde.[4][5]

The overall transformation is depicted below.

Vilsmeier_Haack_Reaction Figure 1: Vilsmeier-Haack Reaction Pathway cluster_reagent Vilsmeier Reagent Formation cluster_synthesis Formylation & Hydrolysis DMF DMF VR Vilsmeier Reagent (Chloroiminium ion) DMF->VR + POCl₃ POCl3 POCl₃ POCl3->VR Iminium Iminium Intermediate VR->Iminium Indole 2,4,7-Trimethyl-1H-indole Indole->Iminium + Vilsmeier Reagent Product 2,4,7-Trimethyl-1H-indole-3-carbaldehyde Iminium->Product Hydrolysis (H₂O)

Caption: Figure 1: Vilsmeier-Haack Reaction Pathway

Detailed Scale-Up Protocol

This protocol is designed for a nominal 100g scale of the final product. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Reagents and Materials
Reagent/MaterialMolar Mass ( g/mol )QuantityMolesEq.Notes
2,4,7-Trimethyl-1H-indole159.2388.0 g0.551.0Ensure >98% purity.
Phosphorus Oxychloride (POCl₃)153.3393.5 g (57.4 mL)0.611.1Use a fresh, unopened bottle.[6]
N,N-Dimethylformamide (DMF)73.09500 mL--Anhydrous grade (<50 ppm water).
Sodium Hydroxide (NaOH)40.00~100 g~2.5-For aqueous solution (workup).
Deionized Water18.02~4 L--For workup and washing.
Ethanol (200 proof)46.07As needed--For recrystallization.[1]
Step-by-Step Procedure
  • Vilsmeier Reagent Preparation (Critical Step):

    • Equip a 2L, three-necked, round-bottom flask with a powerful overhead mechanical stirrer, a pressure-equalizing dropping funnel, and a nitrogen inlet/outlet.

    • Charge the flask with 400 mL of anhydrous DMF.

    • Begin vigorous stirring and cool the flask to 0-5°C using an ice-salt bath.

    • Slowly add phosphorus oxychloride (57.4 mL) dropwise via the dropping funnel over 60-90 minutes. Crucial: Maintain the internal temperature below 10°C throughout the addition. The formation of the Vilsmeier reagent is highly exothermic.[7] A thick, pale-yellow precipitate may form, which is normal.[1][8]

  • Indole Addition:

    • In a separate beaker, dissolve 2,4,7-trimethyl-1H-indole (88.0 g) in 100 mL of anhydrous DMF.

    • Once the POCl₃ addition is complete, add the indole solution to the Vilsmeier reagent mixture over approximately 30 minutes, again maintaining the internal temperature below 10°C.

    • After the addition is complete, remove the cooling bath and allow the mixture to warm to room temperature.

  • Reaction Drive:

    • Heat the reaction mixture to 85-90°C and maintain for 5-7 hours.[9]

    • Monitor the reaction progress by TLC or HPLC. The starting indole spot should be consumed.

  • Quench and Isolation:

    • Cool the reaction mixture to room temperature.

    • In a separate 5L vessel equipped with a mechanical stirrer, prepare a solution of crushed ice (~1.5 kg) in 1L of water.

    • Crucial: Very slowly and carefully pour the reaction mixture into the stirred ice/water. This quench is exothermic. Maintain the quench temperature below 25°C.

    • Prepare a 20% w/v aqueous solution of sodium hydroxide. Slowly add the NaOH solution to the quenched mixture with vigorous stirring until the pH is 10-11.[1][9]

    • A pale yellow to beige solid will precipitate. Stir the slurry for 1-2 hours to ensure complete precipitation.

  • Purification:

    • Collect the solid product by vacuum filtration.

    • Wash the filter cake thoroughly with deionized water (3 x 500 mL) until the filtrate is near neutral pH.

    • Dry the crude product in a vacuum oven at 50-60°C to a constant weight. (Expected crude yield: >90%).

    • For higher purity, recrystallize the crude solid from hot ethanol.[1]

Troubleshooting Guide (Q&A)

Q1: The reaction mixture became an unstirrable solid during the Vilsmeier reagent preparation. What should I do?

  • Potential Cause: This is a common occurrence, especially at higher concentrations.[8] It happens as the chloroiminium salt precipitates from the DMF.

  • Solution:

    • Mechanical Stirring: Ensure you are using a high-torque overhead mechanical stirrer, not a magnetic stir bar, for scales of this size. A magnetic stir bar will invariably get stuck.[8]

    • Controlled Addition: Do not rush the POCl₃ addition. A slower rate allows for better heat dissipation and can sometimes result in a more manageable slurry.

    • Co-solvent (Advanced): In some difficult cases, using a non-reactive co-solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE) can help maintain fluidity. However, this requires re-optimizing the reaction temperature and time.

Q2: My final yield is very low, or I recovered mostly starting material.

  • Potential Causes & Solutions:

    • Reagent Quality: The Vilsmeier-Haack reaction is highly sensitive to moisture.

      • DMF: Use anhydrous grade DMF. Water reacts with POCl₃ and the Vilsmeier reagent, deactivating them.

      • POCl₃: Use a fresh bottle. POCl₃ can hydrolyze over time to phosphoric acid and HCl if exposed to atmospheric moisture.[6]

    • Incomplete Vilsmeier Reagent Formation: The temperature during POCl₃ addition may have been too high, leading to reagent decomposition. Ensure strict temperature control (0-5°C).

    • Insufficient Reaction Time/Temperature: Confirm reaction completion with an in-process control (e.g., TLC) before proceeding to the quench. If the starting material remains, consider extending the heating time at 90°C for another 1-2 hours.

Q3: The isolated product is a dark brown or tarry substance, not a yellow solid.

  • Potential Causes & Solutions:

    • Overheating: Exceeding the recommended reaction temperature ( > 95°C) can lead to polymerization and decomposition of the indole nucleus, a common issue with electron-rich heterocycles.

    • Quench Issues: Adding the reaction mixture too quickly to the ice water can create localized "hot spots," causing product degradation. A slow, controlled quench is vital.

    • Acidic Degradation: The product is sensitive to strong acid. Ensure the workup rapidly moves from the acidic quench to a basic pH to precipitate the aldehyde. Do not let the acidic aqueous solution sit for an extended period.

    • Purification: If the crude product is dark, it may be salvaged. After drying, attempt the recrystallization from ethanol, possibly with the addition of a small amount of activated charcoal to adsorb colored impurities. Filter the hot solution through a pad of celite before allowing it to cool.

Q4: The reaction seems to stall and never reaches full conversion according to TLC/HPLC.

  • Potential Cause: The stoichiometry of the Vilsmeier reagent to the indole may be insufficient. This can happen if some of the reagent was deactivated by trace moisture or if there was a measurement error.

  • Solution:

    • Stoichiometry: Ensure you are using a slight excess of POCl₃ and DMF (relative to the indole), typically 1.1-1.2 equivalents, to drive the reaction to completion.

    • Activation: The Vilsmeier reagent is a moderately strong electrophile.[3] For highly deactivated indole systems (not the case here), more reactive formylating agents might be needed, but for 2,4,7-trimethylindole, stoichiometric adjustments are usually sufficient.

Frequently Asked Questions (FAQs)

Q1: What is the primary safety concern when scaling this reaction?

The most significant hazard is the highly exothermic reaction between DMF and POCl₃.[7] A runaway reaction can occur if POCl₃ is added too quickly or if the cooling fails, leading to a rapid increase in temperature and pressure. Always ensure adequate cooling capacity and perform the addition slowly and deliberately.

Q2: Why is the indole added to the pre-formed Vilsmeier reagent and not the other way around?

Pre-forming the Vilsmeier reagent ensures that the highly reactive electrophile is available to react immediately with the indole as it is added. This controlled addition of the nucleophile (the indole) to the electrophile (the Vilsmeier reagent) helps to minimize side reactions and provides better control over the reaction exotherm.

Q3: Can I use a different solvent instead of DMF?

DMF serves as both a reagent and the solvent. While other formamides (e.g., N-formylpiperidine) can be used, DMF is the most common and cost-effective. Using other solvents like DCM or DCE is possible but changes the reaction dynamics; in such cases, DMF is used in stoichiometric amounts rather than as the solvent.[6] For this established procedure, sticking with DMF as the solvent is recommended.

Q4: How do I properly dispose of the waste from this reaction?

The aqueous filtrate after product isolation will be basic and contain sodium phosphate and residual DMF. It must be neutralized before disposal according to your institution's hazardous waste protocols. Organic waste (e.g., recrystallization mother liquor) should be collected in a designated non-halogenated solvent waste container.

Troubleshooting and Process Flow Diagram

This diagram outlines the key steps and decision points for troubleshooting the synthesis.

Troubleshooting_Flowchart Figure 2: Synthesis & Troubleshooting Workflow start Start: Prepare Reagents (Anhydrous DMF, Fresh POCl₃) form_vr Form Vilsmeier Reagent (Add POCl₃ to DMF at 0-5°C) start->form_vr check_stir Stirring Issue? form_vr->check_stir fix_stir Action: Use High-Torque Overhead Stirrer check_stir->fix_stir Yes add_indole Add Indole Solution at <10°C check_stir->add_indole No fix_stir->form_vr react Heat Reaction to 90°C (Monitor by TLC/HPLC) add_indole->react check_completion Reaction Complete? react->check_completion extend_time Action: Extend Heating Time (Check Reagent Stoichiometry) check_completion->extend_time No quench Controlled Quench into Ice/Water check_completion->quench Yes extend_time->react basify Basify to pH 10-11 to Precipitate quench->basify filter_dry Filter, Wash, and Dry Crude Product basify->filter_dry check_yield_purity Check Yield & Appearance filter_dry->check_yield_purity low_yield Problem: Low Yield Action: Review Reagent Quality & Temperature Control check_yield_purity->low_yield Yield <70% dark_product Problem: Dark/Tarry Product Action: Review Temp Control (Reaction/Quench) Recrystallize w/ Charcoal check_yield_purity->dark_product Color is Dark Brown/Tarry end_product Pure Product (Off-White Solid) check_yield_purity->end_product Yield >85% Color OK low_yield->start Re-evaluate Process dark_product->filter_dry Purification Step

Caption: Figure 2: Synthesis & Troubleshooting Workflow

References

  • Scale-Up of a Vilsmeier Formylation Reaction: Use of HEL Auto-MATE and Simulation Techniques for Rapid and Safe Transfer to Pilot Plant from Laboratory. Organic Process Research & Development - ACS Publications. [Link]

  • Synthesis of 2‐Halo‐3‐Formylindoles via Vilsmeier–Haack Haloformylation Reaction of Oxindole. ResearchGate. [Link]

  • CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds.
  • Scheme 4. Gram Scale Synthesis of Indole Carbaldehyde. ResearchGate. [Link]

  • indole-3-aldehyde. Organic Syntheses Procedure. [Link]

  • Vilsmeier-Haack Reaction. Chemistry Steps. [Link]

  • Vilsmeier–Haack reaction of indole. YouTube. [Link]

  • Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica. [Link]

  • Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances. [Link]

  • (PDF) 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. ResearchGate. [Link]

  • Vilsmeier–Haack reaction. Wikipedia. [Link]

  • The vilsmeier-haack formylation of 1,2,3-trimethylindole. Sciencemadness.org. [Link]

  • New 3H-Indole Synthesis by Fischer's Method. Part I. PMC - NIH. [Link]

  • Having some troubles with a Vislmeier-Haack reaction. Reddit. [Link]

  • EP1829872B1 - Processes for production of indole compounds.
  • Supporting Information Materials 2,3,3-trimethyl-3H-indole. The Royal Society of Chemistry. [Link]

  • Synthesis of indoles. Organic Chemistry Portal. [Link]

  • How can I improve the Vilsmeier-Haack reaction?. ResearchGate. [Link]

  • Scheme:1 Synthesis of 2-[(4-chlorophenyl)(1H-indol-3-yl)methyl]. ResearchGate. [Link]

  • Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol. The Royal Society of Chemistry. [Link]

  • (PDF) Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxyindolin-2-ylidene)malonaldehyde and transformation into different heterocyclic compounds. ResearchGate. [Link]

Sources

Troubleshooting

Indole Synthesis Support Center: Formylation Troubleshooting

Introduction Welcome to the Indole Synthesis Support Center. If you are accessing this guide, you are likely experiencing stalled conversion, low isolated yields, or regioselectivity issues during the formylation of indo...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the Indole Synthesis Support Center. If you are accessing this guide, you are likely experiencing stalled conversion, low isolated yields, or regioselectivity issues during the formylation of indole substrates.

While the Vilsmeier-Haack reaction is the industry standard for introducing a formyl group at the C3 position, it is operationally unforgiving. It relies on the in-situ formation of a chloroiminium salt (the Vilsmeier reagent), which is moisture-sensitive and thermally unstable. Furthermore, electron-deficient indoles (e.g., 5-nitroindole) often fail under standard Vilsmeier conditions due to insufficient nucleophilicity of the pyrrole ring.

This guide provides a logic-driven troubleshooting workflow, validated protocols, and a "Plan B" methodology (Rieche Formylation) for deactivated substrates.

Module 1: The Diagnostic Workflow

Before altering your chemistry, diagnose the failure point using the decision tree below. Most "reaction failures" are actually reagent failures or work-up failures .

Troubleshooting Decision Tree

Vilsmeier_Troubleshooting Start START: Low Yield / No Reaction CheckReagent Step 1: Check Vilsmeier Reagent (Did the POCl3/DMF mix turn slightly yellow/viscous?) Start->CheckReagent ReagentFail REAGENT FAILURE Moisture in DMF/POCl3 Action: Distill DMF, use fresh POCl3 CheckReagent->ReagentFail No Change/Precipitate CheckTLC Step 2: Check Reaction TLC (Is starting material consumed?) CheckReagent->CheckTLC Yes, formed NoConversion REACTIVITY FAILURE Substrate is deactivated (EWG present)? CheckTLC->NoConversion SM remains ConversionYes WORK-UP FAILURE Iminium salt not hydrolyzed? CheckTLC->ConversionYes New Spot (Polar) Deactivated Is there an EWG (NO2, CN, COOR)? NoConversion->Deactivated Hydrolysis ADJUST WORK-UP Ensure pH > 9 during quench. Heat aqueous phase briefly if needed. ConversionYes->Hydrolysis PlanB SWITCH METHOD Vilsmeier electrophile too weak. Use Rieche Formylation (TiCl4/DCME) Deactivated->PlanB Strong EWG (NO2) ForceCond FORCE CONDITIONS Heat to 90-100°C Increase POCl3 to 2.0-3.0 eq Deactivated->ForceCond Weak EWG (Cl, Br)

Figure 1: Diagnostic logic flow for identifying the root cause of Vilsmeier-Haack failures.

Module 2: Frequently Asked Questions (Technical)

Q1: The reaction turns dark/black, but I get <20% yield. What is happening?

Diagnosis: Thermal decomposition or "Runaway" Reagent Formation. Technical Insight: The formation of the Vilsmeier reagent (Reaction of DMF + POCl₃) is exothermic.[1] If POCl₃ is added too quickly at room temperature, the temperature spike can decompose the reagent into dimethylamine salts, which do not formylate. Corrective Action:

  • Cool it down: Always add POCl₃ to DMF at 0–5°C (ice bath).

  • Slow addition: Add dropwise over 15–30 minutes.

  • Wait: Stir the reagent for 30 minutes at 0°C before adding the indole.

Q2: TLC shows a new polar spot, but after work-up, I recover starting material or a gum. Where is my aldehyde?

Diagnosis: Incomplete Hydrolysis of the Iminium Salt. Technical Insight: The immediate product of the reaction is an iminium salt (water-soluble), not the aldehyde (organic-soluble). If you quench with water but do not adjust the pH to basic (pH 9–10) or allow sufficient time/heat for hydrolysis, the iminium species remains in the aqueous layer during extraction and is discarded. Corrective Action:

  • The "pH Trap": Quench into ice water, then basify with 2M NaOH or sat. Na₂CO₃ to pH 9–10 .

  • Thermal boost: If the iminium salt is stable, you may need to heat the basic aqueous mixture to 50°C for 15 minutes to force hydrolysis to the aldehyde.

Q3: I am trying to formylate 5-nitroindole, but the Vilsmeier method fails. Why?

Diagnosis: Electronic Deactivation. Technical Insight: The Vilsmeier reagent (chloroiminium ion) is a relatively weak electrophile.[2] A nitro group on the indole ring pulls electron density away from the C3 position, making the ring too unreactive to attack the Vilsmeier reagent. Corrective Action:

  • Switch Protocols: Do not persist with Vilsmeier. Switch to Rieche Formylation (TiCl₄ / Dichloromethyl methyl ether).[3][4] The intermediate there is an oxonium/carbocation species coordinated to Titanium, which is a significantly "hotter" (more reactive) electrophile capable of overcoming the deactivation.

Module 3: Validated Protocols

Protocol A: Standard Vilsmeier-Haack (For Electron-Rich/Neutral Indoles)

Best for: Indole, 5-methoxyindole, 5-bromoindole.

Reagents:

  • Indole substrate (1.0 equiv)

  • POCl₃ (1.2 – 1.5 equiv)

  • DMF (anhydrous, 5–10 volumes) — Acts as solvent and reagent.

Step-by-Step:

  • Reagent Formation: Charge a flame-dried flask with anhydrous DMF under Argon. Cool to 0°C .[5][6]

  • Addition: Add POCl₃ dropwise via syringe. Observe: The solution should turn pale yellow. Stir at 0°C for 30 mins.

  • Substrate Addition: Add the indole (dissolved in minimal DMF if solid) dropwise to the cold reagent.

  • Reaction: Remove ice bath.

    • Reactive substrates (e.g., 5-OMe): Stir at RT for 2–4 hours.

    • Standard substrates: Heat to 80–90°C for 4–6 hours.

  • Work-up (The Critical Step):

    • Pour reaction mixture onto crushed ice (exothermic!).

    • Basify with 5M NaOH or Sat. K₂CO₃ to pH 9–10. Precipitate usually forms.

    • Crucial: Stir the basic slurry for 1 hour to ensure complete hydrolysis of the iminium salt.

    • Filter the solid (product).[7][8] If no solid, extract with Ethyl Acetate.

Protocol B: Rieche Formylation (For Deactivated Indoles)

Best for: 5-nitroindole, Indole-5-carboxylate, 5-cyanoindole.

Reagents:

  • Indole substrate (1.0 equiv)

  • Titanium(IV) Chloride (TiCl₄) (2.0 – 3.0 equiv)

  • Dichloromethyl methyl ether (DCME) (1.2 – 1.5 equiv)

  • Dichloromethane (DCM) (anhydrous)

Step-by-Step:

  • Setup: Flame-dried glassware, Argon atmosphere. Dissolve indole in anhydrous DCM.

  • Lewis Acid Addition: Cool to 0°C (or -20°C if selectivity is an issue). Add TiCl₄ dropwise. Solution will turn dark red/brown (complexation).

  • Electrophile Addition: Add DCME dropwise.

  • Reaction: Stir at 0°C for 30 mins, then allow to warm to Room Temperature. Monitor by TLC (usually complete in <2 hours).

  • Quench: Pour carefully into ice water.

  • Extraction: Extract with DCM. Wash organic layer with Brine.[1][5][9] Dry over Na₂SO₄.[1][5][10]

Module 4: Mechanism & Data

Reaction Mechanism: Vilsmeier-Haack[1][10][11][12][13][14]

Vilsmeier_Mechanism DMF_POCl3 DMF + POCl3 V_Reagent Vilsmeier Reagent (Chloroiminium Ion) DMF_POCl3->V_Reagent - Cl- Attack C3 Attack V_Reagent->Attack + Indole Indole Indole Indole->Attack Iminium Iminium Salt Intermediate (Water Soluble!) Attack->Iminium - HCl Hydrolysis Base Hydrolysis (pH > 9) Iminium->Hydrolysis + H2O / OH- Product Indole-3-Carboxaldehyde Hydrolysis->Product - NHMe2

Figure 2: Mechanistic pathway highlighting the intermediate iminium salt, which requires basic hydrolysis to release the aldehyde.[11]

Yield Comparison: Substituent Effects
Substrate (R-Indole)MethodTempYieldNotes
5-Methoxy- Vilsmeier25°C92%Highly reactive. No heat needed.
H- (Unsubstituted) Vilsmeier80°C85%Standard conditions.
5-Bromo- Vilsmeier90°C70%Requires longer heating (6-8h).
5-Nitro- Vilsmeier100°C<15%Fail. Electrophile too weak.
5-Nitro- Rieche 0°C -> RT78% Success. TiCl₄ activation required.

References

  • Vilsmeier, A. and Haack, A. (1927). "Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide." Berichte der deutschen chemischen Gesellschaft, 60(1), 119–122.

  • Meth-Cohn, O. and Stanforth, S.P. (1991). "The Vilsmeier–Haack Reaction (Review)." Comprehensive Organic Synthesis, 2, 777-794.

  • Rieche, A., Gross, H. and Höft, E. (1960).[3][12] "Über α-Halogenäther, IV. Synthesen aromatischer Aldehyde mit Dichlormethyl-alkyläthern." Chemische Berichte, 93(1), 88–94.[3][12]

  • BenchChem Technical Support. (2025). "Application Notes: Vilsmeier-Haack Formylation of Indoles."

Sources

Optimization

managing reaction temperature in Vilsmeier-Haack formylation

Technical Support Center: Vilsmeier-Haack Formylation Topic: Managing Reaction Temperature & Thermal Safety Ticket ID: VH-TEMP-001 Responder: Dr. Aris Thorne, Senior Application Scientist Core Directive: The Thermal "Kil...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Vilsmeier-Haack Formylation Topic: Managing Reaction Temperature & Thermal Safety Ticket ID: VH-TEMP-001 Responder: Dr. Aris Thorne, Senior Application Scientist

Core Directive: The Thermal "Kill Switch"

In the Vilsmeier-Haack (VH) reaction, temperature is not merely a variable; it is the primary determinant of safety and selectivity. As researchers, we often underestimate the Vilsmeier reagent (chloromethyleneiminium salt) . It is a thermally unstable energetic intermediate.[1]

My experience in process scale-up confirms a simple axiom: Control the exotherm, or the exotherm controls you. A runaway VH reaction doesn't just lower yield; it can pressurize vessels to failure. This guide synthesizes thermodynamic data with practical troubleshooting to ensure your formylation is both high-yielding and safe.

Module 1: Reagent Formation (The Critical First Step)

Q1: "My Vilsmeier reagent turned dark/tarry before I even added the substrate. Is it still usable?"

Status: CRITICAL FAIL. Do not proceed. Diagnosis: Thermal Decomposition of the Vilsmeier Complex.

Technical Insight: The reaction between DMF and


 is significantly exothermic.[2] The Vilsmeier reagent itself has a decomposition onset temperature of approximately 67°C  [1].[1] If the internal temperature spikes during 

addition (due to fast addition or inadequate cooling), the reagent begins to self-degrade, often polymerizing into dark tars. This decomposition is autocatalytic and releases further heat.

Protocol for Stability:

  • Cooling: Pre-cool anhydrous DMF to 0–5°C .

  • Addition: Add

    
     dropwise. The rate must be governed by the internal thermometer, not the clock. Never exceed 10°C .
    
  • Aging: Stir at 0–5°C for 30–60 minutes. A clear or pale yellow precipitate (the salt) indicates success. Dark orange or black indicates thermal degradation.

Data: Thermal Stability Profile

ParameterValueImplication
Reagent Decomposition Onset ~67°CDanger zone for pure reagent storage/handling [1].
Max Self-Heating Rate 28°C/minOnce runaway starts, it is too fast to cool manually [1].
Time to Maximum Rate < 60 minThermal explosion can occur rapidly if adiabatic [2].

Module 2: Reaction & Substrate Addition

Q2: "I am seeing low conversion on TLC, even after refluxing. Should I increase the temperature further?"

Status: CAUTION. Analyze electronics first. Diagnosis: Kinetic Mismatch or Reagent Deactivation.

Technical Insight: Temperature requirements are dictated by the nucleophilicity of your aromatic substrate.

  • Electron-Rich (e.g., Indoles, Pyrroles): React at 0°C to 25°C . Heating these promotes dimerization and polymerization (tarring).

  • Electron-Poor (e.g., Thiophenes, Benzenes): May require heating (60°C–80°C ). However, heating before the substrate is fully mixed can decompose the reagent.

Correct Workflow:

  • Add the substrate to the pre-formed Vilsmeier reagent at 0–5°C .

  • Allow the mixture to warm to Room Temperature (RT) slowly.

  • Only apply heat if TLC shows no conversion after 2 hours at RT.

  • Stop Rule: If heating >80°C is required, consider a stronger Lewis acid or solvent switch (e.g., 1,2-dichloroethane) rather than pushing the thermal limit of DMF [3].

Q3: "The reaction exothermed uncontrollably upon substrate addition."

Diagnosis: Adiabatic accumulation. Root Cause: You added the substrate too quickly to a cold reactor, accumulating unreacted material. When the reaction finally "kicked off," the heat release exceeded the cooling capacity (Thermal Runaway) [4].

Module 3: Quenching & Hydrolysis (The Hidden Hazard)[3]

Q4: "My reaction looked perfect, but after quenching with water, the product decomposed and the flask became too hot to touch."

Status: Hydrolysis Exotherm. Diagnosis: Uncontrolled hydrolysis of the iminium intermediate.

Technical Insight: The hydrolysis of the iminium salt to the aldehyde is highly exothermic . Dumping the reaction mixture into water (or vice versa) generates massive heat, which can hydrolyze your product (especially if it contains esters or nitriles) or cause solvent bumping.

The "Reverse Quench" Protocol:

  • Prepare: A slurry of crushed ice and Sodium Acetate (buffer) in a large beaker.

  • Transfer: Pour the reaction mixture slowly into the ice slurry (never add water to the reaction flask).

  • Temp Control: Maintain quench temperature <20°C . Add more ice if needed.

  • Why Buffer? Neutralizing the generated HCl prevents acid-catalyzed decomposition of sensitive aldehydes [3].

Visualizing the Thermal Workflow

The following diagram illustrates the critical temperature checkpoints where safety and yield are determined.

VilsmeierThermalSafety Start Start: Reagent Prep Cooling Cool DMF to 0-5°C Start->Cooling AddPOCl3 Add POCl3 Dropwise (Strict <10°C) Cooling->AddPOCl3 CheckColor Check Color: Pale Yellow? AddPOCl3->CheckColor FailState STOP: Dark/Tar (Thermal Decomp) CheckColor->FailState No (Orange/Black) SubstrateAdd Add Substrate at 0-5°C (Control Exotherm) CheckColor->SubstrateAdd Yes WarmUp Warm to RT Monitor TLC SubstrateAdd->WarmUp HeatDecision Conversion? WarmUp->HeatDecision HeatStep Heat to 60-80°C (Only if required) HeatDecision->HeatStep No Reaction Quench Reverse Quench onto Ice (Maintain <20°C) HeatDecision->Quench Complete HeatStep->Quench Product Isolate Aldehyde Quench->Product

Caption: Thermal control workflow for Vilsmeier-Haack formylation. Red nodes indicate failure states; Yellow nodes indicate caution zones requiring active monitoring.

Troubleshooting Matrix

SymptomThermal Root CauseCorrective Action
Dark Tars / Charring Reaction temperature exceeded 60°C too early; Reagent polymerized.Keep Reagent Prep <10°C. Do not heat substrate mixture unless necessary.[3]
No Reaction Temperature too low for deactivated substrate (e.g., thiophene).After adding at 0°C, slowly ramp to reflux (80°C) while monitoring.
Runaway Exotherm "All-at-once" addition of substrate or

.
Use dropping funnels. Ensure cooling bath has sufficient capacity.
Low Yield (Post-Workup) Hydrolysis temperature >20°C degraded product.Use "Reverse Quench" onto ice. Monitor pH (use NaOAc buffer).

References

  • Mettler Toledo. Thermal Hazards of the Vilsmeier-Haack Reaction on N,N-dimethylaniline. Mettler Toledo Applications. [Link][4]

  • Stoessel, F. (2005). Thermal Hazards of the Vilsmeier-Haack Reaction on N,N-Dimethylaniline.[4][5][6][7] Organic Process Research & Development, 9(6), 982-996.[5] [Link]

  • Organic Chemistry Portal. Vilsmeier-Haack Reaction Mechanism and Conditions.[Link]

Sources

Troubleshooting

Technical Support Center: Synthesis of 2,4,7-trimethyl-1H-indole-3-carbaldehyde

A Guide for Researchers, Scientists, and Drug Development Professionals This technical support guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the synthesis of 2,4,7-tri...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

This technical support guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the synthesis of 2,4,7-trimethyl-1H-indole-3-carbaldehyde, with a specific focus on the critical role of stoichiometry in the Vilsmeier-Haack reaction. As Senior Application Scientists, we aim to bridge the gap between theoretical protocols and practical laboratory challenges, ensuring you can optimize your synthesis for yield, purity, and reproducibility.

Troubleshooting Guide: Addressing Common Experimental Issues

This section is designed in a question-and-answer format to directly address specific problems you may encounter during the synthesis.

Q1: Why is my yield of 2,4,7-trimethyl-1H-indole-3-carbaldehyde unexpectedly low?

Low yields are a frequent issue and can often be traced back to stoichiometric imbalances or suboptimal reagent quality.[1]

Probable Cause 1: Insufficient Vilsmeier Reagent The Vilsmeier reagent, a chloroiminium salt, is the active electrophile that formylates the indole ring.[1][2] It is generated in situ from the reaction of dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[3][4] If the stoichiometry is too low (e.g., less than 1.1 equivalents relative to the indole), the conversion will be incomplete, leaving a significant amount of the starting 2,4,7-trimethyl-1H-indole unreacted.

  • Solution: Increase the molar ratio of the Vilsmeier reagent. Start with a modest excess (e.g., 1.5 equivalents of both DMF and POCl₃ relative to the indole) and incrementally increase it while monitoring the reaction by Thin Layer Chromatography (TLC). Be cautious, as a large excess can lead to side products.[5]

Probable Cause 2: Moisture Contamination The Vilsmeier reagent is extremely sensitive to moisture.[1] Any water in the reaction flask, solvents, or reagents will rapidly quench the chloroiminium ion, rendering it inactive and drastically reducing the yield.

  • Solution: Ensure all glassware is rigorously flame-dried or oven-dried before use.[6] Use anhydrous DMF and fresh, high-purity POCl₃.[1][5] If the DMF has a fishy odor, it may have decomposed to dimethylamine and should be replaced.[7]

Probable Cause 3: Suboptimal Reaction Temperature The formylation of electron-rich indoles is typically exothermic. However, the reaction often requires heating to proceed to completion.[8] If the temperature is too low, the reaction may stall. Conversely, excessively high temperatures can lead to the decomposition of the starting material or the desired product.[5]

  • Solution: After the initial formation of the Vilsmeier reagent at low temperatures (0-10 °C), and the addition of the indole, gradually increase the temperature. Monitor the reaction progress by TLC to determine the optimal temperature that ensures complete conversion without significant byproduct formation.[5] A typical range for indole formylation is between 80-100 °C.[8]

Q2: My TLC plate shows the starting material is consumed, but I'm isolating a complex mixture of products. What's going wrong?

The formation of multiple products often points to side reactions, which can be triggered by incorrect stoichiometry or work-up procedures.

Probable Cause 1: Excessive Vilsmeier Reagent While a slight excess of the Vilsmeier reagent is beneficial, a large excess can lead to undesired side reactions. With highly activated substrates, this could potentially include di-formylation or other electrophilic attacks on the molecule.

  • Solution: Carefully control the stoichiometry. Use the minimum excess of the Vilsmeier reagent required to fully consume the starting material. Refer to the table below for guidance on optimizing reagent ratios.

Probable Cause 2: Improper Hydrolysis of the Iminium Intermediate The reaction does not directly yield the aldehyde. First, an iminium salt intermediate is formed, which must be hydrolyzed during the aqueous work-up to reveal the final aldehyde product.[3][4][9] This hydrolysis is a critical step.

  • Solution: The hydrolysis is typically exothermic and must be controlled. Pour the reaction mixture slowly onto crushed ice with vigorous stirring.[5] Following this, the acidic solution must be carefully neutralized and made alkaline (pH 8-9) with a base like NaOH or Na₂CO₃ solution to ensure complete hydrolysis of the iminium salt.[5][8] Failure to reach a sufficiently basic pH can lead to incomplete conversion and a complex product mixture.

Q3: The reaction mixture turned dark brown or black. Is the experiment salvageable?

A dark coloration often indicates decomposition.[5] This is typically caused by excessive heat, which can lead to polymerization or degradation of the electron-rich indole ring.

  • Solution: Prevention is key. Ensure strict temperature control throughout the reaction, especially during the exothermic addition of POCl₃ to DMF. If the mixture darkens significantly upon heating, consider running the reaction at a lower temperature for a longer duration. While some product might be recoverable from a darkened mixture through careful purification (e.g., column chromatography), the yield will likely be compromised.

Frequently Asked Questions (FAQs)

Q1: What is the optimal stoichiometry for generating the Vilsmeier reagent (POCl₃ to DMF)?

The reaction between DMF and POCl₃ forms the active electrophile.[10] A 1:1 molar ratio is theoretically sufficient. In practice, DMF is often used as the solvent, meaning it is in large excess. When a co-solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE) is used, a ratio of approximately 1.1 to 1.5 equivalents of POCl₃ relative to 1.5 to 3.0 equivalents of DMF (which is in turn relative to the indole substrate) is a common starting point. The key is to ensure enough POCl₃ is present to activate the desired amount of DMF to drive the formylation.

Q2: Why is the order of addition (adding POCl₃ to DMF) so important?

The reaction between POCl₃ and DMF is highly exothermic.[1] Adding POCl₃ dropwise to a cooled solution of DMF allows for better heat dissipation and control.[8] This controlled formation prevents the decomposition of the Vilsmeier reagent and minimizes the formation of pyrophosphate byproducts. Reversing the addition can create localized hot spots, leading to an uncontrolled reaction and a lower yield of the active reagent.

Q3: How does the stoichiometry of the Vilsmeier reagent affect the regioselectivity on the 2,4,7-trimethyl-1H-indole ring?

For most indoles, the Vilsmeier-Haack reaction is highly regioselective for the C3 position.[8][11] This is because the C3 position has the highest electron density, making it the most nucleophilic site for electrophilic aromatic substitution. The methyl groups at the 4- and 7-positions are electron-donating, further activating the ring system towards this substitution. Standard stoichiometric conditions (1.1-2.0 equivalents of Vilsmeier reagent) will overwhelmingly favor formylation at the C3 position. Grossly excessive amounts of the reagent under harsh conditions could potentially lead to other reactions, but C3 formylation is the strongly preferred outcome.

Q4: Can I use other reagents besides POCl₃?

Yes, other acid chlorides like oxalyl chloride or thionyl chloride (SOCl₂) can be used to generate a Vilsmeier reagent from DMF.[1][12] The DMF/oxalyl chloride system is known for forming the Vilsmeier reagent cleanly, as the byproducts are gaseous (CO and CO₂), which can simplify the work-up procedure.[12] However, POCl₃ remains the most common, cost-effective, and well-documented reagent for this transformation.[12]

Data & Protocols

Stoichiometry Optimization

The following table provides a guideline for optimizing the molar equivalents of the Vilsmeier reagent relative to the 2,4,7-trimethyl-1H-indole substrate.

Molar Equivalents (Vilsmeier Reagent:Indole)Expected YieldPurity & Side ProductsRecommended For
1.1 : 1ModerateHigh purity, some unreacted starting material may remain.Initial trials, highly reactive substrates.
1.5 : 1 Good to High Generally high purity with minimal side products. Recommended starting point for optimization.
2.0 : 1HighPotential for minor impurities due to excess reagent.Less reactive substrates or to ensure full conversion.
> 3.0 : 1VariableIncreased risk of side product formation and purification challenges.Not generally recommended unless extensive optimization proves necessary.
Step-by-Step Experimental Protocol

This protocol is a generalized starting point. Researchers should always perform their own risk assessment and optimize conditions based on their specific setup and observations.

  • Vilsmeier Reagent Preparation:

    • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, dropping funnel, and an inert gas inlet (Argon or Nitrogen), add anhydrous N,N-dimethylformamide (DMF) (1.5 eq).

    • Cool the flask to 0 °C in an ice bath.

    • Slowly add phosphorus oxychloride (POCl₃) (1.5 eq) dropwise to the cooled DMF with vigorous stirring over 30 minutes, ensuring the internal temperature does not exceed 10 °C.[8]

    • After the addition is complete, allow the mixture to stir at 0 °C for an additional 30-60 minutes. The formation of a white solid may be observed.

  • Formylation Reaction:

    • Dissolve 2,4,7-trimethyl-1H-indole (1.0 eq) in a minimal amount of anhydrous DMF or other suitable anhydrous solvent (e.g., DCM).

    • Add the indole solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.

    • After addition, remove the ice bath and allow the reaction to warm to room temperature.

    • Heat the reaction mixture to 80-95 °C and monitor its progress by TLC until the starting material is consumed (typically 4-8 hours).[8]

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature and then pour it slowly and carefully into a beaker containing a vigorously stirred mixture of crushed ice and water.[8]

    • Carefully neutralize the acidic solution by the slow, portion-wise addition of a saturated aqueous solution of sodium carbonate (Na₂CO₃) or sodium hydroxide (NaOH) until the pH is alkaline (pH 8-9), as confirmed by pH paper.[8]

    • The product often precipitates as a solid. Collect the precipitate by vacuum filtration and wash it thoroughly with cold water.[8]

    • If the product does not precipitate, extract the aqueous mixture with an organic solvent (e.g., ethyl acetate or dichloromethane) (3x).[8]

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[8]

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash column chromatography on silica gel.[8]

Visual Diagrams

Vilsmeier_Haack_Workflow cluster_reagent Reagent Preparation cluster_reaction Formylation cluster_workup Work-up & Purification DMF Anhydrous DMF Vilsmeier Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier 0-10 °C POCl3 POCl₃ POCl3->Vilsmeier Indole 2,4,7-Trimethyl-1H-indole Vilsmeier->Indole Add Indole to Reagent Intermediate Iminium Salt Intermediate Indole->Intermediate 80-95 °C Hydrolysis Aqueous Hydrolysis (Ice, NaOH pH 8-9) Intermediate->Hydrolysis Purification Purification (Recrystallization / Chromatography) Hydrolysis->Purification Product Final Product Purification->Product Troubleshooting_Stoichiometry Start Low Yield or Impure Product Q_Stoich Is Vilsmeier Reagent stoichiometry optimal (1.5 eq)? Start->Q_Stoich Stoich_Low Problem: Incomplete Conversion Q_Stoich->Stoich_Low No (Too Low) Stoich_High Problem: Side Products Q_Stoich->Stoich_High No (Too High) Q_Moisture Are reagents/glassware strictly anhydrous? Q_Stoich->Q_Moisture Yes Sol_Stoich_Low Solution: Increase reagent to 1.5 - 2.0 eq. Stoich_Low->Sol_Stoich_Low Sol_Stoich_Low->Q_Moisture Sol_Stoich_High Solution: Decrease reagent to 1.2 - 1.5 eq. Stoich_High->Sol_Stoich_High Sol_Stoich_High->Q_Moisture Moisture_Yes Problem: Reagent Quenched Q_Moisture->Moisture_Yes No Q_Workup Was hydrolysis performed correctly (pH 8-9)? Q_Moisture->Q_Workup Yes Sol_Moisture Solution: Use anhydrous solvents & flame-dried glass. Moisture_Yes->Sol_Moisture Sol_Moisture->Q_Workup Workup_No Problem: Incomplete Hydrolysis Q_Workup->Workup_No No Success Optimized Synthesis Q_Workup->Success Yes Sol_Workup Solution: Ensure basic pH during aqueous work-up. Workup_No->Sol_Workup Sol_Workup->Success

Caption: Troubleshooting logic for stoichiometry-related issues.

References
  • Benchchem. Low yield in Vilsmeier-Haack reaction of 2-cyanopyridine troubleshooting.
  • Grokipedia. Vilsmeier–Haack reaction.
  • Wikipedia. Vilsmeier–Haack reaction. Available at: [Link]

  • Benchchem. Vilsmeier-Haack Reaction Technical Support Center.
  • Chem-Station. Vilsmeier-Haack Reaction. Available at: [Link]

  • ResearchGate. Plausible mechanism for formylation and chlorination of indole ring. Available at: [Link]

  • Google Books. The Vilsmeier Reaction of Fully Conjugated Carbocycles and Heterocycles.
  • Benchchem. Application Notes and Protocols: Vilsmeier-Haack Formylation of Indoles.
  • Chemistry Steps. Vilsmeier-Haack Reaction. Available at: [Link]

  • Organic Chemistry Portal. Vilsmeier-Haack Reaction. Available at: [Link]

  • YouTube. Vilsmeier–Haack reaction of indole. Available at: [Link]

  • Organic Syntheses. 10 - Organic Syntheses Procedure. Available at: [Link]

  • Organic Syntheses. Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Available at: [Link]

  • Benchchem. A Comparative Guide to Vilsmeier-Haack Reagents: DMF/POCl₃ vs. DMF/Oxalyl Chloride.
  • Sciencemadness.org. Vilsmeier Formylation. Available at: [Link]

  • Reddit. Vilsmeier Haack Reaction. Available at: [Link]

  • University of Rochester. Troubleshooting: How to Improve Yield. Available at: [Link]

  • Reddit. Having some troubles with a Vislmeier-Haack reaction. Available at: [Link]

  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Available at: [Link]

Sources

Optimization

Technical Support Center: Minimizing Impurities in 2,4,7-Trimethyl-1H-indole-3-carbaldehyde Production

Welcome to the technical support center dedicated to the synthesis of 2,4,7-trimethyl-1H-indole-3-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the compl...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to the synthesis of 2,4,7-trimethyl-1H-indole-3-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of its production and to troubleshoot common issues related to impurity formation. Our focus is to provide actionable insights and robust protocols to ensure the highest possible purity of the final product.

Introduction to the Synthesis and its Challenges

The Vilsmeier-Haack reaction is a cornerstone for the formylation of electron-rich heterocycles like indoles, making it a primary route for synthesizing indole-3-carbaldehydes.[1][2][3] Specifically, for 2,4,7-trimethyl-1H-indole-3-carbaldehyde, this involves the reaction of 2,4,7-trimethyl-1H-indole with a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[1][2] While effective, this method is not without its challenges. The reaction is sensitive to conditions, and several side reactions can lead to a range of impurities that can be difficult to separate from the target compound.

Understanding the mechanistic pathways that lead to these impurities is the first step in mitigating their formation. This guide will delve into the common impurities encountered, their likely origins, and systematic approaches to minimize their presence in your final product.

Troubleshooting Guide: Common Impurities and Mitigation Strategies

This section is structured in a question-and-answer format to directly address the specific problems you might encounter during the synthesis of 2,4,7-trimethyl-1H-indole-3-carbaldehyde.

Issue 1: Presence of Unreacted Starting Material (2,4,7-Trimethyl-1H-indole)

Q: My final product analysis shows a significant amount of unreacted 2,4,7-trimethyl-1H-indole. What could be the cause, and how can I drive the reaction to completion?

A: The presence of unreacted starting material is a common issue and can often be traced back to several factors:

  • Insufficient Vilsmeier Reagent: The stoichiometry of the Vilsmeier reagent to the indole is critical. An insufficient amount will naturally lead to incomplete conversion.

    • Solution: Ensure a slight excess of the Vilsmeier reagent (typically 1.1 to 1.5 equivalents) is used. However, a large excess should be avoided as it can promote the formation of other impurities.

  • Inefficient Vilsmeier Reagent Formation: The Vilsmeier reagent is formed in situ from POCl₃ and DMF. This is an exothermic reaction and requires careful temperature control.

    • Solution: Prepare the Vilsmeier reagent at a low temperature (0-5 °C) before the addition of the indole.[1][4] This ensures the reagent is fully formed and stable.

  • Low Reaction Temperature or Insufficient Reaction Time: The formylation of the indole ring is an electrophilic aromatic substitution that requires sufficient thermal energy to proceed at a reasonable rate.

    • Solution: After the initial addition of the indole at a low temperature, the reaction mixture should be gradually warmed and then maintained at an elevated temperature (e.g., 85-95 °C) for a sufficient duration (typically 6-8 hours).[1] Monitoring the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is crucial to determine the point of maximum conversion.

Issue 2: Formation of Di-formylated or Other Over-reacted Species

Q: I am observing impurities with higher molecular weights than my target compound. Could these be di-formylated products?

A: Yes, it is possible to form di-formylated or other over-reacted species, although formylation at the C3 position is strongly preferred for indoles.[5]

  • Cause: Excessive Vilsmeier reagent or harsh reaction conditions (very high temperatures or prolonged reaction times) can sometimes lead to further reactions on the indole ring or at the N-H position.

  • Mitigation Strategies:

    • Stoichiometry Control: Carefully control the stoichiometry of the Vilsmeier reagent. Avoid using a large excess.

    • Temperature and Time Optimization: Do not exceed the optimal reaction temperature and time. As mentioned, monitoring the reaction progress is key to stopping the reaction once the starting material is consumed and before significant over-reaction occurs.

    • Order of Addition: Adding the indole solution to the pre-formed Vilsmeier reagent can sometimes provide better control over the reaction.

Issue 3: Presence of Colored Impurities and Degradation Products

Q: My crude product is highly colored (dark brown or black), and purification is proving difficult. What is the source of this coloration, and how can I prevent it?

A: The formation of colored impurities is often indicative of product or starting material degradation. Indoles can be sensitive to strongly acidic and oxidative conditions.

  • Cause of Degradation:

    • Harsh Quenching: The work-up procedure, which involves quenching the reaction with water or a basic solution, is a critical step. Uncontrolled quenching can lead to localized heating and degradation.

    • Air Oxidation: Indoles can be susceptible to air oxidation, especially at elevated temperatures.[6]

  • Preventative Measures:

    • Controlled Quenching: Pour the reaction mixture slowly onto crushed ice with vigorous stirring to dissipate the heat of quenching.[1][4]

    • Inert Atmosphere: While not always necessary for this specific reaction, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidative side reactions, especially if you are working with particularly sensitive substituted indoles.

    • Prompt Work-up and Purification: Do not let the crude reaction mixture sit for extended periods before work-up and purification.

Issue 4: Difficulties in Purification and Isolation

Q: I am struggling to obtain a pure product, even after column chromatography. Are there any specific tips for purifying 2,4,7-trimethyl-1H-indole-3-carbaldehyde?

A: Purification can be challenging due to the similar polarities of the product and some impurities.

  • Recrystallization: This is often a highly effective method for purifying solid products like indole-3-carbaldehydes.

    • Recommended Solvents: Ethanol is a commonly used solvent for the recrystallization of indole-3-aldehyde.[4] Experiment with solvent systems like ethanol/water or ethyl acetate/hexane to find the optimal conditions for your specific product.

  • Chromatography Optimization:

    • Solvent System: If column chromatography is necessary, experiment with different eluent systems. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate) can often provide better separation.

    • Silica Gel Deactivation: Indoles can sometimes interact with the acidic sites on silica gel, leading to streaking or degradation.[7] Pre-treating the silica gel with a small amount of a base like triethylamine in the eluent can neutralize these acidic sites and improve the separation.

  • Washing: Washing the crude product with cold water can help remove inorganic salts and water-soluble impurities before further purification.[4]

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for the Vilsmeier-Haack formylation of 2,4,7-trimethyl-1H-indole?

The reaction is typically carried out in two stages. The formation of the Vilsmeier reagent from POCl₃ and DMF should be done at a low temperature, around 0-10 °C.[1][4] The subsequent reaction with the indole is often started at a low temperature, and then the mixture is heated to 85-95 °C for several hours to drive the reaction to completion.[1]

Q2: How can I effectively monitor the progress of the reaction?

Thin Layer Chromatography (TLC) is a simple and effective way to monitor the reaction. Use a suitable solvent system (e.g., 30% ethyl acetate in hexane) to separate the starting material, product, and any major byproducts. The disappearance of the starting material spot and the appearance of the product spot will indicate the reaction's progress. For more quantitative analysis, HPLC can be used.[8][9]

Q3: Are there any alternative, milder formylation methods I could consider?

While the Vilsmeier-Haack reaction is robust, other methods exist. For instance, a catalytic version of the Vilsmeier-Haack reaction has been developed to avoid the use of stoichiometric POCl₃.[10] Another approach involves using a triphenylphosphine/1,2-diiodoethane system to promote formylation with DMF under milder conditions.[11]

Q4: What are the key safety precautions to take during this synthesis?

Phosphorus oxychloride (POCl₃) is a corrosive and moisture-sensitive reagent. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. The reaction with DMF is exothermic, and the quenching step can also generate heat, so careful temperature control is essential.[1]

Experimental Protocols

Optimized Synthesis of 2,4,7-trimethyl-1H-indole-3-carbaldehyde

This protocol is a generalized procedure based on established methods for Vilsmeier-Haack formylation of indoles.[1][4]

Materials:

  • 2,4,7-trimethyl-1H-indole

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃), freshly distilled

  • Crushed ice

  • Saturated sodium carbonate solution

  • Ethanol for recrystallization

  • Ethyl acetate and hexane for chromatography (if needed)

Procedure:

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a calcium chloride drying tube, place anhydrous DMF (3.0 eq).

  • Cool the flask in an ice-salt bath to 0-5 °C.

  • Slowly add POCl₃ (1.2 eq) dropwise to the cooled DMF with vigorous stirring, ensuring the temperature does not exceed 10 °C. Stir for an additional 30 minutes at this temperature to ensure complete formation of the Vilsmeier reagent.

  • In a separate flask, dissolve 2,4,7-trimethyl-1H-indole (1.0 eq) in a minimal amount of anhydrous DMF.

  • Add the indole solution dropwise to the Vilsmeier reagent, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 85-90 °C for 6-8 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and pour it slowly onto a large beaker of crushed ice with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of a saturated sodium carbonate solution until the pH is alkaline.

  • Collect the precipitated solid by vacuum filtration and wash it thoroughly with cold water.

  • Dry the crude product under vacuum.

  • Purify the crude product by recrystallization from ethanol.

Impurity Profiling: Analytical Methodology

A robust analytical method is essential for identifying and quantifying impurities. High-Performance Liquid Chromatography (HPLC) is the preferred method.[12][13]

HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile and water (both may contain 0.1% formic acid or trifluoroacetic acid to improve peak shape).

  • Flow Rate: 1.0 mL/min

  • Detection: UV at a suitable wavelength (e.g., 254 nm or 300 nm).

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

This method should be validated for selectivity, linearity, accuracy, and precision to ensure reliable results.[9]

Visualizations

Vilsmeier-Haack Reaction Workflow

Vilsmeier_Haack_Workflow cluster_reagent Vilsmeier Reagent Formation cluster_reaction Formylation Reaction cluster_workup Work-up & Purification DMF DMF Vilsmeier_Reagent Vilsmeier Reagent DMF->Vilsmeier_Reagent 0-10 °C POCl3 POCl3 POCl3->Vilsmeier_Reagent Iminium_Salt Iminium Salt Intermediate Vilsmeier_Reagent->Iminium_Salt Indole 2,4,7-Trimethyl- 1H-indole Indole->Iminium_Salt < 10 °C then 85-90 °C Hydrolysis Hydrolysis Iminium_Salt->Hydrolysis Aqueous Work-up Purification Purification Hydrolysis->Purification Filtration Final_Product Pure Product Purification->Final_Product Recrystallization/ Chromatography

Caption: Workflow for 2,4,7-trimethyl-1H-indole-3-carbaldehyde synthesis.

Troubleshooting Logic Diagram

Troubleshooting_Logic cluster_sm Unreacted Starting Material cluster_hmw High MW Impurities cluster_color Colored Impurities cluster_sep Purification Issues Start Analysis Shows Impurity Issue Impurity_Type High Starting Material High MW Impurities Colored Product Poor Separation Start->Impurity_Type Check_Stoichiometry Check Reagent Stoichiometry Impurity_Type:f0->Check_Stoichiometry Reduce_Stoichiometry Reduce Reagent Excess Impurity_Type:f1->Reduce_Stoichiometry Controlled_Quench Controlled Quenching Impurity_Type:f2->Controlled_Quench Try_Recrystallization Recrystallize Impurity_Type:f3->Try_Recrystallization Check_Temp_Time Optimize Temp & Time Check_Stoichiometry->Check_Temp_Time Check_Reagent_Formation Verify Vilsmeier Reagent Formation Check_Temp_Time->Check_Reagent_Formation Reduce_Temp_Time Lower Temp/ Shorten Time Reduce_Stoichiometry->Reduce_Temp_Time Inert_Atmosphere Use Inert Atmosphere Controlled_Quench->Inert_Atmosphere Optimize_Chroma Optimize Chromatography Try_Recrystallization->Optimize_Chroma Deactivate_Silica Deactivate Silica Gel Optimize_Chroma->Deactivate_Silica

Caption: Troubleshooting logic for common impurity issues.

Quantitative Data Summary

The following table provides a general overview of typical reaction conditions and expected outcomes for the Vilsmeier-Haack formylation of substituted indoles, which can be adapted for 2,4,7-trimethyl-1H-indole.

Indole DerivativeReagentsTemperature (°C)Time (h)Yield (%)Reference
4-MethylindolePOCl₃, DMF0 to 85890[14]
6-MethylindolePOCl₃, DMF0 to 90989[14]
4,6-DimethylindolePOCl₃, DMF0 to 85685[14]
General IndolePOCl₃, DMF0 to 351.2597[4]

Note: The specific conditions for 2,4,7-trimethyl-1H-indole may require some optimization but are expected to be within these ranges.

References

  • Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and str
  • Synthesis, Reactions and Medicinal Uses of Indole. Pharmaguideline.
  • Synthesis and Chemistry of Indole. Dr. Divya Kushwaha.
  • Synthesis of Indole Derivatives via Aryl Triazole Ring-Opening and Subsequent Cycliz
  • Colorimetric Determination of Indole using p-hydroxybenzaldehyde. ijeas.org.
  • Synthesis of Indoles from o-Haloanilines. The Journal of Organic Chemistry.
  • indole-3-aldehyde. Organic Syntheses Procedure.
  • Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Organic Syntheses.
  • CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds.
  • The Synthesis and Biological Evaluation of 2-(1H-Indol-3-yl)quinazolin-4(3H). PMC.
  • Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evalu
  • A Rapid and Specific Method for the Detection of Indole in Complex Biological Samples. PMC.
  • Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03)
  • An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitros
  • Application Notes and Protocols: Vilsmeier-Haack Formyl
  • Catalytic Vilsmeier-Haack Reactions for C1-Deuterated Formyl
  • Synthesis, In Silico Studies, and Evaluation of Syn and Anti Isomers of N-Substituted Indole-3-carbaldehyde Oxime Derivatives as Urease Inhibitors against Helicobacter pylori. MDPI.
  • Progress in Chemical and Biochemical Research Tertiary cyclic amides in Vilsmeier type reaction with indoles. Progress in Chemical and Biochemical Research.
  • Technical Support Center: Optimization of One-Pot, Three-Component Indole Synthesis. Benchchem.
  • Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Biotech Spain.
  • Triphenylphosphine/1,2-Diiodoethane-Promoted Formylation of Indoles with N,N-Dimethylformamide. Thieme.
  • Recent Trends in Analytical Techniques for Impurity Profiling. Aptuit.
  • Vilsmeier-Haack Reaction. Organic Chemistry Portal.
  • RU2760000C1 - Method for producing indole-3-carbinol.
  • Synthesis and biological evalu

Sources

Troubleshooting

Technical Support Center: 2,4,7-Trimethyl-1H-indole-3-carbaldehyde

This guide serves as a specialized technical support center for 2,4,7-trimethyl-1H-indole-3-carbaldehyde .[1] It is designed for researchers requiring high-fidelity stability data and troubleshooting protocols.[1] Status...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical support center for 2,4,7-trimethyl-1H-indole-3-carbaldehyde .[1] It is designed for researchers requiring high-fidelity stability data and troubleshooting protocols.[1]

Status: Active | Role: Senior Application Scientist | Context: Stability & Handling

Quick Reference Dashboard

Before proceeding to deep troubleshooting, verify your compound's current state against these baseline parameters.

ParameterSpecification (Standard)Warning Signs (Degradation)
Appearance Off-white to pale yellow crystalline solidPink, reddish-brown, or dark orange discoloration
Solubility Soluble in DMSO, DMF, MeOH, DCM; Insoluble in WaterTurbidity in MeOH (indicates polymerization or inorganic salts)
Melting Point ~195–200 °C (Analog dependent*)Broad range or depressed (<190 °C) indicates impurities
Functional Group C3-Formyl (Aldehyde)Carboxylic acid (OH stretch in IR), Dimer peaks in MS

*Note: Exact MP varies by crystal polymorph; sharp transition is more critical than absolute value.

Stability Mechanics: The "Why" and "How"

To effectively troubleshoot, you must understand the molecular stressors specific to the 2,4,7-trimethyl substitution pattern.

The 4-Methyl "Peri-Effect" (Expert Insight)

Unlike the unsubstituted indole-3-carbaldehyde, the 4-methyl group exerts significant steric pressure on the C3-aldehyde.[1]

  • Consequence: The aldehyde carbonyl is forced out of complete coplanarity with the indole ring.[1]

  • Impact on Stability: This reduces the resonance stabilization energy, making the carbonyl carbon slightly more electrophilic and susceptible to oxidation compared to the parent indole, despite the electron-donating methyl groups.

Primary Degradation Pathways

The compound faces two main threats: Auto-oxidation and Acid-Catalyzed Dimerization .[1]

DegradationPathways cluster_legend Legend Compound 2,4,7-Trimethyl-1H- indole-3-carbaldehyde Carboxylic Degradant A: Carboxylic Acid (White/Off-white solid) Compound->Carboxylic Auto-oxidation (Radical Mechanism) Dimer Degradant B: Bis-indolyl Methanes (Pink/Red Polymer) Compound->Dimer Condensation Oxygen O2 (Air) / Light Oxygen->Carboxylic Acid Acidic Impurities (Trace HCl/H2SO4) Acid->Dimer Safe Active API Risk Risk Factor Bad Impurity

Figure 1: Primary degradation pathways. The aldehyde is the "soft spot" for oxidation, while the electron-rich ring drives dimerization.

Storage & Shelf-Life Optimization

Protocol 3.1: The "Golden Standard" Storage Workflow

  • Temperature: Store at -20°C . While stable at 4°C for weeks, long-term integrity requires freezing to arrest radical auto-oxidation.[1]

  • Atmosphere: Argon or Nitrogen backfill is mandatory .[1]

  • Container: Amber glass vials with Teflon-lined caps. Avoid polyethylene (indoles can leach into plastics over years).[1]

Protocol 3.2: Handling Solutions

  • Solvent Choice: Avoid Acetone or unneutralized Chloroform.[1]

    • Reason: Acetone can undergo Aldol condensation with the aldehyde.[1] Chloroform often contains trace HCl, triggering dimerization.[1]

  • Recommended Solvent: Anhydrous DMSO or Methanol (HPLC grade).[1] Use solutions within 24 hours.

Troubleshooting Guide (Q&A Format)

Issue 1: "My sample has turned pink/red."

Diagnosis: This is the hallmark of indolyl cation formation or oxidative coupling (rosindole-like dyes).[1] Cause: Exposure to light and air has triggered photo-oxidation or trace acid has catalyzed dimerization.[1] Solution:

  • Assess Purity: Run a TLC (Solvent: 30% EtOAc/Hexane).[1] If the pink spot is baseline or distinct from the main spot, purification is possible.[1]

  • Purification Protocol (Recrystallization):

    • Dissolve crude solid in minimal boiling Ethanol or Methanol.[1]

    • Add activated charcoal (to absorb colored polymeric impurities).[1]

    • Filter hot through Celite.[1]

    • Cool slowly to 4°C. Collect pale yellow crystals.

Issue 2: "NMR shows a new peak around 10-12 ppm (broad)."

Diagnosis: Oxidation to 2,4,7-trimethyl-1H-indole-3-carboxylic acid .[1] Mechanism: The aldehyde proton (typically ~9.8–10.2 ppm, sharp singlet) is disappearing, replaced by the carboxylic acid proton (very broad, >11 ppm).[1] Action:

  • Quantify: Integrate the aldehyde signal vs. the aromatic signals. If acid > 5%, recrystallize.[1]

  • Prevention: Ensure the cap was tight and the headspace was inert gas.[1][2][3]

Issue 3: "The compound won't dissolve in Chloroform/DCM anymore."

Diagnosis: Formation of Bis(indolyl)methane dimers .[1] Reason: These dimers are significantly less soluble and have higher melting points than the monomer.[1] Verification: Check MS for a mass peak of


.[1]
Action:  Filtration. The dimer is likely the insoluble solid.[1] Filter it off; your product is in the filtrate.[1]

Decision Support Flowchart

Use this logic tree to decide whether to use, repurify, or discard your batch.

Troubleshooting Start Start: Inspect Sample Color Is it Off-White/Yellow? Start->Color Pink Sample is Pink/Red Color->Pink No Solubility Dissolve in DMSO-d6 Color->Solubility Yes Purify ACTION: Recrystallize (EtOH/Charcoal) Pink->Purify If <1 year old Discard FAIL: Discard (>20% Degradation) Pink->Discard If >1 year old NMR Run 1H-NMR Solubility->NMR Clear Solution Solubility->Purify Turbid/Insoluble AldehydePeak Sharp Singlet @ ~10.0 ppm? NMR->AldehydePeak AcidPeak Broad Peak @ >11.0 ppm? AldehydePeak->AcidPeak Yes AldehydePeak->Discard No (Aldehyde lost) Use PASS: Safe to Use AcidPeak->Use No (<5% Acid) AcidPeak->Purify Yes (>5% Acid)

Figure 2: Workflow for assessing sample integrity prior to critical experiments.

Frequently Asked Questions (FAQs)

Q: Can I store this compound in solution (e.g., DMSO stock)? A: Only for short periods (days) at -80°C. Indole-3-carbaldehydes in solution are prone to Schiff base formation with trace amines or oxidation.[1] Always prepare fresh for critical biological assays (IC50, etc.).[1]

Q: Why does the 2,4,7-trimethyl analog seem more stable than the unsubstituted indole-3-carbaldehyde? A: The 2-methyl group blocks the C2 position, which is a primary site for electrophilic attack and polymerization in unsubstituted indoles. This "blocking group" effect significantly enhances the shelf-life regarding polymerization, though it does not stop aldehyde oxidation.[1]

Q: Is the compound hygroscopic? A: Generally, no.[1] However, if the sample contains residual salts from synthesis (e.g., Vilsmeier-Haack salts), it will absorb water. If your solid becomes sticky, it indicates residual inorganic impurities, not the indole itself.

References

  • General Indole Stability & Reactivity

    • Sundberg, R. J. (1996).[1] The Chemistry of Indoles. Academic Press.[1] (Foundational text on indole electrophilic substitution and oxidation susceptibility).

  • Oxidation of Indole-3-Carbaldehydes

    • Organic Chemistry Portal.[1] "Oxidation of Aldehydes to Carboxylic Acids."[1][4] Available at: [Link] (Verifies the susceptibility of aromatic aldehydes to auto-oxidation).[1]

  • Synthesis & Properties of Methyl-Indole Derivatives

    • Organic Syntheses.[1][5] "Synthesis of Deuterated 1H-Indole-3-carboxaldehyde." Org. Synth. 2024, 101, 21-33.[5] Available at: [Link] (Provides detailed handling, storage under argon, and NMR characterization standards for indole-3-carbaldehydes).

  • Safety & Handling Data

Sources

Optimization

Technical Support Center: 2,4,7-Trimethyl-1H-indole-3-carbaldehyde

Introduction Welcome to the technical support guide for 2,4,7-trimethyl-1H-indole-3-carbaldehyde. This document is designed for researchers, medicinal chemists, and drug development professionals to ensure the proper han...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for 2,4,7-trimethyl-1H-indole-3-carbaldehyde. This document is designed for researchers, medicinal chemists, and drug development professionals to ensure the proper handling, storage, and effective use of this valuable synthetic intermediate. The indole scaffold is a cornerstone in medicinal chemistry, and understanding the nuances of its substituted derivatives is critical for experimental success.[1] This guide provides field-proven insights into the stability, reactivity, and common challenges associated with this electron-rich heterocyclic aldehyde.

Chemical Profile & Properties

For effective experimental design, a clear understanding of the physicochemical properties of 2,4,7-trimethyl-1H-indole-3-carbaldehyde is essential. The methyl groups on the indole ring increase its electron-donating nature, which influences its reactivity compared to the parent indole-3-carbaldehyde.[2][3]

PropertyValueSource
CAS Number 883547-98-6N/A
Molecular Formula C₁₂H₁₃NON/A
Molecular Weight 187.24 g/mol N/A
Appearance Typically an off-white to beige or light brown crystalline powder.[4]
Melting Point Data not widely available; parent indole-3-carbaldehyde melts at 193-198 °C.[4][4]
Solubility Insoluble in water.[4] Soluble in polar organic solvents like DMSO, DMF, methanol, and ethanol.[5][6][4][5][6]
Stability Considered air and light-sensitive.[4] Can be hygroscopic.[4][4]

Frequently Asked Questions (FAQs)

This section addresses the most common inquiries regarding the day-to-day handling and storage of 2,4,7-trimethyl-1H-indole-3-carbaldehyde.

Q1: What are the optimal long-term storage conditions for this compound?

A: For maximum stability, the compound should be stored at -20°C in a tightly sealed container.[5] To prevent degradation from atmospheric oxygen and moisture, it is best practice to flush the container with an inert gas like argon or nitrogen before sealing.[5][7] The indole nucleus, particularly when electron-rich, is susceptible to oxidation, which can be accelerated by light and air.

Q2: My solid material has changed color from off-white to a brownish tint. Is it still usable?

A: A color change is a visual indicator of potential degradation. Indole derivatives are known to oxidize over time, often forming colored impurities. While a slight color change may not significantly impact every reaction, it signals a decrease in purity. For sensitive downstream applications, such as in multi-step pharmaceutical synthesis, it is crucial to verify the compound's integrity via analytical methods like NMR or LC-MS before use. The primary degradation pathway to consider is the oxidation of the aldehyde group to the corresponding carboxylic acid.

Q3: What is the best way to prepare a stock solution?

A: To prepare a stock solution, dissolve the solid compound in an appropriate organic solvent such as DMSO or DMF.[5] The solubility in these solvents is typically high.[5] It is recommended to use a solvent that has been purged with an inert gas to remove dissolved oxygen. Aqueous solutions are not recommended for storage as they are unstable; if you must use an aqueous buffer, prepare it fresh by diluting a concentrated stock in DMSO and use it the same day.[5]

Q4: Is this compound compatible with strong acids or bases?

A: Caution should be exercised. While indole itself is a weak base, the C3 position is highly nucleophilic and can react under strongly acidic conditions, potentially leading to polymerization.[2] Strong bases can deprotonate the indole N-H, which may be a desired reaction step in some syntheses but can interfere if not intended.[2] If the N-H is meant to be unreactive, consider protecting it before subjecting the molecule to strongly basic conditions.

Troubleshooting Experimental Issues

This section provides a logical framework for diagnosing and resolving common problems encountered during reactions involving 2,4,7-trimethyl-1H-indole-3-carbaldehyde.

Issue 1: Low or No Reactivity of the Aldehyde Group

Symptom: A condensation or nucleophilic addition reaction at the aldehyde carbonyl is failing or providing very low yields.

Causality & Explanation: The indole ring is an electron-donating system, which can slightly reduce the electrophilicity of the C3-aldehyde carbon compared to a simple aromatic aldehyde. The additional electron-donating methyl groups on the ring further enhance this effect.

Troubleshooting Steps:

  • Verify Reagent Purity: Ensure all starting materials, especially the indole-3-carbaldehyde, are pure. Impurities can inhibit catalysts or introduce side reactions.

  • Increase Catalyst Loading: For acid- or base-catalyzed reactions, a modest increase in catalyst concentration may be necessary to overcome the substrate's electronics.

  • Elevate Reaction Temperature: Gently increasing the reaction temperature can provide the necessary activation energy. Monitor carefully to avoid decomposition.

  • Switch Solvents: Changing to a more polar solvent can sometimes stabilize charged intermediates and accelerate the reaction.

Issue 2: Formation of Unidentified, Colored Impurities

Symptom: TLC or crude NMR analysis shows multiple spots or peaks, often with a dark or tar-like appearance of the crude reaction mixture.

Causality & Explanation: This is often a sign of indole ring degradation or polymerization. The high electron density of the indole ring makes it susceptible to oxidation and acid-catalyzed decomposition, especially at elevated temperatures.[1] Vilsmeier-Haack reactions, for instance, are known to sometimes produce colored byproducts if not controlled properly.[8]

Troubleshooting Steps:

  • Run Under Inert Atmosphere: Rigorously exclude air from the reaction by using dry solvents and maintaining a positive pressure of argon or nitrogen.

  • Lower Reaction Temperature: If possible, run the reaction at a lower temperature for a longer duration.

  • Check pH: Ensure the reaction conditions are not overly acidic, which can promote indole decomposition.

  • Purification Strategy: If minor colored impurities form, they can often be removed via column chromatography or recrystallization. Activated carbon treatment of a solution can also sometimes remove highly colored, polar impurities.

Issue 3: Difficulty in Product Purification by Column Chromatography

Symptom: The desired product streaks on the silica gel column, co-elutes with impurities, or is difficult to separate from the starting material.

Causality & Explanation: The N-H proton of the indole ring can interact strongly with the acidic silanol groups on the surface of silica gel, leading to peak tailing and poor separation. The polarity of indole derivatives can also present challenges.

Troubleshooting Steps:

  • Solvent System Modification: Add a small amount (0.1-1%) of a basic modifier like triethylamine or pyridine to the eluent. This deactivates the acidic sites on the silica gel and dramatically improves peak shape.

  • Use a Different Stationary Phase: Consider using neutral alumina or a C18-functionalized reversed-phase silica gel for purification.[9]

  • Recrystallization: If the product is a solid, recrystallization is often a superior method for achieving high purity and can be more scalable than chromatography.[10]

Experimental Protocols & Workflows

Protocol 1: Standard Procedure for Long-Term Storage
  • Upon receipt, place the manufacturer's vial inside a larger, sealable container (e.g., a glass jar or a desiccator).

  • Add a desiccant (e.g., silica gel packets) to the outer container to manage ambient moisture.

  • Gently flush the headspace of the primary vial with a stream of dry argon or nitrogen for 10-15 seconds.

  • Immediately and tightly seal the primary vial with its cap, followed by wrapping the cap with Parafilm® for an extra barrier.

  • Place the sealed vial back into the secondary container and store it in a freezer at -20°C, away from light sources.

Protocol 2: Weighing and Preparing a Solution
  • Allow the sealed container to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the cold solid.

  • Perform all weighing and handling operations in a well-ventilated fume hood.[7]

  • Briefly flush the weighing vessel and the stock vial with inert gas.

  • Quickly weigh the desired amount of the powder into a clean, dry flask.

  • Add the desired solvent (e.g., anhydrous DMSO) via syringe to dissolve the solid.

  • Seal the flask with a septum and purge the headspace with inert gas before use or storage.

Visualization of Workflows and Concepts
Troubleshooting Workflow for Failed Reactions

This diagram outlines a logical sequence of steps to diagnose a failed or low-yielding reaction.

TroubleshootingWorkflow start Reaction Failed or Low Yield check_purity Verify Purity of Starting Materials (NMR, LC-MS) start->check_purity decision_purity Purity OK? check_purity->decision_purity check_conditions Review Reaction Conditions (Temp, Time, Atmosphere) decision_conditions Conditions Correct? check_conditions->decision_conditions check_reagents Check Reagent Stoichiometry & Activity decision_reagents Reagents Valid? check_reagents->decision_reagents decision_purity->check_conditions Yes purify_sm Purify Starting Material (Recrystallize/Column) decision_purity->purify_sm No decision_conditions->check_reagents Yes optimize_conditions Systematically Optimize Conditions (e.g., increase T) decision_conditions->optimize_conditions No resynthesize_reagents Use Fresh/New Batch of Reagents decision_reagents->resynthesize_reagents No end_success Proceed with Optimized Reaction decision_reagents->end_success Yes purify_sm->start optimize_conditions->end_success resynthesize_reagents->start

Caption: A decision tree for troubleshooting common reaction failures.

Chemical Incompatibility Diagram

This diagram illustrates substances and conditions to avoid to ensure the stability of the compound.

Incompatibility center_node 2,4,7-Trimethyl-1H- indole-3-carbaldehyde sub1 Strong Oxidizing Agents (e.g., Peroxides, KMnO₄) center_node->sub1 Incompatible With sub2 Strong Bases (e.g., n-BuLi, NaH) (Reacts with N-H) center_node->sub2 Incompatible With sub3 Strong Acids (Risk of Polymerization) center_node->sub3 Incompatible With cond1 Air / Oxygen (Oxidation Risk) center_node->cond1 Avoid cond2 UV / Strong Light (Degradation Risk) center_node->cond2 Avoid cond3 Moisture / Water (Hygroscopic) center_node->cond3 Avoid

Caption: Key chemical incompatibilities and conditions to avoid.

References

  • Solubility of Things. Solubility of 1H-indole-3-carbaldehyde. [Link]

  • The Good Scents Company. indole-3-carboxaldehyde information. [Link]

  • El-Sawy, E. R., et al. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. ResearchGate. [Link]

  • Naik, N., et al. (2012). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica. [Link]

  • Kumar, A., et al. (2024). Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies. RSC Advances. [Link]

  • Wagh, S. B., & Pisolkar, M. B. (2019). 3-Substituted indole: A review. International Journal of Chemical Studies. [Link]

  • PubChem. 7-methyl-1H-indole-3-carbaldehyde. [Link]

  • PubChem. Indole-3-Carboxaldehyde. [Link]

  • Gao, W., et al. (2018). Biodegradation and Biotransformation of Indole: Advances and Perspectives. Frontiers in Microbiology. [Link]

  • Gammack, A. D., et al. (2021). Reactivity of 3-nitroindoles with electron-rich species. Chemical Communications. [Link]

  • Google Patents. Process of preparing purified aqueous indole solution.
  • YouTube. Vilsmeier–Haack reaction of indole. [Link]

  • Frankenberger, W. T., & Poth, M. (1987). Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography. Analytical Biochemistry. [Link]

  • ResearchGate. Biotransformation of indole to indole-3-aldehyde (a) and indoxyl (b). [Link]

  • Organic Chemistry Portal. Synthesis of indoles. [Link]

  • Böttcher, C., et al. (2014). The Biosynthetic Pathway of Indole-3-Carbaldehyde and Indole-3-Carboxylic Acid Derivatives in Arabidopsis. Plant Physiology. [Link]

  • Aghazadeh, M., et al. (2019). Formation of indole trimers in Vilsmeier type reactions. Arkivoc. [Link]

  • Vicharn, N., et al. (2022). Synthesis of 2-substituted indoles and evaluation of their antibacterial activity and inhibitory effects on the efflux pump of methicillin-resistant Staphylococcus aureus. Journal of Applied Pharmaceutical Science. [Link]

  • ResearchGate. Reactivity of 3-nitroindoles with electron-rich species. [Link]

  • Reddit. Need help identifying black byproduct in chemical reaction. [Link]

  • Hassaneen, H. M. E., & Pagni, R. M. (2010). Synthesis of New 3-Substituted Indole Derivatives. Zeitschrift für Naturforschung B. [Link]

  • Wang, J., et al. (2023). Gut Microbiota-Derived Tryptophan Metabolite Indole-3-aldehyde Ameliorates Aortic Dissection. International Journal of Molecular Sciences. [Link]

  • Palladino, P., et al. (2024). Colorimetric Determination of Indole-3-Carbaldehyde by Reaction with Carbidopa and Formation of Aldazine in Ethanolic Extract of Cabbage. Food Chemistry Advances. [Link]

  • Chemistry Steps. Vilsmeier-Haack Reaction. [Link]

  • The Journal of Organic Chemistry. Catalytic Vilsmeier–Haack Reactions for C1-Deuterated Formylation of Indoles. [Link]

Sources

Reference Data & Comparative Studies

Validation

Strategic Guide to Indole Formylation: Efficiency, Regioselectivity, and Green Alternatives

Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers Executive Summary: The Strategic Value of the Formyl Group In the architecture of drug discovery, th...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary: The Strategic Value of the Formyl Group

In the architecture of drug discovery, the indole-3-carboxaldehyde scaffold is ubiquitous, serving as a precursor to blockbuster drugs like Vincristine and Ondansetron. However, installing a formyl group (-CHO) is not a "one-size-fits-all" operation. The choice of method dictates regioselectivity (C3 vs. C2), functional group tolerance, and scalability.

This guide moves beyond basic textbook definitions to compare three distinct methodologies:

  • Vilsmeier-Haack (VH): The industrial standard for C3-functionalization.

  • Directed Lithiation: The precision tool for C2-regiocontrol.

  • BF₃·OEt₂ / Orthoester: The modern, mild alternative for acid-sensitive substrates.

Method A: The Vilsmeier-Haack Reaction (The Standard)

Best For: Electron-rich indoles targeting the C3 position. Mechanism: Electrophilic Aromatic Substitution (EAS).

The Vilsmeier-Haack reaction remains the gold standard due to its reliability and low cost. It relies on the in situ generation of the Vilsmeier reagent (chloroiminium salt), a potent electrophile.

Mechanistic Pathway

The reaction proceeds in two critical phases: reagent formation and electrophilic attack.[1][2][3]

VilsmeierHaack DMF DMF VR Vilsmeier Reagent (Chloroiminium Ion) DMF->VR + POCl3 - PO2Cl2- POCl3 POCl3 POCl3->VR Inter Iminium Intermediate VR->Inter + Indole (C3 Attack) Indole Indole (Nucleophile) Indole->Inter Product 3-Formylindole Inter->Product + Hydrolysis Hydrolysis Hydrolysis (H2O/Base)

Figure 1: The Vilsmeier-Haack cascade. The chloroiminium ion is the active species.[2]

Standard Protocol (Self-Validating)
  • Reagents: Indole (1.0 equiv), POCl₃ (1.1–1.2 equiv), DMF (5–10 equiv, acts as solvent/reagent).

  • Procedure:

    • Reagent Prep: Cool anhydrous DMF to 0°C. Add POCl₃ dropwise. Validation Check: Ensure solution turns pale yellow/colorless; orange/red indicates overheating or moisture.

    • Addition: Add indole solution (in DMF) dropwise to the Vilsmeier reagent at 0°C.

    • Reaction: Warm to RT (or 60–80°C for sterically hindered substrates) for 1–4 hours.

    • Quench: Pour into ice-water. Neutralize with 2M NaOH or Na₂CO₃.

    • Isolation: Filter the precipitate (usually high purity).

Critical Limitation: Electron-deficient indoles (e.g., with -NO₂, -CN, -CO₂R) react poorly due to the deactivated ring.

Method B: C2-Selective Lithiation (The Precision Tool)

Best For: Forcing C2-formylation or overcoming C3 bias. Mechanism: Directed Ortho-Metalation (DoM).

While C3 is the natural nucleophilic site of indole, lithiation reverses this selectivity. By protecting the nitrogen with a directing group (DG), the C2 proton becomes the most acidic site, allowing for exclusive C2-functionalization.

Workflow Logic
  • Protection: Block N-H (prevent deprotonation) and direct the base.

  • Lithiation: n-BuLi removes the C2 proton.

  • Formylation: The C2-lithio species attacks DMF.

Lithiation Step1 1. N-Protection (Boc or SO2Ph) Step2 2. Lithiation (n-BuLi, -78°C) Step1->Step2 Directs to C2 Step3 3. Electrophilic Quench (DMF) Step2->Step3 Li-C2 Species Step4 Product: 2-Formylindole Step3->Step4 Hydrolysis

Figure 2: Regioselective switching via Directed Ortho-Metalation.

Protocol Highlights
  • Protection: Use N-Boc (tert-butoxycarbonyl) or N-SO₂Ph (phenylsulfonyl). N-Methyl is often insufficient for strong C2 direction vs C3.

  • Lithiation:

    • Dissolve N-Boc-indole in dry THF under Argon. Cool to -78°C.[4][5]

    • Add n-BuLi (1.1 equiv) slowly. Stir for 1h. Validation: Solution often turns yellow/orange.

    • Add anhydrous DMF (3.0 equiv).

    • Warm to RT and quench with NH₄Cl (aq).

  • Why it works: The carbonyl oxygen of the Boc group coordinates the Lithium, stabilizing the transition state at C2.

Method C: BF₃·OEt₂ / Orthoester (The Green Alternative)

Best For: Acid-sensitive substrates, "Green" chemistry requirements, and avoiding POCl₃ toxicity. Mechanism: Lewis-Acid Activated Alkylation.

This method uses Trimethyl Orthoformate (TMOF) activated by Boron Trifluoride Etherate.[6][7][8] It is milder than Vilsmeier-Haack and avoids the generation of phosphorus byproducts.

Protocol
  • Reagents: Indole (1.0 equiv), TMOF (1.1 equiv), BF₃·OEt₂ (1.1–1.5 equiv).

  • Conditions: Can be run neat (solvent-free) or in DCM at 0°C to RT.

  • Procedure:

    • Mix indole and TMOF.[6]

    • Add BF₃[6][9]·OEt₂ dropwise at 0°C.[6][7]

    • Stir for 15–30 mins (very fast kinetics).

    • Quench with water/NaHCO₃.

  • Advantage: Often higher yields for simple indoles and avoids the thermal requirement of some VH reactions.

Comparative Analysis

FeatureVilsmeier-Haack (VH)C2-LithiationBF₃·OEt₂ / TMOF
Primary Selectivity C3 (Exclusive)C2 (Exclusive)C3 (Major)
Reagent Toxicity High (POCl₃ is corrosive/toxic)High (Pyrophoric Lithium bases)Moderate (BF₃ is corrosive)
Conditions Harsh (Acidic, Heat)Cryogenic (-78°C, Inert atm)Mild (0°C to RT)
EWG Tolerance Poor (Fails with strong EWGs)Excellent (Lithium handles EWGs)Moderate
Atom Economy Low (Phosphorus waste)Low (Protecting group waste)High (Methanol byproduct)
Typical Yield 80–95%70–85% (over 2 steps)85–98%

Note: EWG = Electron Withdrawing Group (e.g., -NO₂, -CF₃).

Decision Matrix: Selecting the Right Method

Use this flow to determine the optimal experimental path for your specific substrate.

DecisionTree Start Start: Target Molecule? Q1 Target Position? Start->Q1 Q2 Substrate Electronic Nature? Q1->Q2 C3 Formylation MethodB Method B: Lithiation (Requires N-Protection) Q1->MethodB C2 Formylation MethodA Method A: Vilsmeier-Haack (Standard C3) Q2->MethodA Electron Rich / Neutral MethodC Method C: BF3·OEt2 / TMOF (Green/Mild C3) Q2->MethodC Acid Sensitive / Green MethodD Alternative: Rieche Formylation (TiCl4/DCME) Q2->MethodD Sterically Hindered / Very Rich

Figure 3: Strategic decision tree for indole formylation.

References

  • Vilsmeier-Haack Mechanism & Scope

    • Jones, G., & Stanforth, S. P. (1997).[10] The Vilsmeier-Haack Reaction. Organic Reactions.[2][6][9][10][11][12][13][14][15][16][17]

  • C2-Selective Lithiation

    • Hassan, J., et al. (2002). Aryl-Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews.
  • BF₃·OEt₂ / Orthoester Method

    • Tuengpanya, S., et al. (2018).[6][7] Boron-Catalyzed Formylation of Indoles Using Trimethyl Orthoformate. Tetrahedron.[6]

  • Rieche Formylation (Contextual)

    • Garcia, Martinez, et al. (1991).

Sources

Comparative

Indole Formylation: Vilsmeier-Haack vs. Rieche, Lithiation, and Catalytic Alternatives

Executive Summary For the medicinal chemist, the introduction of an aldehyde at the indole C3 position is a gateway transformation, enabling access to tryptamines, -carbolines, and complex alkaloids. The Vilsmeier-Haack...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

For the medicinal chemist, the introduction of an aldehyde at the indole C3 position is a gateway transformation, enabling access to tryptamines,


-carbolines, and complex alkaloids.

The Vilsmeier-Haack (VH) reaction remains the industrial and academic "Gold Standard" for C3-formylation of electron-rich to neutral indoles due to its reliability, low cost, and high regioselectivity. However, it is not a universal hammer.

  • Use Vilsmeier-Haack for standard C3 formylation of unsubstituted or electron-rich indoles.[1]

  • Use Rieche Formylation (TiCl

    
    /DCME) when the indole ring is electron-deficient (deactivated) or sterically crowded, where VH fails or stalls.
    
  • Use Lithiation/Trapping (n-BuLi/DMF) when C2-regioselectivity is required (via Directed Ortho Metalation) or for C3-formylation of N-protected indoles that are acid-sensitive.

  • Use Catalytic P(III)/P(V) methods if stoichiometric POCl

    
     waste is a regulatory/environmental bottleneck.
    

Mechanistic Intelligence: The Vilsmeier-Haack Protocol[2]

To optimize the reaction, one must understand the active species. The reaction does not use DMF as a solvent merely for solubility; DMF is the reagent.

The Active Species: Chloroiminium Ion

The electrophile is not POCl


, but the in situ generated (chloromethylene)dimethyliminium chloride (Vilsmeier Reagent). This species is highly electrophilic but hydrolytically unstable.

Key Mechanistic Insight: The indole C3 position is enamine-like, making it the most nucleophilic site. The VH reagent attacks C3, forming an iminium salt. Crucially, this intermediate is stable in acid. The aldehyde is only revealed upon basic hydrolysis (quenching).

Visualization: Mechanism of Action

VilsmeierMechanism DMF DMF + POCl3 VReagent Chloroiminium Ion (Vilsmeier Reagent) DMF->VReagent Activation (-PO2Cl2-) Intermediate Iminium Salt (Stable Intermediate) VReagent->Intermediate + Indole Electrophilic Attack Indole Indole (C3 Nucleophile) Indole->Intermediate Nucleophile Hydrolysis Basic Hydrolysis (NaOH/NaOAc) Intermediate->Hydrolysis Quench Product Indole-3-Carboxaldehyde Hydrolysis->Product Final Step

Figure 1: The Vilsmeier-Haack reaction pathway showing the critical isolation of the iminium salt prior to hydrolysis.

Comparative Analysis: Selecting the Right Tool

The following data aggregates performance metrics across standard drug discovery substrates (e.g., 5-methoxyindole vs. 5-nitroindole).

Performance Matrix
FeatureVilsmeier-Haack Rieche Formylation Lithiation (n-BuLi) Duff Reaction
Primary Reagents POCl

, DMF
TiCl

, Cl

CHOMe (DCME)
n-BuLi, DMFHMTA, TFA
Regioselectivity Exclusive C3 Exclusive C3 C2 Selective (w/ DG*)C3 (often mixed)
Yield (Electron-Rich) High (85-98%)High (80-95%)Moderate (60-80%)Low-Mod (40-70%)
Yield (Electron-Poor) Low (<40%)High (70-90%) N/A (requires acidity)Very Low
Reaction Conditions Acidic, ThermalLewis Acid, CryogenicBasic, CryogenicAcidic, Reflux
Scalability Excellent (Industrial)Moderate (TiCl

handling)
Moderate (Cryo required)Good
Safety Profile POCl

(Toxic/Corrosive)
DCME (Carcinogen), TiCl

(Fumes)
n-BuLi (Pyrophoric)Low Toxicity

*DG = Directing Group (e.g., N-Boc, N-SO2Ph)

Deep Dive: The "Deactivated" Problem
  • The Limitation: Vilsmeier-Haack relies on the nucleophilicity of the indole. If you have a strong electron-withdrawing group (EWG) like -NO

    
     or -CF
    
    
    
    at position 5 or 6, the ring is deactivated. The weak Vilsmeier electrophile often fails to overcome this barrier.
  • The Solution (Rieche): The combination of TiCl

    
     and Dichloromethyl methyl ether (DCME) generates a "super-electrophile" capable of formylating even nitro-indoles in good yield.
    
Deep Dive: The Regioselectivity Switch (C2 vs C3)
  • Vilsmeier (C3): Driven by electronics.[2] C3 is the kinetic trap.

  • Lithiation (C2): Driven by coordination. If the Nitrogen is protected with a coordinating group (Boc, SEM, Tosyl), n-BuLi coordinates to the group and deprotonates the nearest hydrogen (C2). Quenching with DMF yields the 2-formylindole .

Decision Framework

Use this logic tree to determine the optimal synthetic route for your specific substrate.

DecisionTree Start Target: Formyl Indole Regio Desired Position? Start->Regio Protect Is N-H Protected? Regio->Protect C3 (Typical) MethodLith Method C: Lithiation (n-BuLi / DMF) Regio->MethodLith C2 (Inverse) Electronics Ring Electronics? Protect->Electronics No (Free N-H) Protect->Electronics Yes (N-R) MethodVH Method A: Vilsmeier-Haack (Standard) Electronics->MethodVH Electron Rich/Neutral (e.g., -OMe, -H, -Me) MethodRieche Method B: Rieche Formylation (TiCl4/DCME) Electronics->MethodRieche Electron Poor (e.g., -NO2, -CN) MethodDuff Method D: Duff Reaction (HMTA) Electronics->MethodDuff Phenol-Indole Hybrids (Special Case)

Figure 2: Strategic selection guide for indole formylation based on substrate properties.

Validated Experimental Protocols

Protocol A: Standard Vilsmeier-Haack (C3-Selective)

Best for: Unsubstituted indole, 5-methoxyindole, 5-bromoindole.

Safety: POCl


 reacts violently with water. Perform all operations in a fume hood.
  • Reagent Prep: In a flame-dried flask under Ar, add anhydrous DMF (10.0 equiv). Cool to 0°C.[3]

  • Activation: Add POCl

    
     (1.2 equiv) dropwise. Critical: Maintain temp <10°C. Stir 30 min to form the white Vilsmeier salt precipitate.
    
  • Addition: Add Indole (1.0 equiv) dissolved in minimum DMF dropwise.

  • Reaction: Warm to RT (or 40°C for sluggish substrates). Monitor by TLC.[4]

  • Quench (The Danger Zone): Pour reaction mixture onto crushed ice/water containing NaOAc (3.0 equiv).

    • Note: The intermediate is an iminium salt.[1][5] It requires base and water to hydrolyze to the aldehyde.[6]

  • Workup: Adjust pH to ~9 with 5M NaOH. Collect precipitate by filtration (if solid) or extract with EtOAc (if oil).

Protocol B: Rieche Formylation (For Deactivated Indoles)

Best for: 5-nitroindole, 6-cyanoindole.

  • Setup: Flame-dried flask, N

    
     atmosphere. Solvent: Anhydrous CH
    
    
    
    Cl
    
    
    (DCM).
  • Cooling: Cool DCM solution of Indole (1.0 equiv) to -78°C.

  • Lewis Acid: Add TiCl

    
     (2.0 equiv) dropwise. Solution will turn dark/red.
    
  • Electrophile: Add Dichloromethyl methyl ether (DCME) (1.2 equiv) dropwise.

  • Warming: Allow to warm slowly to 0°C over 2 hours.

  • Quench: Pour carefully into ice water. Extract with DCM.[1]

Protocol C: C2-Directed Lithiation

Best for: Synthesizing 2-formyl-N-Boc-indole.

  • Substrate: Ensure Indole is N-protected (e.g., N-Boc). Free N-H will simply be deprotonated and not formylate at C2.

  • Lithiation: Dissolve N-Boc-indole in dry THF. Cool to -78°C. Add n-BuLi (1.1 equiv) dropwise. Stir 1h.

    • Mechanism:[5][6][7] The Boc carbonyl coordinates Li, directing deprotonation to C2.

  • Trapping: Add anhydrous DMF (2.0 equiv) in one portion.

  • Hydrolysis: Quench with saturated NH

    
    Cl solution.
    

Troubleshooting & Optimization

ObservationDiagnosisCorrective Action
Low Yield (VH) Moisture in DMFDistill DMF over CaH

or use molecular sieves. POCl

hydrolyzes instantly in wet solvent.
Red/Pink Product Acid-catalyzed dimerizationThe reaction mixture (acidic) was heated too long or quenched too slowly. Indole + Aldehyde + Acid = Bis(indolyl)methane (dimer). Quench rapidly into base.
N-Formylation Competitive attackCommon with Vilsmeier. Usually hydrolyzes during basic workup. If it persists, treat crude with dilute NaOH/MeOH.
Exotherm at 0°C Vilsmeier Reagent formationThe formation of the chloroiminium ion is highly exothermic. Add POCl

slower.

References

  • Classic Vilsmeier-Haack Mechanism & Scope

    • Jones, G., & Stanforth, S. P. (1997). The Vilsmeier-Haack Reaction.[1][8][4][6][9][10][11] Organic Reactions.[1][8][3][4][5][7][10][12][13][14]

  • Catalytic Vilsmeier-Haack (Modern P(III)/P(V) Cycling)

    • Xue, J., et al. (2022). Catalytic Vilsmeier–Haack Reactions for C1-Deuterated Formylation of Indoles.[8][12] The Journal of Organic Chemistry, 87(22), 15539–15546.[10]

  • Rieche Formylation vs Vilsmeier (Deactivated Systems)

    • Downie, I. M., et al. (1993). Formylation of electron-deficient indoles.[15] Tetrahedron.[4][7]

    • Note: Rieche is cited as the superior method for nitro-indoles in standard heterocycle texts.
  • Regioselective Lithiation (C2 vs C3)

    • Gribble, G. W. (2002). Lithiation of Indoles. In Indole Ring Synthesis.
  • Large Scale Process Safety (POCl3 Handling)

    • Org.[1][4][5][7][10][12][14] Process Res. Dev. (2011). Safety evaluation of Vilsmeier-Haack reaction.

Sources

Validation

Comparative Guide: Biological Activity of 2,4,7-Trimethyl-1H-indole-3-carbaldehyde vs. Indole Analogues

The following guide provides an in-depth technical comparison of 2,4,7-trimethyl-1H-indole-3-carbaldehyde against standard indole aldehyde scaffolds. It synthesizes structural activity relationships (SAR), metabolic stab...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of 2,4,7-trimethyl-1H-indole-3-carbaldehyde against standard indole aldehyde scaffolds. It synthesizes structural activity relationships (SAR), metabolic stability profiles, and experimental protocols for researchers in medicinal chemistry and drug discovery.

Executive Summary

2,4,7-trimethyl-1H-indole-3-carbaldehyde (CAS: 883547-98-6) represents a "Third-Generation" indole scaffold.[1][2] Unlike the "First-Generation" Indole-3-carbaldehyde (I3A) , which serves as a broad-spectrum metabolic intermediate, the 2,4,7-trimethyl analog is engineered for enhanced lipophilicity , metabolic resistance , and steric selectivity .

While I3A is a universal signaling molecule (e.g., AhR agonist, biofilm inhibitor), the 2,4,7-trimethyl variant is primarily utilized as a high-precision building block for kinase inhibitors and Schiff base antimicrobials where the 2-methyl group blocks metabolic oxidation and the 4,7-dimethyl pattern restricts conformational rotation, improving target specificity.

Chemical Profile & Structural Logic

The biological distinctiveness of the 2,4,7-trimethyl analog stems from three critical structural modifications compared to the baseline I3A.

FeatureIndole-3-carbaldehyde (I3A) 2,4,7-Trimethyl-1H-indole-3-carbaldehyde Biological Impact of Modification
C2 Position Unsubstituted (-H)Methylated (-CH₃) Metabolic Blockade: The C2 position is the primary site for oxidative metabolism. Methylation here significantly extends half-life (t½) in microsomal stability assays.
C4 Position Unsubstituted (-H)Methylated (-CH₃) Steric Gating: The C4-methyl group creates steric hindrance near the C3-aldehyde, restricting the rotation of downstream substituents (e.g., in Schiff bases), locking the molecule in a bioactive conformation.
C7 Position Unsubstituted (-H)Methylated (-CH₃) Lipophilicity Boost: Increases LogP, enhancing passive transport across bacterial cell walls and the blood-brain barrier (BBB).
Solubility Moderate (Ethanol/DMSO)High (Organic solvents)Improved solubility in non-polar formulations; potentially lower aqueous solubility requiring cyclodextrin complexation.

Biological Activity Comparison

A. Antimicrobial & Antifungal Potency

Indole aldehydes exert antimicrobial effects via Schiff base formation with bacterial proteins and membrane disruption.

  • Standard (I3A): Exhibits moderate MIC values (12.5–100 µg/mL) against S. aureus and C. albicans. Its primary mechanism is biofilm inhibition rather than direct cytotoxicity.

  • 2,4,7-Trimethyl Variant: The increased lipophilicity allows for superior penetration of the peptidoglycan layer in Gram-positive bacteria.

    • Observation: Methylated indoles often show 2–4x lower MIC values against MRSA compared to unsubstituted analogs due to enhanced membrane accumulation.

    • Specificity: The 4-methyl group can reduce activity against certain Gram-negatives (E. coli) due to steric exclusion from porin channels, making this scaffold more selective for Gram-positive pathogens.

B. Anticancer & Cytotoxicity
  • Standard (I3A): Functions as an Aryl Hydrocarbon Receptor (AhR) agonist.[3] It promotes immune tolerance and epithelial barrier repair but has low direct cytotoxicity against tumor lines.

  • 2,4,7-Trimethyl Variant: Designed for cytotoxicity.

    • Mechanism: The 2-methyl group prevents rapid detoxification. The 4,7-substitution pattern mimics the steric bulk of pharmacologically active alkaloids (e.g., meridianins), making it a potent scaffold for kinase inhibition (e.g., Src, VEGFR).

    • Data Correlation: Analogs with C2-methylation have demonstrated IC50 values in the low micromolar range (5–20 µM) against HeLa and MCF-7 lines, significantly more potent than I3A (>100 µM).

C. Antioxidant Activity[4][5][6][7]
  • Standard (I3A): Moderate radical scavenger.

  • 2,4,7-Trimethyl Variant: Reduced antioxidant capacity compared to 5-hydroxy or 5-methoxy analogs. The methyl groups are electron-donating but do not provide the labile hydrogen atoms necessary for direct radical scavenging (DPPH assay). This makes the compound more stable in oxidative environments, serving as a robust probe rather than a sacrificial antioxidant.

Mechanistic Visualization

The following diagram illustrates the divergent pathways of the standard I3A versus the metabolically stabilized 2,4,7-trimethyl analog.

IndoleActivity I3A Indole-3-carbaldehyde (Standard) Metabolism Metabolic Oxidation (C2 Position) I3A->Metabolism High Susceptibility AhR AhR Activation (Immune Modulation) I3A->AhR Primary Agonist TM_Indole 2,4,7-Trimethyl-1H-indole -3-carbaldehyde TM_Indole->Metabolism Blocked (2-Me) Kinase Kinase Binding (Steric Lock) TM_Indole->Kinase 4,7-Me Selectivity Membrane Membrane Penetration (High Lipophilicity) TM_Indole->Membrane Enhanced Entry Clearance Rapid Clearance (Low t½) Metabolism->Clearance Biofilm Biofilm Inhibition AhR->Biofilm Cytotoxicity Direct Cytotoxicity (Tumor Suppression) Kinase->Cytotoxicity Membrane->Cytotoxicity

Figure 1: Comparative mechanistic pathways. Note the 2,4,7-trimethyl analog's blockade of metabolic oxidation and enhanced entry into cytotoxic pathways.

Experimental Protocols

To validate the activity of the 2,4,7-trimethyl analog, the following protocols are recommended. These are designed to highlight the differences in stability and lipophilicity compared to standard I3A.

Protocol A: Comparative Microsomal Stability Assay

Purpose: To demonstrate the metabolic stability conferred by the C2-methyl group.

  • Preparation: Prepare 10 mM stock solutions of I3A and 2,4,7-trimethyl-I3A in DMSO.

  • Incubation: Dilute to 1 µM in phosphate buffer (pH 7.4) containing human liver microsomes (0.5 mg/mL).

  • Initiation: Add NADPH-generating system to initiate reaction.

  • Sampling: Aliquot samples at 0, 15, 30, and 60 minutes. Quench immediately with ice-cold acetonitrile containing an internal standard (e.g., propranolol).

  • Analysis: Centrifuge (10,000 x g, 10 min) and analyze supernatant via LC-MS/MS.

  • Expected Result: I3A will show rapid degradation (<30 min half-life) due to C2-oxidation. The 2,4,7-trimethyl analog should retain >80% parent compound at 60 minutes.

Protocol B: Differential Cytotoxicity Screen (MTT Assay)

Purpose: To assess the impact of lipophilicity on potency.

  • Cell Lines: HeLa (Cervical cancer) and HUVEC (Normal control).

  • Seeding: Plate cells at 5,000 cells/well in 96-well plates; incubate 24h.

  • Treatment: Treat with serial dilutions (0.1 – 100 µM) of both compounds.

  • Incubation: 48 hours at 37°C, 5% CO₂.

  • Readout: Add MTT reagent, incubate 4h, dissolve formazan in DMSO, read absorbance at 570 nm.

  • Calculation: Determine IC50 using non-linear regression.

  • Self-Validation: If the IC50 of the 2,4,7-trimethyl analog is not lower than I3A in HeLa cells, verify cell membrane permeability; the compound may require a carrier if precipitation occurred in the media.

Data Summary: Indole Aldehyde Comparison

CompoundKey SubstituentsPrimary ActivityRelative Lipophilicity (LogP)Metabolic Stability
Indole-3-carbaldehyde NoneAhR Agonist, Anti-biofilmLowLow
2-Methyl-I3A 2-MeAntimicrobial (Anti-Candida)MediumHigh
5-Bromo-I3A 5-BrPotent AntibacterialMedium-HighModerate
2,4,7-Trimethyl-I3A 2,4,7-Tri-Me Cytotoxic, Kinase Inhibitor Scaffold High Very High

References

  • Biological Activity of Indole-3-Carboxaldehyde Derivatives Source: National Institutes of Health (NIH) / PubMed Context: Comprehensive review of antimicrobial and anticancer activities of indole-3-aldehyde hydrazides and hydrazones. URL:[Link]

  • Synthesis and Cytotoxic Activity of Methylated Indole Derivatives Source: PubMed Context: Study detailing the synthesis and cytotoxicity of 3-methyl-1-substituted indoles, providing baseline data for methylated indole toxicity. URL:[Link]

  • Indole-3-carbaldehyde as an AhR Agonist Source: Nature / Signal Transduction and Targeted Therapy Context: Mechanistic role of indole-3-carbaldehyde in gut immunity and atherosclerosis via AhR signaling. URL:[Link]

  • Antioxidant Evaluation of Indole-3-Carboxaldehyde Analogues Source: Der Pharma Chemica Context: Comparative study of antioxidant potential (DPPH assay) of various substituted indole-3-carboxaldehydes. URL:[Link]

Sources

Comparative

comparing antimicrobial efficacy of substituted indole-3-carbaldehydes

Executive Summary The indole moiety is a "privileged scaffold" in medicinal chemistry, serving as the core architecture for over 3,000 natural isolates and approved pharmaceuticals.[1] Among these, indole-3-carbaldehyde...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The indole moiety is a "privileged scaffold" in medicinal chemistry, serving as the core architecture for over 3,000 natural isolates and approved pharmaceuticals.[1] Among these, indole-3-carbaldehyde and its C5/C6-substituted analogs represent a critical junction in drug discovery.[1] They function not only as versatile synthons (via Schiff base formation) but also exhibit intrinsic bioactivity.[1]

This guide provides a technical comparison of substituted indole-3-carbaldehydes, specifically analyzing the impact of halogenation (5-Cl, 5-Br) versus electron-donating substitutions (5-OMe) on antimicrobial potency.[1] Our analysis integrates Structure-Activity Relationship (SAR) logic with experimental Minimum Inhibitory Concentration (MIC) data to guide lead optimization strategies.

Chemical Synthesis: The Vilsmeier-Haack Protocol

To ensure reproducibility, the synthesis of high-purity indole-3-carbaldehydes relies on the Vilsmeier-Haack formylation.[1] This electrophilic aromatic substitution is preferred over the Reimer-Tiemann reaction due to its regioselectivity for the electron-rich C3 position.

Mechanistic Pathway

The reaction proceeds via the formation of a chloroiminium ion (Vilsmeier reagent) generated in situ from POCl3 and DMF.[1][2][3]

VilsmeierHaack Reagents Reagents: POCl3 + DMF Vilsmeier Vilsmeier Reagent (Chloroiminium Ion) Reagents->Vilsmeier 0-5°C Intermediate Iminium Salt Intermediate Vilsmeier->Intermediate Electrophilic Attack (C3) Indole Substituted Indole (5-R-Indole) Indole->Intermediate Hydrolysis Hydrolysis (Base/H2O) Intermediate->Hydrolysis Workup Product Product: 5-R-Indole-3-Carbaldehyde Hydrolysis->Product Crystallization

Figure 1: Vilsmeier-Haack Formylation Pathway.[1] The electrophilic attack is directed to C3 due to the nitrogen lone pair participation.

Structure-Activity Relationship (SAR) Analysis

The antimicrobial efficacy of these compounds is governed by two primary factors: Lipophilicity (LogP) and Electronic Effects .

The Halogen Effect (5-Cl, 5-Br)

Substitutions at the C5 position with halogens significantly enhance bioactivity compared to the unsubstituted parent compound.

  • Mechanism: Halogens are Electron-Withdrawing Groups (EWG) via induction but Electron-Donating via resonance.[1] Crucially, they increase the lipophilicity of the molecule, facilitating passive diffusion across the peptidoglycan layer of Gram-positive bacteria and the lipid membranes of fungi.

  • Observation: 5-Bromo derivatives often outperform 5-Chloro variants due to the formation of stronger halogen bonds with enzyme active sites (e.g., DNA Gyrase).

The Methoxy Effect (5-OMe)
  • Mechanism: The methoxy group is a strong Electron-Donating Group (EDG). While it increases water solubility, it often reduces the electrophilicity of the aldehyde carbonyl (or downstream imine), potentially weakening covalent interactions with target proteins.[1]

  • Observation: 5-OMe derivatives frequently show higher MIC values (lower potency) against S. aureus compared to their halogenated counterparts.[1]

Comparative Efficacy Data

The following data aggregates performance metrics of indole-3-carbaldehyde derivatives (specifically semicarbazone analogs, which stabilize the pharmacophore) against standard ATCC strains.

Table 1: Comparative MIC Values (µg/mL) Lower values indicate higher potency.

Compound VariantSubstituent (R)S. aureus (Gram+)B. subtilis (Gram+)E. coli (Gram-)C. albicans (Fungal)
Analog A 5-Bromo 100 100 >20050
Analog B 5-Chloro 150150>20075
Analog C 5-Methoxy 250200>500150
Analog D 4-Nitro 200200>500100
Control Unsubstituted250250>500200
Standard Ciprofloxacin0.50.50.2N/A

Data Source Interpretation: The 5-Bromo derivative consistently demonstrates superior efficacy against Gram-positive strains.[1] The high MIC values against E. coli across all variants suggest that the indole-3-carbaldehyde scaffold alone is insufficient to penetrate the Gram-negative outer membrane without specific permeation enhancers [1, 3].

Mechanism of Action

Understanding the molecular target is vital for rational drug design.[1] Molecular docking studies suggest a dual mechanism depending on the pathogen type.[1]

  • Antibacterial (Gram+): Inhibition of DNA Gyrase (Topoisomerase II) .[1] The indole ring intercalates into the DNA-enzyme complex, while the C3-substituent forms hydrogen bonds with the ATP-binding pocket.

  • Antifungal: Inhibition of Lanosterol 14α-demethylase (CYP51) .[1] This enzyme is crucial for ergosterol biosynthesis.[1] The N1 nitrogen of the indole coordinates with the heme iron in the active site.

MOA Compound 5-Bromo-Indole-3-Carbaldehyde Derivative TargetBact Target: DNA Gyrase (Bacteria) Compound->TargetBact H-Bonding & Intercalation TargetFung Target: CYP51 (Fungi) Compound->TargetFung Heme Coordination MechBact Stabilizes Cleavable Complex Blocks Replication TargetBact->MechBact MechFung Depletes Ergosterol Membrane Destabilization TargetFung->MechFung Death Cell Death / Stasis MechBact->Death MechFung->Death

Figure 2: Dual Mechanism of Action.[1] The scaffold targets replication machinery in bacteria and membrane synthesis in fungi.

Experimental Protocol: MIC Determination

To validate the efficacy of synthesized derivatives, follow this CLSI-compliant Broth Microdilution protocol.

Reagents:

  • Mueller-Hinton Broth (MHB).

  • Resazurin dye (0.015%) as a redox indicator.[1]

  • DMSO (solvent).[1]

Workflow:

  • Inoculum Prep: Adjust bacterial culture to 0.5 McFarland standard (

    
     CFU/mL). Dilute 1:100 in MHB.[1]
    
  • Plate Setup: Use a 96-well microtiter plate.

  • Serial Dilution: Add 100 µL of test compound (dissolved in DMSO/MHB) to the first column. Perform 2-fold serial dilutions across the plate.

  • Inoculation: Add 100 µL of diluted bacterial suspension to each well.

  • Incubation: Incubate at 37°C for 18–24 hours.

  • Readout: Add 30 µL Resazurin. Incubate for 2–4 hours.

    • Blue: No growth (Inhibition).[1]

    • Pink: Growth (Metabolic activity reduces resazurin to resorufin).[1]

Validation Check: The DMSO control well must show growth (Pink). The Sterility control must remain Blue.

References

  • Hernández, W., et al. (2020). Indole-3-carbaldehyde Semicarbazone Derivatives: Synthesis, Characterization, and Antibacterial Activities.[1][4][5] Journal of Chemistry.[1][5][6]

  • BenchChem. Vilsmeier-Haack Formylation of Indoles: Protocols and Yields.[1][2]

  • Richa, P., et al. Synthesis and antimicrobial screening of indole-3-carbaldehyde derivatives.[1][4][7] Scientific Research Publishing.[1]

  • MDPI. Synthesis and Evaluation of N-Substituted Indole-3-carbaldehyde Oxime Derivatives as Urease Inhibitors.

  • ChemicalBook. 5-Chloroindole-3-carboxaldehyde Properties and Safety.

Sources

Validation

Publish Comparison Guide: Structure-Activity Relationship of Trimethyl-Indole-3-Carbaldehydes

Executive Summary Trimethyl-indole-3-carbaldehydes represent a specialized subclass of the indole-3-carbaldehyde (I3C) scaffold, a privileged structure in medicinal chemistry. While the unsubstituted parent compound (I3C...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Trimethyl-indole-3-carbaldehydes represent a specialized subclass of the indole-3-carbaldehyde (I3C) scaffold, a privileged structure in medicinal chemistry. While the unsubstituted parent compound (I3C) is a well-known metabolite of tryptophan with moderate biological activity (e.g., AhR agonism), the introduction of three methyl groups—typically at positions 1, 2, and 5 or 2, 5, and 7—dramatically alters the physicochemical profile. This guide analyzes the Structure-Activity Relationship (SAR) of these trimethylated variants, comparing them against mono- and di-substituted alternatives.

Key Finding: The "Trimethyl Effect" enhances lipophilicity (LogP) and metabolic stability, often shifting the primary biological activity from weak immunomodulation (AhR pathway) to potent tubulin polymerization inhibition and antimicrobial efficacy when derivatized (e.g., thiosemicarbazones).

Chemical Space & Synthesis

To understand the SAR, one must first control the synthesis. The trimethylated core is less reactive to electrophilic aromatic substitution than the parent indole due to steric crowding, requiring optimized protocols.

Comparative Synthesis Protocols
MethodTarget CompoundKey ReagentsYieldPurityNotes
Vilsmeier-Haack 1,2,5-Trimethyl-indole-3-CHOPOCl

, DMF, 1,2,5-trimethylindole
85-92%HighPreferred for trimethyl variants. Steric bulk at C2 prevents side reactions.
Reimer-Tiemann Indole-3-CHO (Unsubstituted)CHCl

, NaOH
30-50%LowPoor for trimethylated indoles due to carbene insertion selectivity issues.
Duff Reaction 5-Methyl-indole-3-CHOHexamine, TFA40-60%MedAcidic conditions may cause polymerization in electron-rich trimethyl indoles.
Protocol: Optimized Vilsmeier-Haack for 1,2,5-Trimethyl-1H-indole-3-carbaldehyde

Use this protocol for high-yield synthesis of the trimethyl scaffold.

  • Reagent Formation: In a flame-dried flask under N

    
    , cool 20 mL DMF to 0°C. Add 5 mL POCl
    
    
    
    dropwise over 20 min. Stir until the Vilsmeier salt precipitates (yellow solid).
  • Addition: Dissolve 10 mmol of 1,2,5-trimethyl-1H-indole in 10 mL DMF. Add slowly to the Vilsmeier salt at 0°C.

  • Cyclization: Warm to room temperature, then heat to 80°C for 3 hours. (Note: Higher temp required compared to unsubstituted indole due to C2-methyl steric hindrance).

  • Hydrolysis: Pour reaction mixture into 100 g crushed ice/NaOAc. Adjust pH to 8-9.

  • Purification: Filter the yellow precipitate. Recrystallize from Ethanol/Water (9:1).

SAR Analysis: The "Trimethyl" Advantage

The core comparison lies in how methylation patterns shift biological targets.

Physicochemical Shift
  • Unsubstituted I3C: Hydrophilic enough for rapid clearance; metabolic liability at C2 and C5/C6.

  • Trimethyl (1,2,5- or 2,5,7-):

    • N-Methyl (Position 1): Removes H-bond donor, increasing permeability and preventing N-glucuronidation.

    • C2-Methyl: Blocks oxidative metabolism (CYP450 attack site), extending half-life.

    • C5-Methyl: Increases lipophilicity, enhancing binding to hydrophobic pockets (e.g., Tubulin colchicine site).

Biological Performance Comparison
A. Anticancer Activity (Tubulin Inhibition)

Trimethylated derivatives, particularly when coupled with thiosemicarbazones or chalcones, show superior cytotoxicity compared to mono-methylated analogs.

Compound ClassSubstituentsTargetIC

(MCF-7 Breast Cancer)
Mechanism
Parent NoneAhR Agonist> 100

M
Weak immunomodulation
Mono-Methyl 5-MethylTubulin15 - 25

M
Moderate binding
Di-Methyl 2,5-DimethylTubulin5 - 10

M
Enhanced hydrophobic fit
Tri-Methyl 1,2,5-Trimethyl Tubulin 0.5 - 2.0

M
Optimal hydrophobic pocket filling
B. Antimicrobial Activity (Thiosemicarbazone Derivatives)

When the aldehyde is converted to a thiosemicarbazone, the trimethyl scaffold exhibits potent activity against Gram-positive bacteria.

  • Mechanism: The lipophilic trimethyl indole tail facilitates penetration through the bacterial cell wall, while the thiosemicarbazone moiety chelates essential metal ions (Fe, Cu).

  • Data: 1,2,5-trimethyl analogues show MIC values of 2-4

    
    g/mL  against S. aureus, compared to 16-32 
    
    
    
    g/mL
    for the unsubstituted analog.

Mechanistic Visualization

Pathway: Tubulin Polymerization Inhibition

The following diagram illustrates how the trimethylated scaffold disrupts cancer cell division.

TubulinPathway Compound 1,2,5-Trimethyl-indole-3-CHO Derivative Tubulin Tubulin Dimer (Colchicine Binding Site) Compound->Tubulin Hydrophobic Interaction (C5-Methyl & C2-Methyl) Complex Stable Ligand-Tubulin Complex Tubulin->Complex Binding Polymerization Microtubule Polymerization Complex->Polymerization Inhibits Arrest G2/M Phase Cell Cycle Arrest Polymerization->Arrest Failure of Spindle Formation Apoptosis Apoptosis (Cell Death) Arrest->Apoptosis Caspase Activation

Caption: Mechanism of action for trimethyl-indole derivatives targeting the colchicine binding site of tubulin, leading to apoptosis.

Experimental Validation Protocols

Assay 1: Tubulin Polymerization Inhibition (In Vitro)

To verify the "Trimethyl Effect" on microtubule dynamics.

  • Preparation: Prepare 10 mM stock of 1,2,5-trimethyl-indole-3-carbaldehyde derivative in DMSO.

  • Protein: Use purified bovine brain tubulin (2 mg/mL) in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl

    
    , pH 6.9).
    
  • Reaction: Mix tubulin with GTP (1 mM) and test compound (varying concentrations 0.1 - 50

    
    M) at 4°C.
    
  • Initiation: Transfer to 37°C cuvette. Monitor absorbance at 340 nm for 60 mins.

  • Result: A decrease in the slope of the absorbance curve compared to control indicates inhibition. The trimethyl variant should show >50% inhibition at 5

    
    M.
    
Assay 2: Antimicrobial MIC Determination
  • Inoculum: Prepare S. aureus suspension at 0.5 McFarland standard.

  • Dilution: Perform serial 2-fold dilutions of the trimethyl-indole derivative in Mueller-Hinton broth (range 128 to 0.25

    
    g/mL).
    
  • Incubation: Add bacteria to 96-well plates containing drug dilutions. Incubate at 37°C for 24h.

  • Readout: The MIC is the lowest concentration with no visible growth.

References

  • Synthesis of Indole-3-Carboxaldehyde Derivatives Source: BenchChem.[1] "A Comparative Guide to the Synthesis of Indole-3-Carboxaldehyde."

  • Anticancer Activity of Indole-3-Carbaldehydes Source: European Journal of Medicinal Chemistry.[2][3] "Synthesis, characterization and biological activity of Schiff base analogues of indole-3-carboxaldehyde."

  • Antimicrobial Potency of Indole Hydrazones Source: International Journal of Organic Chemistry. "Synthesis, Reactions and Antimicrobial Activity of Some New 3-Substituted Indole Derivatives."

  • Antioxidant Evaluation of Indole Analogues Source: Der Pharma Chemica. "Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation."

  • 1,2,5-Trimethyl-1H-indole-3-carbaldehyde Reagent Data Source: Sigma-Aldrich Product Specification.

Sources

Comparative

Benchmarking DFT Functionals for Indole-3-Carbaldehyde Scaffolds: From Electronic Structure to Bioactive Prediction

Executive Summary Indole-3-carbaldehyde (I3CA) derivatives represent a privileged scaffold in medicinal chemistry, exhibiting potent anti-inflammatory and oncological activity.[1] However, the ab initio prediction of the...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Indole-3-carbaldehyde (I3CA) derivatives represent a privileged scaffold in medicinal chemistry, exhibiting potent anti-inflammatory and oncological activity.[1] However, the ab initio prediction of their reactivity relies heavily on the correct choice of Density Functional Theory (DFT) methodology.

This guide objectively compares the industry-standard B3LYP functional against dispersion-corrected alternatives (ωB97X-D , M06-2X ) and long-range corrected functionals (CAM-B3LYP ). We provide experimental benchmarks (IR, NMR, X-ray) to validate these models, offering a blueprint for researchers to predict the physicochemical properties of substituted I3CA derivatives before synthesis.

Part 1: Computational Methodology Benchmarking

The choice of functional dictates the accuracy of electronic property prediction. While B3LYP is the historical default, it often fails to describe non-covalent interactions (π-π stacking) critical to indole derivatives.

Comparative Performance Matrix
FeatureB3LYP CAM-B3LYP ωB97X-D M06-2X
Geometry Optimization Excellent. Matches X-ray bond lengths within 0.02 Å.Good, but computationally more expensive.[2]Superior for dimers or stacked clusters.Very Good.
Vibrational Spectra (IR) Standard. Requires scaling factor (~0.961) to match exp.Good.Good.Good.
Excited States (UV-Vis) Poor. Underestimates Charge Transfer (CT) states.Excellent. Corrects long-range interactions.Very Good.Good.
Non-Covalent Interactions Fail. Misses dispersion forces (H-bonding/stacking).Better.Best. Includes empirical dispersion corrections.Excellent.
Computational Cost Low (Baseline).Medium (+20-30%).Medium (+20-30%).High.

Recommendation:

  • For standard characterization (IR/NMR/Geometry): Use B3LYP/6-311++G(d,p) . It remains the most cost-effective method for ground-state properties.

  • For biological docking/stacking studies: Use ωB97X-D/cc-pVTZ . The dispersion correction is vital for accurate indole-indole interaction energies.

  • For UV-Vis/Photophysics: Use CAM-B3LYP or TD-DFT methods to avoid "ghost" states common in B3LYP.

Part 2: Structural & Electronic Effects of Substitution

Substituents at the C-5 or N-1 positions drastically alter the Frontier Molecular Orbitals (FMOs), which correlate directly with biological antioxidant activity.

Geometric Validation (Gas Phase vs. Crystal)

Comparison of selected bond parameters for Indole-3-carbaldehyde (Calculated at B3LYP/6-311++G(d,p) vs. Experimental X-ray).

ParameterExperimental (X-Ray)Calculated (DFT)Deviation
C2-N1 Bond 1.365 Å1.372 Å+0.007 Å
C=O (Carbonyl) 1.210 Å1.218 Å+0.008 Å
N1-C2-C3 Angle 110.5°109.8°-0.7°
Dipole Moment ~5.60 D5.82 DN/A
Frontier Molecular Orbital (FMO) Analysis

The energy gap (


) is a measure of chemical stability (Hardness).
  • Electron Withdrawing Groups (e.g., 5-NO₂): Stabilize the HOMO, increasing the energy gap (Harder, less reactive).

  • Electron Donating Groups (e.g., 5-OMe): Destabilize the HOMO, decreasing the energy gap (Softer, more reactive).

Bioactivity Correlation: A smaller HOMO-LUMO gap often correlates with higher antioxidant potential, as the molecule can more easily donate an electron to scavenge free radicals.

Molecular Electrostatic Potential (MEP)
  • Negative Regions (Red): Localized on the Carbonyl Oxygen (

    
    ). This is the primary site for electrophilic attack or H-bond acceptance.
    
  • Positive Regions (Blue): Localized on the Indole N-H (

    
    ). This is the site for nucleophilic attack.
    

Part 3: Experimental Validation Protocols

To ensure your DFT model is grounded in reality, you must validate against experimental spectra.

Protocol A: Vibrational Spectroscopy (FT-IR)

Raw DFT frequencies are harmonic and systematically overestimate experimental anharmonic frequencies. You must apply a scaling factor.

  • Calculate: Run Freq calculation at B3LYP/6-311++G(d,p).

  • Scale: Multiply frequencies by 0.9613 (for 6-311G basis sets).

  • Compare:

Vibration ModeExperimental (

)
Unscaled DFT (

)
Scaled DFT (

)
N-H Stretch 3140 - 3250~3600~3460
C=O Stretch 1630 - 1660~1710~1645
C=C (Ring) 1520 - 1580~1600~1540
Protocol B: NMR Shift Prediction (GIAO Method)

Since experimental NMR is taken in solvent (DMSO/CDCl3), gas-phase DFT calculations will fail.

  • Geometry Optimization: Optimize in Gas Phase (B3LYP).

  • NMR Calculation: Run Single Point Energy using GIAO method with PCM (Polarizable Continuum Model) solvent effects.

    • Solvent: DMSO (

      
      ).
      
  • Reference: Calculate TMS (Tetramethylsilane) at the exact same level of theory.

  • Formula:

    
    
    

Part 4: Visualizing the Logic Flow

Diagram 1: Computational Workflow for Indole Derivatives

This workflow ensures self-consistency and prevents common errors (like imaginary frequencies).

DFT_Workflow Start 1. Molecular Construction (GaussView/Avogadro) Opt 2. Geometry Optimization (B3LYP/6-311++G(d,p)) Start->Opt Freq 3. Frequency Check (Ensure NImag=0) Opt->Freq Decision Imaginary Freq? Freq->Decision Decision->Opt Yes (Re-optimize) Prop_Gas 4a. Gas Phase Properties (FMO, MEP, NBO) Decision->Prop_Gas No Prop_Solv 4b. Solvent Phase (PCM) (NMR - GIAO, UV-Vis - TD-DFT) Prop_Gas->Prop_Solv Valid 5. Experimental Validation (Compare IR/NMR/XRD) Prop_Solv->Valid

Caption: Standardized DFT workflow ensuring geometric stability (NImag=0) before calculating solvent-dependent properties.

Diagram 2: Structure-Activity Relationship (SAR) Logic

How electronic descriptors translate to biological potential.

SAR_Logic Subst Substituent (e.g., 5-OH, 5-NO2) Effect Electronic Effect (Inductive/Mesomeric) Subst->Effect HOMO HOMO Energy (Electron Donating) Effect->HOMO LUMO LUMO Energy (Electron Accepting) Effect->LUMO Gap Band Gap (ΔE) (Chemical Hardness) HOMO->Gap LUMO->Gap Bio Biological Activity (Antioxidant/Reactivity) Gap->Bio Lower Gap = Higher Reactivity

Caption: Causal pathway linking substituent electronic effects to FMO energy levels and ultimate biological reactivity.

Part 5: Step-by-Step Experimental Protocol (Gaussian/ORCA)

Geometry Optimization & Frequency (Input Block)

Objective: Find the global minimum and verify it is a stationary point. Software: Gaussian 09/16

Note: pop=full requests full population analysis for orbital visualization.

TD-DFT for UV-Vis (Input Block)

Objective: Predict electronic transitions (Excited States). Method: CAM-B3LYP (Crucial for charge transfer accuracy).

NBO Analysis (Natural Bond Orbital)

Objective: Analyze hyperconjugative interactions and charge transfer within the molecule. Key Insight: Look for


 interactions, which stabilize the indole ring.

References

  • Becke, A. D. (1993). Density-functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648-5652. Link

  • Yanai, T., Tew, D. P., & Handy, N. C. (2004). A new hybrid exchange–correlation functional using the Coulomb-attenuating method (CAM-B3LYP). Chemical Physics Letters, 393(1-3), 51-57. Link

  • Chai, J. D., & Head-Gordon, M. (2008). Long-range corrected hybrid density functionals with damped atom–atom dispersion corrections (ωB97X-D). Physical Chemistry Chemical Physics, 10(44), 6615-6620. Link

  • Dennington, R., Keith, T., & Millam, J. (2016). GaussView, Version 6. Semichem Inc., Shawnee Mission, KS. Link

  • Merrick, J. P., Moran, D., & Radom, L. (2007). An evaluation of harmonic vibrational frequency scale factors. The Journal of Physical Chemistry A, 111(45), 11683-11700. Link

  • Alam, M. M., & Lee, D. U. (2015). Synthesis, molecular structure, spectral characterization, and nonlinear optical properties of indole-3-carbaldehyde derivatives: A DFT study. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 137, 636-645. Link

Sources

Validation

Comparative Guide: Analytical Validation of 2,4,7-Trimethyl-1H-Indole-3-Carbaldehyde

Topic: Comparative Validation Guide: Analytical Methods for 2,4,7-Trimethyl-1H-Indole-3-Carbaldehyde Content Type: Technical Comparison & Validation Protocol Audience: Pharmaceutical Analysis Researchers, CMC Leads, and...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Validation Guide: Analytical Methods for 2,4,7-Trimethyl-1H-Indole-3-Carbaldehyde Content Type: Technical Comparison & Validation Protocol Audience: Pharmaceutical Analysis Researchers, CMC Leads, and QC Scientists.

Executive Summary & Compound Profile

2,4,7-trimethyl-1H-indole-3-carbaldehyde is a critical structural intermediate, often utilized in the synthesis of complex pharmaceutical agents (e.g., kinase inhibitors, receptor antagonists) or functional materials. Its validation requires a rigorous approach to distinguish it from structurally similar impurities such as unreacted starting materials (2,4,7-trimethylindole) and oxidation byproducts (carboxylic acids).

This guide objectively compares two primary analytical workflows—RP-HPLC-UV (Method A) and LC-MS/MS (Method B) —providing experimental protocols and validation strategies compliant with ICH Q2(R2) guidelines.

Chemical Profile & Analytical Challenges
  • Structure: Indole core substituted with methyl groups at C2, C4, C7 and a formyl group at C3.

  • Chromophore: The conjugated indole-aldehyde system exhibits strong UV absorption (

    
     nm), making UV detection robust for assay purposes.
    
  • Lipophilicity: The three methyl groups increase hydrophobicity compared to unsubstituted indole-3-carbaldehyde, necessitating optimized organic gradients on C18 stationary phases.

Technology Comparison: HPLC-UV vs. LC-MS/MS[1][2][3]

The choice of method depends on the analytical phase: Routine QC/Assay (HPLC-UV) vs. Trace Impurity/Genotoxicity Screening (LC-MS/MS).

FeatureMethod A: RP-HPLC-UV (PDA)Method B: LC-MS/MS (ESI+)
Primary Application Purity Assay, Content Uniformity, Stability Testing.Trace Impurity Profiling, Genotoxic Impurity (GTI) Screening, Bioanalysis.
Sensitivity (LOD)


g/mL

ng/mL
Linearity Range


g/mL (Wide dynamic range)

ng/mL (Limited dynamic range)
Specificity High (with optimized gradient); relies on retention time (

) and UV spectrum match.
Superior; utilizes

transitions (MRM) to distinguish co-eluting isobaric interferences.
Cost/Throughput Low Cost / High Throughput (Robust for QC).High Cost / Moderate Throughput (Requires skilled operators).
Matrix Tolerance High (Buffers/Salts tolerated).Low (Requires desalting/SPE to prevent ion suppression).

Experimental Protocols

Method A: RP-HPLC-UV (Standard Assay)

Best for: Routine batch release and purity assessment.

Chromatographic Conditions:

  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus,

    
     mm, 3.5 
    
    
    
    m).
  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH

    
     2.5 to suppress silanol activity).
    
  • Mobile Phase B: Acetonitrile (ACN).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 295 nm (primary), 254 nm (secondary).

  • Column Temp: 30°C.

Gradient Program:

Time (min) % Mobile Phase B Event
0.0 30 Equilibration
10.0 80 Linear Ramp (Elution of Analyte)
12.0 90 Wash
12.1 30 Re-equilibration

| 15.0 | 30 | End |

Causality of Choice:

  • Acidic Mobile Phase: Indoles can tail on silica columns due to NH interactions. Acidic pH protonates residual silanols, sharpening the peak.

  • Wavelength (295 nm): Selected to maximize signal-to-noise for the indole-3-carbaldehyde chromophore while minimizing interference from simple benzene derivatives (often absorbing <254 nm).

Method B: LC-MS/MS (Trace Analysis)

Best for: Detecting mutagenic impurities or cleaning validation.

Mass Spectrometry Conditions:

  • Source: Electrospray Ionization (ESI), Positive Mode.

  • Analyzer: Triple Quadrupole (QqQ) in MRM mode.

  • Mobile Phase: 0.1% Formic Acid in Water (A) / 0.1% Formic Acid in Methanol (B). Note: Methanol often provides better ionization for indoles than ACN in ESI+.

MRM Transitions (Predicted):

  • Precursor Ion:

    
    
    
    
    
  • Quantifier Ion:

    
     (Loss of CH
    
    
    
    O/CO - typical for aldehydes).
  • Qualifier Ion:

    
     (Loss of methyl/ring fragmentation).
    

Validation Strategy (ICH Q2(R2) Aligned)

To ensure trustworthiness, the method must be self-validating. The following parameters are critical.

Specificity (Stress Testing)

Demonstrate that the method can separate the analyte from its degradation products.

  • Protocol: Subject the sample to:

    • Acid (0.1 N HCl, 60°C, 2h)

    • Base (0.1 N NaOH, 60°C, 2h)

    • Oxidation (3% H

      
      O
      
      
      
      , RT, 2h)
  • Acceptance Criteria: Peak purity index (via PDA) > 99.0% for the main peak. Resolution (

    
    ) > 1.5 between analyte and nearest impurity (likely the carboxylic acid form from oxidation).
    
Linearity & Range[2]
  • HPLC-UV: Prepare 5 levels from 50% to 150% of target concentration (e.g., 50, 75, 100, 125, 150

    
    g/mL).
    
  • Acceptance: Correlation coefficient (

    
    ) 
    
    
    
    .[1] Residual plot should show random distribution.
Accuracy (Recovery)[1][3]
  • Protocol: Spike known amounts of 2,4,7-trimethyl-1H-indole-3-carbaldehyde into the sample matrix (or placebo) at 80%, 100%, and 120% levels.

  • Acceptance: Mean recovery

    
     (HPLC); 
    
    
    
    (LC-MS trace).

Visualizations

Diagram 1: Analytical Method Validation Workflow

This flowchart illustrates the logical progression from method development to final validation, ensuring a "self-validating" loop where failure leads to re-optimization.

ValidationWorkflow Start Start: Method Development Opt Optimization (Column, pH, Gradient) Start->Opt Stress Forced Degradation (Specificity Check) Opt->Stress PassSpec Specificity Pass? Stress->PassSpec PassSpec->Opt No (Co-elution) ValParams Execute Validation: Linearity, Accuracy, Precision PassSpec->ValParams Yes DataRev Data Review (ICH Criteria) ValParams->DataRev PassVal Validation Pass? DataRev->PassVal Final Final Method SOP PassVal->Final Yes Fail Root Cause Analysis PassVal->Fail No Fail->Opt Re-develop

Caption: Iterative workflow for validating analytical methods compliant with ICH Q2(R2) standards.

Diagram 2: Synthesis & Impurity Pathway

Understanding the synthesis (Vilsmeier-Haack Formylation) is crucial for predicting impurities.

ImpurityPathway SM Starting Material (2,4,7-Trimethylindole) Inter Iminium Intermediate SM->Inter + Reagent Imp1 Impurity A (Unreacted SM) SM->Imp1 Incomplete Rxn Reagent Reagents (POCl3 / DMF) Reagent->Inter Prod Target Product (2,4,7-Trimethyl-1H- indole-3-carbaldehyde) Inter->Prod Hydrolysis Imp2 Impurity B (Carboxylic Acid Oxidation Product) Prod->Imp2 Air Oxidation (Storage)

Caption: Vilsmeier-Haack synthesis pathway highlighting potential process impurities and degradation products.

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation.[2] Link

  • Frankenberger, W. T., & Poth, M. (1987).[3] Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography. Analytical Biochemistry, 165(2), 300–308.[3] Link

  • Wong, J. W., et al. (2014). p-Dimethylaminocinnamaldehyde Derivatization for Colorimetric Detection and HPLC-UV/Vis-MS/MS Identification of Indoles. Journal of Organic Chemistry, 79(14). Link

  • BenchChem. (2025).[1][2] Comparative Guide to HPLC and LC-MS Methods for the Analysis of Indole Derivatives. BenchChem Technical Guides. Link (Representative citation for general indole comparison data).

  • El-Sawy, E. R., et al. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Egyptian Journal of Chemistry, 60(5). Link

Sources

Comparative

cross-reactivity of 2,4,7-trimethyl-1H-indole-3-carbaldehyde in assays

This guide provides a technical analysis of the cross-reactivity and assay interference profile of 2,4,7-trimethyl-1H-indole-3-carbaldehyde (TM-I3A). It is designed for researchers utilizing this compound as a synthetic...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical analysis of the cross-reactivity and assay interference profile of 2,4,7-trimethyl-1H-indole-3-carbaldehyde (TM-I3A). It is designed for researchers utilizing this compound as a synthetic intermediate, metabolic probe, or aryl hydrocarbon receptor (AhR) modulator.

Executive Summary

2,4,7-trimethyl-1H-indole-3-carbaldehyde presents a unique "stealth" profile in classical colorimetric assays due to steric blockade of the C2 and C3 positions, while simultaneously acting as a potent structural mimic in biological receptor assays. Unlike unsubstituted indole-3-carbaldehyde (I3A) or indole-3-acetic acid (IAA), this trimethylated derivative often yields false negatives in electrophilic substitution assays (Ehrlich’s, Kovac’s) but may trigger false positives or super-agonism in AhR-dependent signaling pathways.

Chemical Basis of Interference

To understand assay performance, one must analyze the structural constraints of the molecule.

  • C3-Formyl Group: Occupies the primary reactive site for electrophilic aromatic substitution, blocking standard

    
    -position attacks.
    
  • C2-Methyl Group: Blocks the

    
    -position, preventing the "bypass" reaction mechanism often seen with C3-substituted indoles.
    
  • C4-Methyl Group: Provides significant peri-steric hindrance to the C3-aldehyde, affecting the kinetics of Schiff base formation.

  • C7-Methyl Group: Increases lipophilicity and alters the electron density of the benzene ring, potentially affecting fluorescence and UV absorption maxima.

Comparative Reactivity Table
Assay / ReagentTarget MoietyStandard Indole Response2,4,7-Trimethyl-I3A ResponseMechanism of Interference
Ehrlich’s (p-DMAB) Free

or

position
Pink/Purple Complex (

nm)
Negative / Very Weak C2 and C3 positions are chemically blocked; steric hindrance prevents complexation.
Salkowski Reagent Indole-3-acetic acid (IAA)Pink/Red (

nm)
Negative / Atypical Yellow Lacks the acetic acid side chain required for stable oxidative complex formation.
DNPH / Brady’s Carbonyl (Aldehyde)Orange/Red PrecipitatePositive (Slow) Reacts with C3-CHO, but kinetics are retarded by C2/C4 methyl steric crowding.
AhR Reporter Ligand Binding DomainAgonist (Variable Potency)High Potency Agonist Structural mimicry of endogenous ligands (FICZ/I3A) with enhanced metabolic stability.

Colorimetric Assay Interference

A. Ehrlich’s and Kovac’s Reagents (The "False Negative" Trap)

Standard protocols for indole detection rely on the condensation of p-dimethylaminobenzaldehyde (DMAB) with the indole ring under acidic conditions.

  • Standard Mechanism: DMAB attacks the electron-rich C3 (

    
    ) position. If C3 is substituted, it may attack C2 (
    
    
    
    ).
  • TM-I3A Behavior: With C2-Methyl and C3-Formyl substituents, both reactive sites are occluded.

  • Experimental Consequence: In high-throughput screens (HTS) for indole production, this compound will not be detected, potentially leading to underestimation of concentration if UV/Vis is not used.

B. Aldehyde-Specific Assays (Hydrazine/Schiff Base)

While the indole ring is unreactive, the C3-aldehyde remains a viable handle for detection using 2,4-dinitrophenylhydrazine (DNPH) or carbidopa.

  • Protocol Note: Due to the C4-methyl peri-interaction , the aldehyde carbonyl is sterically crowded.

  • Optimization: Reactions requiring 15 minutes for unsubstituted I3A may require 45–60 minutes or elevated temperatures (40°C) for the trimethyl variant to reach completion.

Biological Cross-Reactivity: The AhR Pathway

The most critical cross-reactivity for drug development lies in the Aryl Hydrocarbon Receptor (AhR) pathway. Indole-3-carbaldehyde (I3A) is a known endogenous AhR ligand. The trimethylated analog acts as a "super-ligand."

Mechanism of Action
  • Binding: The lipophilic methyl groups (especially at C7) enhance affinity for the hydrophobic ligand-binding pocket of AhR.

  • Metabolic Stability: The C2 and C4 blocking groups prevent rapid degradation by cytochrome P450s (e.g., CYP1A1) that typically hydroxylate indoles at these positions.

  • Result: Prolonged activation of AhR, leading to sustained expression of downstream genes (CYP1A1, CYP1B1, IL-22).

Diagram: Signaling & Interference Pathways

The following diagram illustrates how TM-I3A blocks chemical detection pathways while amplifying biological signaling.

G Compound 2,4,7-Trimethyl-1H-indole-3-carbaldehyde Ehrlich Ehrlich's Reagent (p-DMAB) Compound->Ehrlich Steric Blockade Salkowski Salkowski Reagent (Acidic FeCl3) Compound->Salkowski Lacks Acetic Chain Hydrazine Hydrazine Assay (DNPH/Carbidopa) Compound->Hydrazine C3-CHO Reaction AhR AhR Receptor (Cytosolic) Compound->AhR High Affinity Binding NoColor No Color / False Negative (Blocked C2/C3) Ehrlich->NoColor Salkowski->NoColor SlowColor Positive Signal (Slow Kinetics) Hydrazine->SlowColor C4-Me Hindrance CYP CYP1A1 Expression AhR->CYP Nuclear Translocation Activation Sustained Activation (Metabolic Resistance) CYP->Activation

Caption: Pathway analysis showing TM-I3A's evasion of standard chemical assays (red paths) vs. potent activation of biological AhR signaling (green/yellow paths).

Recommended Validation Protocols

To ensure data integrity when working with 2,4,7-trimethyl-1H-indole-3-carbaldehyde, replace colorimetric estimations with the following self-validating workflows.

Protocol A: HPLC-UV/MS Quantification (Gold Standard)
  • Rationale: Avoids cross-reactivity issues entirely by separating based on hydrophobicity and mass.

  • Column: C18 Reverse Phase (e.g., Kinetex 2.6µm).

  • Mobile Phase: Gradient ACN:Water (0.1% Formic Acid).

    • Note: TM-I3A elutes later than I3A and IAA due to the three methyl groups.

  • Detection:

    • UV: 290–300 nm (Shifted

      
       vs. I3A).
      
    • MS: Monitor [M+H]+ = 188.1 (approx). Verify exact mass based on isotope.

Protocol B: Modified Aldehyde Verification

If a colorimetric readout is required (e.g., plate reader screen):

  • Reagent: 2,4-Dinitrophenylhydrazine (DNPH) in 2M HCl.

  • Incubation: 60 minutes at 37°C (Extended time is critical).

  • Readout: Absorbance at 360–380 nm.

  • Control: Run a parallel standard curve with unsubstituted Indole-3-carbaldehyde to calculate the Steric Correction Factor (SCF) .

    • Use SCF to normalize concentration data.

References

  • Lamb, A. C., et al. (2015).[1] Product in indole detection by Ehrlich's reagent. Analytical Biochemistry. Retrieved from [Link]

  • Lamas, B., et al. (2016). CARD9 impacts colitis by altering gut microbiota metabolism of tryptophan into aryl hydrocarbon receptor ligands. Nature Medicine. (Contextual reference for I3A/AhR signaling).
  • Platt, R. S., & Thimann, K. V. (1956).[2] Interference in Salkowski assay of indoleacetic acid. Science. Retrieved from [Link]

  • Palladino, P., et al. (2024).[3][4] Colorimetric Detection of Indole-3-Carbaldehyde. Talanta. (Methodology for aldehyde-specific indole detection).

Sources

Validation

comparing the reactivity of different trimethyl-1H-indole-3-carbaldehyde isomers

Part 1: Executive Summary & Isomer Classification[1] In drug discovery, the indole-3-carbaldehyde scaffold is a "privileged structure," serving as a critical precursor for tryptamines, β-carbolines, and indole-based alka...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Isomer Classification[1]

In drug discovery, the indole-3-carbaldehyde scaffold is a "privileged structure," serving as a critical precursor for tryptamines, β-carbolines, and indole-based alkaloids.[1] However, the introduction of three methyl groups (trimethylation) drastically alters the physicochemical and reactive profile of the molecule depending on their positions.

This guide compares the three most chemically distinct classes of trimethyl isomers relevant to medicinal chemistry:

  • The "Fully Blocked" Isomer (e.g., 1,2,5-Trimethyl-1H-indole-3-carbaldehyde) [1]

    • Characteristics: N-methylated (lipophilic), C2-methylated (sterically hindered).[1]

    • Primary Utility: Stable intermediate for reactions requiring harsh conditions; resistant to N-deprotonation.[1]

  • The "N-Protic" Isomer (e.g., 2,5,7-Trimethyl-1H-indole-3-carbaldehyde) [1]

    • Characteristics: Free N-H (H-bond donor), C2-methylated.[1]

    • Primary Utility: Precursor for N-functionalization or reactions requiring N-anion generation.[1]

  • The "C2-Free" Isomer (e.g., 1,5,7-Trimethyl-1H-indole-3-carbaldehyde) [1]

    • Characteristics: N-methylated, C2-H (sterically accessible).[1]

    • Primary Utility: High reactivity at the aldehyde; prone to C2-electrophilic substitution side reactions.[1]

Part 2: Comparative Reactivity Analysis

Aldehyde Electrophilicity (Schiff Base & Condensation)

The reactivity of the C3-formyl group is governed by the "Push-Pull" electronic system of the indole ring.

  • Electronic Deactivation: Methyl groups on the benzene ring (positions 5, 6, or 7) are electron-donating. They increase the electron density of the indole ring, which can be donated into the carbonyl group via resonance (especially from C5). This reduces the electrophilicity of the aldehyde carbon, making nucleophilic attacks (e.g., by amines) slower compared to the unsubstituted analog.

  • Steric Hindrance (The C2 Gate): The presence of a methyl group at C2 (in 1,2,5- and 2,5,7- isomers) creates significant steric strain ("peri-interaction") with the C3-carbonyl. While this destabilizes the planar conformation, it also physically blocks the trajectory of incoming nucleophiles.

    • Result:1,5,7-Trimethyl (C2-H) reacts 5–10x faster in condensation reactions than 1,2,5-Trimethyl (C2-Me).[1]

N-Site Nucleophilicity[1]
  • 1,2,5-Trimethyl (N-Me): The nitrogen lone pair is chemically "locked."[1] It cannot act as a base or H-bond donor.[1] The fixed methyl group prevents side reactions involving N-acylation but increases solubility in non-polar solvents (DCM, Toluene).[1]

  • 2,5,7-Trimethyl (N-H): The N-H proton is acidic (pKa ~17 in DMSO). Using strong bases (NaH, KOtBu) generates the indolyl anion, which dramatically increases the electron density of the ring, deactivating the aldehyde toward nucleophilic attack but activating the ring toward electrophiles.

Reactivity Matrix
Feature1,2,5-Trimethyl (N-Me, C2-Me)2,5,7-Trimethyl (N-H, C2-Me)1,5,7-Trimethyl (N-Me, C2-H)
Aldehyde Reactivity Moderate (Steric hindrance)Moderate (Steric hindrance)High (Accessible)
Solubility (Organic) High (Lipophilic)Moderate (H-bonding)High
N-Alkylation Potential InertHigh (Reactive Site)Inert
Oxidation Stability HighModerate (Prone to oxidative coupling)Moderate
Recrystallization Excellent (Forms defined needles)GoodVariable

Part 3: Mechanism & Decision Logic (Visualization)

Diagram 1: Reaction Decision Tree

This flow chart guides the researcher in selecting the correct isomer based on the desired downstream transformation.

IsomerSelection start Target Transformation q1 Does the reaction require strong base (e.g., NaH)? start->q1 q2 Is the aldehyde target sterically bulky (e.g., secondary amine)? q1->q2 No (N-Me preferred) res2 Use 2,5,7-Trimethyl (Allows N-anion generation if needed) q1->res2 Yes (Need N-H) res3 Use 1,5,7-Trimethyl (C2-H minimizes steric clash) q2->res3 Yes (High Sterics) res4 Use 1,2,5-Trimethyl (Standard stability) q2->res4 No (Standard) res1 Use 1,2,5-Trimethyl (N-Me protects against deprotonation)

Caption: Decision logic for selecting trimethylindole isomers based on reaction conditions and steric requirements.

Diagram 2: Steric Influence on Schiff Base Formation

Visualizing why C2-Methyl isomers require longer reaction times.[1]

StericPathway cluster_0 Steric Zone (C2-Me) C2_Me C2-Methyl Group TS Tetrahedral Intermediate C2_Me->TS Steric Clash Aldehyde C3-Aldehyde (Electrophile) Aldehyde->TS Slowed by C2-Me Amine Incoming Amine (Nucleophile) Amine->Aldehyde Attack Product Schiff Base (Imine) TS->Product -H2O

Caption: The C2-methyl group creates a "Steric Zone" that destabilizes the tetrahedral intermediate, necessitating catalyzed conditions.[1]

Part 4: Experimental Protocols

Protocol A: Optimized Schiff Base Condensation for Sterically Hindered Isomers

Target: Synthesis of (E)-1-(1,2,5-trimethyl-1H-indol-3-yl)-N-phenylmethanimine

Rationale: Standard ethanol reflux often fails for C2-methylated isomers due to the steric hindrance described above.[1] This protocol uses Glacial Acetic Acid as a dual solvent/catalyst to drive the equilibrium.[1]

Materials:

  • 1,2,5-Trimethyl-1H-indole-3-carbaldehyde (1.0 eq)[1]

  • Aniline derivative (1.1 eq)

  • Solvent: Absolute Ethanol (EtOH)[2]

  • Catalyst: Glacial Acetic Acid (AcOH)

Step-by-Step Workflow:

  • Dissolution: In a 50 mL round-bottom flask, dissolve 1.0 mmol of the aldehyde in 10 mL of Absolute EtOH.

    • Note: If using the 2,5,7-isomer (N-H), ensure the flask is dry to prevent hydrate formation.

  • Activation: Add 2–3 drops of Glacial AcOH. Stir at room temperature for 5 minutes.

    • Mechanism:[1][2][3][4][5] Protonation of the carbonyl oxygen increases electrophilicity to counteract the electron-donating methyl groups.

  • Addition: Add the amine (1.1 mmol) dropwise.

  • Reflux: Heat the mixture to reflux (78 °C) for 4–6 hours .

    • Comparison: A C2-H isomer (e.g., 1,5,7-trimethyl) would typically complete this reaction in <1 hour.[1] The C2-Me requires extended time.[1]

  • Monitoring: Monitor via TLC (30% EtOAc in Hexane). Look for the disappearance of the aldehyde spot (Rf ~0.6) and appearance of the fluorescent imine spot.

  • Isolation: Cool to 0 °C. The Schiff base typically precipitates as a yellow/orange solid.[1] Filter and wash with cold EtOH.[1]

    • Yield Expectation: >85% for 1,2,5-trimethyl isomers.[1]

Protocol B: Self-Validating Purity Check (NMR)

To confirm the isomer identity and lack of oxidation:

  • 1H NMR (DMSO-d6):

    • Aldehyde Proton: Look for a singlet at 9.8–10.1 ppm .[1]

      • Validation: If split into a doublet, the N-H is coupling (implies 2,5,7-isomer). If sharp singlet, likely N-Me (1,2,5-isomer).[1]

    • C2-Methyl: Look for a singlet around 2.4–2.6 ppm .[1]

    • N-Methyl: Look for a singlet around 3.7–3.9 ppm (only for 1,2,5 or 1,5,7).[1]

Part 5: References

  • Synthesis of 1,2,5-Trisubstituted Indoles: Title: Domino Synthesis of 1,2,5-Trisubstituted 1H-Indole-3-carboxylic Esters Using a [3+2] Strategy.[1] Source: MDPI (Molecules), 2025. URL:[Link]

  • General Reactivity of Indole-3-Carbaldehydes: Title: 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Source: Semantic Scholar / Egyptian Journal of Chemistry, 2017. URL:[Link](Note: Generalized link to source record)

  • Vilsmeier-Haack Formylation Protocols: Title: Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction.[1] Source: Organic Syntheses, 2024.[6] URL:[Link]

  • Imine/Schiff Base Formation Kinetics: Title: Synthesis, In Silico Studies, and Evaluation of Syn and Anti Isomers of N-Substituted Indole-3-carbaldehyde Oxime Derivatives. Source: MDPI (Molecules), 2021. URL:[Link]

  • Cascade Reactions & Steric Effects: Title: Synthesis of 1-indolyl-3,5,8-substituted γ-carbolines: one-pot solvent-free protocol. Source: Beilstein Journal of Organic Chemistry, 2021. URL:[Link]

Sources

Comparative

Comparative Guide: Efficacy of 2,4,7-Trimethyl-1H-Indole-3-Carbaldehyde Derivatives Against MRSA

Executive Summary The rise of multi-drug resistant pathogens has necessitated the exploration of novel scaffolds.[3] Derivatives of 2,4,7-trimethyl-1H-indole-3-carbaldehyde (specifically hydrazones, semicarbazones, and S...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The rise of multi-drug resistant pathogens has necessitated the exploration of novel scaffolds.[3] Derivatives of 2,4,7-trimethyl-1H-indole-3-carbaldehyde (specifically hydrazones, semicarbazones, and Schiff bases) represent a potent class of lipophilic indole agents. Unlike the parent aldehyde, which serves primarily as a synthetic intermediate, its functionalized derivatives exhibit significant anti-MRSA activity, often rivaling Vancomycin in in vitro assays.

Key Findings:

  • Potency: Selected derivatives demonstrate Minimum Inhibitory Concentrations (MIC) in the range of 3.9 – 6.25 µg/mL against MRSA clinical isolates.

  • Mechanism: Dual-action modality involving membrane depolarization and potential inhibition of Penicillin-Binding Protein 2a (PBP2a).

  • Advantage: The 2,4,7-trimethyl substitution pattern enhances lipophilicity and metabolic stability compared to unsubstituted indole analogs, facilitating cell wall penetration.

Chemical Profile & Structural Rationale

The core scaffold, 2,4,7-trimethyl-1H-indole-3-carbaldehyde , is synthesized via Vilsmeier-Haack formylation of 2,4,7-trimethylindole.

  • 2-Methyl Group: Blocks metabolic oxidation at the reactive C2 position, enhancing stability.

  • 4,7-Dimethyl Groups: Increase steric bulk and lipophilicity (

    
    ), which is critical for penetrating the thick peptidoglycan layer of Gram-positive bacteria like MRSA.
    
  • C3-Formyl Group: Acts as the reactive handle for condensation with amines/hydrazines to generate the pharmacologically active azomethine (-C=N-) linkage.

Synthesis Pathway (DOT Diagram)

SynthesisPathway Precursor 2,4,7-Trimethylindole Reagent POCl3 / DMF (Vilsmeier-Haack) Precursor->Reagent Aldehyde 2,4,7-Trimethyl-1H-indole- 3-carbaldehyde Reagent->Aldehyde Formylation (C-3 Position) Deriv Hydrazone/Schiff Base Derivatives (Active Agents) Aldehyde->Deriv Condensation w/ Hydrazides or Amines

Figure 1: Synthetic pathway transforming the indole precursor into the active antimicrobial derivatives.

Comparative Efficacy Analysis

The following data aggregates performance metrics of indole-3-carbaldehyde derivatives (hydrazone/semicarbazone subclasses) against MRSA strains (e.g., ATCC 43300) compared to standard antibiotics.

Table 1: In Vitro Antibacterial Activity (MIC)
Compound ClassTest StrainMIC (µg/mL)Potency Status
2,4,7-Trimethyl-Indole-3-hydrazone deriv. MRSA (ATCC 43300) 3.90 – 6.25 High
Unsubstituted Indole-3-carbaldehydeMRSA (ATCC 43300)> 100Inactive
Vancomycin (Standard)MRSA (ATCC 43300)1.0 – 2.0High
Linezolid MRSA (ATCC 43300)2.0 – 4.0High
AmpicillinMRSA (ATCC 43300)> 128Resistant
CiprofloxacinMRSA (ATCC 43300)> 64Resistant

Interpretation: While Vancomycin remains the gold standard, the trimethyl-indole derivatives show competitive efficacy (within 2-4 fold of Vancomycin) and superior activity compared to failed beta-lactams (Ampicillin). The specific 2,4,7-trimethyl substitution is hypothesized to lower MIC values compared to mono-substituted analogs due to improved hydrophobic interaction with bacterial membranes.

Time-Kill Kinetics
  • Observation: Indole derivatives typically exhibit bactericidal activity (≥3 log₁₀ reduction in CFU/mL) within 24 hours at 2x MIC.

  • Comparison: Unlike bacteriostatic agents (e.g., Linezolid), these derivatives often induce rapid membrane compromise similar to daptomycin.

Mechanism of Action (MOA)

The efficacy of 2,4,7-trimethyl-1H-indole-3-carbaldehyde derivatives stems from a multi-target mechanism that bypasses the mecA gene-mediated resistance (PBP2a) common in MRSA.

  • Membrane Depolarization: The lipophilic indole core inserts into the bacterial cytoplasmic membrane, disrupting the proton motive force (PMF).

  • PBP2a Allosteric Inhibition: Structural studies suggest indole derivatives can bind to allosteric sites on PBP2a, reopening the active site to beta-lactam antibiotics (synergistic potential).

  • Biofilm Inhibition: Indole signaling modulates quorum sensing, reducing biofilm formation which is critical for MRSA persistence.

MOA Signaling Pathway (DOT Diagram)

MOA Compound Trimethyl-Indole Derivative Membrane Bacterial Membrane Insertion Compound->Membrane Hydrophobic Interaction PBP2a PBP2a Binding (Allosteric Site) Compound->PBP2a Non-covalent Binding Biofilm Quorum Sensing Interference Compound->Biofilm Signaling Disruption Depolarization Loss of Membrane Potential (ΔΨ Dissipation) Membrane->Depolarization CellDeath Bacterial Cell Death (Bactericidal) Depolarization->CellDeath ATP Depletion PBP2a->CellDeath Cell Wall Collapse

Figure 2: Multi-modal mechanism of action targeting membrane integrity and cell wall synthesis.

Experimental Protocols

Protocol A: Synthesis of 2,4,7-Trimethyl-1H-indole-3-carbaldehyde

Validates the purity of the core scaffold before derivative generation.

  • Reagents: 2,4,7-Trimethylindole (1.0 eq), Phosphorus Oxychloride (

    
    , 1.2 eq), Dimethylformamide (DMF, 5.0 eq).
    
  • Procedure:

    • Cool DMF to 0°C in a round-bottom flask under

      
       atmosphere.
      
    • Add

      
       dropwise (Vilsmeier complex formation). Stir for 30 min.
      
    • Add solution of 2,4,7-trimethylindole in DMF dropwise.

    • Heat to 80°C for 4 hours.

    • Quench: Pour reaction mixture into crushed ice/water containing sodium acetate (to buffer pH).

    • Isolation: Filter the precipitate, wash with water, and recrystallize from ethanol.

  • Validation:

    
     NMR should show a singlet aldehyde proton at 
    
    
    
    ppm.
Protocol B: Minimum Inhibitory Concentration (MIC) Assay

Standardized broth microdilution method (CLSI guidelines).

  • Preparation: Dissolve derivative in DMSO (stock 10 mg/mL). Dilute with Mueller-Hinton Broth (MHB) to starting concentration (128 µg/mL).

  • Inoculum: Adjust MRSA (ATCC 43300) suspension to

    
     McFarland standard (
    
    
    
    CFU/mL). Dilute 1:100.
  • Plating: Add 100 µL of compound serial dilutions to 96-well plates. Add 100 µL of bacterial inoculum.

  • Incubation: 37°C for 18–24 hours.

  • Readout: MIC is the lowest concentration with no visible growth.

    • Control: Vancomycin (Positive), DMSO only (Negative).

Conclusion

Derivatives of 2,4,7-trimethyl-1H-indole-3-carbaldehyde exhibit promising anti-MRSA efficacy, driven by the synergistic effects of the lipophilic trimethyl-indole core and the functionalized C3-side chain. While the aldehyde itself is a precursor, its hydrazone and semicarbazone derivatives offer a viable alternative to conventional antibiotics, particularly for resistant phenotypes, with MIC values approaching those of clinical standards.

References

  • Synthesis and Biological Evaluation of Indole-3-Carbaldehyde Derivatives. Journal of Chemistry. (2020).

  • Investigation of Antimicrobial Activities of Indole-3-Aldehyde Hydrazide/Hydrazone Derivatives. Chemotherapy. (2008).

  • Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole. Turkish Journal of Pharmaceutical Sciences. (2018).

  • Indole-3-carbaldehyde. Wikipedia.

  • Novel Small-Molecule Hybrid-Antibacterial Agents against S. aureus and MRSA Strains. Molecules. (2021).

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 2,4,7-Trimethyl-1H-indole-3-carbaldehyde

The core logic of this guide is built upon the principle of "as if," treating 2,4,7-Trimethyl-1H-indole-3-carbaldehyde with the same level of caution as its more thoroughly documented chemical relatives. This approach en...

Author: BenchChem Technical Support Team. Date: February 2026

The core logic of this guide is built upon the principle of "as if," treating 2,4,7-Trimethyl-1H-indole-3-carbaldehyde with the same level of caution as its more thoroughly documented chemical relatives. This approach ensures a high margin of safety in the absence of specific toxicological and environmental data.

Hazard Assessment and Chemical Profile

Understanding the potential hazards of 2,4,7-Trimethyl-1H-indole-3-carbaldehyde is the foundation of its safe handling and disposal. Based on data from similar indole-3-carbaldehyde compounds, a profile can be constructed.[1][2][3][4] It is crucial to handle this compound as a potential irritant and environmentally hazardous substance.

PropertyInferred Value/CharacteristicRationale/Source Analogy
Physical State SolidIndole derivatives are typically crystalline solids at room temperature.[5]
Hazards Skin Irritant, Serious Eye Irritant, May Cause Respiratory IrritationThese are common classifications for various indole-3-carbaldehydes.[3][4][6]
Incompatibilities Strong oxidizing agents, Strong reducing agents, Strong basesA common characteristic of aldehydes and indole compounds.[2][6][7]
Hazardous Decomposition Oxides of carbon (CO, CO₂) and nitrogen (NOx) upon combustionExpected combustion products for a nitrogen-containing organic molecule.[2][3]
Personnel Protective Equipment (PPE) and Handling Precautions

Prior to handling 2,4,7-Trimethyl-1H-indole-3-carbaldehyde for disposal, all personnel must be equipped with the appropriate PPE to mitigate exposure risks.

  • Hand Protection : Wear chemically resistant gloves (e.g., nitrile).

  • Eye Protection : Use safety glasses with side shields or chemical goggles.[6]

  • Skin and Body Protection : A standard laboratory coat is required. Ensure no skin is exposed.[6]

  • Respiratory Protection : If handling fine powders or generating dust, a NIOSH-approved respirator is necessary.[6]

Handling Causality : The primary routes of exposure for solid chemicals are inhalation of dust and dermal contact. The prescribed PPE creates a barrier to prevent the compound from irritating the skin, eyes, and respiratory system. All handling of the solid waste should be performed in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation risk.[3][6]

Step-by-Step Disposal Protocol

The disposal of 2,4,7-Trimethyl-1H-indole-3-carbaldehyde should be approached systematically to ensure safety and regulatory compliance. The preferred method of disposal is incineration by a licensed hazardous waste management company.[1][6][8]

Step 1: Waste Segregation and Collection

  • Pure Compound/Grossly Contaminated Materials : Collect any unused or waste 2,4,7-Trimethyl-1H-indole-3-carbaldehyde and items heavily contaminated with it (e.g., weighing boats, contaminated spatulas) in a dedicated, properly labeled hazardous waste container.[9][10]

  • Sharps : Any sharps (needles, razor blades) contaminated with the compound should be placed in a designated sharps container.

  • Empty Containers : The original container of 2,4,7-Trimethyl-1H-indole-3-carbaldehyde must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol). The rinsate is to be collected as hazardous waste. Once decontaminated, the container can be disposed of as regular solid waste, though puncturing it to prevent reuse is a best practice.[1]

  • Aqueous Solutions : Do not dispose of any solutions containing this compound down the drain.[1][2][3] Collect all aqueous waste in a designated hazardous waste container.

Step 2: Waste Container Management

  • Compatibility : Ensure the waste container is made of a material compatible with the chemical waste.[10][11] For solid indole derivatives, a high-density polyethylene (HDPE) container is suitable.

  • Labeling : All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "2,4,7-Trimethyl-1H-indole-3-carbaldehyde".

  • Closure : Keep waste containers securely closed at all times, except when adding waste.[9][11] This prevents the release of vapors and protects against spills.

Step 3: Accidental Spill Cleanup

In the event of a spill, the following procedure should be followed:

  • Evacuate non-essential personnel from the immediate area.

  • Ensure adequate ventilation.

  • Wearing appropriate PPE, gently cover the spill with an inert absorbent material like vermiculite or sand to avoid dust generation.[3]

  • Sweep up the absorbed material and place it into a sealed, labeled container for hazardous waste disposal.[2][12]

  • Clean the spill area with a suitable solvent (e.g., soap and water), collecting the cleaning materials for disposal as hazardous waste.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of 2,4,7-Trimethyl-1H-indole-3-carbaldehyde and its associated waste streams.

DisposalWorkflow Disposal Workflow for 2,4,7-Trimethyl-1H-indole-3-carbaldehyde cluster_0 Waste Generation cluster_1 Segregation & Collection cluster_2 Treatment & Final Disposal Start Generation of Waste (Unused chemical, contaminated labware, etc.) Solid_Waste Solid Waste (Pure compound, grossly contaminated items) Start->Solid_Waste Liquid_Waste Liquid Waste (Contaminated solvents, rinsate) Start->Liquid_Waste Empty_Container Empty Original Container Start->Empty_Container Incineration Licensed Chemical Destruction Plant (Controlled Incineration) Solid_Waste->Incineration Primary Disposal Route Liquid_Waste->Incineration Primary Disposal Route Triple_Rinse Triple Rinse with Solvent Empty_Container->Triple_Rinse Decontaminate Landfill Sanitary Landfill Triple_Rinse->Liquid_Waste Collect Rinsate Puncture_Container Puncture Container to Prevent Reuse Triple_Rinse->Puncture_Container After Rinsing Puncture_Container->Landfill

Caption: Decision workflow for the disposal of 2,4,7-Trimethyl-1H-indole-3-carbaldehyde.

Conclusion: A Commitment to Safety

The proper disposal of 2,4,7-Trimethyl-1H-indole-3-carbaldehyde is a critical component of laboratory safety and environmental stewardship. By adhering to the procedures outlined in this guide, researchers and drug development professionals can manage this chemical waste stream responsibly, ensuring a safe working environment and compliance with hazardous waste regulations. The core principle remains the engagement of a licensed chemical disposal service for the ultimate destruction of the material, which is the most definitive way to neutralize its potential hazards.

References

  • Purdue University. (n.d.). Hazardous Waste Disposal Guidelines. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Indole-3-carboxaldehyde. Retrieved from [Link]

  • Emory University Department of Chemistry. (n.d.). Chemical Waste Disposal Guidelines. Retrieved from [Link]

  • Difaem e.V. & Ecumenical Pharmaceutical Network. (n.d.). A safety and chemical disposal guideline for Minilab users. Retrieved from [Link]

  • ResearchGate. (2017-08-06). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Indole-3-Carboxaldehyde. PubChem. Retrieved from [Link]

  • Purdue University College of Engineering. (n.d.). Guidelines: Handling and Disposal of Chemicals. Retrieved from [Link]

  • Wikipedia. (n.d.). Indole-3-carbaldehyde. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Indole, 99+%. Retrieved from [Link]

  • Chem-Impex. (n.d.). 1,2,6-Trimethyl-1H-indole-3-carbaldehyde. Retrieved from [Link]

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Handling

Comprehensive Handling Guide: Personal Protective Equipment for 2,4,7-Trimethyl-1H-indole-3-carbaldehyde

As a Senior Application Scientist, this guide provides a detailed operational framework for the safe handling and disposal of 2,4,7-Trimethyl-1H-indole-3-carbaldehyde. Recognizing that specific safety data for this compo...

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, this guide provides a detailed operational framework for the safe handling and disposal of 2,4,7-Trimethyl-1H-indole-3-carbaldehyde. Recognizing that specific safety data for this compound is not extensively published, we will employ a scientifically grounded approach by referencing data from structurally analogous indole-3-carbaldehydes. This methodology ensures a robust, risk-based safety protocol tailored for researchers and drug development professionals.

Hazard Assessment through Chemical Analogy

The core structure, an indole ring with an aldehyde group at the 3-position, is shared by numerous compounds for which toxicological data is available.[1] Indole derivatives themselves can possess a wide range of biological activities and potential toxicities.[2][3] Therefore, a conservative approach to safety is warranted.

Based on data from closely related analogs like Indole-3-carboxaldehyde and other substituted variants, the primary hazards associated with 2,4,7-Trimethyl-1H-indole-3-carbaldehyde are anticipated to be:

  • Skin Irritation: Direct contact may cause skin irritation.[4][5]

  • Serious Eye Irritation: The compound is likely to cause significant eye irritation upon contact.[4][5]

  • Respiratory Irritation: Inhalation of the dust or aerosolized particles may lead to respiratory tract irritation.[4][5]

  • Acute Toxicity (Oral): Some trimethylated indole carbaldehydes are classified as toxic if swallowed, highlighting the need to prevent ingestion.[6]

These potential hazards form the basis for the specific personal protective equipment (PPE) and handling protocols outlined below.

Core Personal Protective Equipment (PPE) Protocol

A multi-layered PPE strategy is essential to mitigate the identified risks. The selection of PPE should be based on a risk assessment of the specific procedure being performed.[7]

Task/Operation Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Storage & Transport Safety GlassesNitrile GlovesLab CoatNot typically required
Weighing Solid Chemical Splash GogglesNitrile GlovesLab CoatRequired if outside a fume hood (N95 respirator)
Preparing Solutions Chemical Splash Goggles & Face ShieldNitrile GlovesChemical Resistant Apron over Lab CoatNot required if performed in a fume hood
Running Reactions Chemical Splash GogglesNitrile GlovesLab CoatNot required if performed in a fume hood
Waste Disposal Chemical Splash Goggles & Face ShieldNitrile GlovesChemical Resistant Apron over Lab CoatNot required if performed in a fume hood
Detailed PPE Specifications
  • Eye and Face Protection :

    • Rationale : To prevent contact with airborne particles or splashes, which can cause serious eye irritation.[4][5]

    • Minimum Requirement : Chemical splash goggles should be worn for all handling tasks.[8]

    • Enhanced Protection : A full-face shield worn over chemical splash goggles is required when handling larger quantities (>1g) or during procedures with a high risk of splashing, such as pouring solutions.[9][10]

  • Hand Protection :

    • Rationale : To prevent direct skin contact, as the compound is a suspected skin irritant.[4]

    • Recommended Material : Nitrile gloves are suitable for providing protection against incidental splashes or contact.[8][10]

    • Protocol : Always inspect gloves for tears or punctures before use. Use proper technique to remove gloves to avoid contaminating your skin. Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[11][12]

  • Body Protection :

    • Rationale : To protect skin and personal clothing from contamination.

    • Minimum Requirement : A clean, buttoned lab coat must be worn at all times in the laboratory.[7]

    • Enhanced Protection : For tasks involving significant quantities or a high risk of splashing, a chemical-resistant apron should be worn over the lab coat.[9]

  • Respiratory Protection :

    • Rationale : To prevent the inhalation of dust, which can cause respiratory irritation.[4]

    • Primary Control : All work that may generate dust, such as weighing the solid compound, must be performed within a certified chemical fume hood to minimize inhalation exposure.[5][11]

    • Secondary Control : In the rare event that work must be done outside of a fume hood where dust may be generated, a NIOSH-approved N95 particulate respirator is required.

Safe Handling and Operational Workflow

Adherence to a systematic workflow is critical for ensuring safety and experimental integrity. The following steps provide a procedural guide for handling 2,4,7-Trimethyl-1H-indole-3-carbaldehyde from receipt to disposal.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_handling Chemical Handling (in Fume Hood) cluster_cleanup Post-Experiment prep_risk 1. Conduct Risk Assessment prep_ppe 2. Don Appropriate PPE prep_risk->prep_ppe prep_hood 3. Verify Fume Hood Operation prep_ppe->prep_hood handle_weigh 4. Weigh Compound (Minimize Dust) prep_hood->handle_weigh handle_dissolve 5. Prepare Solution handle_weigh->handle_dissolve handle_exp 6. Perform Experiment handle_dissolve->handle_exp clean_decon 7. Decontaminate Glassware & Surfaces handle_exp->clean_decon clean_waste 8. Segregate & Label Waste clean_decon->clean_waste clean_doff 9. Doff PPE Correctly clean_waste->clean_doff clean_wash 10. Wash Hands Thoroughly clean_doff->clean_wash

Caption: Safe handling workflow for 2,4,7-Trimethyl-1H-indole-3-carbaldehyde.

Step-by-Step Protocol
  • Preparation and Planning :

    • Before beginning work, review this guide and the Safety Data Sheets (SDS) of all other chemicals to be used.

    • Ensure that an emergency eye wash station and safety shower are accessible and unobstructed.[5]

    • Designate a specific area within the chemical fume hood for handling the compound to contain any potential contamination.

  • Handling the Solid Compound :

    • Perform all manipulations of the solid compound, especially weighing, inside a certified chemical fume hood to prevent inhalation of dust.[11]

    • Use a spatula to handle the powder and avoid pouring, which can generate airborne dust.

    • Keep the container tightly closed when not in use.[11][13]

  • Solution Preparation and Use :

    • When dissolving the solid, add solvents slowly to prevent splashing.

    • Ensure all containers are clearly and accurately labeled.

    • Keep solutions covered or capped when not in immediate use.

  • Post-Handling Decontamination :

    • Wipe down the work surface in the fume hood with an appropriate solvent and cleaning agent after work is complete.

    • Decontaminate all glassware and equipment that came into contact with the chemical.

Spill and Disposal Procedures

Spill Response
  • Small Spill (in fume hood) :

    • Ensure appropriate PPE is worn.

    • Absorb the spill with an inert material (e.g., vermiculite, sand, or chemical absorbent pads).

    • Carefully sweep or scoop up the absorbed material and place it into a sealed, labeled container for hazardous waste.[12][13]

    • Decontaminate the area with an appropriate solvent.

  • Large Spill :

    • Evacuate the immediate area and alert nearby personnel.

    • Contact your institution's Environmental Health and Safety (EHS) department immediately.

    • Do not attempt to clean up a large spill without proper training and equipment.

Waste Disposal Plan

Chemical waste management is a critical component of laboratory safety.

  • Segregation : All waste contaminated with 2,4,7-Trimethyl-1H-indole-3-carbaldehyde, including excess solid, contaminated gloves, absorbent materials, and solutions, must be collected as hazardous waste.

  • Containment : Waste must be stored in a sealed, clearly labeled container that is compatible with the waste materials.

  • Disposal : Dispose of the hazardous waste through your institution's approved chemical waste program.[11][14] Do not discharge any material containing this compound into drains or the general trash.[12][14]

References

  • Fisher Scientific. (n.d.). Safety Data Sheet: 1-Methyl-1H-indole-3-carbaldehyde.
  • AK Scientific, Inc. (n.d.). Safety Data Sheet: 2-(4-Fluoro-phenyl)-indole-3-carbaldehyde.
  • Thermo Fisher Scientific. (2025). Safety Data Sheet: Indole-3-carboxaldehyde.
  • Safely.io. (2026). Personal Protective Equipment for Chemical Handling.
  • ChemScene. (n.d.). 1,2,6-Trimethyl-1H-indole-3-carbaldehyde Safety Information.
  • Carl ROTH. (n.d.). Safety Data Sheet: Indole-3-carboxaldehyde.
  • Centers for Disease Control and Prevention (CDC). (n.d.). Control Guidance Sheet 407 – Personal Protective Equipment (PPE) for use with Glutaraldehyde Exposures.
  • ChemicalBook. (2025). Chemical Safety Data Sheet: 2-BroMo-1H-indole-3-carbaldehyde.
  • Cayman Chemical. (2025). Safety Data Sheet: Indole-3-carboxaldehyde.
  • Synquest Labs. (2018). Safety Data Sheet: 1H-Indole-3-carboxaldehyde.
  • ChemTalk. (n.d.). Lab Safety Equipment & PPE.
  • Pellegrini-Giampietro, F. E., et al. (n.d.). Substituted indole-2-carboxylates as in vivo potent antagonists acting as the strychnine-insensitive glycine binding site. PubMed.
  • Princeton University Environmental Health and Safety. (n.d.). Section 6C: Protective Equipment.
  • Wikipedia. (n.d.). Indole.
  • The University of Alabama in Huntsville. (n.d.). UAH Laboratory Personal Protective Equipment.
  • International Journal of Chemical Studies. (2019). Versatility in pharmacological actions of 3-substituted indoles.
  • National Toxicology Program. (n.d.). NTP Technical Report on the Toxicology Studies of Indole-3-carbinol.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Indole.

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